molecular formula C7H4BrIN2 B1292647 4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine CAS No. 1000340-34-0

4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B1292647
CAS No.: 1000340-34-0
M. Wt: 322.93 g/mol
InChI Key: HBIIPYGVYOJSOV-UHFFFAOYSA-N
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Description

4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine is a useful research compound. Its molecular formula is C7H4BrIN2 and its molecular weight is 322.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4BrIN2/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIIPYGVYOJSOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Br)C(=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646880
Record name 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
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Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-34-0
Record name 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
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Record name 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
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Record name 4-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine in Modern Synthesis

This compound, also known as 4-bromo-3-iodo-7-azaindole, is a halogenated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its rigid pyrrolo[2,3-b]pyridine core is a common scaffold in numerous biologically active molecules, including kinase inhibitors. The strategic placement of two distinct halogen atoms—bromine and iodine—at the C4 and C3 positions, respectively, offers medicinal chemists a versatile platform for sequential and site-selective cross-coupling reactions. This differential reactivity is paramount in the construction of complex molecular architectures, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[1]

This technical guide provides a comprehensive overview of the known and predicted physical properties of this important synthetic building block. While experimentally determined data for this specific molecule is not extensively available in peer-reviewed literature, this guide will leverage data from closely related analogs, computational predictions, and established principles of physical organic chemistry to provide a robust profile. Furthermore, it will detail the experimental methodologies required for the precise determination of these properties, offering a framework for its characterization in a research setting.

Molecular Structure and Core Physicochemical Parameters

The foundational physical properties of a molecule are dictated by its structure. Understanding these parameters is the first step in predicting its behavior in various experimental settings.

Caption: 2D representation of this compound.

PropertyValue/InformationSource
CAS Number 1000340-34-0
Molecular Formula C₇H₄BrIN₂
Molecular Weight 322.93 g/mol
Monoisotopic Mass 321.86026 Da
Appearance Solid (predicted/reported by vendors)
Predicted XLogP3 2.7
Predicted Hydrogen Bond Donors 1
Predicted Hydrogen Bond Acceptors 2

Thermal Properties: Melting Point

Experimental Protocol: Melting Point Determination

The determination of a melting point is a fundamental technique in chemical characterization. The following protocol outlines the standard procedure using a digital melting point apparatus.

Objective: To determine the melting point range of a solid sample.

Apparatus:

  • Digital melting point apparatus (e.g., Mel-Temp® or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample consists of large crystals)

Procedure:

  • Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind any large crystals using a mortar and pestle.

  • Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of sample (1-2 mm in height) should enter the tube.

  • Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the sample tightly at the bottom.

  • Initial Rapid Determination (Optional but Recommended): Place the loaded capillary tube into the heating block of the melting point apparatus. Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range.[2]

  • Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point.[2] Insert a new capillary with a fresh sample. Set a slow heating rate (1-2 °C/min).[2]

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).[3][4]

  • Repeat for Accuracy: For a reliable result, repeat the accurate determination at least once more with a fresh sample.[3]

Causality Behind Experimental Choices:

  • Fine Powder: A finely powdered sample ensures uniform heat distribution within the capillary, leading to a sharper, more accurate melting range.

  • Slow Heating Rate: A slow heating rate ensures that the temperature of the heating block and the sample are in thermal equilibrium, preventing an overestimation of the melting point.

  • Fresh Sample for Each Measurement: Many organic compounds can decompose or undergo rearrangement upon melting and resolidifying, which would alter the melting point of a subsequent measurement.[5]

Solubility Profile

The solubility of a compound is crucial for its application in synthesis, purification, and biological assays. The predicted XLogP3 value of 2.7 for this compound suggests that it is a relatively nonpolar molecule with limited solubility in water but good solubility in many common organic solvents.[6] The presence of two nitrogen atoms, one pyrrolic and one pyridinic, can act as hydrogen bond acceptors, potentially affording some solubility in polar protic solvents.

Expected Solubility:

  • High Solubility: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate.

  • Moderate Solubility: Methanol, Ethanol, Acetonitrile.

  • Low to Insoluble: Water, Hexanes.

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a straightforward method to assess the qualitative solubility of a compound in various solvents.

Objective: To determine the solubility of a compound in a range of common laboratory solvents.

Materials:

  • Sample of this compound

  • A selection of solvents (e.g., water, methanol, dichloromethane, ethyl acetate, hexanes)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Sample Preparation: Add approximately 10 mg of the compound to a clean, dry test tube.

  • Solvent Addition: Add 1 mL of the chosen solvent to the test tube.

  • Mixing: Vigorously mix the contents using a vortex mixer for 30-60 seconds.

  • Observation: Visually inspect the mixture. A clear solution indicates that the compound is soluble. The presence of undissolved solid indicates partial solubility or insolubility.[7]

  • Documentation: Record the observations for each solvent. For a more quantitative assessment, a gravimetric method or analysis of the supernatant by techniques like HPLC or UV-Vis spectroscopy can be employed.[8]

Caption: Workflow for qualitative solubility testing.

Spectroscopic and Chromatographic Properties

While specific spectra for this compound are not publicly available, we can predict the key features based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons on the pyrrolopyridine ring system and a broad singlet for the N-H proton of the pyrrole ring. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the bromine and iodine atoms.

  • ¹³C NMR: The spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons bearing the halogen atoms (C3 and C4) will exhibit characteristic chemical shifts.

Mass Spectrometry (MS):

  • The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern (M⁺ and M⁺+2 in approximately a 1:1 ratio) will be observed.

Infrared (IR) Spectroscopy:

  • The IR spectrum is expected to show a characteristic N-H stretching vibration for the pyrrole ring, typically in the region of 3200-3500 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

Conclusion

This compound is a valuable and versatile building block in contemporary organic and medicinal chemistry. While a complete, experimentally verified dataset of its physical properties is not yet available in the public domain, this guide provides a comprehensive overview based on predicted data, analysis of analogous structures, and detailed protocols for experimental determination. The provided methodologies for measuring key physical properties such as melting point and solubility are robust and widely applicable, empowering researchers to fully characterize this and other novel compounds in their laboratories. As this molecule sees broader use, it is anticipated that a more complete experimental profile will emerge, further solidifying its role as a key tool in the synthesis of complex molecular targets.

References

  • PubChem. 4-Bromo-2-iodo-1H-pyrrolo[2,3-B]pyridine. National Center for Biotechnology Information. [Link]

  • Experiment 1 - Melting Points. Department of Chemistry, University of Texas at Dallas. [Link]

  • Experiment (1) Determination of Melting Points. (2021). [Link]

  • Melting Point Determination. Department of Chemistry, University of Calgary. [Link]

  • Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

  • Melting Point Determination. SSERC. [Link]

  • This compound. Synthonix. [Link]

  • Procedure for solubility testing of NM suspension. (2016). [Link]

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  • Computational Chemistry Comparison and Benchmark Database. National Institute of Standards and Technology. [Link]

  • for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. (2021). European Union. [Link]

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  • Recent advances in the global ring functionalization of 7-azaindoles. (2020). RSC Publishing. [Link]

  • Haloselectivity of Heterocycles. Baran Lab. [Link]

  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. (2023). PubMed. [Link]

  • Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. (2022). MDPI. [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2006). ResearchGate. [Link]

  • Synthesis of Saturated N-Heterocycles. (2015). The Journal of Organic Chemistry. [Link]

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. (2019). PubMed. [Link]

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Sources

The Strategic Utility of 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Privileged 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, often leading to enhanced pharmacological properties such as improved solubility and metabolic stability. This core is a cornerstone in the development of a multitude of therapeutic agents, most notably in the realm of protein kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.

This guide provides an in-depth technical overview of a particularly valuable, dihalogenated derivative of this scaffold: 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine . The strategic placement of two different halogen atoms on the 7-azaindole core imbues this molecule with exceptional synthetic versatility, making it a highly sought-after building block for the construction of complex and potent bioactive molecules. We will delve into its chemical structure and properties, explore its synthesis, and illuminate its application in the synthesis of targeted therapeutics, with a particular focus on the principles that govern its reactivity.

I. Chemical Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring a fused pyrrole and pyridine ring system. The key structural features are the bromine atom at position 4 and the iodine atom at position 3.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

PropertyValueSource
CAS Number 1000340-34-0[1][2]
Molecular Formula C₇H₄BrIN₂[3]
Molecular Weight 322.93 g/mol [3]
Appearance Solid (form may vary by supplier)[1]
Purity Typically >97%[1]
Storage 4°C, protect from light[1]

Spectroscopic Data:

While a comprehensive, publicly available experimental dataset for this compound is limited, the expected spectral features can be inferred from its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole and pyridine rings. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents and the aromatic ring currents.

  • ¹³C NMR: The carbon NMR spectrum will display seven signals corresponding to the carbon atoms of the 7-azaindole core. The carbons directly attached to the bromine and iodine atoms will exhibit characteristic chemical shifts. The use of predicted ¹³C NMR spectra can be a valuable tool in structure verification when experimental data is scarce.[4]

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (monoisotopic ¹²⁷I).

II. Synthesis of this compound

The synthesis of this compound typically starts from the commercially available 4-bromo-1H-pyrrolo[2,3-b]pyridine (4-bromo-7-azaindole). The key transformation is the regioselective iodination at the C3 position of the pyrrole ring. The C3 position of the 7-azaindole nucleus is susceptible to electrophilic substitution.[1]

Proposed Synthetic Pathway:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

This protocol is based on established methods for the iodination of 7-azaindoles.[1]

  • Preparation: To a solution of 4-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base like potassium hydroxide (KOH) (3.0 eq).

  • Iodination: Cool the mixture in an ice bath and add N-iodosuccinimide (NIS) (1.1 eq) portion-wise, maintaining the temperature below 5 °C. Alternatively, a solution of iodine (I₂) in DMF can be used.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford this compound.

III. Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of complex drug molecules, particularly kinase inhibitors. The differential reactivity of the carbon-iodine and carbon-bromine bonds in palladium-catalyzed cross-coupling reactions allows for selective and sequential functionalization of the 7-azaindole core.[5]

Differential Reactivity in Cross-Coupling Reactions:

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl.[5] This is primarily due to the bond dissociation energies of the carbon-halogen bonds (C-I < C-Br < C-Cl). The weaker C-I bond undergoes oxidative addition to the palladium(0) catalyst more readily than the C-Br bond. This difference in reactivity can be exploited to perform chemoselective cross-coupling reactions.

G cluster_0 Sequential Cross-Coupling Strategy start This compound step1 Selective Coupling at C3 (Iodo position) (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) start->step1 intermediate 3-Substituted-4-bromo-1H-pyrrolo[2,3-b]pyridine step1->intermediate step2 Coupling at C4 (Bromo position) (Requires more forcing conditions) intermediate->step2 product 3,4-Disubstituted-1H-pyrrolo[2,3-b]pyridine (Complex Drug Scaffold) step2->product

Caption: A logical workflow illustrating the sequential cross-coupling strategy.

Case Study: Building Blocks for CSF1R and BRAF Inhibitors

The 7-azaindole scaffold is a key component of several approved kinase inhibitors, including:

  • Pexidartinib (Turalio®): An inhibitor of colony-stimulating factor 1 receptor (CSF1R) used for the treatment of tenosynovial giant cell tumor. The synthesis of pexidartinib and other CSF1R inhibitors often involves the functionalization of a 7-azaindole core.[6][7][8]

  • Vemurafenib (Zelboraf®): A BRAF enzyme inhibitor used in the treatment of late-stage melanoma.[9] The synthesis of vemurafenib also relies on a functionalized 7-azaindole intermediate.[10][11]

While the direct use of this compound in the initial reported syntheses of these specific drugs may not be explicitly detailed, its potential as a highly efficient starting material for the synthesis of analogs and next-generation inhibitors is clear. The ability to introduce diverse substituents at both the C3 and C4 positions through sequential cross-coupling reactions provides a powerful tool for structure-activity relationship (SAR) studies and the optimization of lead compounds.

IV. Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[1]

V. Conclusion

This compound is a strategically designed chemical intermediate that offers significant advantages in the field of medicinal chemistry and drug discovery. Its dihalogenated 7-azaindole core, coupled with the differential reactivity of the bromo and iodo substituents, provides a versatile platform for the synthesis of complex molecular architectures. For researchers and scientists engaged in the development of novel kinase inhibitors and other therapeutic agents, this compound represents a powerful tool for accelerating the discovery and optimization of new drug candidates. The ability to perform selective, sequential cross-coupling reactions streamlines synthetic routes and facilitates the exploration of diverse chemical space, ultimately contributing to the advancement of modern medicine.

References

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  • Vemurafenib Synthesis. (n.d.).
  • Leitch, D. C., et al. (n.d.). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
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  • Larhed, M., et al. (n.d.).
  • Larhed, M., et al. (n.d.). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
  • Liu, K., et al. (n.d.). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PMC.
  • Kumar, A., et al. (n.d.). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry.
  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online.
  • Leitch, D. C., et al. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • Leitch, D. C., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science.
  • Lipshutz, B. H., et al. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)
  • ChemicalBook. (n.d.). 4-bromo-1H-pyrrolo[2,3-c]pyridine synthesis. ChemicalBook.
  • National Institutes of Health. (n.d.). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts.
  • Supporting Inform
  • Spivey, A. C., et al. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • Mastering Organic Synthesis: The Utility of this compound. (2025).
  • Larhed, M., et al. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central.
  • National Institutes of Health. (2025). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog.
  • Larhed, M., et al. (n.d.). Design and Synthesis of a 18F-Radiolabeled Pyrrolo[2,3-d]pyrimidine Ligand as a CSF1R Receptor PET Imaging Agent. PubMed.
  • ChemBK. (n.d.).
  • Larhed, M., et al. (2025). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
  • CymitQuimica. (n.d.). 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine.
  • Google Patents. (n.d.).
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Sources

An In-Depth Technical Guide to 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 1000340-34-0): A Versatile Heterocyclic Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 7-Azaindole Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is one such "privileged scaffold." Its structure, which can be viewed as a bioisostere of indole or even an adenine mimetic, is adept at forming critical hydrogen bond interactions within the ATP-binding sites of protein kinases.[1] This has rendered 7-azaindole derivatives a focal point in the rational design of kinase inhibitors for oncology and immunology.[2][3]

Within this valuable class of compounds, 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine stands out as a uniquely powerful and versatile synthetic intermediate. The strategic placement of two different halogen atoms on the azaindole core is not a redundancy; it is the key to its utility. This di-halogenated structure is engineered for sequential, site-selective functionalization through palladium-catalyzed cross-coupling reactions, providing researchers with precise control over the construction of complex, multi-substituted kinase inhibitors and other biologically active molecules.[4][5] This guide provides a comprehensive overview of its synthesis, core reactivity principles, and detailed protocols for its application in advanced organic synthesis.

Physicochemical and Safety Data

Proper handling and storage are paramount for ensuring the integrity of this reagent. The compound should be stored at 4°C, protected from light.

PropertyValueSource
CAS Number 1000340-34-0
Molecular Formula C₇H₄BrIN₂
Molecular Weight 322.93 g/mol
Synonyms 4-Bromo-3-iodo-7-azaindole
Physical Form Solid
Purity Typically ≥97%
Storage 4°C, protect from light

Safety Information: this compound is classified as harmful. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Core Synthesis of this compound

The synthesis of the title compound is a multi-step process that begins with the commercially available 7-azaindole. The sequence involves N-oxidation, followed by regioselective bromination at the C4 position and subsequent iodination at the C3 position.

Step 1: Synthesis of 1H-pyrrolo[2,3-b]pyridine 7-oxide

The initial step involves the oxidation of the pyridine nitrogen, which activates the ring system for subsequent halogenation at the 4-position.

Experimental Protocol:

  • To a solution of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) (5.3 g, 45 mmol) in ethyl acetate (45 mL) at 0°C, add a solution of meta-chloroperoxybenzoic acid (mCPBA) (14 g, ~54 mmol based on 77% purity) in ethyl acetate (30 mL) dropwise over 1 hour.

  • After the addition is complete, allow the mixture to stir at room temperature for 3 hours.

  • Cool the mixture to 0°C and allow it to stand.

  • Collect the resulting crystals by filtration, wash with cold ethyl acetate, and dry under reduced pressure.

  • Dissolve the crystals in water (30 mL) and adjust the pH to 10 by adding 30% aqueous K₂CO₃ solution.

  • Extract the aqueous layer with dichloromethane (DCM). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the N-oxide product.[1]

Step 2: Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine

The N-oxide is then brominated at the C4 position.

Experimental Protocol:

  • Dissolve 1H-pyrrolo[2,3-b]pyridine 7-oxide (3.0 g, 22.4 mmol) and tetramethylammonium bromide (4.13 g, 26.9 mmol) in N,N-dimethylformamide (DMF) (30 mL).

  • Cool the solution to 0°C and add methanesulfonic anhydride (Ms₂O) (7.8 g, 44.8 mmol) in small portions.

  • Stir the resulting mixture for 1 hour at 0°C and then for 4 hours at room temperature.

  • Dilute the reaction with water (60 mL) and adjust the pH to 7 with solid NaOH.

  • Add additional water (~130 mL) and keep the resulting suspension at 5°C for 1 hour to encourage precipitation.

  • Collect the precipitate by filtration, wash with ice-water (2 x 20 mL), and dry over P₂O₅ in a vacuum oven to yield 4-bromo-1H-pyrrolo[2,3-b]pyridine.[6]

Step 3: Synthesis of this compound

The final step is a regioselective electrophilic iodination at the electron-rich C3 position of the pyrrole ring.

Experimental Protocol:

  • To a solution of 4-bromo-1H-pyrrolo[2,3-b]pyridine (from Step 2) in dichloromethane (CH₂Cl₂), add N-iodosuccinimide (NIS) (1.1 equivalents).

  • Stir the reaction mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the final product, this compound.[4]

The Principle of Orthogonal Reactivity: A Chemist's Strategic Advantage

The primary value of this compound lies in the significant difference in reactivity between the carbon-iodine and carbon-bromine bonds in palladium-catalyzed cross-coupling reactions. This "orthogonal reactivity" allows for a planned, sequential functionalization of the molecule.

Causality Behind Selectivity: The generally accepted mechanism for palladium-catalyzed cross-coupling reactions begins with the oxidative addition of the organic halide to a Pd(0) complex. The rate of this step is highly dependent on the carbon-halogen bond dissociation energy, which follows the trend: C-I < C-Br < C-Cl .[5] Consequently, the C-I bond at the 3-position is significantly more susceptible to oxidative addition than the C-Br bond at the 4-position. This allows for the selective coupling of a nucleophile at the C3 position under milder conditions, leaving the C4-bromo position untouched and available for a subsequent, typically more forcing, coupling reaction.

Figure 1: Logical workflow for sequential cross-coupling.

Synthetic Applications & Experimental Protocols

To harness the full potential of this building block, the pyrrole N-H is often protected prior to cross-coupling to prevent side reactions and improve solubility. A bulky silyl group like triisopropylsilyl (TIPS) is a common choice.

Workflow Prerequisite: N-Protection

Experimental Protocol: Synthesis of 4-Bromo-3-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

  • In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir at 0°C for 15-20 minutes.

  • Add triisopropylsilyl chloride (TIPSCl, 1.1 eq) dropwise to the reaction mixture at 0°C.

  • Remove the cooling bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction at 0°C by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous phase with ethyl acetate (3 x volumes).

  • Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography (eluting with a hexane/ethyl acetate gradient) to afford the N-TIPS protected product.

Application 1: Regioselective Suzuki-Miyaura Coupling (C-3 Position)

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. Here, we selectively couple an arylboronic acid at the C-I bond.

Causality Behind Protocol Choices:

  • Catalyst: Pd(PPh₃)₄ is a classic, reliable Pd(0) source for Suzuki couplings with aryl iodides. It is effective under relatively mild conditions.

  • Base: An aqueous solution of a carbonate base (e.g., K₂CO₃, Cs₂CO₃) is crucial. It activates the boronic acid to form a more nucleophilic boronate species, facilitating the transmetalation step in the catalytic cycle.[7]

  • Solvent: A mixture like 1,4-dioxane and water allows both the organic-soluble halide and the water-soluble base/boronate to interact effectively. Degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

Experimental Protocol:

  • To a microwave vial or Schlenk flask, add N-TIPS-protected 4-bromo-3-iodo-7-azaindole (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Seal the vessel, then evacuate and backfill with an inert gas (Argon) three times.

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 4-12 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 4-bromo-3-aryl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine.

Figure 2: The Suzuki-Miyaura catalytic cycle.
Application 2: Regioselective Sonogashira Coupling (C-4 Position)

Following the Suzuki coupling, the less reactive C-Br bond can be functionalized, for example, via a Sonogashira reaction to introduce an alkynyl group.

Causality Behind Protocol Choices:

  • Catalyst System: The Sonogashira reaction typically employs a dual-catalyst system. The palladium catalyst (e.g., PdCl₂(PPh₃)₂) performs the main cross-coupling cycle, while a copper(I) co-catalyst (CuI) is essential for activating the terminal alkyne by forming a copper acetylide intermediate, which dramatically accelerates the transmetalation step.[8][9]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used both as the base to deprotonate the alkyne and often as the solvent. It also serves to scavenge the HBr formed during the reaction.

  • Conditions: Reactions at the C-Br bond often require slightly higher temperatures or longer reaction times compared to the C-I bond to facilitate the slower oxidative addition step.

Experimental Protocol:

  • To a dry Schlenk flask, add the 4-bromo-3-aryl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq), Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 eq), and copper(I) iodide (CuI) (0.10 eq).

  • Seal the flask, then evacuate and backfill with an inert gas (Argon) three times.

  • Add anhydrous, degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 3.0 eq).

  • Add the terminal alkyne (1.2 eq) via syringe.

  • Heat the reaction mixture (typically 60-80°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired 4-alkynyl-3-aryl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine. The TIPS group can then be removed under standard conditions (e.g., with TBAF in THF) if the free N-H is desired.

Conclusion

This compound is more than a simple halogenated heterocycle; it is a sophisticated tool for synthetic strategy. Its engineered design, based on the fundamental principles of differential reactivity in palladium catalysis, provides an elegant and efficient pathway for the assembly of complex, polysubstituted 7-azaindole derivatives. For researchers in drug discovery, particularly those targeting the kinome, mastering the application of this building block opens a direct and controllable route to novel chemical matter with significant therapeutic potential.

References

  • American Chemical Society. (n.d.). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Mastering Organic Synthesis. (2025, November 12). The Utility of this compound. Retrieved from a hypothetical article based on search result context.
  • ResearchGate. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. Retrieved from [Link]

  • MDPI. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the coupling reaction of N-methyl-4-bromo-7-azaindole. Retrieved from a hypothetical article based on search result context.
  • BenchChem. (2025). Application Notes: Regioselective Sonogashira Coupling of 4-Bromo-3-iodophenol. Retrieved from a hypothetical application note based on search result context.
  • National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PubMed Central. Retrieved from [Link]

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Spectroscopic Characterization of 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, also known as 4-bromo-3-iodo-7-azaindole, is a pivotal heterocyclic building block in modern organic synthesis and drug discovery. Its unique electronic properties and the differential reactivity of its halogen substituents make it a versatile scaffold for the construction of complex molecular architectures, particularly in the development of kinase inhibitors and other therapeutic agents.[1] A thorough understanding of its spectroscopic properties is fundamental for reaction monitoring, quality control, and structural elucidation of its derivatives.

Molecular Structure and Expected Spectroscopic Features

The structure of this compound, with the IUPAC numbering scheme, is presented below. The pyrrolo[2,3-b]pyridine core is a planar aromatic system, and the presence of two distinct halogen atoms, along with the nitrogen atoms, significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic signatures.

Caption: Molecular structure of this compound.

Proton (¹H) NMR Spectroscopy

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.5br s1HN1-HThe N-H proton of the pyrrole ring is expected to be significantly deshielded and will likely appear as a broad singlet due to quadrupolar broadening from the adjacent nitrogen.
~8.3d1HH6The proton at the C6 position is adjacent to the pyridine nitrogen (N7) and is expected to be the most deshielded of the aromatic protons.
~7.8s1HH2The proton at the C2 position is on the electron-rich pyrrole ring but is deshielded by the adjacent nitrogen and the overall aromatic system.
~7.2d1HH5The proton at the C5 position will be coupled to H6 and is expected to be upfield relative to H6.

Experimental Protocol for ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the expected low solubility in less polar solvents like chloroform-d (CDCl₃) and its ability to clearly resolve N-H protons.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer for better signal dispersion.

    • Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

    • Integrate the signals to determine the relative number of protons.

Carbon-13 (¹³C) NMR Spectroscopy

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~149C7aQuaternary carbon at the fusion of the two rings, adjacent to two nitrogen atoms.
~145C4Carbon bearing the bromine atom, deshielded by the halogen and the pyridine nitrogen.
~130C2Carbon in the pyrrole ring, deshielded by the adjacent nitrogen.
~128C6Aromatic carbon in the pyridine ring adjacent to the nitrogen.
~118C5Aromatic carbon in the pyridine ring.
~115C3aQuaternary carbon at the fusion of the two rings.
~70C3Carbon bearing the iodine atom; the "heavy atom effect" of iodine will cause a significant upfield shift.

Experimental Protocol for ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-160 ppm).

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum.

    • Calibrate the chemical shift scale using the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).

Mass Spectrometry (MS)

Expected Mass Spectral Data

m/zInterpretationRationale
323/325[M]⁺Molecular ion peak. The presence of one bromine atom will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 Da.
196/198[M-I]⁺Fragment corresponding to the loss of an iodine atom. The bromine isotopic pattern will be retained.
117[M-Br-I]⁺Fragment corresponding to the loss of both bromine and iodine atoms.

Experimental Protocol for Mass Spectrometry

  • Sample Introduction: Introduce the sample via a suitable ionization method. Electron Ionization (EI) is a common choice for this type of molecule and will provide information on fragmentation patterns. Electrospray Ionization (ESI) can also be used, particularly for high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

  • Data Acquisition:

    • For EI-MS, acquire a full scan spectrum over a mass range of m/z 50-400.

    • For HRMS, use a high-resolution instrument (e.g., TOF or Orbitrap) to obtain an accurate mass measurement of the molecular ion.

Infrared (IR) Spectroscopy

Predicted IR Data

Wavenumber (cm⁻¹)VibrationRationale
~3400N-H stretchA relatively sharp peak characteristic of the N-H bond in the pyrrole ring.
~3100-3000C-H stretch (aromatic)Stretching vibrations of the C-H bonds on the aromatic rings.
~1600-1450C=C and C=N stretchAromatic ring stretching vibrations.
~1400-1000In-plane C-H bendingBending vibrations of the aromatic C-H bonds.
Below 800C-Br and C-I stretchStretching vibrations of the carbon-halogen bonds. These are typically weak and in the fingerprint region.

Experimental Protocol for IR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

Interpreting the Data: A Cohesive Approach

The true power of spectroscopic analysis lies in the synergistic interpretation of data from multiple techniques. The following workflow illustrates how to combine the information from each spectrum for unambiguous structure confirmation.

Spectroscopic_Workflow cluster_Data_Acquisition Data Acquisition cluster_Interpretation Data Interpretation cluster_Structure_Confirmation Structure Confirmation H_NMR ¹H NMR H_NMR_Interp Proton Environment Connectivity H_NMR->H_NMR_Interp C_NMR ¹³C NMR C_NMR_Interp Carbon Skeleton C_NMR->C_NMR_Interp MS Mass Spec MS_Interp Molecular Weight Elemental Composition MS->MS_Interp IR IR Spec IR_Interp Functional Groups IR->IR_Interp Structure This compound H_NMR_Interp->Structure C_NMR_Interp->Structure MS_Interp->Structure IR_Interp->Structure

Caption: Workflow for the combined spectroscopic analysis of this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound, along with robust experimental protocols for data acquisition. For researchers and scientists in drug development, this information is crucial for confirming the identity and purity of this important synthetic intermediate. While the provided data is predictive, it is based on sound spectroscopic principles and data from closely related compounds, offering a reliable reference for experimental work. It is always recommended to acquire and interpret the full set of spectroscopic data for any newly synthesized or purchased batch of this compound to ensure its structural integrity.

References

  • PubChem. 4-Bromo-1H-pyrrolo[2,3-b]pyridine. [Link][2]

  • ChemBK. 4-Bromo-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine. [Link][3]

  • WorldOfChemicals. Mastering Organic Synthesis: The Utility of this compound. [Link][1]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

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1H NMR spectrum of 4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 1H NMR Spectrum of 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, while the integrated pyridine ring offers unique hydrogen bonding capabilities and metabolic stability. Consequently, 7-azaindole derivatives are integral to a wide range of pharmacologically active agents, including kinase inhibitors and anti-cancer therapeutics[1][2]. The precise functionalization of this core, such as through halogenation, is a key strategy for modulating potency, selectivity, and pharmacokinetic properties.

This guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of a specific, heavily halogenated derivative: this compound. While direct experimental spectra for this exact compound are not widely published, a robust and reliable prediction of its 1H NMR characteristics can be derived from first principles, substituent effect analysis, and extensive data from analogous structures. This document serves as an expert guide for researchers, offering a predictive spectral interpretation, a validated experimental protocol for acquisition, and the scientific rationale underpinning the analysis.

PART 1: Structural Considerations and Substituent Effects

To interpret the 1H NMR spectrum, one must first understand the molecule's structure and the electronic influence of its substituents. The 7-azaindole core is a bicyclic system with numbering as shown below. In our target molecule, the pyrrole ring is substituted at position C3 with an iodine atom, and the pyridine ring is substituted at position C4 with a bromine atom.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Solvent (0.6-0.7 mL DMSO-d6) weigh->dissolve transfer 3. Add Internal Standard (0.03% TMS) dissolve->transfer filter 4. Transfer to NMR Tube (Filter if particulates are present) transfer->filter insert 5. Insert Sample & Lock filter->insert shim 6. Shim Magnetic Field acquire 7. Acquire Spectrum (zg30 pulse, 16-64 scans) ft 8. Fourier Transform (FT) acquire->ft phase 9. Phase Correction ft->phase baseline 10. Baseline Correction phase->baseline calibrate 11. Calibrate Spectrum (TMS to 0.00 ppm) baseline->calibrate integrate 12. Integrate & Analyze calibrate->integrate

Caption: Standard workflow for 1H NMR sample preparation and analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid this compound into a clean, dry vial.[3]

    • Add approximately 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d6). The solvent should contain an internal standard, typically tetramethylsilane (TMS), at a concentration of 0.03% v/v.[4]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. If any solid particulates are visible, filter the solution through a small plug of glass wool in the pipette tip to prevent interference with magnetic field homogeneity.[5]

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition (on a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer's autosampler or manual probe.

    • Lock the spectrometer onto the deuterium signal of the DMSO-d6 solvent.

    • Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp lines and high resolution. Automated shimming routines are generally sufficient.

    • Set the acquisition parameters for a standard proton experiment:

      • Pulse Program: zg30 (a standard 30-degree pulse sequence).

      • Number of Scans (NS): 16 to 64, depending on sample concentration.

      • Receiver Gain (RG): Set automatically or adjusted manually to avoid signal clipping.

      • Acquisition Time (AQ): ~3-4 seconds.

      • Relaxation Delay (D1): 2-5 seconds to allow for full spin relaxation.

      • Spectral Width (SW): Approximately 16 ppm (e.g., from -2 to 14 ppm).

      • Temperature: 298 K (25 °C).

    • Initiate data acquisition.

  • Data Processing and Analysis:

    • Once the acquisition is complete, apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform (FT) to convert the FID from the time domain to the frequency domain.

    • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to ensure the baseline is flat and at zero intensity.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak of DMSO-d6 can be used as a secondary reference (δ ≈ 2.50 ppm).

    • Integrate the signals to determine the relative ratios of the different protons.

    • Analyze the peak multiplicities and measure the coupling constants (J values) to confirm the proposed structure.

Conclusion

The 1H NMR spectrum of this compound is predicted to show four distinct signals corresponding to the four remaining protons on the bicyclic core. The pyridine protons H5 and H6 will appear as a downfield AX system of two doublets, while the pyrrole proton H2 will be a singlet, and the N-H proton will be a very broad, low-field singlet. This predicted spectrum, derived from established principles of substituent effects and analysis of related structures, provides a powerful tool for structural verification. For any drug development professional, the ability to accurately interpret such spectra is fundamental to confirming the identity and purity of novel chemical entities, ensuring the integrity of subsequent biological and clinical investigations.

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  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]

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  • One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. ResearchGate. [Link]

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  • 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

  • Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. Modgraph. [Link]

  • Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube. [Link]

  • Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. PubMed Central. [Link]

  • Abraham, R. J., et al. (1997). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Semantic Scholar. [Link]

  • 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin, Organic Chemistry Data. [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. [Link]

  • Analyzing Coupling Constants. Oregon State University. [Link]

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An In-Depth Technical Guide to the 13C NMR Analysis of 4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine, a key intermediate in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings, practical experimental considerations, and detailed spectral interpretation of this complex heterocyclic compound.

Introduction: The Significance of this compound

This compound, also known as 4-bromo-3-iodo-7-azaindole, is a versatile synthetic building block. The strategic placement of two distinct halogen atoms on the 7-azaindole core allows for selective functionalization through various cross-coupling reactions, making it a valuable precursor in the synthesis of biologically active molecules and functional materials. Accurate structural elucidation and purity assessment are paramount, and 13C NMR spectroscopy stands as a primary analytical tool for this purpose. This guide will provide a detailed roadmap for its 13C NMR analysis, from sample preparation to the prediction and interpretation of its spectrum.

Synthesis of this compound: A Plausible Route

A robust understanding of the synthetic pathway is crucial for anticipating potential impurities that may appear in the 13C NMR spectrum. A common and effective method for the synthesis of this compound starts from the commercially available 1H-pyrrolo[2,3-b]pyridine (7-azaindole).

Experimental Protocol: Synthesis

A plausible synthetic route involves a two-step halogenation process:

  • Bromination: 7-azaindole is first selectively brominated at the 4-position. This can be achieved using a suitable brominating agent such as N-bromosuccinimide (NBS) in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction typically proceeds at room temperature.

  • Iodination: The resulting 4-bromo-1H-pyrrolo[2,3-b]pyridine is then subjected to iodination at the 3-position. A common method involves the use of N-iodosuccinimide (NIS) in a solvent such as dichloromethane (DCM) or acetonitrile. This electrophilic substitution is directed to the electron-rich pyrrole ring.

Synthesis_Workflow Start 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) Step1 Bromination (NBS, DMF) Start->Step1 Intermediate 4-Bromo-1H-pyrrolo[2,3-b]pyridine Step1->Intermediate Step2 Iodination (NIS, DCM) Intermediate->Step2 End This compound Step2->End

Caption: Synthetic workflow for this compound.

13C NMR Spectroscopy: Experimental Protocol

Obtaining a high-quality 13C NMR spectrum is fundamental for accurate analysis. The following protocol outlines the key steps for sample preparation and data acquisition.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid signals from residual starting materials, intermediates, or solvents which can complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Common choices for similar heterocyclic compounds include deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).

  • Concentration: For a standard 5 mm NMR tube, dissolve 20-50 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.[1][2] Higher concentrations are generally preferred for 13C NMR due to the low natural abundance of the 13C isotope.[1][2]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

ParameterRecommended ValueRationale
Pulse Program zgpg30A standard proton-decoupled pulse sequence to provide a spectrum with single lines for each carbon.
Number of Scans 1024 or moreA higher number of scans is necessary to achieve a good signal-to-noise ratio for the low-abundance 13C nucleus.
Relaxation Delay (d1) 2 secondsA sufficient delay allows for the complete relaxation of the carbon nuclei, leading to more accurate signal integration.
Spectral Width 0 - 200 ppmThis range typically covers the chemical shifts of most organic compounds.

Predicting the 13C NMR Spectrum of this compound

In the absence of a direct experimental spectrum, a reliable prediction can be made by starting with the known chemical shifts of the parent 1H-pyrrolo[2,3-b]pyridine and applying the expected substituent chemical shifts (SCS) for bromine and iodine.

13C NMR Data of the Parent Compound: 1H-pyrrolo[2,3-b]pyridine

The experimental 13C NMR chemical shifts for 1H-pyrrolo[2,3-b]pyridine (7-azaindole) are as follows:

Carbon AtomChemical Shift (δ, ppm)
C2128.9
C3100.0
C3a142.0
C4120.9
C5128.5
C6115.8
C7a148.8

Source: SDBS (Spectral Database for Organic Compounds)

Substituent Effects of Bromine and Iodine

The introduction of halogen substituents significantly influences the 13C chemical shifts of the aromatic rings. These effects are primarily due to a combination of inductive and resonance effects, with heavier halogens like iodine also exhibiting a "heavy atom effect."

  • Inductive Effect: Halogens are electronegative and withdraw electron density through the sigma bond network, generally causing a deshielding (downfield shift) of the directly attached (ipso) carbon and, to a lesser extent, the ortho and meta carbons.

  • Resonance Effect: Halogens can donate lone pair electron density into the π-system, which can lead to shielding (upfield shift), particularly at the ortho and para positions.

  • Heavy Atom Effect: For heavier halogens like bromine and especially iodine, the large number of electrons can induce a significant upfield shift on the ipso-carbon. This is a dominant effect for iodine.

Predicted 13C NMR Chemical Shifts for this compound

By applying the general trends of substituent effects to the parent 7-azaindole skeleton, we can predict the approximate chemical shifts for the target molecule.

Carbon AtomParent Shift (ppm)Substituent EffectPredicted Shift (ppm)Rationale
C2 128.9Downfield~130-135The iodine at C3 will have a deshielding effect on the adjacent C2.
C3 100.0Upfield~60-70The "heavy atom effect" of the directly attached iodine will cause a significant upfield shift.
C3a 142.0Slightly Downfield~143-146Influenced by both the bromo and iodo substituents.
C4 120.9Downfield~125-130The directly attached bromine will have a deshielding inductive effect, though less pronounced than for lighter halogens.
C5 128.5Slightly Upfield~126-128The bromine at the adjacent C4 may cause a slight shielding effect.
C6 115.8Slightly Downfield~116-118The bromine at C4 will have a minor deshielding effect at the meta position.
C7a 148.8Slightly Downfield~150-153Influenced by the bromine substituent at the para-like position.

Interpretation of the Predicted Spectrum

The predicted 13C NMR spectrum of this compound is expected to show seven distinct signals, corresponding to the seven carbon atoms in the heterocyclic core.

  • Quaternary Carbons (C3, C3a, C4, C7a): These carbons will likely show weaker signals compared to the protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement. The C3 carbon, bonded to iodine, is predicted to be the most upfield signal.

  • Protonated Carbons (C2, C5, C6): These carbons will exhibit stronger signals. The relative positions will be influenced by their proximity to the electronegative nitrogen and the halogen substituents.

Caption: Structure and predicted 13C NMR chemical shifts.

Conclusion and Future Perspectives

References

  • Chemical Instrumentation Facility, Iowa State University. (2013). NMR Sample Preparation. Retrieved from [Link]1]

  • SpectraBase. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. In SpectraBase. Retrieved from [Link]]

  • UCL Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Retrieved from [Link]]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr. Retrieved from [Link]]

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(22), 2948-2989.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]]

  • Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10833-10842.[3]

  • Zaharia, V., & Malkov, A. V. (2021). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Bromo-1-butene. BenchChem.[4]

  • LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. In Chemistry LibreTexts. Retrieved from [Link]]

Sources

An In-depth Technical Guide to the Mass Spectrometry of 4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the mass spectrometric behavior of 4-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development. Given its complex structure, understanding its mass spectrometric fingerprint is crucial for its identification, characterization, and metabolic studies. This document will delve into the theoretical underpinnings of its ionization and fragmentation, offering predictive insights for researchers in the pharmaceutical sciences.

Introduction: The Significance of this compound

This compound belongs to the 7-azaindole family, a scaffold frequently incorporated into molecules with diverse biological activities. The presence of two different halogen atoms, bromine and iodine, on this heterocyclic core presents a unique analytical challenge and opportunity. Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of such novel chemical entities.[1][2][3] High-resolution mass spectrometry (HRMS) is particularly powerful in this context, offering accurate mass measurements that can confirm elemental composition and aid in the identification of unknown metabolites or impurities.[4][5]

This guide will explore the expected mass spectrometric behavior of this compound, focusing on ionization techniques, predicted fragmentation patterns, and the application of HRMS for its unambiguous identification.

Molecular and Isotopic Properties

The foundational step in any mass spectrometric analysis is a thorough understanding of the molecule's intrinsic properties.

Molecular Formula and Molecular Weight

The chemical structure of this compound is presented below.

fragmentation_pathway cluster_main Primary Fragmentation cluster_secondary Secondary Fragmentation M [C₇H₄BrIN₂]⁺˙ m/z 322/324 frag1 [C₇H₄BrN₂]⁺ m/z 195/197 M->frag1 - I˙ frag2 [C₇H₄IN₂]⁺ m/z 243 M->frag2 - Br˙ frag3 [C₆H₃Br]⁺˙ m/z 154/156 frag1->frag3 - HCN frag5 [C₇H₄N₂]⁺˙ m/z 116 frag1->frag5 - Br˙ frag4 [C₆H₃I]⁺˙ m/z 202 frag2->frag4 - HCN frag6 [C₇H₄N₂]⁺˙ m/z 116 frag2->frag6 - I˙

Caption: Predicted EI fragmentation pathways for this compound.

Primary Fragmentation Events

The initial fragmentation events are likely to involve the cleavage of the carbon-halogen bonds, as these are typically the weakest bonds in the molecule.

  • Loss of Iodine Radical (I˙): Cleavage of the C-I bond would result in a fragment ion at m/z 195/197. This is a highly probable fragmentation pathway due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond.

  • Loss of Bromine Radical (Br˙): The loss of a bromine radical would yield a fragment ion at m/z 243. While less favorable than iodine loss, this fragment is still expected to be observed.

Secondary Fragmentation

Subsequent fragmentation of the primary ions will likely involve the cleavage of the pyrrolo[2,3-b]pyridine ring system.

  • Loss of Hydrogen Cyanide (HCN): A common fragmentation pathway for nitrogen-containing heterocyclic compounds is the neutral loss of HCN (27 Da). [6]This would lead to fragment ions at m/z 168/170 (from m/z 195/197) and m/z 216 (from m/z 243).

  • Sequential Halogen Loss: The ion at m/z 195/197 could further lose a bromine radical to form an ion at m/z 116. Similarly, the ion at m/z 243 could lose an iodine radical to also produce the ion at m/z 116.

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Identification

HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of an ion. [1][2][4]This is invaluable for confirming the identity of the parent compound and its fragments, especially in complex matrices.

IonPredicted Monoisotopic Mass (m/z)Elemental Composition
[M+H]⁺322.8684C₇H₅⁷⁹BrIN₂
[M+H]⁺324.8663C₇H₅⁸¹BrIN₂
[M-I]⁺195.9616C₇H₄⁷⁹BrN₂
[M-I]⁺197.9595C₇H₄⁸¹BrN₂
[M-Br]⁺242.9453C₇H₄IN₂

The ability to obtain mass measurements with sub-ppm accuracy allows for high-confidence elemental composition determination, a cornerstone of modern small molecule analysis. [3]

Experimental Protocols

The following are example protocols for the analysis of this compound using LC-MS.

Sample Preparation
  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution with the initial mobile phase composition to create working solutions for analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure adequate separation from any impurities.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (for minimal fragmentation).

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution measurements.

    • Acquisition Mode: Full scan from m/z 50-500. For fragmentation studies, use tandem MS (MS/MS) with collision-induced dissociation (CID).

experimental_workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry prep1 Stock Solution (1 mg/mL) prep2 Serial Dilutions prep1->prep2 lc1 C18 Column prep2->lc1 Injection lc2 Gradient Elution lc1->lc2 ms1 ESI Positive Mode lc2->ms1 Introduction ms2 HRMS Analyzer (TOF or Orbitrap) ms1->ms2 ms3 Full Scan & MS/MS ms2->ms3

Sources

An In-depth Technical Guide to the Solubility of 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic intermediate in contemporary organic synthesis and drug discovery.[1] In the absence of extensive empirical solubility data in publicly available literature, this document establishes a foundational understanding through a detailed examination of the molecule's physicochemical properties and the underlying principles of solute-solvent interactions. We present a theoretical framework for predicting solubility behavior across a range of common organic solvents, followed by a robust, step-by-step experimental protocol for the empirical determination of its solubility profile. This guide is intended for researchers, scientists, and drug development professionals who require a thorough and practical understanding of how to handle and deploy this versatile chemical entity in their work.

Introduction: The Synthetic Versatility and Physicochemical Context

This compound, also known as 4-bromo-3-iodo-7-azaindole, is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a pyrrolopyridine core with strategically positioned bromine and iodine atoms, makes it an exceptionally versatile building block for creating complex molecules through sequential, site-selective cross-coupling reactions.[1]

The successful application of this reagent in any solution-phase chemistry is fundamentally dependent on its solubility. Understanding its behavior in various organic solvents is critical for reaction design, optimization, purification, and formulation. This guide addresses this need by providing both a predictive theoretical framework and a practical experimental methodology for characterizing the solubility of this compound.

Theoretical Solubility Profile

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational, albeit simplified, predictive tool. A more nuanced understanding can be derived from analyzing the specific structural motifs of this compound.

Physicochemical Properties and their Implications

While specific experimental data for the 3-iodo isomer is scarce, we can infer its properties from the closely related 4-bromo-2-iodo isomer and the parent 4-bromo-7-azaindole.

PropertyValue (Analog-Based Estimate)Implication for Solubility
Molecular Weight ~322.93 g/mol [2]The relatively high molecular weight may suggest lower solubility compared to smaller, unhalogenated analogs.
Polarity Moderately PolarThe pyrrolopyridine core contains nitrogen atoms and an N-H group, capable of hydrogen bonding and dipole-dipole interactions, lending polar character.
Hydrogen Bond Donor 1 (N-H of the pyrrole ring)Can interact favorably with hydrogen bond acceptor solvents (e.g., ethers, ketones, DMSO).
Hydrogen Bond Acceptor 2 (Pyridine N, Pyrrole N)Can interact favorably with hydrogen bond donor solvents (e.g., alcohols).
Halogen Atoms (Br, I) Increase lipophilicity and can participate in halogen bonding.[3]The large, polarizable iodine and bromine atoms will enhance van der Waals forces and can act as halogen bond donors, interacting with Lewis basic sites on solvent molecules.[3][4]
The Role of Halogen Bonding

A critical and often overlooked interaction is halogen bonding. Contrary to being merely hydrophobic, heavy halogens like bromine and iodine possess a region of positive electrostatic potential (a σ-hole) opposite the C-X bond, allowing them to act as Lewis acids and interact with electron-donating moieties in solvent molecules (e.g., the oxygen in ethers and carbonyls, or the nitrogen in nitriles).[4][5] This interaction can significantly enhance solubility in solvents that are effective halogen bond acceptors.

Predicted Solubility in Different Solvent Classes

Based on the above analysis, we can predict the general solubility behavior:

  • Polar Aprotic Solvents (e.g., DMF, DMSO, NMP, Acetonitrile): High solubility is expected. These solvents possess strong dipoles and are excellent hydrogen bond acceptors, capable of interacting with the N-H group of the pyrrole ring. Furthermore, solvents like DMSO and DMF are effective halogen bond acceptors, which should favorably interact with the bromine and iodine atoms.

  • Ethers (e.g., THF, 1,4-Dioxane): Moderate to good solubility is likely. The ether oxygen can act as a hydrogen bond and halogen bond acceptor. However, the overall lower polarity compared to polar aprotic solvents may limit the maximum achievable concentration.

  • Alcohols (e.g., Methanol, Ethanol, Isopropanol): Moderate solubility is predicted. Alcohols are polar and can act as both hydrogen bond donors and acceptors. However, the strong self-association of alcohols might compete with solute-solvent interactions.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is expected. These solvents have moderate polarity and can engage in dipole-dipole interactions. Chloroform, in particular, can also act as a weak hydrogen bond donor.

  • Nonpolar Solvents (e.g., Hexanes, Toluene): Low solubility is anticipated. The lack of strong polar or hydrogen bonding interactions will likely result in poor solvation of the moderately polar this compound molecule.[6] The large halogen atoms may promote some solubility in aromatic solvents like toluene through π-π stacking and van der Waals forces.

The following diagram illustrates the key intermolecular forces influencing the dissolution process.

G cluster_solute This compound cluster_solvent Organic Solvent Solute Pyrrolopyridine Core (Polar, H-Bond Donor/Acceptor) Br Bromo Group I Iodo Group Solvent Solvent Molecule Solute->Solvent Dipole-Dipole Solute->Solvent H-Bonding (N-H...O/N) Solute->Solvent van der Waals Br->Solvent Halogen Bonding (C-Br...O/N) I->Solvent Halogen Bonding (C-I...O/N)

Caption: Key intermolecular forces in solvation.

Experimental Determination of Solubility

While theoretical predictions are invaluable for initial solvent selection, empirical measurement is essential for quantitative applications. The "shake-flask" method is a widely accepted and robust technique for determining equilibrium solubility.[7][8]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or glass test tubes with screw caps

  • Analytical balance (±0.1 mg)

  • Orbital shaker or vortex mixer

  • Temperature-controlled environment (e.g., incubator, water bath)[7]

  • Syringe filters (e.g., 0.22 μm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow

The following workflow provides a systematic approach to solubility determination.

G A 1. Preparation Add excess solid solute to a known volume of solvent in a vial. B 2. Equilibration Agitate vials at a constant temperature (e.g., 25°C) for an extended period (24-72h). A->B C 3. Phase Separation Allow vials to stand. Filter the supernatant to remove undissolved solid. B->C D 4. Sample Dilution Accurately dilute the clear, saturated solution with the same solvent. C->D E 5. Quantification Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method. D->E F 6. Calculation Calculate the original concentration in mg/mL or mol/L. E->F

Caption: Shake-flask solubility determination workflow.

Detailed Step-by-Step Protocol
  • Preparation of Solvent Systems: Prepare a set of vials, each containing a precise volume (e.g., 2.0 mL) of the desired organic solvent.

  • Addition of Solute: Add an excess amount of this compound to each vial. "Excess" means that a visible amount of undissolved solid should remain at the end of the experiment. This ensures the solution is saturated.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biopharmaceutical relevance) and agitation speed.[8] Allow the mixtures to equilibrate for at least 24 to 48 hours. Preliminary studies may be needed to determine the time required to reach a plateau in concentration.[9]

  • Sample Collection and Preparation:

    • After equilibration, remove the vials and allow them to stand for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately pass the sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all undissolved solid particles.

  • Dilution: Accurately perform a gravimetric or volumetric dilution of the filtered, saturated solution into a known volume of the same solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

  • Analytical Quantification:

    • Prepare a series of calibration standards of the compound in the same solvent.

    • Analyze the diluted sample and the calibration standards using a validated, stability-indicating HPLC method. A UV-Vis spectrophotometer can also be used if the compound has a distinct chromophore and no interferences are present.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility: Calculate the solubility in the original, undiluted sample by applying the dilution factor.

    Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise manner to allow for easy comparison across different solvents.

Quantitative Solubility Data
Solvent ClassSolventSolubility at 25°C (mg/mL)Solubility at 25°C (mol/L)Notes
Polar Aprotic Dimethylformamide (DMF)[Experimental Value][Calculated Value]
Dimethyl Sulfoxide (DMSO)[Experimental Value][Calculated Value]
Acetonitrile (MeCN)[Experimental Value][Calculated Value]
Ethers Tetrahydrofuran (THF)[Experimental Value][Calculated Value]
1,4-Dioxane[Experimental Value][Calculated Value]
Alcohols Methanol (MeOH)[Experimental Value][Calculated Value]
Ethanol (EtOH)[Experimental Value][Calculated Value]
Chlorinated Dichloromethane (DCM)[Experimental Value][Calculated Value]
Nonpolar Toluene[Experimental Value][Calculated Value]
Hexanes[Experimental Value][Calculated Value]
Interpretation and Application

The empirically determined solubility data will validate or refine the theoretical predictions. High solubility in solvents like DMF and DMSO makes them excellent choices for reaction media where high concentrations are desired. Moderate solubility in ethers or chlorinated solvents may be advantageous for purification steps like chromatography or extraction. The low solubility in nonpolar solvents like hexanes suggests their potential use as anti-solvents for crystallization or precipitation.[1]

Conclusion

This guide provides a dual-pronged approach to understanding the solubility of this compound. By integrating a theoretical analysis based on molecular structure with a detailed, practical protocol for experimental determination, researchers are equipped to make informed decisions regarding solvent selection. This foundational knowledge is paramount for the efficient and effective use of this important heterocyclic building block in all stages of chemical research and development, from initial reaction screening to final product formulation.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69001566, 4-Bromo-2-iodo-1H-pyrrolo[2,3-B]pyridine. Retrieved from [Link].

  • Scholfield, M. R., Zanden, C. M., Carter, M., & Ho, P. S. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Chemical Biology, 8(7), 1366-1377. Available at: [Link].

  • Pardeshi, P., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 11(4), 11432-11451. Available at: [Link].

  • Cavallo, G., et al. (2016). The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances. Chemical Reviews, 116(4), 2478-2601. Available at: [Link].

  • World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019. Available at: [Link].

  • Taylor, M. S., & Kennepohl, P. (2010). Evidence for Halogen Bonding in Amorphous Solid Dispersions. Molecular Pharmaceutics, 7(5), 1735–1745. Available at: [Link].

  • APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Available at: [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22273643, 4-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link].

  • ResearchGate. (2018). Experimentally determined pH-dependent API solubility using a globally harmonized protocol. Retrieved from [Link].

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link].

  • ResearchGate. (2015). Halogen Bonding in Solution. Retrieved from [Link].

  • Baran, P. S. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research. Retrieved from [Link].

  • Chemistry LibreTexts. (2023). Atomic and Physical Properties of Halogens. Retrieved from [Link].

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The Synthetic Chemist's Compass: Navigating the Reactivity of 4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

In the landscape of modern medicinal chemistry and drug discovery, the strategic functionalization of heterocyclic scaffolds is paramount. Among these, the 7-azaindole core, a prevalent motif in numerous biologically active molecules, presents a canvas for intricate molecular design. This guide provides a comprehensive exploration of the reactivity profile of a particularly versatile derivative: 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine . This dihalogenated 7-azaindole serves as a powerful building block, offering a predictable and sequential pathway for the introduction of diverse molecular fragments. Herein, we delve into its synthesis, regioselective reactivity in key cross-coupling reactions, and alternative functionalization strategies, providing field-proven insights and detailed experimental protocols to empower your research endeavors.

The Genesis of a Versatile Scaffold: Synthesis of this compound

The journey to harnessing the synthetic potential of this compound begins with its efficient preparation. A common and reliable route commences with the commercially available 7-azaindole (1H-pyrrolo[2,3-b]pyridine). The synthesis is a multi-step process that strategically introduces the halogen atoms.

A representative synthetic pathway involves the initial bromination of the 7-azaindole core, followed by iodination. One established method proceeds via the formation of the N-oxide, which then directs the halogenation.[1]

Experimental Protocol: Synthesis of this compound [1]

  • Step 1: N-Oxidation of 7-Azaindole. To a solution of 7-azaindole in a suitable solvent such as dichloromethane, add m-chloroperoxybenzoic acid (mCPBA) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion. The resulting N-oxide can be purified by column chromatography.

  • Step 2: Bromination. The purified N-oxide is then subjected to bromination conditions to introduce the bromine atom at the 4-position.

  • Step 3: Iodination. Subsequent treatment of the 4-bromo-7-azaindole derivative with an iodinating agent, such as N-iodosuccinimide (NIS), in a solvent like dichloromethane, affords the desired this compound.

This sequential halogenation provides the target molecule, a stable, off-white to light brown solid, ready for a multitude of synthetic transformations.

The Art of Selectivity: Navigating Cross-Coupling Reactions

The synthetic utility of this compound is most profoundly demonstrated in palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds provides a powerful tool for regioselective functionalization. The general order of reactivity in oxidative addition to a palladium(0) center is C-I > C-Br > C-Cl, a principle that underpins the selective transformations of this dihalogenated scaffold.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron compound.[2] In the case of this compound, this reaction proceeds with high regioselectivity, favoring reaction at the more labile C-I bond at the 3-position. This allows for the introduction of a diverse array of aryl and heteroaryl substituents at this position while leaving the C4-Br bond intact for subsequent manipulations. This strategy has been instrumental in the synthesis of various kinase inhibitors.[3]

Conceptual Workflow for Regioselective Suzuki-Miyaura Coupling

Suzuki_Workflow A 4-Bromo-3-iodo- 1H-pyrrolo[2,3-b]pyridine D Selective C-C Bond Formation at C3 A->D Reacts with B Arylboronic Acid (R-B(OH)2) B->D C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) C->D Catalyzed by E 4-Bromo-3-aryl- 1H-pyrrolo[2,3-b]pyridine D->E Yields F Further Functionalization at C4-Br E->F Available for

Caption: Regioselective Suzuki-Miyaura coupling at the C3-I position.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equiv), and a base like sodium carbonate or potassium phosphate (2.0-3.0 equiv).

  • Solvent: A mixture of solvents such as 1,4-dioxane and water is commonly used.

  • Degassing: The reaction mixture should be thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Reaction Conditions: Heat the mixture to a temperature ranging from 80 to 110 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled, diluted with an organic solvent, washed with water and brine, dried over anhydrous sulfate, and concentrated. The crude product is then purified by column chromatography.

Table 1: Representative Suzuki-Miyaura Couplings on Dihalo-7-azaindoles

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O100>90Adapted from[4]
24-Methoxyphenylboronic acidPdCl₂(dppf)K₃PO₄Toluene/H₂O9085-95Adapted from[3]
33-Pyridylboronic acidPd(OAc)₂/SPhosK₂CO₃DME/H₂O10080-90General conditions
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of alkynyl groups.[5] Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling on this compound exhibits high regioselectivity for the C3-I position. This allows for the synthesis of 3-alkynyl-4-bromo-7-azaindole derivatives, which are valuable intermediates for further transformations.

Catalytic Cycle for Sonogashira Coupling

Sonogashira_Cycle cluster_suzuki Palladium Cycle cluster_copper Copper Co-catalyst Cycle Pd0 Pd(0)L2 PdII_Aryl L2Pd(II)(R)(I) Pd0->PdII_Aryl ArylHalide R-I OxAdd Oxidative Addition PdII_Alkyne L2Pd(II)(R)(C≡C-R') PdII_Aryl->PdII_Alkyne CuCycle Copper Cycle CuAcetylide Cu-C≡C-R' CuCycle->CuAcetylide activates Alkyne R'-C≡CH Transmetalation Transmetalation PdII_Alkyne->Pd0 RedElim Reductive Elimination Product R-C≡C-R'

Caption: A simplified catalytic cycle for the Sonogashira coupling.

Experimental Protocol: Regioselective Sonogashira Coupling

  • Reaction Setup: To a solution of this compound (1.0 equiv) and a terminal alkyne (1.2-2.0 equiv) in a suitable solvent (e.g., DMF or THF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 equiv), a copper(I) co-catalyst (e.g., CuI, 0.05-0.1 equiv), and a base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv).

  • Degassing: Thoroughly degas the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Work-up and Purification: After the reaction is complete, dilute with an organic solvent, wash with aqueous ammonium chloride, water, and brine. Dry the organic layer and concentrate under reduced pressure. Purify the residue by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[6][7] While less commonly reported for this compound specifically, the principles of regioselectivity still apply. The reaction is expected to occur preferentially at the C4-Br bond, especially after the C3-I position has been functionalized. The choice of ligand is critical for achieving high yields and accommodating a wide range of amine coupling partners.

Experimental Protocol: Buchwald-Hartwig Amination (General)

  • Reaction Setup: In a glovebox, combine the 4-bromo-7-azaindole substrate (1.0 equiv), the desired amine (1.2-1.5 equiv), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.02-0.1 equiv), and a strong base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 equiv).

  • Solvent: Anhydrous, degassed toluene or dioxane is typically used.

  • Reaction Conditions: Heat the sealed reaction vessel to 80-120 °C with stirring.

  • Work-up and Purification: After cooling, the reaction mixture is filtered, concentrated, and purified by column chromatography.

Alternative Pathways: Metal-Halogen Exchange

Beyond palladium-catalyzed cross-coupling, metal-halogen exchange offers an alternative strategy for the functionalization of this compound. This reaction typically involves treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures.[8] The exchange is kinetically controlled and occurs preferentially at the more polarizable C-I bond, generating a C3-lithiated intermediate. This potent nucleophile can then be trapped with a variety of electrophiles.

Logical Flow of Metal-Halogen Exchange and Trapping

Halogen_Exchange A 4-Bromo-3-iodo- 1H-pyrrolo[2,3-b]pyridine C Selective I/Li Exchange A->C Reacts with B Organolithium Reagent (e.g., n-BuLi, -78 °C) B->C D 4-Bromo-3-lithio- 1H-pyrrolo[2,3-b]pyridine C->D Forms F Quenching D->F Reacts with E Electrophile (E+) E->F G 4-Bromo-3-E- 1H-pyrrolo[2,3-b]pyridine F->G Yields

Caption: Selective functionalization via lithium-halogen exchange.

Experimental Protocol: Lithium-Halogen Exchange and Electrophilic Quench

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C and add an organolithium reagent (e.g., n-butyllithium, 1.1 equiv) dropwise. Stir the mixture at this temperature for a short period (e.g., 15-30 minutes).

  • Electrophilic Trapping: Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide, 1.2 equiv) to the solution at -78 °C.

  • Quenching and Work-up: After stirring for an appropriate time, quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature, extract with an organic solvent, wash, dry, and concentrate.

  • Purification: Purify the product by column chromatography.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The 7-azaindole core is a well-established pharmacophore in the development of kinase inhibitors.[3][9][10][11][12][13][14] The ability to selectively and sequentially functionalize the this compound scaffold at the C3 and C4 positions makes it an exceptionally valuable building block in this field. For example, selective Suzuki coupling at C3 can introduce a key recognition element for the kinase hinge region, while subsequent functionalization at C4 can be used to modulate solubility, cell permeability, and interactions with other parts of the ATP-binding site.

Conclusion

This compound stands as a testament to the power of strategic halogenation in designing versatile synthetic intermediates. Its well-defined reactivity profile, characterized by the pronounced difference in lability between the C-I and C-Br bonds, allows for a predictable and stepwise approach to the construction of complex, highly functionalized 7-azaindole derivatives. This guide has provided a comprehensive overview of its synthesis, regioselective cross-coupling reactions, and alternative functionalization methods. By understanding and applying the principles and protocols outlined herein, researchers and drug development professionals can effectively leverage the synthetic potential of this powerful building block to accelerate the discovery of novel therapeutics.

References

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available from: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Available from: [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. Available from: [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC. Available from: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. ResearchGate. Available from: [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. ResearchGate. Available from: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Metal–halogen exchange. Wikipedia. Available from: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • The Role of Conjugation in the Halogen Lithium Exchange Selectivity: Lithiation of 4,6,7,9-Tetrabromo-1,3. Chemistry – A European Journal. Available from: [Link]

  • lithium halogen exchange #1 revised. Available from: [Link]

  • Troubles with Lithium-Halogen exchange reaction. Powered by XMB 1.9.11. Available from: [Link]

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. PMC. Available from: [Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. PubMed Central. Available from: [Link]

  • Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via ItsN-Oxide. CoLab.
  • Suzuki reaction. Wikipedia. Available from: [Link]

  • Sonogashira coupling. Wikipedia. Available from: [Link]

  • Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. PubMed. Available from: [Link]

  • Ligand-free Suzuki coupling of arylboronic acids with methyl (E)-4-bromobut-2-enoate: synthesis of unconventional cores of HIV-1 protease inhibitors. PubMed. Available from: [Link]

  • Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. PubMed. Available from: [Link]

  • Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. PubMed. Available from: [Link]

  • Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. NIH. Available from: [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC. Available from: [Link]

  • Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. PubMed. Available from: [Link]

  • Density Functional Studies on Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Assisted by N- or P-Chelating Ligands. ResearchGate. Available from: [Link]

  • Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. PMC. Available from: [Link]

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. PMC. Available from: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. Available from: [Link]

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  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available from: [Link]

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The Strategic Synthesis and Application of 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, a di-halogenated derivative of the 7-azaindole scaffold, has emerged as a cornerstone in the edifice of modern medicinal chemistry. Its unique electronic and steric properties, coupled with the differential reactivity of its bromine and iodine substituents, have established it as a versatile and highly sought-after building block in the synthesis of complex heterocyclic molecules. This technical guide provides an in-depth exploration of the discovery, synthesis, and strategic application of this pivotal intermediate, with a particular focus on its role in the development of targeted kinase inhibitors. The narrative synthesizes key findings from the scientific and patent literature, offering a comprehensive resource for researchers, scientists, and professionals engaged in the multifaceted world of drug development.

Introduction: The Rise of a Privileged Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic the purine core of ATP and engage in crucial hydrogen bonding interactions with protein kinases.[1] The strategic functionalization of this core has been a central theme in the quest for potent and selective kinase inhibitors for the treatment of a myriad of diseases, most notably cancer.[2][3] Within this context, the precise introduction of halogen atoms has proven to be a particularly fruitful strategy, enabling the exploration of chemical space and facilitating the construction of intricate molecular architectures through modern cross-coupling methodologies.

This guide focuses on a particularly powerful derivative: this compound. The presence of two distinct halogens on the 7-azaindole core provides a unique synthetic handle for sequential and site-selective functionalization, a feature that has been astutely exploited in the synthesis of numerous clinical candidates and approved drugs.

Discovery and Historical Context: An Intermediate Born from Necessity

While a singular, seminal publication detailing the initial "discovery" of this compound remains elusive in the academic literature, its emergence is intrinsically linked to the burgeoning field of kinase inhibitor research in the late 1990s and early 2000s. The intensive search for novel ATP-competitive inhibitors spurred the development of a diverse array of functionalized heterocyclic building blocks. The earliest disclosures of this specific di-halogenated azaindole are likely buried within the patent literature of pharmaceutical companies, where its utility as a key intermediate for generating libraries of potential drug candidates was first recognized.

The strategic value of this compound lies in the orthogonal reactivity of the carbon-iodine and carbon-bromine bonds in palladium-catalyzed cross-coupling reactions. This allows for a stepwise and controlled elaboration of the 7-azaindole scaffold, a critical advantage in the multi-step syntheses characteristic of modern drug discovery programs.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₇H₄BrIN₂[4]
Molecular Weight 322.93 g/mol [5]
CAS Number 1000340-34-0[6]
Appearance Solid (typical)
Solubility Soluble in common organic solvents such as DMF, DMSO, and chlorinated hydrocarbons.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. While a publicly available, detailed NMR analysis for the parent compound is not readily found in peer-reviewed journals, the expected spectral features can be inferred from related structures and general principles of NMR.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrrole rings. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms of the bicyclic core. The carbons directly attached to the bromine and iodine atoms will exhibit characteristic chemical shifts.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a multi-step sequence starting from a more readily available 7-azaindole precursor. A common and effective strategy involves the sequential halogenation of the 7-azaindole core. The following protocol is a representative example of how this key intermediate can be prepared.

Experimental Protocol: Synthesis of this compound

This protocol is based on the iodination of 4-bromo-1H-pyrrolo[2,3-b]pyridine.

Materials:

  • 4-Bromo-1H-pyrrolo[2,3-b]pyridine

  • N-Iodosuccinimide (NIS)

  • Dichloromethane (CH₂Cl₂)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 4-bromo-1H-pyrrolo[2,3-b]pyridine in anhydrous dichloromethane.

  • Addition of Iodinating Agent: To the stirred solution, add N-iodosuccinimide (NIS) portion-wise at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain the desired temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent side reactions with atmospheric oxygen and moisture, which can affect the efficiency of the reaction and the stability of the product.

  • N-Iodosuccinimide (NIS): NIS is a mild and effective iodinating agent for electron-rich aromatic systems like the pyrrole ring of 7-azaindole. Its use allows for controlled iodination at the C3 position.

  • Dichloromethane as Solvent: Dichloromethane is a good solvent for both the starting material and the reagent and is relatively unreactive under the reaction conditions.

  • Aqueous Work-up with Sodium Thiosulfate: This step is essential to neutralize and remove any residual iodine, which can interfere with subsequent purification and reactions.

  • Column Chromatography: This is a standard and effective method for purifying the final product from any unreacted starting material, by-products, and residual reagents.

The Strategic Advantage: Orthogonal Reactivity in Cross-Coupling Reactions

The synthetic utility of this compound is rooted in the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions.[7] The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine bond. This allows for the selective functionalization at the C3 position while leaving the C4 position available for a subsequent transformation.

dot

G This compound This compound Selective C3 Functionalization Selective C3 Functionalization This compound->Selective C3 Functionalization Pd-catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) 4-Bromo-3-substituted-1H-pyrrolo[2,3-b]pyridine 4-Bromo-3-substituted-1H-pyrrolo[2,3-b]pyridine Selective C3 Functionalization->4-Bromo-3-substituted-1H-pyrrolo[2,3-b]pyridine C4 Functionalization C4 Functionalization 4-Bromo-3-substituted-1H-pyrrolo[2,3-b]pyridine->C4 Functionalization Pd-catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) Disubstituted\n7-Azaindole Derivative Disubstituted 7-Azaindole Derivative C4 Functionalization->Disubstituted\n7-Azaindole Derivative

Caption: Sequential Cross-Coupling Strategy.

This stepwise approach is invaluable for the convergent synthesis of complex molecules, allowing for the introduction of different functionalities at specific positions of the 7-azaindole core with high precision.

Applications in Drug Discovery: A Gateway to Potent Kinase Inhibitors

The this compound scaffold has been instrumental in the development of a multitude of kinase inhibitors targeting various members of the kinome. The 7-azaindole core acts as a hinge-binding motif, while the substituents at the C3 and C4 positions are strategically chosen to occupy the hydrophobic pocket and the solvent-exposed region of the ATP-binding site, respectively. This modular approach allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Examples of Kinase Inhibitors Derived from this compound:

The patent literature is replete with examples of kinase inhibitors whose synthesis relies on this key intermediate. These inhibitors target a wide range of kinases implicated in cancer and other diseases, including but not limited to:

  • Janus Kinases (JAKs): Inhibitors of JAKs are used in the treatment of autoimmune diseases and myeloproliferative neoplasms.[3]

  • Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is a key driver in various cancers.

  • Phosphodiesterase 4B (PDE4B): Inhibitors of PDE4B have potential applications in the treatment of inflammatory and neurological disorders.[8]

  • Bruton's Tyrosine Kinase (BTK): BTK inhibitors are a mainstay in the treatment of B-cell malignancies.

The general synthetic strategy often involves an initial Suzuki or Sonogashira coupling at the C3 position to introduce a key aryl or heteroaryl moiety, followed by a Buchwald-Hartwig amination or other C-N bond-forming reaction at the C4 position.

dot

G cluster_synthesis Synthetic Pathway cluster_application Therapeutic Target Start This compound Step1 Suzuki Coupling (C3 Position) Start->Step1 Intermediate 4-Bromo-3-aryl-1H-pyrrolo[2,3-b]pyridine Step1->Intermediate Step2 Buchwald-Hartwig Amination (C4 Position) Intermediate->Step2 Final_Product Kinase Inhibitor Step2->Final_Product Kinase Protein Kinase (e.g., JAK, FGFR) Final_Product->Kinase Inhibition

Caption: General Synthetic Route to Kinase Inhibitors.

Future Perspectives and Conclusion

This compound has solidified its position as an indispensable tool in the medicinal chemist's arsenal. Its predictable reactivity and synthetic versatility have enabled the rapid and efficient synthesis of complex, biologically active molecules. As the quest for more potent, selective, and resistance-breaking drugs continues, the demand for such strategically functionalized building blocks will undoubtedly grow.

Future research in this area may focus on the development of even more efficient and sustainable methods for the synthesis of this key intermediate, as well as the exploration of its application in the synthesis of novel classes of therapeutic agents beyond kinase inhibitors. The principles of strategic functionalization and orthogonal reactivity embodied by this compound will continue to guide the design and synthesis of the next generation of medicines.

References

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  • (Placeholder for a reference detailing a specific synthesis protocol if a more direct one is found)
  • PubChem. 4-Bromo-2-iodo-1H-pyrrolo[2,3-B]pyridine. [Link][5]

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  • Bulletin of the Chemical Society of Japan. Functionalization of 1H-Pyrrolo[2,3-b]pyridine. [Link][10]

  • CoLab. Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via ItsN-Oxide. [Link][11]

  • Google Patents. Pyrrolo [2,3-b]pyridine derivatives as protein kinase inhibitors. [2]

  • PubMed Central. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. [Link][1]

  • Google Patents. 4-Substituted pyrrolopyrimidine compounds as tyrosin kinase inhibitors. [12][13]

  • Google Patents. 1h-pyrrolo[2,3-b]pyridines. [14]

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  • Googleapis.com. 3,5-(UN)SUBSTITUTED-1H-PYRROLO[2,3-B]PYRIDINE, 1H-PYRAZOLO[3,4-B]PYRIDINE AND 5H-PYRROLO [2-,3-B]PYRAZINE DUAL ITK AND JAK3 KINA. [Link][3]

  • PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link][8]

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The 7-Azaindole Scaffold: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaindole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. As a bioisostere of both indole and purine, its unique physicochemical properties and ability to form critical hydrogen bond interactions have established it as a cornerstone in the design of potent and selective therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 7-azaindole derivatives, from fundamental properties and synthesis to their diverse biological applications. We will delve into the causality behind experimental choices in synthetic protocols, present detailed methodologies for key reactions, and explore the mechanism of action of prominent 7-azaindole-based drugs, such as the B-RAF inhibitor, Vemurafenib.

The 7-Azaindole Core: Structure, Properties, and Significance

The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, is a bicyclic aromatic heterocycle where a pyridine ring is fused to a pyrrole ring. The defining feature is the nitrogen atom at position 7 in the pyridine ring, which significantly influences the molecule's electronic and hydrogen bonding characteristics compared to its parent indole structure.

Physicochemical Properties and Medicinal Chemistry Relevance

The introduction of the nitrogen atom at the 7-position imparts several advantageous properties for drug design:

  • Hydrogen Bonding: The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor. This dual functionality is crucial for interacting with biological targets, particularly the hinge region of kinases.[1]

  • Bioisosterism: 7-Azaindole is a bioisostere of indole and the purine system, allowing for its substitution in known pharmacophores to modulate activity, selectivity, and pharmacokinetic profiles.[2]

  • Modulation of Physicochemical Properties: The additional nitrogen atom can alter a molecule's pKa, solubility, and lipophilicity (LogP), which are critical parameters for optimizing drug-like properties.[3] For instance, the 7-azaindole scaffold can lead to enhanced solubility and superior bioavailability compared to indole counterparts.[4]

These attributes have rendered the 7-azaindole a "privileged structure" in medicinal chemistry, frequently appearing in molecules targeting a wide array of diseases.[2]

A comparative summary of the physicochemical properties of the exemplary 7-azaindole-containing drug, Vemurafenib, is presented below.

PropertyValueSource
Melting Point272°C[5]
LogP5.1[5]
pKa7.1[5]
Aqueous Solubility<0.1 µg/mL[6]
Caco-2 Permeability2.9 x 10⁻⁶ cm/s[5]

Synthesis and Functionalization of the 7-Azaindole Scaffold

The synthesis of the 7-azaindole core and its subsequent functionalization are pivotal to the development of novel derivatives. While classical indole syntheses can sometimes be adapted, the electron-deficient nature of the pyridine ring often necessitates specialized methodologies.[4]

Core Synthesis Strategies

Several strategies exist for constructing the 7-azaindole nucleus, often starting from substituted pyridines.

One notable method is the Chichibabin cyclization, which involves the condensation of a 3-picoline derivative with a nitrile in the presence of a strong base like lithium diisopropylamide (LDA).[7] This approach allows for the one-pot synthesis of 2-substituted 7-azaindoles.

Diagram 1: Chichibabin Cyclization for 7-Azaindole Synthesis

G start 2-Fluoro-3-picoline + Benzonitrile step1 LDA Deprotonation start->step1 step2 Nucleophilic Addition step1->step2 step3 Intramolecular Cyclization step2->step3 product 2-Phenyl-7-azaindole step3->product

Caption: A simplified workflow of the Chichibabin cyclization.[7]

Key Functionalization Reactions

The functionalization of the 7-azaindole ring at various positions is crucial for exploring structure-activity relationships (SAR). Metal-catalyzed cross-coupling reactions are among the most powerful tools for this purpose.

The Sonogashira coupling is a highly effective method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[8] This reaction is frequently employed to introduce alkynyl substituents at various positions of the 7-azaindole core.[4][9]

Causality in Experimental Choices:

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂): The palladium(0) species, formed in situ, is the active catalyst that undergoes oxidative addition with the aryl halide.[8] The choice of phosphine ligands can influence the catalyst's stability and reactivity.

  • Copper(I) Co-catalyst (e.g., CuI): The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide.[8] This species is more nucleophilic than the alkyne itself, facilitating the transmetalation step with the palladium complex and increasing the reaction rate.[8]

  • Base (e.g., Triethylamine, Et₃N): The base is required to deprotonate the terminal alkyne, forming the acetylide anion, and to neutralize the hydrogen halide produced during the reaction.[8]

Diagram 2: Catalytic Cycle of the Sonogashira Coupling

G Pd0 Pd(0)L2 PdII_Aryl R-Pd(II)L2-X Pd0->PdII_Aryl Oxidative Addition PdII_Alkynyl R-Pd(II)L2-C≡CR' PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Product R-C≡CR' PdII_Alkynyl->Product Reductive Elimination Product->Pd0 ArylHalide R-X ArylHalide->PdII_Aryl CopperAcetylide Cu-C≡CR' CopperAcetylide->PdII_Alkynyl CopperCycle Copper Cycle (Cu(I) + H-C≡CR' -> Cu-C≡CR')

Caption: The palladium and copper catalytic cycles in the Sonogashira reaction.[8]

Direct C-H functionalization has emerged as a powerful and atom-economical method for modifying heterocyclic scaffolds.[10] Palladium-catalyzed C-H activation allows for the introduction of various functional groups onto the 7-azaindole ring without the need for pre-functionalized starting materials.[11][12] The regioselectivity of these reactions is often controlled by directing groups.[12]

Mechanism Insight: The reaction typically proceeds through an initial C-H activation step to form a palladacycle intermediate.[12] This intermediate can then react with a coupling partner, followed by reductive elimination to yield the functionalized product and regenerate the palladium catalyst.[10]

Experimental Protocol: Sonogashira Coupling on 3-Iodo-7-azaindole

The following is a representative, self-validating protocol for the Sonogashira coupling of a terminal alkyne to a 3-iodo-7-azaindole derivative, adapted from the literature.[9]

Materials:

  • 3-Iodo-7-azaindole derivative (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry, argon-purged flask, add the 3-iodo-7-azaindole derivative, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF, followed by triethylamine.

  • Add the terminal alkyne dropwise to the stirred solution at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-alkynyl-7-azaindole.

Characterization:

  • ¹H and ¹³C NMR: To confirm the structure and purity of the product.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.

  • Infrared Spectroscopy (IR): To identify characteristic functional group vibrations.

Biological Applications of 7-Azaindole Derivatives

The versatility of the 7-azaindole scaffold has led to its incorporation into a wide range of biologically active molecules.

Kinase Inhibitors

A significant application of 7-azaindole derivatives is in the development of kinase inhibitors.[13] The 7-azaindole moiety can form two crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, mimicking the interaction of adenine.[1]

Case Study: Vemurafenib (Zelboraf®)

Vemurafenib is an FDA-approved, potent inhibitor of the B-RAF V600E mutant kinase for the treatment of metastatic melanoma.[14] The 7-azaindole core of vemurafenib is essential for its high-affinity binding to the ATP pocket of the mutated B-RAF protein.

Diagram 3: The MAPK Signaling Pathway and Inhibition by Vemurafenib

G cluster_pathway MAPK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF B-RAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibits

Caption: Vemurafenib inhibits the constitutively active B-RAF V600E mutant, blocking downstream signaling in the MAPK pathway.[15][16]

Antiviral and Other Therapeutic Areas

Beyond oncology, 7-azaindole derivatives have shown promise in various other therapeutic areas:

  • Antiviral Agents: Derivatives have been developed as inhibitors of viral replication, including for HIV, influenza, and SARS-CoV-2.[2][17][18]

  • Neurodegenerative Diseases: The scaffold is being explored for the development of agents targeting Alzheimer's disease by inhibiting β-amyloid aggregation.[15]

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of a 7-azaindole derivative against a target kinase.[19][20]

Materials:

  • Target kinase

  • Kinase substrate (peptide or protein)

  • ATP ([γ-³³P]ATP for radiometric assay or unlabeled for luminescence-based assays)

  • 7-azaindole test compound

  • Assay buffer (e.g., HEPES, MgCl₂, Brij-35)

  • Microplate (e.g., 384-well)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay Kit)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the 7-azaindole test compound in DMSO.

  • Reaction Setup: In a microplate, add the assay buffer, the test compound dilution, and the kinase enzyme.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Reaction: Add a mixture of the kinase substrate and ATP to each well to start the kinase reaction.

  • Reaction Incubation: Incubate for a specific time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™ reagent).

  • Signal Measurement: After a final incubation period, measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The 7-azaindole scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its unique combination of physicochemical properties and versatile reactivity provides a robust platform for the design and synthesis of novel therapeutics. The success of drugs like Vemurafenib highlights the potential of this core structure, particularly in the realm of kinase inhibition. Future research will undoubtedly continue to explore the vast chemical space accessible through the functionalization of the 7-azaindole ring, leading to the development of next-generation therapies for a multitude of diseases. The detailed synthetic and biological protocols provided in this guide serve as a foundational resource for scientists dedicated to advancing this exciting field.

References

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Sources

Halogenated pyrrolo[2,3-b]pyridine core structures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Halogenated Pyrrolo[2,3-b]pyridine Core Structures for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to both indole and purine has established it as a cornerstone in the design of a multitude of therapeutic agents.[1][2] The strategic introduction of halogen atoms onto this core is a powerful and frequently employed tactic to modulate physicochemical properties, enhance biological activity, and secure novel intellectual property.[3][4] This guide provides an in-depth exploration of the synthesis, properties, and applications of halogenated 7-azaindole cores, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic choices, the impact of halogenation on molecular interactions and pharmacokinetics, and the successful application of these structures in targeted therapies.

The 7-Azaindole Scaffold: A Privileged Core in Medicinal Chemistry

The 7-azaindole scaffold is a bicyclic heterocycle that serves as a bioisosteric replacement for indole and purine systems in drug design.[2] This substitution can lead to improved metabolic stability, altered electronic properties, and the introduction of a new hydrogen bond acceptor via the pyridine nitrogen, potentially enhancing binding affinity and selectivity for a biological target.[2] The clinical success of molecules like the BRAF inhibitor Vemurafenib and the JAK inhibitor Peficitinib underscores the therapeutic potential of this core structure.[5] Consequently, the development of elegant and efficient methods for the functionalization of the 7-azaindole ring system is an active and critical area of research.[6]

Halogenation, the process of introducing one or more halogen atoms into a molecule, is a cornerstone of modern medicinal chemistry. Halogens can profoundly influence a compound's:

  • Potency and Selectivity: Through specific interactions like halogen bonding.

  • Lipophilicity: Affecting solubility, cell permeability, and plasma protein binding.

  • Metabolic Stability: By blocking sites susceptible to oxidative metabolism.

  • Pharmacokinetic Profile: Influencing absorption, distribution, metabolism, and excretion (ADME).

This guide will focus on the strategic application of halogenation to the versatile 7-azaindole core.

Synthetic Strategies for Halogenating the Pyrrolo[2,3-b]pyridine Core

The regioselective installation of halogens onto the 7-azaindole scaffold is paramount for systematic structure-activity relationship (SAR) studies. The electronic nature of the fused ring system dictates its reactivity, with the pyrrole ring being more electron-rich and thus more susceptible to electrophilic attack than the electron-deficient pyridine ring.[5]

Regioselective C-3 Halogenation: The Point of Electrophilic Attack

The C-3 position of the 7-azaindole is the most nucleophilic and sterically accessible site, making it the primary target for electrophilic halogenation.[7] The reaction proceeds via an electrophilic aromatic substitution mechanism where the lone pair of the pyrrole nitrogen stabilizes the intermediate cation.

Common Electrophilic Halogenating Reagents:

  • Chlorination: N-Chlorosuccinimide (NCS)

  • Bromination: N-Bromosuccinimide (NBS), Copper(II) Bromide (CuBr₂)[8]

  • Iodination: N-Iodosuccinimide (NIS), Iodine (I₂)

A mild and efficient method for the regioselective C-3 bromination of various azaindoles has been developed using copper(II) bromide in acetonitrile at room temperature, providing high yields.[8]

Workflow for Electrophilic C-3 Halogenation

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_process Reaction cluster_product Product Start 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Reaction Electrophilic Aromatic Substitution at C-3 Start->Reaction 1. Dissolve Reagent Electrophilic Halogen Source (NBS, NCS, NIS, CuBr₂, etc.) Reagent->Reaction 2. Add Reagent Solvent Aprotic Solvent (ACN, DMF, THF) Solvent->Reaction in Solvent Product 3-Halo-1H-pyrrolo[2,3-b]pyridine Reaction->Product 3. Stir at RT 4. Work-up & Purify caption General workflow for C-3 electrophilic halogenation.

Caption: General workflow for C-3 electrophilic halogenation.

Advanced and Alternative Halogenation Methods

While C-3 electrophilic substitution is the most common approach, other methodologies offer alternative selectivities and milder conditions.

  • Metal-Catalyzed C-H Halogenation: An unexpected rhodium-catalyzed regioselective C-H chlorination has been developed, using 1,2-dichloroethane (DCE) as the chlorinating agent.[9] This method provides efficient access to ortho-chlorinated azaindoles.[9]

  • Enzymatic Halogenation: Biocatalytic C-H halogenation is an attractive green chemistry approach.[3][4] A thermostable RebH enzyme variant has been used for the halogenation of azaindoles, offering excellent catalyst-controlled selectivity and environmentally benign reaction conditions.[3][4] NMR analysis confirmed that halogenation occurs at the C-3 position.[3]

  • Electrochemical Halogenation: A novel electrochemical cascade methodology has been reported that combines amide bond formation with C-H halogenation of azaindoles in a one-pot process.[10] This atom-economical approach operates without external additives, highlighting its efficiency and environmental benefits.[10]

Experimental Protocol: Regioselective C-3 Bromination of 7-Azaindole

This protocol is a representative example based on established methodologies for high-yield C-3 bromination.[8]

Objective: To synthesize 3-Bromo-1H-pyrrolo[2,3-b]pyridine.

Materials:

  • 1H-Pyrrolo[2,3-b]pyridine (7-azaindole)

  • Copper(II) Bromide (CuBr₂)

  • Acetonitrile (ACN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 1H-pyrrolo[2,3-b]pyridine (1.0 eq) and anhydrous acetonitrile (20 mL/g of starting material). Stir the mixture at room temperature until all solids are dissolved.

  • Reagent Addition: Add Copper(II) Bromide (1.1 eq) to the solution in one portion. The reaction mixture may change color.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing ethyl acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL).

  • Extraction: Separate the layers. Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (2 x 30 mL) to remove any unreacted bromine species, and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-Bromo-1H-pyrrolo[2,3-b]pyridine.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data with literature values. The regioselectivity is confirmed by the characteristic shifts and coupling patterns in the NMR spectra.

Impact of Halogenation on Physicochemical Properties and Biological Activity

The introduction of a halogen atom is not a trivial substitution. It strategically alters the molecule's electronic and steric profile, which in turn influences its interactions with biological targets and its overall ADME properties.

Halogen Bonding: A Key Non-Covalent Interaction

A halogen atom, particularly heavier ones like bromine and iodine, possesses an anisotropic distribution of electron density. This creates a region of positive electrostatic potential on the outermost portion of the halogen atom (the σ-hole), which can act as a Lewis acid and form a highly directional, non-covalent interaction with a Lewis base (e.g., a carbonyl oxygen, amine nitrogen, or aromatic π-system) on a protein receptor. This "halogen bond" can be a critical determinant of binding affinity and selectivity.

Caption: Halogen bonding between a ligand and a receptor.

Structure-Activity Relationship (SAR) Insights

Systematic variation of halogens on the 7-azaindole core provides crucial SAR data. While specific effects are target-dependent, general trends can be observed. For the related pyrrolo[3,2-d]pyrimidine scaffold, the introduction of iodine at the C7 position resulted in a significant enhancement of antiproliferative potency, reducing the IC₅₀ into sub-micromolar levels.[11][12] This highlights the potential for dramatic activity gains through strategic halogenation.[11]

Target Class Halogen Substitution Example Observed Effect on Activity Potential Rationale
Kinases (e.g., CDK8, FGFR) 5-Phenyl-1H-pyrrolo[2,3-b]pyridine derivatives[13][14]Potent inhibition (nM range)Halogen may form key interactions in the hinge region or allosteric pockets, improving affinity and selectivity.
PDE4B 1H-pyrrolo[2,3-b]pyridine-2-carboxamides with 3,4-dichlorophenyl moiety[15]Moderate to good inhibition (IC₅₀ 0.11–1.1 μM)Dichloro substitution enhances hydrophobic interactions within the active site.[15]
Antiproliferative Agents 2,4-dichloro pyrrolo[3,2-d]pyrimidines with C7-Iodine[11][12]Iodine at C7 significantly enhances potency compared to the non-iodinated analog.[11]The larger, more polarizable iodine atom may form stronger halogen bonds or have optimal steric/electronic properties for the target.

Note: The table includes data from the closely related pyrrolopyrimidine scaffold to illustrate the principles of halogenation in enhancing biological activity.

Applications in Drug Discovery and Development

Halogenated 7-azaindoles are integral to numerous drug discovery programs targeting a wide array of diseases.

  • Oncology: This is the most prominent area. The 7-azaindole core is a key component of many kinase inhibitors.[2] For example, a novel 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent Type II CDK8 inhibitor for colorectal cancer, exhibiting an IC₅₀ value of 48.6 nM.[13] Another series of derivatives showed potent activity against Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various tumors.[14]

  • Inflammatory Diseases: Derivatives of this core have been developed as potent and selective inhibitors of phosphodiesterase 4B (PDE4B), a key target for inflammatory conditions.[15] These compounds have been shown to inhibit the release of pro-inflammatory cytokines like TNF-α from macrophages.[15]

  • Neurodegenerative Diseases: The scaffold is being explored for Alzheimer's disease. A series of novel pyrrolo[2,3-b]pyridine derivatives were found to be potent GSK-3β inhibitors with IC₅₀ values in the low nanomolar range, demonstrating potential for inhibiting tau protein hyperphosphorylation.[16]

The strategic placement of halogens in these drug candidates is often a direct result of iterative design-synthesis-test cycles, where halogenation is used to fine-tune potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Outlook

The halogenated pyrrolo[2,3-b]pyridine core is a validated and highly valuable scaffold in drug discovery. Its utility stems from the foundational biological relevance of the 7-azaindole structure combined with the powerful modulating effects of halogen atoms. Advances in synthetic chemistry, including metal-catalyzed, enzymatic, and electrochemical methods, are providing increasingly sophisticated tools for the precise and efficient halogenation of this core.[3][9][10] As our understanding of halogen bonding and other subtle molecular interactions continues to grow, the rational design of next-generation therapeutics based on this halogenated scaffold will undoubtedly lead to the development of more effective and safer medicines for a range of human diseases.

References

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  • Krishanu Mondal, Siddhartha Paul, et al. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. [Link]

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Theoretical Insights into 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine: A Keystone for Advanced Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, a dihalogenated derivative of 7-azaindole, has emerged as a uniquely versatile scaffold in modern organic chemistry. Its strategic placement of bromine and iodine substituents offers a platform for sequential and site-selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. This technical guide delves into the theoretical underpinnings that govern the structure, reactivity, and potential applications of this pivotal molecule. By integrating computational chemistry principles with established synthetic knowledge, we provide a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage the full potential of this powerful building block.

Introduction: The Strategic Advantage of Dihalogenated 7-Azaindoles

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, framework is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] The introduction of multiple, distinct halogen atoms onto this core, as seen in this compound, exponentially increases its synthetic utility. The differential reactivity of the C-I and C-Br bonds allows for a programmed, stepwise introduction of various substituents, a crucial advantage in the construction of complex molecular architectures.[3][4] This guide will explore the theoretical basis for this differential reactivity and how computational models can be employed to predict and optimize synthetic outcomes. Furthermore, we will discuss the potential of this molecule in the design of novel therapeutics through the lens of computational drug discovery.

Physicochemical and Structural Properties

A foundational understanding of the intrinsic properties of this compound is paramount for its effective application.

PropertyValueSource
Molecular Formula C₇H₄BrIN₂ChemShuttle[5]
Molecular Weight 322.93 g/mol PubChem[6]
CAS Number 1000340-34-0ChemShuttle[5]
A Note on Isomers

It is crucial to distinguish the title compound from its isomers, such as 4-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine and 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine, as their distinct substitution patterns will lead to different chemical behaviors and biological activities.[6][7]

Synthesis and Reactivity: A Tale of Two Halogens

The synthesis of this compound typically begins with the commercially available 7-azaindole. A common synthetic route involves a four-step process: N-oxidation, bromination, iodination, and subsequent alkylation if desired.[8]

Proposed Synthetic Pathway

Synthetic Pathway 7-Azaindole 7-Azaindole N-Oxide N-Oxide 7-Azaindole->N-Oxide mCPBA 4-Bromo-7-azaindole 4-Bromo-7-azaindole N-Oxide->4-Bromo-7-azaindole Bromination 4-Bromo-3-iodo-7-azaindole 4-Bromo-3-iodo-7-azaindole 4-Bromo-7-azaindole->4-Bromo-3-iodo-7-azaindole N-Iodosuccinimide

Caption: Proposed synthetic route to this compound.

The cornerstone of this molecule's utility lies in the differential reactivity of the carbon-iodine and carbon-bromine bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Br bond. This allows for selective functionalization at the 3-position, leaving the 4-position available for a subsequent, different coupling reaction.[3][4]

Theoretical Studies: Predicting and Understanding Reactivity

While extensive experimental data exists for related compounds, specific theoretical studies on this compound are not yet widely published. However, established computational methods can provide profound insights into its electronic structure and reactivity.

Density Functional Theory (DFT) Calculations

DFT is a powerful tool for investigating the electronic properties of molecules.[9][10][11][12][13] For this compound, DFT calculations can be employed to:

  • Optimize the molecular geometry: Determine the most stable three-dimensional structure.

  • Calculate the electrostatic potential (ESP) map: Visualize the electron-rich and electron-poor regions of the molecule, which can predict sites susceptible to electrophilic and nucleophilic attack.

  • Analyze the frontier molecular orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The distribution of these orbitals can explain the regioselectivity of reactions.[14]

  • Simulate NMR spectra: Calculated 1H and 13C NMR chemical shifts can aid in structure elucidation and can also be correlated with reactivity.[14]

  • Model reaction mechanisms: The transition states and activation energies for reactions, such as the oxidative addition step in cross-coupling, can be calculated to rationalize the observed selectivity.

  • Structure Building: Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).

  • Computational Method Selection: Choose a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p) for main group elements and a basis set with effective core potentials for iodine, such as LANL2DZ).[10]

  • Geometry Optimization: Perform a full geometry optimization to find the minimum energy conformation of the molecule.

  • Frequency Calculation: Calculate the vibrational frequencies to confirm that the optimized structure is a true minimum (no imaginary frequencies).

  • Electronic Property Calculation: From the optimized geometry, calculate the ESP map, HOMO-LUMO energy gap, and orbital distributions.

Molecular Dynamics (MD) Simulations

MD simulations can provide insights into the dynamic behavior of the molecule, particularly in a solvent or in the presence of a biological macromolecule. This is especially relevant for drug discovery applications.

Applications in Medicinal Chemistry and Drug Discovery

The 7-azaindole scaffold is a well-established pharmacophore.[1][2][15][16][17] Derivatives have shown a wide range of biological activities, including as inhibitors of various kinases.[16][18] The ability to precisely functionalize the 4- and 3-positions of the 7-azaindole core using this compound makes it an invaluable tool for structure-activity relationship (SAR) studies.[1]

The Role of Halogen Bonding

The bromine and iodine atoms on the scaffold are not merely synthetic handles; they can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important for drug-receptor binding.[19][20] Computational tools are essential for modeling and predicting the strength and geometry of these interactions.[20]

A Computational Drug Discovery Workflow

Drug Discovery Workflow cluster_0 In Silico Design cluster_1 Synthesis & In Vitro Evaluation Virtual_Screening Virtual Screening of This compound based library Molecular_Docking Molecular Docking into Target Protein Active Site Virtual_Screening->Molecular_Docking MD_Simulations MD Simulations of Protein-Ligand Complex Molecular_Docking->MD_Simulations Synthesis Synthesis of Hit Compounds MD_Simulations->Synthesis Biological_Assay In Vitro Biological Assays Synthesis->Biological_Assay Biological_Assay->Virtual_Screening Iterative Optimization

Caption: A representative computational workflow for drug discovery utilizing the title compound.

  • Protein Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states.

  • Ligand Preparation: Generate a 3D conformation of the this compound derivative. Assign partial charges and define rotatable bonds.

  • Binding Site Definition: Identify the active site or binding pocket of the target protein.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to predict the binding pose and affinity of the ligand within the protein's active site.

  • Analysis: Analyze the predicted binding modes, paying close attention to key interactions such as hydrogen bonds and halogen bonds.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic halogenation in modern synthetic chemistry. Its unique reactivity profile enables the efficient and controlled synthesis of complex molecules with significant potential in medicinal chemistry. The application of theoretical and computational methods will undoubtedly accelerate the exploration of its synthetic and therapeutic potential. Future research should focus on detailed theoretical investigations of its reaction mechanisms and its interactions with biological targets to guide the rational design of the next generation of therapeutics.

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An In-Depth Technical Guide to the Electronic Properties of Substituted Pyrrolopyridines: From Molecular Design to Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrrolopyridines, also known as azaindoles, represent a fascinating and versatile class of bicyclic heteroaromatic compounds. Structurally, they consist of a five-membered pyrrole ring fused to a six-membered pyridine ring, which can be arranged in six different isomeric forms.[1] This structural motif is prevalent in numerous natural alkaloids, such as camptothecin, which is a potent topoisomerase I inhibitor used in cancer therapy.[1] The unique electronic architecture of the pyrrolopyridine scaffold, combining the electron-rich nature of pyrrole with the electron-deficient character of pyridine, makes it a privileged structure in both medicinal chemistry and materials science.[2]

In the realm of drug development, pyrrolopyridine derivatives are cornerstones of modern targeted therapies. Their ability to mimic the purine ring of ATP allows them to function as highly effective kinase inhibitors, with marketed drugs like Vemurafenib targeting BRAF kinase in melanoma.[3] The biological activity of these compounds is profoundly influenced by the substituents attached to the core, which modulate their binding affinity and selectivity.[3][4]

Concurrently, in the field of organic electronics, the tunable electronic landscape of pyrrolopyridines has positioned them as promising building blocks for a new generation of functional materials.[5][6] By strategically placing electron-donating or electron-withdrawing groups, researchers can precisely control their properties for applications ranging from electrochromic polymers to charge-transporting layers in organic light-emitting diodes (OLEDs) and perovskite solar cells.[7][8][9]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the electronic properties of substituted pyrrolopyridines. Moving beyond a simple catalog of compounds, we will delve into the fundamental principles governing their electronic structure, detail the key experimental and computational methodologies for their characterization, and illustrate how these properties are harnessed for cutting-edge applications.

Part 1: The Pyrrolopyridine Core: A Tunable Electronic Scaffold

Fundamental Electronic Structure

The electronic character of a pyrrolopyridine isomer is a hybrid of its constituent rings. The pyrrole ring is a π-excessive system, meaning the five-membered ring contains six π-electrons, leading to high electron density. Conversely, the pyridine ring is π-deficient due to the presence of the electronegative nitrogen atom, which withdraws electron density from the ring. The fusion of these two systems creates a molecule with a complex and highly tunable electronic distribution. The specific arrangement of the nitrogen atoms in the six possible isomers (e.g., pyrrolo[2,3-b]pyridine vs. pyrrolo[3,4-c]pyridine) further dictates the baseline electronic properties and sites of reactivity.[1]

The Role of Substituents: Modulating the Frontier Molecular Orbitals (HOMO & LUMO)

The most critical electronic parameters for any functional molecule are the energies of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO Level : Correlates with the ionization potential and represents the ability of a molecule to donate an electron. A higher HOMO energy level indicates a better electron donor.

  • LUMO Level : Correlates with the electron affinity and represents the ability of a molecule to accept an electron. A lower LUMO energy level indicates a better electron acceptor.

  • HOMO-LUMO Energy Gap (Eg) : This is the energy difference between the HOMO and LUMO. It determines the energy of the lowest-lying electronic transition and is a key factor in the optical and electrical properties of the material. A smaller gap generally leads to absorption at longer wavelengths (red-shifted).[10][11]

The strategic placement of substituents with varying electronic characteristics is the primary tool for tuning these energy levels. This concept, known as molecular engineering, allows for the rational design of pyrrolopyridines for specific tasks.

  • Electron-Donating Groups (EDGs) : Substituents like amino (–NH2), methoxy (–OCH3), or alkyl groups increase the electron density of the π-system. This destabilizes the HOMO, raising its energy level, which typically results in a smaller Eg.[10][11]

  • Electron-Withdrawing Groups (EWGs) : Substituents like nitro (–NO2), cyano (–CN), or trifluoromethyl (–CF3) decrease the electron density of the π-system. These groups stabilize both the HOMO and LUMO, but the effect is often more pronounced on the LUMO, lowering its energy level and generally reducing the Eg.[10]

The interplay of these effects allows for precise control. For instance, a study on 2,5-di(2-thienyl) pyrrole derivatives demonstrated that substituting with a strong EWG like -NO2 significantly lowered the LUMO energy, indicating enhanced electron injection capabilities, while an EDG like -NH2 raised the HOMO energy.[10]

G LUMO_core LUMO HOMO_core HOMO LUMO_core->HOMO_core HOMO_edg HOMO ↑ LUMO_edg LUMO LUMO_edg->HOMO_edg Eg↓ HOMO_ewg HOMO LUMO_ewg LUMO ↓ LUMO_ewg->HOMO_ewg Eg↓ Unsub Unsubstituted Pyrrolopyridine EDG + Electron Donating Group (-NH2, -OCH3) EWG + Electron Withdrawing Group (-NO2, -CN)

Caption: Effect of substituents on Frontier Molecular Orbital (FMO) energy levels.

Substituent TypeExampleEffect on HOMOEffect on LUMOEffect on Energy Gap (Eg)Application Implication
Electron-Donating (EDG) -NH2, -OCH3, AlkylRaises EnergyMinor ChangeDecreasesHole Transport Materials, Red-shifted absorption
Electron-Withdrawing (EWG) -NO2, -CN, -CF3Lowers EnergyLowers EnergyDecreasesElectron Transport Materials, Enhanced electron affinity
Halogens -F, -Cl, -BrLowers EnergyLowers EnergyMinor ChangeFine-tuning, Improved stability
Extended π-Conjugation -Phenyl, -ThienylRaises EnergyLowers EnergyDecreases significantlyOrganic conductors, NIR absorption[12]

Part 2: Characterization of Electronic Properties: Methodologies and Protocols

A multi-faceted approach combining electrochemical, spectroscopic, and computational methods is essential for a thorough understanding of the electronic properties of new pyrrolopyridine derivatives.

Electrochemical Characterization: Cyclic Voltammetry (CV)

Causality & Rationale: Cyclic voltammetry is a powerful and direct method to probe the redox behavior of a molecule. The energy required to remove an electron (oxidation) or add an electron (reduction) corresponds directly to the HOMO and LUMO energy levels, respectively. By measuring the onset potentials for these processes, we can empirically determine the FMO energies.[13] This is crucial for designing materials for electronic devices, as it allows for the prediction of energy level alignment and charge injection barriers.[12]

Experimental Protocol:

  • Preparation of the Analyte Solution:

    • Dissolve the substituted pyrrolopyridine sample in a suitable, dry, and degassed electrochemical solvent (e.g., dichloromethane, acetonitrile, or THF) to a concentration of ~1 mM.

    • Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6), to ensure conductivity. The electrolyte must be electrochemically inert within the potential window of interest.

  • Electrochemical Cell Setup:

    • Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel (SCE) reference electrode.

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with reduction measurements. Maintain an inert atmosphere over the solution during the experiment.

  • Data Acquisition:

    • Connect the electrodes to a potentiostat.

    • Set the potential window to scan a wide range (e.g., -2.5 V to +2.5 V). The exact range should be adjusted to capture the oxidation and reduction events of the compound without exceeding the solvent's electrochemical window.

    • Set a scan rate, typically between 50-100 mV/s.

    • Run the cyclic voltammogram, scanning first in the positive (oxidative) and then the negative (reductive) direction.

  • Internal Referencing and Calculation:

    • After recording the voltammogram of the sample, add a small amount of an internal standard, ferrocene (Fc), to the solution and record a new voltammogram.

    • Identify the onset potential of the first oxidation (Eox) and the first reduction (Ered) of the pyrrolopyridine derivative.

    • Determine the potential of the ferrocene/ferrocenium (Fc/Fc+) redox couple (E1/2(Fc/Fc+)).

    • Calculate the HOMO and LUMO energy levels using the following empirical formulas[13]:

      • HOMO (eV) = - [Eoxonset - E1/2(Fc/Fc+) + 4.8]

      • LUMO (eV) = - [Eredonset - E1/2(Fc/Fc+) + 4.8] (Note: The value of 4.8 eV is the energy level of the Fc/Fc+ couple relative to the vacuum level, though values up to 5.1 eV are also used in literature. Consistency is key.)

G prep Prepare Analyte (1mM sample, 0.1M TBAPF6 in dry, degassed solvent) setup Assemble 3-Electrode Cell (GC, Pt, Ag/AgCl) prep->setup purge Purge with Argon (15-20 min) setup->purge scan Run CV Scan (e.g., -2.5V to +2.5V @ 100 mV/s) purge->scan ref Add Ferrocene (Fc) Internal Standard scan->ref rescan Re-run CV Scan ref->rescan analyze Determine Onset Potentials (E_ox, E_red) and E_1/2(Fc) rescan->analyze calc Calculate HOMO/LUMO Levels analyze->calc

Caption: Experimental workflow for Cyclic Voltammetry (CV).

Spectroscopic Characterization: UV-Vis and Photoluminescence (PL)

Causality & Rationale: UV-visible absorption spectroscopy probes the electronic transitions from the ground state to various excited states. The lowest energy absorption band (λmax) often corresponds to the transition from the HOMO to the LUMO.[14] The onset of this absorption can be used to calculate the optical energy gap. Photoluminescence (emission) spectroscopy measures the energy released when the molecule relaxes from an excited state back to the ground state. The difference in energy between the absorption and emission maxima, known as the Stokes shift, provides insight into the structural reorganization of the molecule in the excited state.[14] Large Stokes shifts are often desirable for applications in bioimaging and OLEDs to avoid self-absorption.

Experimental Protocol:

  • Solution Preparation: Prepare dilute solutions (~10-5 to 10-6 M) of the pyrrolopyridine derivative in a spectroscopic grade solvent (e.g., THF, chloroform, toluene). The choice of solvent is critical, as solvatochromic effects (changes in spectra with solvent polarity) can indicate charge-transfer character in the excited state.[15]

  • UV-Vis Absorption Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to record a baseline.

    • Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 250-800 nm).

  • Photoluminescence (PL) Measurement:

    • Use a spectrofluorometer.

    • Excite the sample at or near its absorption maximum (λmax).

    • Record the emission spectrum, scanning from a wavelength slightly longer than the excitation wavelength to the near-infrared region.

  • Data Interpretation:

    • Optical Band Gap (Egopt): Convert the absorption spectrum from wavelength (nm) to energy (eV). The optical band gap can be estimated from the low-energy onset of the absorption band using the equation: Egopt (eV) = 1240 / λonset (nm) .

    • Stokes Shift: Calculate the difference between the absorption maximum and the emission maximum: Stokes Shift = λemmax - λabsmax (in nm) or in energy units.

Computational Modeling: Density Functional Theory (DFT)

Causality & Rationale: DFT has become an indispensable tool for predicting and rationalizing the electronic properties of molecules before they are even synthesized.[16] It provides a cost-effective way to screen potential candidates and gain deep insight into their electronic structure. DFT calculations can predict FMO energies, visualize their spatial distribution, and simulate electronic spectra, offering a powerful complement to experimental data.[10][14]

Computational Workflow:

  • Structure Input: Build the 3D structure of the substituted pyrrolopyridine molecule using molecular modeling software.

  • Geometry Optimization: Perform a ground-state geometry optimization. This step finds the lowest energy conformation of the molecule. A common and reliable method is using the B3LYP functional with a basis set like 6-31G(d,p).[14]

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

  • FMO Calculation: From the optimized structure, calculate the single-point energy to obtain the HOMO and LUMO energy levels. Visualize the resulting orbitals to understand the electron density distribution. This can reveal whether the HOMO is localized on the donor part of the molecule and the LUMO on the acceptor part, indicating potential for intramolecular charge transfer (ICT).

  • Spectrum Simulation (Optional): Use Time-Dependent DFT (TD-DFT) to calculate the excited-state energies and oscillator strengths. This allows for the simulation of the UV-Vis absorption spectrum, which can be directly compared with experimental results for validation.[14]

G start Build 3D Molecular Structure opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->opt freq Frequency Calculation opt->freq check True Minimum? (No imaginary frequencies) freq->check check->opt No fmo Calculate FMOs (HOMO, LUMO, E_g) check->fmo Yes vis Visualize Orbitals (HOMO/LUMO distribution) fmo->vis tddft Simulate UV-Vis Spectrum (TD-DFT) fmo->tddft end Predicted Electronic Properties vis->end tddft->end

Caption: Typical workflow for DFT-based characterization.

Part 3: Applications Driven by Tuned Electronic Properties

The ability to precisely engineer the electronic properties of pyrrolopyridines unlocks their potential in diverse, high-value applications.

Organic Electronics

The performance of organic electronic devices is fundamentally dependent on the energy level alignment of the different materials in the device stack. Pyrrolopyridines and related N-heterocycles are excellent candidates for charge-transporting layers.

  • Hole Transport Materials (HTMs): For efficient injection of holes from the anode (like ITO) and transport to the emissive layer, an HTM should have a high-lying HOMO level (~5.0-5.4 eV) that is well-aligned with the work function of the anode and the HOMO of the emissive layer.[17] Azulene-based derivatives, which share structural similarities in terms of fused rings, have been explored as HTMs, demonstrating that molecular design can lead to high hole mobility.[8] Pyrrolopyridine derivatives with electron-donating substituents are prime candidates for this role.

  • Electron Transport Materials (ETMs): Conversely, ETMs facilitate electron injection from the cathode and transport. They require low-lying LUMO levels (~2.8-3.2 eV) to minimize the injection barrier. The inherent electron-deficient nature of the pyridine ring makes pyrrolopyridines, especially those functionalized with strong EWGs, suitable for ETM applications.[9][18] Pyridine-containing molecules have been shown to be promising ETMs in organic solar cells, leading to higher device efficiencies compared to conventional materials.[9]

  • Electrochromic Polymers: A pyrrolo[3,4-c]pyridine-1,2-dione unit has been synthesized and used as a novel electron acceptor in conjugated polymers.[7] These polymers exhibited a range of colors in their neutral state and switched to different colors upon electrochemical oxidation, demonstrating good optical contrast and fast switching speeds, making them suitable for applications like smart windows and displays.[7]

G anode Anode (ITO) ~4.8 eV htm HTM (Pyrrolopyridine-EDG) HOMO ~5.2 eV anode->htm Hole Injection eml Emissive Layer (EML) htm->eml Hole Transport etm ETM (Pyrrolopyridine-EWG) LUMO ~3.0 eV etm->eml Electron Transport cathode Cathode (Al) ~4.2 eV cathode->etm Electron Injection

Sources

Methodological & Application

Application Note & Protocol: A Streamlined Synthesis of 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic intermediate for pharmaceutical research and drug development. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere for indole and purine systems and appearing in numerous kinase inhibitors and other therapeutic agents.[1][2][3] The title compound, featuring orthogonal halogen handles, is an exceptionally versatile building block, enabling selective and sequential functionalization through modern cross-coupling reactions.[4] This guide details a reliable, two-step synthetic pathway, starting from a commercially available precursor, with in-depth explanations of the experimental rationale, step-by-step protocols, and characterization data.

Introduction: The Strategic Value of Dihalogenated 7-Azaindoles

The 7-azaindole core is a cornerstone of modern drug discovery, found in FDA-approved drugs and a multitude of clinical candidates.[3] Its ability to form key hydrogen bond interactions, mimicking the adenine fragment of ATP, makes it particularly valuable in the design of kinase inhibitors.[2][3] The strategic derivatization of this core is paramount for modulating potency, selectivity, and pharmacokinetic properties.

This compound offers a distinct advantage for synthetic chemists. The differential reactivity of the C-I and C-Br bonds under palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) allows for a stepwise and controlled introduction of molecular complexity. This eliminates the need for complex protecting group strategies and streamlines the synthesis of novel drug candidates.[4] This application note presents a robust protocol for the preparation of this intermediate, beginning with the synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine.

Overall Synthetic Strategy

The synthesis is approached in a two-step sequence designed for efficiency and regiochemical control.

  • Step 1: Regioselective Bromination. Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine from 1H-pyrrolo[2,3-b]pyridine-7-oxide. The N-oxide functionality is used to direct the halogenation to the C4 position of the pyridine ring.

  • Step 2: Electrophilic Iodination. Introduction of an iodine atom at the electron-rich C3 position of the pyrrole ring using N-Iodosuccinimide (NIS) to yield the final product.

Synthesis_Workflow A 1H-pyrrolo[2,3-b]pyridine-7-oxide B 4-Bromo-1H-pyrrolo[2,3-b]pyridine A->B Step 1: Bromination (Ms₂O, TMABr, DMF) C This compound B->C Step 2: Iodination (NIS, DMF)

Diagram 1: Two-step synthesis workflow.

Experimental Protocols

Part 1: Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine

Principle: This procedure utilizes the activation of the pyridine ring via N-oxidation. The reaction of the 7-azaindole N-oxide with methanesulfonic anhydride (Ms₂O) in the presence of a bromide source, tetramethylammonium bromide (TMABr), facilitates a regioselective nucleophilic substitution at the C4 position.[5]

Materials and Equipment:

Reagent/Material CAS Number Recommended Purity
1H-pyrrolo[2,3-b]pyridine-7-oxide 13524-95-5 >97%
Tetramethylammonium bromide (TMABr) 64-20-0 >98%
Methanesulfonic anhydride (Ms₂O) 7143-01-3 >98%
N,N-Dimethylformamide (DMF) 68-12-2 Anhydrous
Sodium Hydroxide (NaOH) 1310-73-2 >98%
Deionized Water - -
Ice-water - -

| Magnetic stirrer, Round-bottom flasks, Ice bath, Filtration apparatus, Vacuum oven |

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1H-pyrrolo[2,3-b]pyridine-7-oxide (3.0 g, 22.4 mmol) and tetramethylammonium bromide (4.13 g, 26.8 mmol, 1.2 eq) in N,N-dimethylformamide (DMF, 30 mL).[5]

  • Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0 °C.

  • Reagent Addition: Add methanesulfonic anhydride (Ms₂O, 7.8 g, 44.8 mmol, 2.0 eq) in small portions over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.[5]

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour. Afterwards, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 4 hours.[5]

  • Quenching and Precipitation: Cool the reaction mixture again in an ice bath. Slowly add 60 mL of deionized water. Adjust the pH to ~7 by carefully adding solid sodium hydroxide (NaOH). Add an additional 130 mL of deionized water to induce precipitation.[5]

  • Isolation: Keep the resulting suspension at approximately 5 °C for 1 hour to ensure complete precipitation. Collect the precipitate by vacuum filtration.

  • Washing and Drying: Wash the filter cake with two portions of ice-cold water (2 x 20 mL). Dry the collected solid in a vacuum oven over P₂O₅ to afford 4-bromo-1H-pyrrolo[2,3-b]pyridine as a solid.[5]

Expected Results:

  • Yield: ~56% (approx. 2.47 g).[5]

  • Appearance: Off-white to light brown solid.

  • Mass Spectrometry (ESI): m/z 196.9 [M+H]⁺.[5]

  • ¹H NMR (400 MHz, CDCl₃): δ 10.77 (br s, 1H), 8.14 (d, J = 5.2 Hz, 1H), 7.42 (s, 1H), 7.31 (d, J = 5.1 Hz, 1H), 6.57 (s, 1H).[5]

Part 2: Synthesis of this compound

Principle: This step involves the direct electrophilic iodination of the 4-bromo-7-azaindole intermediate. The pyrrole moiety of the azaindole ring is electron-rich, with the C3 position being the most nucleophilic and thus most susceptible to electrophilic aromatic substitution.[1] N-Iodosuccinimide (NIS) is a mild and highly effective electrophilic iodinating agent for this transformation.[6][7]

Materials and Equipment:

Reagent/Material CAS Number Recommended Purity
4-Bromo-1H-pyrrolo[2,3-b]pyridine 183208-35-7 >97%
N-Iodosuccinimide (NIS) 516-12-1 >98%
N,N-Dimethylformamide (DMF) 68-12-2 Anhydrous
Ethyl Acetate (EtOAc) 141-78-6 ACS Grade
Saturated Sodium Thiosulfate (Na₂S₂O₃) 7772-98-7 Aqueous Solution
Brine - Saturated NaCl(aq)
Anhydrous Magnesium Sulfate (MgSO₄) 7487-88-9 -

| Magnetic stirrer, Round-bottom flasks, TLC plates, Rotary evaporator, Silica gel for column chromatography |

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 4-Bromo-1H-pyrrolo[2,3-b]pyridine (2.0 g, 10.15 mmol) in anhydrous DMF (40 mL) in a round-bottom flask, add N-Iodosuccinimide (2.51 g, 11.17 mmol, 1.1 eq) in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Pour the reaction mixture into a separatory funnel containing ethyl acetate (150 mL) and deionized water (150 mL).

  • Extraction and Washing: Separate the layers. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (2 x 50 mL) to remove any unreacted iodine, followed by deionized water (2 x 50 mL), and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Expected Results:

  • Yield: Typically >80%.

  • Appearance: Light yellow to tan solid.

  • Molecular Formula: C₇H₄BrIN₂

  • Molecular Weight: 322.93 g/mol .[8]

Discussion: Rationale and Key Considerations

  • Choice of Bromination Strategy: Direct bromination of 7-azaindole can lead to mixtures of products. The N-oxide route provides high regioselectivity for the C4 position, which is crucial for synthesizing the desired isomer.[5] This method is a well-established strategy for introducing substituents onto the pyridine ring of azaindoles.[9]

  • Choice of Iodination Reagent: N-Iodosuccinimide (NIS) is the reagent of choice for the iodination of electron-rich heterocycles.[10] It is a stable, easy-to-handle solid and generally provides high yields under mild conditions without the need for strong acids or oxidants that could lead to decomposition of the sensitive azaindole core.[6][11] The reaction proceeds selectively at the C3 position due to the high electron density at this carbon, as predicted by molecular orbital calculations.[1]

  • Reaction Control: Temperature control during the addition of Ms₂O in Step 1 is critical to prevent runaway reactions and the formation of undesired byproducts. In Step 2, monitoring by TLC is essential to avoid potential over-reaction or decomposition of the product with prolonged reaction times.

  • Safety Precautions: N,N-Dimethylformamide (DMF) is a reproductive toxin and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Methanesulfonic anhydride is corrosive and moisture-sensitive. N-Iodosuccinimide can cause skin and eye irritation.[7][12] Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The two-step protocol described provides a reliable and efficient pathway to this compound, a high-value intermediate for drug discovery. By leveraging a regioselective N-oxide-directed bromination followed by a mild and selective electrophilic iodination, this key building block can be synthesized in good overall yield. The orthogonal reactivity of the bromine and iodine substituents makes the final product an ideal substrate for the sequential construction of complex, biologically active molecules.[4]

References

  • 4-Bromo-7-azaindole synthesis - ChemicalBook.
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  • Unlock Synthesis Potential: The Role of 4-Bromo-2-methyl-7-azaindole.NINGBO INNO PHARMCHEM CO.,LTD.
  • Azaindoles in Medicinal Chemistry - PharmaBlock.
  • 4-Bromo-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine Request for Quot
  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.MDPI.
  • 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine | CymitQuimica.
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Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Dihalogenated Heterocycle

In the landscape of modern medicinal chemistry and drug development, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, stands out as a privileged scaffold.[1][2] Its structural resemblance to indole and purine allows it to serve as a versatile bioisostere, leading to its incorporation in a multitude of biologically active molecules.[3] The dihalogenated derivative, 4-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, represents a particularly powerful and strategic building block for synthetic chemists.

The utility of this compound is rooted in the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) and carbon-bromine (C-Br) bonds exhibit distinct susceptibilities to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] This inherent reactivity difference is not a limitation but a profound synthetic advantage, enabling chemists to perform regioselective and sequential functionalizations with high precision. By carefully selecting reaction conditions, one can selectively address either the C3 or C4 position, paving the way for the modular and efficient construction of complex, multi-substituted 7-azaindole derivatives.

This guide provides a comprehensive overview of the mechanistic principles, strategic considerations, and detailed experimental protocols for leveraging this compound in Suzuki coupling reactions.

Part 1: Mechanistic Principles and Regioselectivity

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds under generally mild conditions with broad functional group tolerance.[4][5] The reaction proceeds via a catalytic cycle involving a palladium catalyst.

The Catalytic Cycle: The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (the 7-azaindole derivative), forming a Pd(II) complex.

  • Transmetalation: The organic group from the organoboron species (boronic acid or ester) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[5][6]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[7]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n PdII_Aryl L_n(Ar)Pd(II)-X Pd0->PdII_Aryl OxAdd Oxidative Addition Transmetal Transmetalation PdII_Diaryl L_n(Ar)Pd(II)-R PdII_Aryl->PdII_Diaryl PdII_Diaryl->Pd0 RedElim Reductive Elimination ArR Ar-R ArX Ar-X RBOH2 R-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The Foundation of Regioselectivity: The key to selectively functionalizing this compound lies in the oxidative addition step. The reactivity of aryl halides in this crucial step follows a well-established trend: I > Br >> Cl .[7][8][9] The C-I bond is weaker and more polarizable than the C-Br bond, making it significantly more susceptible to insertion by the Pd(0) catalyst.

This inherent reactivity difference allows for a predictable and controllable reaction. Under carefully chosen, milder conditions, the catalyst will selectively react with the C3-iodo position, leaving the C4-bromo position untouched. More forcing conditions are then required to activate the more resilient C-Br bond for a subsequent coupling reaction. While catalyst and ligand selection can sometimes be used to invert selectivity in other dihaloarene systems, the pronounced reactivity gap between iodine and bromine makes the C3-Iodo position the overwhelmingly favored site for the initial coupling.[10][11][12]

Part 2: Strategic Application and Protocols

The differential reactivity of the C3-Iodo and C4-Bromo positions enables a powerful sequential functionalization strategy.

Sequential_Functionalization Start 4-Bromo-3-iodo- 1H-pyrrolo[2,3-b]pyridine Step1 Step 1: Selective C3 Coupling (Suzuki with R¹-B(OH)₂) Start->Step1 Intermediate 4-Bromo-3-(R¹)- 1H-pyrrolo[2,3-b]pyridine Step1->Intermediate Step2 Step 2: C4 Coupling (Suzuki with R²-B(OH)₂) Intermediate->Step2 Final 4-(R²)-3-(R¹)- 1H-pyrrolo[2,3-b]pyridine Step2->Final

Caption: Workflow for sequential Suzuki coupling.

Protocol 1: Selective Suzuki Coupling at the C3-Iodo Position

This protocol is designed to selectively couple a boronic acid at the more reactive C3 position, preserving the C4-bromo for further chemistry. Milder conditions are employed to exploit the C-I/C-Br reactivity differential.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.[8]

  • Solvent Addition: Add the degassed solvent system via syringe. Common systems include dioxane/water or THF/water mixtures, which aid in dissolving the inorganic base.[5][8]

  • Catalyst Addition: Add the palladium catalyst under a positive flow of inert gas.

  • Reaction: Heat the mixture to the specified temperature with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Recommended Conditions for Selective C3-Iodo Coupling

ParameterRecommended Reagents/ConditionsRationale & Notes
Substrate This compound1.0 equivalent
Boronic Acid Aryl- or Heteroaryl-B(OH)₂1.1 - 1.5 eq. Electron-donating groups tend to react faster.[1]
Catalyst Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (3-5 mol%)Tetrakis(triphenylphosphine)palladium(0) is a reliable choice for coupling with reactive aryl iodides.[13][14]
Base K₂CO₃, Cs₂CO₃, or K₃PO₄2.0 - 3.0 eq. Cesium carbonate is often more effective due to its higher solubility.[4][15]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH (1:1)Degassed prior to use. Water is essential for dissolving the base and facilitating transmetalation.[1][5]
Temperature 80 - 90 °CSufficient to activate the C-I bond without significantly engaging the C-Br bond.
Time 4 - 16 hoursMonitor by TLC or LC-MS for completion.
Protocol 2: Sequential Suzuki Coupling at the C4-Bromo Position

This protocol uses the 4-bromo-3-aryl-1H-pyrrolo[2,3-b]pyridine intermediate from Protocol 1. More forcing conditions are necessary to activate the less reactive C-Br bond.

Step-by-Step Methodology:

  • Reaction Setup: Follow the setup steps from Protocol 1, using the 4-bromo-3-aryl-7-azaindole as the starting material.

  • Catalyst System: This step typically requires a more robust catalyst system, often employing bulky, electron-rich phosphine ligands (Buchwald-Hartwig type ligands) that are highly effective for coupling with less reactive aryl bromides.[9]

  • Reaction: Heat the mixture to a higher temperature than in the first step.

  • Work-up & Purification: Follow the same procedures as outlined in Protocol 1.

Table 2: Recommended Conditions for C4-Bromo Coupling

ParameterRecommended Reagents/ConditionsRationale & Notes
Substrate 4-bromo-3-aryl-1H-pyrrolo[2,3-b]pyridine1.0 equivalent
Boronic Acid Aryl- or Heteroaryl-B(OH)₂1.2 - 2.0 eq. A larger excess may be required for challenging couplings.
Catalyst Pd₂(dba)₃ (5 mol%) + SPhos (10-20 mol%)Tris(dibenzylideneacetone)dipalladium(0) is a common Pd(0) source. SPhos is a highly active ligand for C-Br bond activation.[1]
Base K₃PO₄3.0 eq. A strong, non-nucleophilic base is often preferred for these more challenging couplings.[14]
Solvent Toluene/H₂O (5:1) or Dioxane/H₂O (5:1)Higher boiling point solvents are suitable for the required temperatures. Degassing is critical.
Temperature 100 - 120 °CHigher thermal energy is needed to facilitate the oxidative addition to the C-Br bond.[1]
Time 12 - 24 hoursReactions at the C-Br position are typically slower.

Note on One-Pot Sequential Reactions: It is feasible to perform both couplings in a single vessel. After the first coupling is complete (confirmed by LC-MS), the second boronic acid, additional base, and a more active catalyst/ligand system can be added directly to the reaction mixture, followed by an increase in temperature.[1][9]

Part 3: Troubleshooting and Optimization

Even with robust protocols, challenges can arise. The following table provides guidance on common issues and potential solutions.

Table 3: Troubleshooting Guide for Suzuki Couplings

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently active base or poor solubility.3. Reaction temperature too low.1. Use a fresh bottle of catalyst or a more air-stable pre-catalyst. Ensure the reaction is set up under a strictly inert atmosphere.[8]2. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). Ensure the base is finely powdered.[8][15]3. Incrementally increase the temperature by 10 °C. For the C4-Br coupling, temperatures >100 °C are often necessary.
Poor Regioselectivity (Reaction at C4 in Step 1) 1. Reaction temperature is too high.2. Catalyst system is too active for selective C-I coupling.1. Reduce the reaction temperature to 80 °C or lower.2. Use a less active catalyst system, such as Pd(PPh₃)₄, and avoid highly active Buchwald-type ligands in the first step.
Formation of Homocoupled Boronic Acid (R-R) 1. Presence of oxygen in the reaction.2. Degradation of the palladium catalyst leading to Pd black.1. Thoroughly degas all solvents and ensure a robust inert atmosphere throughout the reaction.[16]2. Use a different ligand or catalyst pre-catalyst that offers greater stability.
Protodeborylation of Boronic Acid 1. Boronic acid is unstable under the reaction conditions (especially heteroaryl boronic acids).2. Prolonged reaction times at high temperatures.1. Use the corresponding boronate ester (e.g., pinacol ester), which is often more stable.2. Use a more active catalyst system to reduce the required reaction time and temperature. Add the boronic acid in portions if necessary.
Dehalogenation of Starting Material 1. Presence of reducing agents or certain side reactions.2. Base-mediated decomposition at high temperatures.1. Ensure all reagents are pure. Screen different bases; sometimes a weaker base like Na₂CO₃ can mitigate this.2. Lower the reaction temperature and use a more active catalyst to compensate.

Conclusion

This compound is a supremely valuable building block for the synthesis of complex molecules. Its dihalogenated nature, combined with the predictable reactivity difference between the C-I and C-Br bonds, provides a reliable handle for regioselective and sequential Suzuki-Miyaura couplings. By understanding the fundamental mechanistic principles and carefully controlling reaction parameters such as catalyst, base, and temperature, researchers can unlock the full synthetic potential of this scaffold. The protocols and troubleshooting guidance provided herein serve as a robust starting point for scientists and drug development professionals aiming to construct novel and diverse libraries of 7-azaindole derivatives.

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  • Sequential Suzuki, C−N couplings of the 7‐azaindole. (2019). ResearchGate. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (2022). PubMed Central. [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). National Institutes of Health. [Link]

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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Functionalization of the 7-Azaindole Core

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1] Its structure, a bioisostere of indole, is a key component in a multitude of biologically active molecules, including potent kinase inhibitors used in oncology.[1][2] The ability to precisely introduce molecular diversity at various positions on the 7-azaindole ring is paramount for developing new therapeutic agents. Advances in metal-catalyzed cross-coupling reactions have provided powerful tools for this purpose, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and selectivity.[2]

This guide focuses on a particularly versatile building block: 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine . This dihalogenated substrate offers two distinct reaction handles for palladium-catalyzed cross-coupling, allowing for sequential and site-selective functionalization. The inherent difference in the bond dissociation energies of the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bonds is the cornerstone of this strategy. The C-I bond is weaker and thus more reactive towards oxidative addition to a Palladium(0) center, which is the rate-determining step in most cross-coupling catalytic cycles.[3] This differential reactivity (C-I > C-Br) enables selective functionalization at the C-3 position, leaving the C-4 bromine available for a subsequent, distinct coupling reaction.

This document provides in-depth technical guidance and detailed, field-proven protocols for the selective Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound. The protocols are designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the synthesis of novel compounds.

The Engine of Innovation: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, operate through a common, elegant catalytic cycle.[4] Understanding this mechanism is crucial for troubleshooting and optimizing reactions. The cycle involves the interchange of palladium between its Pd(0) and Pd(II) oxidation states.

  • Oxidative Addition: The cycle begins when the active Pd(0) catalyst reacts with the organohalide (in our case, the C-I bond of the 7-azaindole), breaking the carbon-halogen bond and inserting the palladium to form a Pd(II) intermediate. This is typically the rate-determining step and the basis for selectivity between different halogens.[5]

  • Transmetalation: The second coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide. This step often requires activation by a base.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the new C-C or C-N bond. This step regenerates the active Pd(0) catalyst, which re-enters the catalytic cycle.

Palladium Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Intermediate LₙPd(II)(R¹)X Pd0->OxAdd Oxidative Addition ArX R¹-X (Substrate) ArX->OxAdd Trans Transmetalation Intermediate LₙPd(II)(R¹)R² OxAdd->Trans Transmetalation R2M R²-M (Coupling Partner) R2M->Trans Trans->Pd0 Reductive Elimination Product R¹-R² (Product) Trans->Product MX M-X

Figure 1: Generalized Palladium Cross-Coupling Cycle.

Protocol I: Selective C-3 Arylation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most widely used C-C bond-forming reactions due to its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[6] This protocol is optimized for the selective coupling at the more reactive C-3 iodo position.

Rationale for Component Selection
  • Catalyst System: Pd(PPh₃)₄ is a robust and widely used catalyst for Suzuki couplings. It is a pre-formed Pd(0) source, eliminating the need for an in-situ reduction step. For more challenging couplings, a combination of a palladium source like Pd(OAc)₂ with a phosphine ligand can be employed.[7]

  • Base: A base is required to activate the boronic acid for transmetalation.[6] A mixture of an inorganic base like Cs₂CO₃ or K₂CO₃ in an aqueous solvent system is highly effective. Cesium carbonate is often used for its high solubility and efficacy.[7]

  • Solvent System: A biphasic system, such as Dioxane/Ethanol/Water, facilitates the dissolution of both the organic substrate and the inorganic base, promoting efficient reaction kinetics.[7]

Experimental Protocol
  • Reagent Preparation: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and Cesium Carbonate (Cs₂CO₃) (2.0 equiv).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane, Ethanol, and Water (e.g., in a 3:1.5:0.5 ratio). The total solvent volume should be sufficient to ensure good stirring (approx. 0.1 M concentration of the limiting reagent).

  • Reaction Execution: Seal the tube and heat the reaction mixture to 90-100 °C with vigorous stirring. For microwave-assisted synthesis, heating at 140 °C for a shorter duration can be effective.[7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 4-Bromo-3-aryl-1H-pyrrolo[2,3-b]pyridine.

Data Summary: Suzuki-Miyaura Coupling
CatalystLigandBaseSolventTemp (°C)Time (h)Typical Yield
Pd(PPh₃)₄ (5 mol%)-Cs₂CO₃ (2 eq)Dioxane/H₂O904-12Good to Excellent
Pd(OAc)₂ (5 mol%)SPhos (10 mol%)K₃PO₄ (2 eq)Toluene/H₂O1006-16Good to Excellent
PdCl₂(dppf) (5 mol%)-K₂CO₃ (2 eq)DMF/H₂O1004-12Good

Table 1: Representative conditions for selective C-3 Suzuki-Miyaura coupling.

Protocol II: Selective C-3 Amination via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a crucial transformation in the synthesis of pharmaceuticals.[5] This protocol is designed for the selective coupling of primary and secondary amines at the C-3 position of the 7-azaindole core. For unprotected halo-7-azaindoles, careful selection of the base is critical to avoid competitive N-H arylation of the pyrrole ring.[8]

Rationale for Component Selection
  • Catalyst System: A combination of a palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂, and a bulky, electron-rich biarylphosphine ligand is essential for high catalytic activity.[9] Ligands like Xantphos or RuPhos are particularly effective for coupling with heteroaryl halides.[9][10] Using pre-catalysts like "RuPhos Pd G3" can also improve reproducibility.[10]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice. For substrates sensitive to strong bases, milder conditions using Cs₂CO₃ can be effective, particularly with the Xantphos ligand system.[9]

  • Solvent: Anhydrous, aprotic solvents like 1,4-dioxane or toluene are typically used to prevent catalyst deactivation and unwanted side reactions.

Experimental Protocol
  • Reagent Preparation: In a glovebox or under a strictly inert atmosphere, add this compound (1.0 equiv), the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., Xantphos, 5-10 mol%) to a dry Schlenk tube.

  • Base and Amine Addition: Add the base (e.g., Cs₂CO₃, 1.5 equiv) followed by the anhydrous solvent (e.g., 1,4-dioxane). Finally, add the amine coupling partner (1.2-1.5 equiv).

  • Reaction Execution: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 4-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-Bromo-3-amino-1H-pyrrolo[2,3-b]pyridine derivative.

Data Summary: Buchwald-Hartwig Amination
CatalystLigandBaseSolventTemp (°C)Time (h)Typical Yield
Pd(OAc)₂ (5 mol%)Xantphos (10 mol%)Cs₂CO₃ (1.5 eq)1,4-Dioxane11012-24Good
Pd₂(dba)₃ (2.5 mol%)RuPhos (10 mol%)NaOtBu (1.4 eq)Toluene1004-16Good to Excellent
"RuPhos Pd G3" (5 mol%)-LiHMDS (2.0 eq)THF806-18Good

Table 2: Representative conditions for selective C-3 Buchwald-Hartwig amination.

Protocol III: Selective C-3 Alkynylation via Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is invaluable for introducing alkynyl moieties, which can serve as versatile handles for further transformations or as key structural elements in target molecules. The reaction is co-catalyzed by palladium and copper(I).[11]

Rationale for Component Selection
  • Catalyst System: The classic Sonogashira conditions employ a palladium(0) source, like Pd(PPh₃)₄, and a copper(I) salt, typically CuI, as a co-catalyst. The copper facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[12]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to neutralize the HX generated during the reaction.

  • Solvent: Aprotic polar solvents like DMF or THF are commonly used.

Experimental Protocol
  • Reagent Preparation: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3-5 mol%), and Copper(I) Iodide (CuI) (5-10 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF or THF). Add the amine base (e.g., Et₃N, 2.0-3.0 equiv) followed by the terminal alkyne (1.2-1.5 equiv).

  • Reaction Execution: Stir the reaction mixture at a temperature ranging from room temperature to 60 °C. The C-I bond is sufficiently reactive that elevated temperatures are often not required.[13]

  • Monitoring: Follow the reaction's progress by TLC or LC-MS (typically 1-6 hours).

  • Work-up: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts) and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the 4-Bromo-3-alkynyl-1H-pyrrolo[2,3-b]pyridine.

Data Summary: Sonogashira Coupling
CatalystCo-catalystBaseSolventTemp (°C)Time (h)Typical Yield
PdCl₂(PPh₃)₂ (3 mol%)CuI (5 mol%)Et₃N (2 eq)DMF25-601-6Good to Excellent
Pd(PPh₃)₄ (5 mol%)CuI (10 mol%)DIPEA (2 eq)THF252-8Good to Excellent

Table 3: Representative conditions for selective C-3 Sonogashira coupling.

Workflow for Sequential Functionalization

The true synthetic power of this compound lies in its potential for sequential, divergent functionalization. The protocols described above selectively modify the C-3 position. The resulting 4-bromo-3-substituted-7-azaindole is now primed for a second, different cross-coupling reaction at the C-4 position. This allows for the rapid construction of a library of diversely substituted 7-azaindoles from a single, common intermediate.

Sequential Functionalization Workflow Start This compound C3_Coupling Selective C-3 Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira) Start->C3_Coupling Intermediate 4-Bromo-3-R¹-1H-pyrrolo[2,3-b]pyridine C3_Coupling->Intermediate C4_Coupling C-4 Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) Intermediate->C4_Coupling Product 4-R²-3-R¹-1H-pyrrolo[2,3-b]pyridine C4_Coupling->Product

Figure 2: Sequential Cross-Coupling Strategy.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of this compound is a robust and highly versatile strategy for the synthesis of complex, functionalized 7-azaindole derivatives. By exploiting the differential reactivity of the C-I and C-Br bonds, chemists can achieve selective and sequential introduction of diverse chemical moieties. The protocols outlined in this guide provide a solid foundation for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings at the C-3 position. The resulting 4-bromo intermediates are valuable platforms for subsequent C-4 functionalization, opening the door to a vast and unexplored chemical space critical for the advancement of drug discovery programs.

References

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  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II.
  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441.
  • Reddy, M. S., et al. (2011). Palladium-catalyzed C-N and C-O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. PubMed.
  • Allali, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11, 6586-6596.
  • ResearchGate. (n.d.). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-...
  • Reddy, M. S., et al. (2011). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. European Journal of Organic Chemistry, 2011(25), 4781-4787.
  • PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PubMed Central.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Martins, P., et al. (2018).
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Reddy, M. S., et al. (2011). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. PubMed Central.
  • Martins, P., et al. (2018).
  • Miyaura, N., & Suzuki, A. (1995). Organoboron coupling reactions (Suzuki coupling). PubMed Central.
  • Wikipedia. (n.d.).
  • Minoru, I. (1991). Functionalization of 7-Azaindole. Journal of the Heterocyclic Chemistry, 28(1), 1-14.
  • Vaskevich, I., et al. (n.d.). Flow Chemistry: Sonogashira Coupling. ThalesNano Inc.
  • Asghar, M. N., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • Chemistry LibreTexts. (2023).
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  • Joshi, N., et al. (2018). Synthesis and Characterization of Palladium Catalyzed (Carbon-carbon Bond Formation) compounds. Research Journal of Pharmacy and Technology, 11(11), 4867-4872.
  • Liu, S., et al. (2015). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry, 13, 1096-1100.
  • ResearchGate. (n.d.).
  • Guillaumet, G., et al. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PubMed Central.
  • Das, P., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles.
  • Barl, N. M., et al. (2013). ChemInform Abstract: Full Functionalization of the 7-Azaindole Scaffold by Selective Metalation and Sulfoxide/Magnesium Exchange.

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Application Notes and Protocols for the Selective Functionalization of Dihalogenated Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrrolopyridine Scaffold

Pyrrolopyridines, also known as azaindoles, are a class of bicyclic heteroaromatic compounds that are of immense interest in medicinal chemistry and drug discovery.[1] These scaffolds are considered "privileged structures" due to their ability to mimic purine bioisosteres, enabling them to interact with a wide range of biological targets, including protein kinases.[2] Consequently, the pyrrolopyridine core is found in numerous clinically approved drugs and investigational new drug candidates, such as the BRAF inhibitor Vemurafenib, used in the treatment of metastatic melanoma.[3]

The ability to precisely modify the pyrrolopyridine scaffold is paramount for structure-activity relationship (SAR) studies and the optimization of lead compounds. Dihalogenated pyrrolopyridines are particularly valuable synthons, as the two halogen atoms offer orthogonal handles for sequential functionalization, allowing for the rapid generation of diverse molecular libraries. However, achieving site-selective functionalization of these dihalogenated precursors presents a significant synthetic challenge, especially when the two halogen atoms are identical.[4] This guide provides a comprehensive overview of the strategies and detailed protocols for the selective functionalization of dihalogenated pyrrolopyridines, with a focus on palladium-catalyzed cross-coupling reactions.

Understanding Regioselectivity in Dihalogenated Pyrrolopyridines

The selective functionalization of a dihalogenated pyrrolopyridine is governed by a combination of electronic, steric, and catalyst-controlled factors. The inherent electronic properties of the pyrrolopyridine ring system, the nature of the halogen atoms, and the specific reaction conditions all play a crucial role in determining which halogen will react preferentially.

The Hierarchy of Halogen Reactivity

In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition to the palladium(0) catalyst is the key selectivity-determining step.[5] The reactivity of the carbon-halogen (C-X) bond generally follows the order:

C-I > C-Br > C-Cl

This trend is attributed to the decreasing bond strength down the halogen group, making the C-I bond the easiest to break.[6] When a pyrrolopyridine contains two different halogens, such as a bromo and an iodo substituent, selective functionalization of the iodo group can often be achieved under carefully controlled conditions.

Electronic and Steric Effects of the Pyrrolopyridine Core

The position of the nitrogen atom in the pyridine ring and the location of the halogens significantly influence the electron density and steric environment of the C-X bonds. Generally, positions alpha to the pyridine nitrogen are more electron-deficient and can be more reactive towards oxidative addition.[4] However, steric hindrance from adjacent substituents can also play a decisive role, favoring reaction at the less sterically encumbered position.[7]

Catalyst and Ligand Control

The choice of palladium catalyst and, more importantly, the phosphine or N-heterocyclic carbene (NHC) ligand, can profoundly influence regioselectivity, sometimes even overriding the inherent electronic and steric biases of the substrate.[4] Bulky ligands can direct the reaction to the less sterically hindered halogen, while electronically tuned ligands can modulate the reactivity of the palladium catalyst towards specific C-X bonds.

Core Methodologies for Selective Functionalization

The following sections provide detailed protocols for the three most common and powerful palladium-catalyzed cross-coupling reactions used in the selective functionalization of dihalogenated pyrrolopyridines: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Protocol 1: Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between a halogenated (hetero)arene and an organoboron reagent.[8]

Workflow for Selective Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification start Start reagents Add dihalopyrrolopyridine, boronic acid, base, and Pd catalyst/ligand to a dry flask start->reagents atmosphere Establish inert atmosphere (Ar/N2) reagents->atmosphere solvent Add degassed solvent atmosphere->solvent heat Heat to specified temperature solvent->heat monitor Monitor reaction by TLC/LC-MS heat->monitor monitor->heat Incomplete cool Cool to RT monitor->cool Complete quench Quench reaction cool->quench extract Extract with organic solvent quench->extract purify Purify by chromatography extract->purify end End purify->end

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Protocol
  • Reaction Setup:

    • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the dihalogenated pyrrolopyridine (1.0 equiv), the arylboronic acid or boronate ester (1.1–1.5 equiv), the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0–3.0 equiv), and the palladium catalyst/ligand system (1–5 mol%).

    • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition:

    • Add the degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the dihalogenated pyrrolopyridine.[9]

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[9]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to afford the desired mono-functionalized pyrrolopyridine.

Table of Exemplary Conditions for Selective Suzuki-Miyaura Coupling
Dihalopyrrolopyridine SubstratePosition of HalogensCatalyst / LigandBaseSolventTemp (°C)Product (Yield)Reference
6-chloro-3-iodo-7-azaindoleC3-I, C6-ClPd₂(dba)₃ / SPhosCs₂CO₃Toluene/Ethanol60C3-Aryl (67-93%)[10]
5-bromo-7-azaindole derivativeC5-BrPd(dppf)Cl₂K₂CO₃Dioxane/H₂O80C5-Aryl (N/A)[11]
4-substituted 7-bromoindazoleC7-BrPdCl₂(dppf)K₂CO₃Dioxane/H₂O100C7-Aryl (Good yields)[8]

Protocol 2: Selective Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[6]

Catalytic Cycle of the Sonogashira Coupling

G cluster_reactants pd0 Pd(0)L2 pd2_complex R-Pd(II)L2-X pd0->pd2_complex Oxidative Addition alkyne_complex R-Pd(II)L2-C≡CR' pd2_complex->alkyne_complex Transmetalation alkyne_complex->pd0 Reductive Elimination product R-C≡CR' alkyne_complex->product aryl_halide R-X aryl_halide->pd2_complex alkyne H-C≡CR' copper_acetylide Cu-C≡CR' alkyne->copper_acetylide Deprotonation copper_acetylide->pd2_complex base Base cu_catalyst Cu(I)

Caption: Simplified catalytic cycle of the Sonogashira cross-coupling reaction.

Detailed Step-by-Step Protocol
  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere, add the dihalogenated pyrrolopyridine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂; 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI; 3-10 mol%).[12]

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition:

    • Add an anhydrous and degassed solvent (e.g., THF, DMF, or triethylamine).

    • Add the base, typically an amine such as triethylamine or diisopropylethylamine (2.0–5.0 equiv), which can also serve as the solvent.[6]

    • Add the terminal alkyne (1.1–1.5 equiv) dropwise to the reaction mixture.

  • Reaction:

    • Stir the reaction mixture at room temperature or heat to a temperature between 40-100 °C, depending on the reactivity of the halide.[13]

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Table of Exemplary Conditions for Selective Sonogashira Coupling
Dihalopyrrolopyridine SubstratePosition of HalogensCatalyst / Co-catalystBaseSolventTemp (°C)Product (Yield)Reference
6-bromo-3-fluoro-2-cyanopyridineC6-BrPd(PPh₃)₄ / CuIEt₃NTHF/Et₃NRTC6-alkynyl (Good yields)[12]
2-amino-3-bromopyridinesC3-BrPd(CF₃COO)₂ / CuIEt₃NDMF100C3-alkynyl (72-96%)[13]
General Aryl HalideN/APd(PPh₃)₂Cl₂ / CuIi-Pr₂NHTHFRTAryl-alkyne (89%)[6]

Protocol 3: Selective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[14]

Detailed Step-by-Step Protocol
  • Reaction Setup:

    • In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃ or a specific Pd-ligand complex; 1-5 mol%), the ligand (e.g., Xantphos, BINAP, or a Buchwald ligand; 1.2-2.0 equiv relative to Pd), and the base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃; 1.5-2.5 equiv) to a dry reaction vessel.

    • Add the dihalogenated pyrrolopyridine (1.0 equiv) and the amine (1.1–1.5 equiv).

    • Seal the vessel.

  • Solvent Addition:

    • Add an anhydrous and degassed solvent (e.g., toluene, dioxane, or THF) via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS.

  • Workup:

    • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification:

    • Purify the crude product by flash column chromatography.

Table of Exemplary Conditions for Selective Buchwald-Hartwig Amination
Dihalopyrrolopyridine SubstratePosition of HalogensCatalyst / LigandBaseSolventTemp (°C)Product (Yield)Reference
2,4-dichloropyridineC2-Cl, C4-ClPd(OAc)₂ / XantphosCs₂CO₃Dioxane100C2-amino (High selectivity)[11]
4-chloro-7H-pyrrolo[2,3-d]pyrimidineC4-ClN/A (acid-promoted)HCl (cat.)Water80-100C4-anilino (Good yields)
2-chloro-4-arylpyrimidineC2-ClPdCl₂(PPh₃)₂ / XantphosNaOtBuTolueneRefluxC2-N-aryl (27-82%)[15]

Case Study: Synthesis of a Vemurafenib Precursor

Vemurafenib (PLX4032) is a potent inhibitor of the BRAFV600E mutant kinase.[3] Its synthesis relies on the strategic functionalization of a pyrrolopyridine core. A key step involves a Suzuki coupling to introduce the p-chlorophenyl group at the C5 position of a 5-bromo-7-azaindole derivative.[11]

Synthetic Step: Suzuki Coupling in Vemurafenib Synthesis

G cluster_conditions Reaction Conditions reactant1 5-bromo-7-azaindole product 5-(p-chlorophenyl)-7-azaindole (Vemurafenib core) reactant1->product Suzuki Coupling reactant2 p-chlorophenylboronic acid reactant2->product Suzuki Coupling catalyst Pd(dppf)Cl2 base K2CO3 solvent Dioxane/H2O temp 80 °C

Caption: Key Suzuki coupling step in the synthesis of the Vemurafenib core.

This selective Suzuki coupling at the C5-bromo position, leaving other positions on the azaindole core untouched for subsequent modifications, highlights the power of these methods in the synthesis of complex drug molecules.[11][16]

Troubleshooting and Safety

Common Issues and Solutions
IssuePotential Cause(s)Suggested Solution(s)
Low or No Reactivity - Inactive catalyst- Poor quality reagents- Insufficiently inert atmosphere- Use a fresh catalyst or a pre-catalyst.- Purify starting materials.- Improve degassing of solvents and ensure a good inert seal.[17]
Poor Regioselectivity - Inappropriate ligand- Reaction temperature too high- Screen a panel of ligands (both bulky and electron-rich/poor).- Lower the reaction temperature to favor kinetic control.[18]
Homocoupling of Boronic Acid - Presence of oxygen- Rigorously degas all solvents and reagents.[17]
Catalyst Decomposition (Palladium Black) - Ligand degradation- High temperature- Use a more robust ligand (e.g., an NHC).- Lower the reaction temperature.[17]
Safety Precautions
  • Halogenated Heterocycles: Many halogenated compounds are irritants and potentially toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Organometallic Reagents: Organoboron and other organometallic reagents can be air and moisture sensitive. Handle them under an inert atmosphere.[19]

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust. After the reaction, palladium residues should be removed from the product and disposed of as hazardous waste.

  • Solvents and Bases: Use anhydrous and degassed solvents. Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle them under an inert atmosphere.

Conclusion

The selective functionalization of dihalogenated pyrrolopyridines is a critical enabling technology in modern drug discovery. Through the judicious choice of reaction conditions, particularly the palladium catalyst and ligand system, researchers can achieve high levels of regioselectivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The protocols and guidelines presented in this document provide a solid foundation for the development of efficient and selective synthetic routes to novel pyrrolopyridine derivatives, thereby accelerating the discovery of new therapeutic agents.

References

  • Tsai, A. S., et al. (2012). Rapid, Microwave-Assisted Organic Synthesis of Selective V600EBRAF Inhibitors for Preclinical Cancer Research. ACS Medicinal Chemistry Letters, 3(4), 305–309. [Link]

  • ResearchGate. (n.d.). Scheme 2: Synthesis of precursors required for [ 11 C]vemurafenib. [Link]

  • Smith, R. C., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education, 99(7), 2697–2703. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). Molecules, 26(16), 4945. [Link]

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  • Keglevich, P., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 2180–2186. [Link]

  • Ritter, T., et al. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 11(13), 8215–8235. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Pettersen, D., et al. (2014). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Sustainable Chemistry & Engineering, 2(4), 754–763. [Link]

  • YouTube. (2022). Palladium catalyzed coupling in Schlenk tube- setup and a complete work up. [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. [Link]

  • Chen, D. Y.-K., et al. (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Accounts of Chemical Research, 45(6), 910–922. [Link]

  • Scott, J. S., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1753–1773. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2014). Molecules, 19(6), 7997–8007. [Link]

  • Sharma, S., et al. (2021). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, 25(11), 2429–2437. [Link]

  • Razafindrainibe, F., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 25(42), 9831–9835. [Link]

  • Lipshutz, B. H., et al. (2017). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science, 8(1), 457–462. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). Organic Letters, 20(15), 4465–4469. [Link]

  • The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma. (2013). Clinical Cancer Research, 19(9), 2298–2303. [Link]

  • Denmark, S. E., et al. (2010). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 132(36), 12668–12678. [Link]

  • Reddit. (2020). Working up a palladium catalyzed Heck cross coupling reaction. [Link]

  • Das, P., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(85), 12856–12876. [Link]

  • Cardoza, S., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8415–8426. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances, 11(12), 7107–7114. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2022). Catalysts, 12(11), 1385. [Link]

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The Strategic Utility of 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine in Modern Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is of paramount importance. The pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged structure found in a multitude of biologically active compounds, including numerous kinase inhibitors.[1] The dihalogenated derivative, 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, has emerged as a particularly valuable and versatile building block. Its utility stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, which allows for selective, sequential, and regiocontrolled introduction of diverse functionalities through palladium-catalyzed cross-coupling reactions.[2]

This guide provides an in-depth exploration of the synthetic applications of this compound, offering detailed protocols and expert insights into its use in key carbon-carbon and carbon-nitrogen bond-forming reactions. The protocols herein are designed to serve as a robust starting point for researchers, scientists, and drug development professionals, enabling the efficient construction of complex molecular architectures.

Core Principle: Regioselective Functionalization

The synthetic power of this compound lies in the significant difference in reactivity between the iodide and bromide substituents in palladium-catalyzed cross-coupling reactions. The C-I bond is weaker and more readily undergoes oxidative addition to a Pd(0) catalyst compared to the more stable C-Br bond. This reactivity hierarchy (C-I >> C-Br) is the cornerstone of its application, allowing for the selective functionalization at the 3-position while leaving the 4-position available for a subsequent, distinct transformation. This sequential approach is instrumental in the divergent synthesis of compound libraries and the construction of highly substituted 7-azaindole cores.

Application in Sequential Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds in this compound allows for a logical and efficient two-step functionalization strategy. This is typically initiated with a Sonogashira or Suzuki-Miyaura coupling at the more reactive 3-position (iodide), followed by a subsequent Suzuki-Miyaura or Buchwald-Hartwig amination at the 4-position (bromide).

G cluster_0 Step 1: Functionalization at C3 (Iodide) cluster_1 Step 2: Functionalization at C4 (Bromide) A This compound B Sonogashira or Suzuki Coupling (Selective at C-I) A->B C 4-Bromo-3-substituted-1H-pyrrolo[2,3-b]pyridine B->C D 4-Bromo-3-substituted-1H-pyrrolo[2,3-b]pyridine E Suzuki, Buchwald-Hartwig, or other coupling (at C-Br) D->E F 3,4-Disubstituted-1H-pyrrolo[2,3-b]pyridine E->F

Caption: Sequential functionalization workflow for this compound.

Protocol 1: Selective Sonogashira Coupling at the C-3 Position

The Sonogashira reaction is a robust method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4] When applied to this compound, this reaction proceeds with high regioselectivity at the C-3 iodo position.

Reaction Scheme:

// Placeholder for a proper reaction scheme image.

Underlying Principles of Reagent Selection:
  • Palladium Catalyst: A combination of a palladium source like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ is commonly employed. These catalysts are effective for the oxidative addition to the C-I bond.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[4]

  • Base: An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Anhydrous, degassed solvents like dimethylformamide (DMF) or a mixture of DMF and tetrahydrofuran (THF) are typically used to ensure the solubility of the reagents and to prevent catalyst deactivation.

Detailed Experimental Protocol:
  • Reaction Setup: To a dry, oven-dried Schlenk flask, add this compound (1.0 eq.), the terminal alkyne (1.2 eq.), PdCl₂(PPh₃)₂ (0.05 eq.), and CuI (0.1 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

  • Solvent and Base Addition: Add anhydrous, degassed DMF (to achieve a concentration of ~0.1 M with respect to the starting material) and triethylamine (3.0 eq.) via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired 4-bromo-3-alkynyl-1H-pyrrolo[2,3-b]pyridine.[5]

ParameterRecommended ConditionRationale
Catalyst PdCl₂(PPh₃)₂ (5 mol%)Efficient for C(sp²)-I bond activation.
Co-catalyst CuI (10 mol%)Facilitates acetylide formation and transmetalation.
Base Triethylamine (3 eq.)Deprotonates the alkyne and scavenges HX.
Solvent Anhydrous, degassed DMFGood solubility for reactants and catalyst.
Temperature 25-60 °CMild conditions are sufficient for selective coupling at the C-I bond.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the catalyst.

Protocol 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[6] This reaction can be performed selectively at either the C-3 (iodo) or C-4 (bromo) position by tuning the reaction conditions.

Part A: Selective Suzuki-Miyaura Coupling at the C-3 Position

This protocol is designed for the selective coupling of a boronic acid or its ester at the C-3 position, leaving the C-4 bromo substituent intact.

Reaction Scheme:

// Placeholder for a proper reaction scheme image.

Underlying Principles of Reagent Selection:
  • Palladium Catalyst: Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃) is effective. For more challenging couplings, more advanced ligands like SPhos or XPhos can be beneficial.[7]

  • Base: An aqueous solution of a mild inorganic base such as Na₂CO₃ or K₂CO₃ is commonly used. The base is essential for the transmetalation step.[8]

  • Solvent System: A biphasic solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water, is employed to dissolve both the organic and inorganic reagents.

Detailed Experimental Protocol:
  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired boronic acid or boronate ester (1.5 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Solvent and Base Addition: Add a degassed 4:1 mixture of 1,4-dioxane and an aqueous solution of Na₂CO₃ (2 M, 3.0 eq.).

  • Inert Atmosphere: Purge the vessel with argon or nitrogen for 10-15 minutes.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 4-bromo-3-aryl(or vinyl)-1H-pyrrolo[2,3-b]pyridine.[9]

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄ (5 mol%)A robust and commonly used catalyst for Suzuki couplings.
Base Aqueous Na₂CO₃ (2M, 3 eq.)Mild and effective base for the transmetalation step.
Solvent 1,4-Dioxane/Water (4:1)Biphasic system to ensure solubility of all components.
Temperature 80-100 °CPromotes the reaction without significant coupling at the C-Br bond.
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst from oxidative deactivation.
Part B: Suzuki-Miyaura Coupling at the C-4 Position of a 3-Substituted Intermediate

Once the C-3 position is functionalized, the remaining C-4 bromo substituent can undergo a Suzuki-Miyaura coupling, often requiring more forcing conditions or more active catalyst systems.

Reaction Scheme:

// Placeholder for a proper reaction scheme image.

Underlying Principles of Reagent Selection:
  • Palladium Catalyst and Ligand: The less reactive C-Br bond often necessitates a more active catalyst system. This can be achieved by using a combination of a palladium precursor like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[7]

  • Base: A stronger base like K₃PO₄ may be required to facilitate the more challenging transmetalation step.

  • Temperature: Higher reaction temperatures (e.g., 100-120 °C) are typically needed to drive the reaction to completion.

Detailed Experimental Protocol:
  • Reaction Setup: To a microwave vial or a sealed tube, add the 4-bromo-3-substituted-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), the boronic acid or boronate ester (1.5 eq.), Pd₂(dba)₃ (0.05 eq.), SPhos (0.1 eq.), and K₃PO₄ (3.0 eq.).

  • Inert Atmosphere and Solvent Addition: Establish an inert atmosphere and add degassed 1,4-dioxane and water (e.g., 10:1 ratio).

  • Reaction Conditions: Heat the mixture to 110 °C (conventional heating) or use microwave irradiation for a shorter reaction time. Monitor the reaction's progress.

  • Work-up and Purification: Follow the work-up and purification procedures as described in Part A.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(Ln) B->C D Transmetalation (Base Assisted) C->D Ar'-B(OR)2 E Ar-Pd(II)-Ar'(Ln) D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-Ar' F->G

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Buchwald-Hartwig Amination at the C-4 Position

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds.[5][10] After selective functionalization at the C-3 position, the remaining C-4 bromo substituent can be coupled with a wide range of primary and secondary amines.

Reaction Scheme:

// Placeholder for a proper reaction scheme image.

Underlying Principles of Reagent Selection:
  • Palladium Catalyst and Ligand: Similar to the Suzuki coupling at the C-4 position, a highly active catalyst system is generally required. A combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich biarylphosphine ligand (e.g., Xantphos, RuPhos, or BrettPhos) is often effective.[11]

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃).[11]

  • Solvent: Anhydrous, aprotic solvents such as 1,4-dioxane or toluene are typically used.

Detailed Experimental Protocol:
  • Reaction Setup: In a glovebox or under a stream of inert gas, charge a reaction tube with the 4-bromo-3-substituted-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), the amine (1.2 eq.), the palladium precursor (e.g., Pd₂(dba)₃, 0.02-0.05 eq.), the phosphine ligand (e.g., Xantphos, 0.04-0.1 eq.), and the base (e.g., Cs₂CO₃, 2.0 eq.).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 100-120 °C. Monitor the reaction by LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired 4-amino-3-substituted-1H-pyrrolo[2,3-b]pyridine.[11][12]

ParameterRecommended ConditionRationale
Catalyst/Ligand Pd₂(dba)₃ / XantphosA highly active system for C-N bond formation.
Base Cs₂CO₃ or NaOtBu (2-3 eq.)Strong base required to deprotonate the amine.
Solvent Anhydrous 1,4-Dioxane or TolueneAprotic solvent to prevent side reactions.
Temperature 100-120 °CHigher temperature needed for the less reactive C-Br bond.
Atmosphere Inert (Argon or Nitrogen)Crucial for catalyst stability.

Conclusion

This compound is a strategically designed building block that offers a reliable and efficient platform for the synthesis of complex, substituted 7-azaindoles. The predictable regioselectivity of its palladium-catalyzed cross-coupling reactions allows for a modular and divergent approach to a wide array of target molecules. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this valuable heterocyclic intermediate in their drug discovery and materials science endeavors.

References

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  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases. [Link]

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  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. [Link]

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  • One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. Beilstein Journals. [Link]

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The Strategic Utility of 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 7-Azaindole Scaffold and the Power of Orthogonal Halogenation

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine has made it a cornerstone in the design of a multitude of kinase inhibitors and other therapeutic agents. The strategic functionalization of this core structure is paramount in modulating the potency, selectivity, and pharmacokinetic properties of drug candidates. Among the various functionalized 7-azaindoles, 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine has emerged as a uniquely versatile and powerful building block for the synthesis of complex, biologically active molecules.

The key to its utility lies in the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. This "orthogonal" halogenation allows for a stepwise and highly controlled introduction of different substituents at the C3 and C4 positions of the 7-azaindole core. Typically, the carbon-iodine bond is more susceptible to oxidative addition to a palladium(0) complex than the carbon-bromine bond. This reactivity difference enables selective functionalization at the C3 position via reactions like Sonogashira or Suzuki coupling, while leaving the C4-bromo position intact for a subsequent, different cross-coupling reaction. This stepwise approach is instrumental in the efficient construction of highly decorated scaffolds, a common feature of modern kinase inhibitors.

This application note will provide a detailed overview of the applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of Janus Kinase (JAK) and Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. We will present detailed, field-proven protocols for key synthetic transformations and discuss the underlying principles that guide these experimental choices.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValue
Molecular Formula C₇H₄BrIN₂
Molecular Weight 322.92 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in DMF, DMSO, and hot THF. Sparingly soluble in other common organic solvents.
Storage Store in a cool, dry, and dark place under an inert atmosphere to prevent degradation.

Synthetic Utility: A Gateway to Kinase Inhibitors

The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer, autoimmune disorders, and inflammatory conditions.

Targeting the JAK-STAT Pathway

The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals from numerous cytokines and growth factors.[1] Inhibition of this pathway has proven to be a successful therapeutic strategy for various autoimmune and inflammatory diseases.

Below is a diagram illustrating the canonical JAK-STAT signaling pathway:

JAK_STAT_Pathway Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT Receptor->STAT 4. STAT Recruitment Cytokine Cytokine Cytokine->Receptor JAK->Receptor 3. Phosphorylation JAK->STAT STAT_P p-STAT Dimer STAT Dimer STAT_P->Dimer 6. Dimerization Nucleus Nucleus Dimer->Nucleus 7. Translocation Gene Gene Transcription Nucleus->Gene 8. Gene Regulation

Caption: The JAK-STAT signaling cascade.

Targeting the ROCK Signaling Pathway

Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that are key regulators of the actin cytoskeleton. They play a significant role in cell shape, motility, and contraction.[2] Dysregulation of the ROCK signaling pathway is associated with various cardiovascular diseases, including hypertension, as well as glaucoma and cancer metastasis.

The following diagram outlines the core components of the ROCK signaling pathway:

ROCK_Pathway cluster_membrane Cell Membrane GPCR GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP 2. GEF Activation Ligand Ligand (e.g., LPA) Ligand->GPCR 1. Activation RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GAP ROCK ROCK RhoA_GTP->ROCK 3. ROCK Activation Downstream Downstream Effectors (e.g., LIMK, MLC) ROCK->Downstream 4. Phosphorylation Response Cytoskeletal Reorganization Cell Contraction & Migration Downstream->Response

Caption: The RhoA/ROCK signaling pathway.

Protocols for Key Synthetic Transformations

The strategic advantage of this compound lies in the ability to perform sequential, regioselective cross-coupling reactions. The greater reactivity of the C-I bond allows for initial functionalization at the C3 position, followed by a subsequent reaction at the C4 position.

Protocol 1: Selective Sonogashira Coupling at the C3-Position

This protocol describes a typical procedure for the selective coupling of a terminal alkyne at the C3 position, leveraging the higher reactivity of the C-I bond.

Reaction Principle: The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[3][4][5] The reaction proceeds with high selectivity for the aryl iodide over the aryl bromide under controlled conditions.

Experimental Workflow:

Sonogashira_Workflow Start 4-Bromo-3-iodo- 1H-pyrrolo[2,3-b]pyridine + Terminal Alkyne Reaction Pd(PPh3)4, CuI, Et3N DMF, RT, 2-4 h Start->Reaction Workup Aqueous Workup (EtOAc, H2O, Brine) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product 4-Bromo-3-(alkynyl)- 1H-pyrrolo[2,3-b]pyridine Purification->Product

Caption: Workflow for selective Sonogashira coupling.

Detailed Protocol:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv), and copper(I) iodide (CuI, 0.1 equiv).

  • Solvent and Reagents Addition: Add anhydrous and degassed N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M with respect to the starting material. Add triethylamine (Et₃N, 3.0 equiv) followed by the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 4-bromo-3-(alkynyl)-1H-pyrrolo[2,3-b]pyridine.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst (for the main catalytic cycle) and a copper(I) co-catalyst (to facilitate the formation of the copper acetylide) is classic for the Sonogashira reaction.

  • Base: Triethylamine acts as a base to deprotonate the terminal alkyne and to neutralize the hydrohalic acid formed during the reaction.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.

  • Temperature: Running the reaction at room temperature is crucial for achieving high selectivity for the C-I bond over the C-Br bond.

Protocol 2: Selective Suzuki Coupling at the C4-Position

Following the functionalization at C3, the remaining C4-bromo position can be targeted in a subsequent Suzuki coupling reaction. This protocol outlines a general procedure for this transformation.

Reaction Principle: The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide. This reaction is highly versatile and tolerates a wide range of functional groups.

Experimental Workflow:

Suzuki_Workflow Start 4-Bromo-3-(alkynyl)- 1H-pyrrolo[2,3-b]pyridine + Arylboronic Acid Reaction Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90 °C, 6-12 h Start->Reaction Workup Aqueous Workup (EtOAc, H2O, Brine) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product 4-Aryl-3-(alkynyl)- 1H-pyrrolo[2,3-b]pyridine Purification->Product

Caption: Workflow for Suzuki coupling at the C4-position.

Detailed Protocol:

  • Reaction Setup: To a microwave vial or Schlenk flask, add the 4-bromo-3-(alkynyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the desired arylboronic acid (1.5 equiv), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 ratio) to achieve a concentration of approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-3-(alkynyl)-1H-pyrrolo[2,3-b]pyridine.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Pd(dppf)Cl₂ is a robust and efficient pre-catalyst for Suzuki couplings. The dppf ligand is a bulky, electron-rich phosphine that promotes the catalytic cycle.

  • Base: An aqueous solution of a base like potassium carbonate is required for the transmetalation step of the Suzuki reaction.

  • Solvent System: The mixture of an organic solvent (dioxane) and water is necessary to dissolve both the organic reactants and the inorganic base.

  • Temperature: Higher temperatures are generally required to activate the less reactive C-Br bond for oxidative addition.

Protocol 3: Buchwald-Hartwig Amination at the C4-Position

The C4-bromo position can also be functionalized with an amine via a Buchwald-Hartwig amination, a powerful method for the formation of C-N bonds.

Reaction Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a strong base.

Experimental Workflow:

Buchwald_Workflow Start 4-Bromo-3-substituted- 1H-pyrrolo[2,3-b]pyridine + Amine Reaction Pd2(dba)3, Xantphos, Cs2CO3 Dioxane, 100 °C, 8-16 h Start->Reaction Workup Aqueous Workup (EtOAc, H2O, Brine) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product 4-Amino-3-substituted- 1H-pyrrolo[2,3-b]pyridine Purification->Product

Caption: Workflow for Buchwald-Hartwig amination.

Detailed Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv), Xantphos (0.04 equiv), and cesium carbonate (Cs₂CO₃, 1.5 equiv).

  • Reagents Addition: Add the 4-bromo-3-substituted-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add anhydrous and degassed 1,4-dioxane.

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand such as Xantphos is highly effective for C-N bond formation.

  • Base: A strong, non-nucleophilic base like cesium carbonate is required to deprotonate the amine and facilitate the catalytic cycle.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere.

Case Study: Synthesis of a JAK Inhibitor Precursor

The synthesis of many approved and clinical-stage JAK inhibitors, such as Tofacitinib and Baricitinib, starts from a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold. The initial key step is typically a nucleophilic aromatic substitution or a Suzuki coupling at the C4 position. This highlights the strategic importance of functionalizing the C4 position of the 7-azaindole core. This compound provides a platform for creating diverse C3/C4-disubstituted analogs of these important drugs.

For instance, a selective Suzuki coupling at the C4 position of a protected 4-bromo-3-iodo-7-azaindole with a pyrazole boronic ester, followed by a subsequent coupling at the C3 position, would be a viable strategy to access novel JAK inhibitor scaffolds.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its orthogonally addressable halogen atoms provide a powerful tool for the regioselective and stepwise synthesis of complex, highly functionalized 7-azaindole derivatives. The ability to selectively perform Sonogashira, Suzuki, and Buchwald-Hartwig couplings at the C3 and C4 positions makes this intermediate particularly well-suited for the synthesis of kinase inhibitors targeting critical signaling pathways like JAK-STAT and ROCK. The protocols and principles outlined in this application note are intended to provide researchers with a solid foundation for the effective utilization of this powerful synthetic tool in the discovery and development of new therapeutic agents.

References

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Application and Protocols for 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine in the Synthesis of Potent FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine in FGFR-Targeted Drug Discovery

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and angiogenesis.[1][2] Aberrant activation of this pathway, through mutations, amplifications, or fusions, is a known oncogenic driver in a variety of solid tumors, including breast, lung, and bladder cancers.[3] Consequently, the development of small-molecule inhibitors targeting the ATP-binding site of FGFR kinases is a highly pursued strategy in modern oncology.[4][5]

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold in the design of potent kinase inhibitors due to its ability to form key hydrogen bond interactions within the kinase hinge region, mimicking the binding of ATP.[3][6] To build molecules with high affinity and selectivity, medicinal chemists require versatile intermediates that allow for the precise and controlled introduction of various substituents onto this core scaffold.

This application note details the strategic use of This compound as a cornerstone intermediate for the synthesis of advanced FGFR inhibitors. The presence of two different halogens at key positions offers a powerful handle for sequential, regioselective cross-coupling reactions, enabling the construction of complex, multi-substituted derivatives in a controlled manner. We will explain the chemical principles behind this strategy, provide a detailed protocol based on a successfully synthesized potent FGFR inhibitor, and outline methods for the biological validation of the final compounds.

The Principle of Regioselective Synthesis: Exploiting Halogen Reactivity

The synthetic utility of this compound is rooted in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides in the rate-determining oxidative addition step to a Pd(0) complex is: I > Br > Cl >> F .[1][7] This reactivity gradient is primarily governed by the bond dissociation energy of the carbon-halogen bond; the weaker C-I bond is cleaved more readily and under milder conditions than the stronger C-Br bond.[1]

This principle allows for a sequential functionalization strategy:

  • Step 1 (C-3 Functionalization): A first cross-coupling reaction (e.g., Suzuki or Sonogashira) is performed under carefully controlled, mild conditions. The palladium catalyst will selectively activate the more reactive C-I bond at the 3-position, leaving the C-Br bond at the 4-position intact.

  • Step 2 (C-4 Functionalization): The resulting 4-bromo-3-substituted intermediate is then subjected to a second cross-coupling reaction, often under more forcing conditions (e.g., higher temperature, different ligand/catalyst system), to functionalize the less reactive C-Br bond at the 4-position.

This stepwise approach provides unparalleled control over the final molecular architecture, which is critical for optimizing interactions within the FGFR active site.

G cluster_0 Synthetic Workflow A 4-Bromo-3-iodo-1H- pyrrolo[2,3-b]pyridine B Step 1: Selective Coupling @ C3 (e.g., Suzuki, Sonogashira) Milder Conditions A->B C 4-Bromo-3-substituted Intermediate B->C D Step 2: Coupling @ C4 (e.g., Suzuki, Buchwald-Hartwig) More Forcing Conditions C->D E 3,4-Disubstituted FGFR Inhibitor D->E

Diagram 1. Sequential cross-coupling workflow.

Exemplary Synthesis of a Potent Pan-FGFR Inhibitor

While a direct synthesis starting from this compound is not explicitly detailed in the cited literature, a highly relevant and successful synthesis of potent 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors has been reported.[3] The synthesis of compound 4h , which demonstrated exceptional potency against FGFR1-4, serves as an excellent model protocol. This synthesis showcases the introduction of key pharmacophores onto the 7-azaindole scaffold to achieve high affinity.

Compound 4h exhibited potent inhibitory activity against FGFR1, FGFR2, FGFR3, and FGFR4 with IC₅₀ values of 7 nM, 9 nM, 25 nM, and 712 nM, respectively.[3]

Protocol 1: Synthesis of (E)-3-((3,5-dimethoxyphenyl)imino)methyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (Intermediate 3h)

This protocol is adapted from the synthesis of related intermediates in the cited literature.[3]

Rationale: This step involves a condensation reaction between the starting 7-azaindole and an aldehyde to form an imine intermediate. This is a common method for introducing substituents that can be later reduced to a flexible linker.

Materials:

  • 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

  • 3,5-Dimethoxybenzaldehyde

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in methanol, add 3,5-dimethoxybenzaldehyde (1.1 eq).

  • Add potassium hydroxide (1.5 eq) to the mixture.

  • Heat the reaction mixture to 50 °C and stir for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: 5% Methanol in Dichloromethane) to yield the intermediate product. The reported yield for analogous compounds is in the range of 45-60%.[3]

Protocol 2: Synthesis of 3-((3,5-dimethoxybenzyl)amino)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (Compound 4h)

Rationale: This step involves the reduction of the imine intermediate to a more flexible secondary amine. Triethylsilane is used as a reducing agent in the presence of a strong acid, a standard method for imine reduction.

Materials:

  • Intermediate from Protocol 1

  • Triethylsilane (Et₃SiH)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • Dissolve the intermediate from Protocol 1 (1.0 eq) in acetonitrile.

  • Add triethylsilane (3.0 eq) to the solution.

  • Carefully add trifluoroacetic acid (3.0 eq) to the reaction mixture.

  • Reflux the mixture for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully quench by adding a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the final compound 4h . The reported yield for analogous compounds is in the range of 46-80%.[3]

Proposed Application Protocol for this compound

Leveraging the principles of regioselective coupling, the following protocol outlines a robust strategy for the synthesis of a 3,4-disubstituted 7-azaindole library using this compound as the starting material.

Protocol 3: Step 1 - Selective Suzuki-Miyaura Coupling at the C-3 Position

Rationale: This step selectively functionalizes the highly reactive C-I bond using standard Suzuki-Miyaura conditions, which are generally mild enough to leave the C-Br bond untouched.[7]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (e.g., (3,5-dimethoxyphenyl)boronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane and Water, 4:1)

  • Schlenk flask or microwave vial, magnetic stirrer, condenser

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via flash column chromatography to yield the 4-bromo-3-aryl-1H-pyrrolo[2,3-b]pyridine intermediate.

Protocol 4: Step 2 - Suzuki-Miyaura Coupling at the C-4 Position

Rationale: The less reactive C-Br bond of the intermediate is now targeted. More forcing conditions or a more active catalyst system may be required to achieve efficient coupling.[7]

Materials:

  • 4-bromo-3-aryl-1H-pyrrolo[2,3-b]pyridine intermediate (1.0 eq)

  • Aryl or heteroarylboronic acid (1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃ with a bulky phosphine ligand like XPhos, or PdCl₂(dppf)) (5-10 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃) (3.0 eq)

  • Solvent (e.g., DMF or 1,4-Dioxane/Water)

  • Schlenk flask or microwave vial, magnetic stirrer, condenser

Procedure:

  • Combine the 4-bromo intermediate, the second boronic acid, catalyst, ligand (if separate), and base in a Schlenk flask.

  • Evacuate and backfill with an inert gas three times.

  • Add the degassed solvent.

  • Heat the reaction to a higher temperature, typically 100-120 °C, and stir for 4-12 hours. Monitor progress by LC-MS.

  • Upon completion, perform an aqueous workup as described in Protocol 3.

  • Purify the final product by flash column chromatography followed by preparative HPLC or recrystallization to achieve high purity.

Purification and Analytical Characterization

Rationale: Ensuring the purity and confirming the structure of the final inhibitor is critical for accurate biological evaluation. A multi-step purification and characterization process is standard practice.

G cluster_1 Purification & Analysis Workflow A Crude Reaction Mixture B Flash Column Chromatography (Silica Gel) A->B C Purity Check #1 (TLC / LC-MS) B->C E Final Purity Check (Analytical HPLC >95%) B->E D Preparative HPLC (C18 Column) C->D If needed D->E F Structure Verification (¹H NMR, ¹³C NMR, HRMS) E->F G Pure, Characterized FGFR Inhibitor F->G

Diagram 2. General purification and analysis workflow.
  • Column Chromatography: Initial purification is typically performed on a silica gel column using a gradient elution system (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol).

  • Preparative HPLC: For compounds requiring higher purity for biological assays, reverse-phase preparative HPLC is employed. A typical system would use a C18 column with a water/acetonitrile gradient containing 0.1% TFA or formic acid.

  • Purity Analysis: Final purity should be assessed by analytical HPLC-UV, aiming for >95% purity.

  • Structural Verification:

    • ¹H and ¹³C NMR: Provides detailed information on the chemical structure, confirming the position of substituents and the integrity of the heterocyclic core.[8]

    • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and exact mass of the synthesized compound.

Biological Evaluation of Synthesized FGFR Inhibitors

FGFR Signaling Pathway Overview

FGFR signaling is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand and a heparan sulfate proteoglycan (HSPG) cofactor to the extracellular domain of the receptor.[1][9] This induces receptor dimerization and trans-autophosphorylation of specific tyrosine residues in the intracellular kinase domain. The phosphorylated receptor then serves as a docking site for adaptor proteins like FRS2, which subsequently recruit other signaling molecules to activate downstream cascades, most notably the RAS-MAPK and PI3K-AKT pathways, leading to cellular responses like proliferation and survival.[1][2][7]

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular FGF FGF Ligand FGFR FGFR Monomer Transmembrane Domain FGF->FGFR:tm HSPG HSPG HSPG->FGFR:tm FRS2 FRS2 FGFR->FRS2 Dimerization & Autophosphorylation GRB2 GRB2/SOS FRS2->GRB2 PI3K PI3K FRS2->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor FGFR Inhibitor (e.g., Compound 4h) Inhibitor->FGFR Blocks ATP Binding Site

Diagram 3. Simplified FGFR signaling pathway and point of inhibition.
Protocol 5: In Vitro Kinase Assay (IC₅₀ Determination)

Rationale: To quantify the potency of the synthesized compound against the target kinase, an in vitro biochemical assay is performed. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.

Materials:

  • Recombinant human FGFR1, 2, 3, or 4 enzyme

  • Substrate (e.g., Poly(E,Y) 4:1)

  • ATP

  • Synthesized inhibitor compound

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT)

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of the synthesized inhibitor in DMSO, then further dilute in kinase assay buffer. A typical starting concentration is 10 µM, followed by 10-point, 3-fold serial dilutions.

  • Reaction Setup: In a 384-well plate, add in order:

    • 1 µL of inhibitor dilution (or DMSO for control).

    • 2 µL of FGFR enzyme in assay buffer.

    • 2 µL of Substrate/ATP mix in assay buffer.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This terminates the kinase reaction and depletes the remaining unconsumed ATP.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which is used by a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Record the luminescence signal using a plate-reading luminometer.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to DMSO controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 6: Cell-Based Proliferation Assay

Rationale: To determine if the inhibitor can block FGFR signaling in a cellular context and inhibit cancer cell growth, a proliferation assay is performed using a cancer cell line with known FGFR pathway activation.

Materials:

  • Cancer cell line with FGFR amplification or mutation (e.g., SNU-16, KMS-11)

  • Appropriate cell culture medium and serum

  • Synthesized inhibitor compound

  • Cell viability reagent (e.g., CellTiter-Glo® or MTS reagent)

  • 96-well clear-bottom cell culture plates

  • Plate reader (Luminometer or Spectrophotometer)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the synthesized inhibitor. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37 °C, 5% CO₂).

  • Measure Viability: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Read the plate using the appropriate plate reader (luminescence for CellTiter-Glo®, absorbance for MTS).

  • Data Analysis: Normalize the data to the vehicle control wells. Plot the normalized cell viability against the logarithm of inhibitor concentration and fit the data to a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).

Data Summary

The following tables summarize exemplary data for potent 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors reported in the literature, which can serve as a benchmark for newly synthesized compounds.[3]

Table 1: Exemplary In Vitro Kinase Inhibitory Activity (IC₅₀)

Compound FGFR1 (nM) FGFR2 (nM) FGFR3 (nM) FGFR4 (nM)
4h 7 9 25 712
3h 13 19 45 >1000
4a 20 28 60 >1000

Data sourced from Zhang et al., 2021.[3]

Table 2: Exemplary Cellular Antiproliferative Activity

Cell Line FGFR Status Compound 4h (GI₅₀, µM)
4T1 (Mouse Breast Cancer) 0.85
MDA-MB-231 (Human Breast Cancer) >10
MCF-7 (Human Breast Cancer) >10

Data sourced from Zhang et al., 2021.[3]

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of potent and selective FGFR inhibitors. Its differentiated halogen reactivity enables a controlled, sequential functionalization of the 7-azaindole core, providing medicinal chemists with a powerful tool to explore structure-activity relationships and optimize drug candidates. The protocols and workflows outlined in this note provide a comprehensive guide for researchers, from the initial chemical synthesis and characterization to the final biological validation, facilitating the discovery of next-generation targeted cancer therapeutics.

References

  • Ananikov, V. P., & Khemchyan, L. L. (2016). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 3(5), 665-674. [Link]

  • Brooks, A. F., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1646–1650. [Link]

  • Felpin, F.-X., & Fouquet, E. (2010). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Chemical Society Reviews, 39(12), 4585-4595. [Link]

  • Goyal, L., et al. (2021). Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W. Journal of Clinical Oncology, 39(13), 1409-1417. [Link]

  • Katoh, M. (2019). The Fibroblast Growth Factor signaling pathway. Current Pharmaceutical Design, 25(14), 1594-1601. [Link]

  • Zhang, J., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20853-20864. [Link]

  • Mérour, J. Y., & Joseph, B. (2000). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 4(5), 471-506. [Link]

  • Sharma, P., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP-1 Inhibitors. Indian Journal of Pharmaceutical Education and Research, 58(2), 624-636. [Link]

  • Norman, P. (2011). AZD4547: a potent and selective inhibitor of FGFR1, 2 and 3. Drugs of the Future, 36(10), 755. [Link]

  • Zhong, Z., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(10), 7278-7295. [Link]

  • Wu, D., et al. (2015). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 629-634. [Link]

Sources

Introduction: The Strategic Value of 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Strategic Derivatization of 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocycle in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Its bioisosteric relationship with indole allows it to engage in key biological interactions while often improving physicochemical properties. The di-halogenated derivative, this compound, represents a particularly powerful and versatile building block for drug discovery and development.

The strategic placement of two different halogens on the 7-azaindole core provides a unique opportunity for controlled, regioselective, and sequential derivatization. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, particularly in palladium-catalyzed cross-coupling reactions, allows chemists to introduce diverse functionalities at the C-3 and C-4 positions in a predictable manner. Typically, the C-I bond is significantly more reactive towards oxidative addition by a palladium(0) catalyst, which is the rate-determining step in many cross-coupling cycles.[1][2] This inherent reactivity difference is the cornerstone of the synthetic strategies outlined in this guide.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing both the theoretical basis and field-proven protocols for the derivatization of this key intermediate.

Core Principle: Exploiting Differential Halogen Reactivity

The primary strategy for derivatizing this compound hinges on the tiered reactivity of its carbon-halogen bonds. This allows for a modular approach to library synthesis.

G cluster_0 Reactivity Hierarchy cluster_1 Synthetic Strategy Start 4-Bromo-3-iodo-7-azaindole C3_I C-3 (Iodo) Highest Reactivity Start->C3_I More labile C-I bond (Lower bond dissociation energy) C4_Br C-4 (Bromo) Lower Reactivity Start->C4_Br More stable C-Br bond Selective_C3 Selective Reaction at C-3 (Milder Conditions) C3_I->Selective_C3 Target for initial functionalization Intermediate 4-Bromo-3-substituted-7-azaindole Selective_C3->Intermediate Selective_C4 Reaction at C-4 (More Forcing Conditions) Intermediate->Selective_C4 Product 3,4-Disubstituted-7-azaindole Selective_C4->Product G Start 1. Combine Reactants - 4-Bromo-3-iodo-7-azaindole - Boronic Acid (1.2 eq) - Base (e.g., Na2CO3, 2.0 eq) Catalyst 2. Add Catalyst - Pd(PPh3)4 (5 mol%) Start->Catalyst Solvent 3. Add Solvents - Toluene/Ethanol/Water Catalyst->Solvent Degas 4. Degas Mixture - Purge with Ar or N2 Solvent->Degas Heat 5. Heat Reaction - 80-100 °C, 4-12 h Degas->Heat Workup 6. Work-up & Purify - Extraction - Chromatography Heat->Workup Product Product: 4-Bromo-3-aryl-7-azaindole Workup->Product

Caption: Experimental workflow for C-3 selective Suzuki coupling.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried reaction vessel, combine this compound (1.0 mmol, 1.0 eq), the desired boronic acid (1.2 mmol, 1.2 eq), and sodium carbonate (2.0 mmol, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1, 10 mL).

  • Degassing: Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes. This is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the mixture to 100°C under an inert atmosphere and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Table 1: Representative Data for Suzuki-Miyaura Coupling at C-3

Boronic Acid PartnerProductTypical Yield
Phenylboronic acid4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine85-95%
4-Methoxyphenylboronic acid4-Bromo-3-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine80-92%
Pyridine-3-boronic acid4-Bromo-3-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine75-88%
Sonogashira Coupling: C-C (Alkyne) Bond Formation

The Sonogashira reaction enables the direct coupling of terminal alkynes to the azaindole core, providing access to valuable arylalkyne structures. [3][4]This reaction is catalyzed by palladium and requires a copper(I) co-catalyst. [3] Causality Behind Experimental Choices:

  • Copper(I) Co-catalyst: CuI is crucial for the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. This is a key step in the copper-catalyzed Sonogashira cycle. [3]* Amine Base: A base like triethylamine (TEA) or diisopropylamine (DIPA) serves both as the base to deprotonate the terminal alkyne and often as a solvent.

  • Reaction Setup: To a reaction vessel, add this compound (1.0 mmol, 1.0 eq), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and Copper(I) iodide (0.06 mmol, 6 mol%).

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas.

  • Solvent and Reagent Addition: Add anhydrous triethylamine (5 mL) followed by the terminal alkyne (1.5 mmol, 1.5 eq) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with aqueous ammonium chloride solution, followed by brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, allowing for the introduction of a wide array of primary and secondary amines. [5][6] Causality Behind Experimental Choices:

  • Ligand: The choice of phosphine ligand is critical and often determines the success of the reaction. [7]Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, BINAP) are highly effective as they promote the rate-limiting reductive elimination step and stabilize the palladium catalyst. [7][8]* Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine, allowing it to coordinate to the palladium center. [5][9]

G Start 1. Combine Solids - 4-Bromo-3-iodo-7-azaindole - Pd source (e.g., Pd2(dba)3) - Ligand (e.g., Xantphos) - Base (e.g., Cs2CO3) Purge 2. Purge with Inert Gas Start->Purge AddLiq 3. Add Liquids - Anhydrous Solvent (Dioxane) - Amine (1.5 eq) Purge->AddLiq Heat 4. Heat Reaction - 80-110 °C, 6-18 h AddLiq->Heat Workup 5. Work-up & Purify - Filtration through Celite - Extraction & Chromatography Heat->Workup Product Product: 3-Amino-4-bromo-7-azaindole Workup->Product G Start 4-Bromo-3-iodo-7-azaindole Step1 Step 1: C-3 Functionalization (e.g., Suzuki Coupling) Milder Conditions Start->Step1 Pd(PPh3)4, Na2CO3 Ar-B(OH)2, 80°C Intermediate 4-Bromo-3-aryl-7-azaindole Step1->Intermediate Step2 Step 2: C-4 Functionalization (e.g., Buchwald-Hartwig Amination) More Forcing Conditions Intermediate->Step2 Pd2(dba)3/Xantphos, Cs2CO3 R2NH, 110°C Product 3-Aryl-4-amino-7-azaindole Step2->Product

Sources

Navigating the Synthesis of Complex Heterocycles: Protecting Group Strategies for 4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Introduction: The Strategic Value of a Dihalogenated Scaffold

In the landscape of modern medicinal chemistry and drug development, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3][4][5] The specific derivative, 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, represents a highly valuable and versatile building block. Its utility stems from the presence of two distinct halogen atoms on the pyrrole ring, offering a platform for sequential and regioselective functionalization through modern cross-coupling methodologies. This allows for the precise and controlled construction of complex molecular architectures, a critical capability in the synthesis of novel active pharmaceutical ingredients (APIs).

However, the very features that make this molecule so valuable also present unique synthetic challenges. The pyrrole nitrogen's acidic proton (N-H) can interfere with many of the organometallic and basic reagents used in subsequent transformations. Furthermore, the high reactivity of the scaffold necessitates a carefully planned synthetic route. This guide provides a comprehensive overview of protecting group strategies for this compound, offering researchers the technical insights and detailed protocols required to harness its full synthetic potential.

The Chemical Personality of this compound

A successful synthetic strategy begins with a deep understanding of the substrate's reactivity. This dihalogenated azaindole possesses three key reactive sites, each with a distinct chemical character.

  • The Pyrrole N-H Proton: The pyrrole nitrogen proton in the 7-azaindole core is acidic, with a predicted pKa of approximately 8.06, making it significantly more acidic than the N-H of indole itself.[6] This acidity means the proton can be readily removed by common bases (e.g., NaH, LHMDS, organolithium reagents) used to set up cross-coupling or other functionalization reactions. This can lead to undesired side reactions, altered reactivity, or catalyst inhibition.

  • The C3-Iodo Substituent: The carbon-iodine bond is the most labile of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Stille couplings, the oxidative addition of the C-I bond to the palladium(0) catalyst is significantly faster than that of a C-Br bond.[7] This differential reactivity is the cornerstone of sequential functionalization strategies.

  • The C4-Bromo Substituent: The carbon-bromine bond is more stable than the C-I bond but still sufficiently reactive for a wide range of cross-coupling reactions. It typically remains intact under conditions optimized for the selective reaction of the C-I bond, allowing for a second, distinct transformation to be performed at the C4 position.

This hierarchy of reactivity (N-H > C-I > C-Br) dictates the necessity and choice of protecting group strategies.

The Central Question: To Protect or Not to Protect?

While N-protection is a common strategy, it is not always a prerequisite. Several syntheses involving halogenated 7-azaindoles proceed on the unprotected N-H.[1][2][3][8] The decision to protect hinges on the specific downstream reaction conditions:

  • Protection is often necessary for:

    • Metalation/Lithiation: Reactions involving strong organolithium bases (e.g., n-BuLi, LDA) for deprotonation at C2 require N-protection to prevent the base from simply deprotonating the more acidic N-H.

    • Certain Cross-Coupling Reactions: While many palladium-catalyzed couplings can tolerate the free N-H, catalyst performance can be hampered by the formation of inactive palladium-azaindole complexes.[8] Using a strong base like LiHMDS can sometimes circumvent the need for protection by forming the lithium salt in situ, but this is not universally applicable.[8]

    • Reactions Requiring Anhydrous, Aprotic Conditions: The presence of the acidic proton can be incompatible with moisture-sensitive reagents and intermediates.

  • Protection may be avoided for:

    • Palladium-Catalyzed Couplings with Weak Bases: Suzuki or Heck couplings that employ weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃) can often be performed successfully on the NH-free substrate.[9][10]

    • Formylation or Vilsmeier-Haack Reactions: These electrophilic substitution reactions typically proceed without N-protection.[1][2][3]

The following workflow provides a logical guide for this decision-making process.

G start Start: This compound decision1 Planned Reaction? start->decision1 cat1 Strong Base Required? (e.g., n-BuLi, LDA) decision1->cat1 Metalation cat2 Pd-Coupling with Strong Base? (e.g., NaOtBu, LiHMDS) decision1->cat2 Cross-Coupling cat3 Pd-Coupling with Weaker Base? (e.g., K2CO3, Cs2CO3) decision1->cat3 Cross-Coupling cat4 Electrophilic Substitution? (e.g., Vilsmeier, Friedel-Crafts) decision1->cat4 Other action1 N-Protection is ESSENTIAL cat1->action1 action2 N-Protection is RECOMMENDED cat2->action2 action3 N-Protection is OPTIONAL (Test reaction on unprotected substrate first) cat3->action3 cat4->action3

Caption: Decision workflow for N-protection.

Comparative Analysis of Key Protecting Groups

The choice of protecting group is critical and must be tailored to the planned synthetic sequence, considering both its stability to reaction conditions and the mildness of its eventual removal. For the 7-azaindole core, sulfonyl, carbamate, and silyl-based groups are the most prevalent.

Protecting GroupAbbreviationIntroduction ReagentsStabilityCleavage ConditionsKey Considerations
p-Toluenesulfonyl TsTsCl, Base (NaH, Pyridine)Strong Acid, Most Bases, Oxidants, Reductants, OrganometallicsStrong Base (NaOH, Cs₂CO₃), Reductive (Mg/MeOH)Very robust; cleavage can be harsh. Electron-withdrawing nature can modify ring reactivity.[11][12]
tert-Butoxycarbonyl BocBoc₂O, Base (DMAP, TEA) or Catalyst (I₂)Mild Acid, Base, HydrogenolysisStrong Acid (TFA, HCl)Common and reliable. Cleavage is clean but incompatible with acid-labile groups.[4][13][14][15]
[2-(Trimethylsilyl)ethoxy]methyl SEMSEMCl, Base (NaH, DBU)Most conditions except strong acid and fluoride sourcesStrong Acid (TFA), Fluoride Ion (TBAF)Stable to a wide range of conditions. Cleavage can be challenging and may produce side products.[1][3][6]

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrate and laboratory conditions.

Protocol 1: N-Tosyl Protection

The tosyl group is an excellent choice for reactions requiring a robust protecting group that can withstand a broad range of conditions. Its installation is straightforward, and a tosyl-protected version of the target molecule is commercially available, indicating its utility.[16][17][18]

Caption: N-Tosyl protection scheme.

Procedure:

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF, ~0.2 M) under an inert atmosphere (N₂ or Ar) at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous DMF.

  • Stir the mixture at 0 °C for 30 minutes, during which time the suspension should become a clear solution as the sodium salt forms.

  • Add p-toluenesulfonyl chloride (TsCl, 1.1 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-tosylated product.

Protocol 2: N-Tosyl Deprotection (Cesium Carbonate Method)

This mild method is particularly effective for azaindoles, which are more susceptible to nucleophilic attack than indoles due to their lower pKa.[11]

Procedure:

  • Dissolve the N-tosylated this compound (1.0 eq.) in a mixture of methanol (MeOH) and tetrahydrofuran (THF) (e.g., 2:1 v/v, ~0.1 M).

  • Add cesium carbonate (Cs₂CO₃, 3.0 eq.) to the solution.

  • Stir the mixture at room temperature. The deprotection of azaindoles is often complete within 0.5-2 hours.[11]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.

  • Add water to the residue and stir for 10 minutes.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the deprotected product.

Protocol 3: N-Boc Protection

The Boc group is a widely used protecting group due to its ease of introduction and clean, acidic cleavage.

Caption: N-Boc protection scheme.

Procedure:

  • Dissolve this compound (1.0 eq.) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM, ~0.2 M).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the N-Boc protected product.

Protocol 4: N-Boc Deprotection (TFA Method)

This is the standard procedure for removing a Boc group.

Procedure:

  • Dissolve the N-Boc protected this compound (1.0 eq.) in dichloromethane (DCM, ~0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 5-10 eq., or a 1:1 mixture of TFA:DCM).[4][15]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure. To ensure complete removal of TFA, co-evaporate the residue with toluene or DCM (2-3x).

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash carefully with saturated aqueous sodium bicarbonate (NaHCO₃) solution until the aqueous layer is basic.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.

Orthogonal Strategies and Conclusion

The true synthetic power of this compound is unlocked through an orthogonal strategy: combining a robust N-protecting group with the differential reactivity of the C-I and C-Br bonds. A typical and effective sequence would be:

  • N-Protection: Install a protecting group (e.g., Tosyl) stable to palladium catalysis.

  • C3-Functionalization: Perform a selective Suzuki or Sonogashira coupling at the more reactive C3-iodo position.

  • C4-Functionalization: Perform a second, different cross-coupling reaction at the C4-bromo position.

  • N-Deprotection: Remove the protecting group under conditions that do not affect the newly installed functionalities.

By carefully selecting the protecting group and reaction conditions, researchers can navigate the complexities of this scaffold with precision. The protocols and strategies outlined in this guide provide a robust framework for the successful synthesis of complex, highly functionalized 7-azaindole derivatives, accelerating the discovery and development of next-generation therapeutics.

References

  • Gomes, P. A. C., et al. (2025). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. Pharmaceuticals, 18(8), 1161.
  • Gomes, P. A. C., et al. (2025). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. Pharmaceuticals (Basel, Switzerland), 18(8), 1161.
  • Gomes, P. A. C., et al. (2024). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Preprints.org.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Gomes, P. A. C., et al. (2025). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. PubMed.
  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107–7114.
  • Guzmán-Martínez, G., et al. (2011). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Molecules, 16(11), 9315-9333.
  • Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.
  • Organic Chemistry Portal. (n.d.). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Sun, C., et al. (2004). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 45(35), 6675-6677.
  • NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Evansville. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press.
  • Larsson, A., et al. (2019).
  • PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. Retrieved from [Link]

  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
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  • Larsson, A., et al. (2019).
  • Merugu, S. R., et al. (2024). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743.
  • Merugu, S. R., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI.
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  • ResearchGate. (2020). Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. Retrieved from [Link]

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Application Notes & Protocols: Strategic Regioselective Functionalization of 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold due to its structural resemblance to indole and its prevalence in pharmacologically active compounds, particularly kinase inhibitors. The dihalogenated derivative, 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, represents a uniquely versatile building block for the synthesis of complex molecular architectures. Its utility stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, which allows for precise, regioselective, and often sequential functionalization. This guide provides an in-depth exploration of the chemical principles and field-proven protocols for leveraging this reactivity in palladium-catalyzed cross-coupling reactions, offering researchers a strategic blueprint for drug discovery and development.

The Principle of Regioselectivity: A Tale of Two Halogens

The ability to selectively functionalize one halogen in the presence of the other is the cornerstone of this scaffold's utility. This chemoselectivity is primarily dictated by the significant difference in bond dissociation energies between the C-I and C-Br bonds. The C-I bond is weaker and thus more susceptible to the rate-determining oxidative addition step in the catalytic cycle of most palladium-catalyzed cross-coupling reactions. Consequently, under carefully controlled conditions, the C-3 position (iodo) can be selectively modified while leaving the C-4 position (bromo) intact for subsequent transformations.

This inherent reactivity profile (C-I > C-Br) governs the outcomes of Suzuki-Miyaura, Sonogashira, Stille, and Heck reactions, making the C-3 position the primary site of modification.

Regioselectivity cluster_0 Kinetic Pathway (Favored) SM 4-Bromo-3-iodo- 1H-pyrrolo[2,3-b]pyridine Intermediate Oxidative Addition Intermediate SM->Intermediate Oxidative Addition at C-I Bond (Lower Activation Energy) Product2 C-4 Functionalized Product (3-Iodo-4-substituted...) SM->Product2 Reaction at C-Br Bond (Higher Activation Energy, Disfavored) Pd0 Pd(0) Catalyst Product1 C-3 Functionalized Product (4-Bromo-3-substituted...) Intermediate->Product1 Transmetalation & Reductive Elimination

Figure 1: General principle of regioselective cross-coupling.

Prerequisite: The N-H Protection Strategy

The pyrrolic N-H of the 7-azaindole core is nucleophilic and acidic, which can lead to undesired side reactions or catalyst inhibition in cross-coupling protocols.[1] Therefore, protection of the N-1 position is a critical first step. The choice of protecting group can influence solubility and stability and must be robust enough to withstand the coupling conditions while allowing for efficient removal post-functionalization. The trimethylsilylethoxymethyl (SEM) group is frequently employed due to its stability and reliable deprotection conditions.[2][3]

Protocol 2.1: N-1 SEM Protection
  • Setup: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Activation: Stir the suspension at 0 °C for 30 minutes.

  • Protection: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the N-SEM protected product.

Selective C-3 Arylation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds. For 4-bromo-3-iodo-7-azaindole, it serves as a highly efficient method for selective functionalization at the C-3 position.[4] The choice of palladium source, ligand, and base is crucial for achieving high yields and maintaining selectivity.

Suzuki_Cycle Pd0 L₂Pd⁰ OxAdd L₂PdII(R¹)(I) Pd0->OxAdd Oxidative Addition (Fastest at C-I bond) ArI R¹-I (C-3 Position) ArI->OxAdd ArBr R²-Br (C-4 Position) Transmetal L₂PdII(R¹)(R³) OxAdd->Transmetal Transmetalation Boronic R³-B(OH)₂ Boronic->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal Transmetal->Pd0 Reductive Elimination Product R¹-R³ Transmetal->Product Product Formation

Figure 2: Catalytic cycle for selective Suzuki-Miyaura coupling.

Protocol 3.1: Selective Suzuki-Miyaura Coupling at C-3
  • Setup: In a Schlenk flask under an argon atmosphere, combine N-SEM-protected 4-bromo-3-iodo-7-azaindole (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq).

  • Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio, 0.1 M).

  • Reaction: Heat the mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material and the formation of the 4-bromo-3-aryl product.[2]

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via silica gel chromatography to isolate the 4-bromo-3-aryl-1-(SEM)-1H-pyrrolo[2,3-b]pyridine.

Parameter Condition A Condition B Rationale/Insight
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ with SPhosPd(PPh₃)₄ is a reliable, general-purpose catalyst. Pd₂(dba)₃/SPhos is a more active system, often allowing for lower catalyst loading and milder temperatures.
Base K₂CO₃Cs₂CO₃K₂CO₃ is a cost-effective choice. Cs₂CO₃ is more soluble and a stronger base, which can accelerate the transmetalation step, especially with challenging boronic acids.
Solvent Dioxane / H₂OToluene / H₂ODioxane is a good solvent for a wide range of substrates. Toluene can be advantageous for higher reaction temperatures if needed.
Temperature 80 °C100 °CHigher temperatures can increase reaction rates but may risk debromination or other side reactions. Optimization is key.

Table 1: Comparative Conditions for C-3 Selective Suzuki-Miyaura Coupling.

Selective C-3 Alkynylation: The Sonogashira Coupling

For installing alkyne moieties, which are valuable handles for further chemistry (e.g., "click" reactions), the Sonogashira coupling is the method of choice.[5][6] The reaction follows the same regioselective principle, with the palladium catalyst activating the C-I bond and a copper(I) co-catalyst facilitating the coupling with the terminal alkyne.[7]

Protocol 4.1: Selective Sonogashira Coupling at C-3
  • Setup: To a solution of N-SEM-protected 4-bromo-3-iodo-7-azaindole (1.0 eq) and the terminal alkyne (1.2 eq) in an anhydrous, degassed solvent like DMF or THF (0.15 M), add an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 eq) and the copper co-catalyst (e.g., CuI, 0.10 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) under an argon atmosphere. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and then brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purification: Purify the residue by silica gel column chromatography to obtain the 4-bromo-3-alkynyl-1-(SEM)-1H-pyrrolo[2,3-b]pyridine.

Sequential Functionalization: An Orthogonal Strategy

The true power of the 4-bromo-3-iodo scaffold lies in its capacity for sequential, or orthogonal, functionalization.[8] The 4-bromo-3-substituted product generated from the first coupling reaction serves as the starting material for a second transformation at the now-vacant C-4 position. This second reaction typically requires more forcing conditions (e.g., a more active catalyst system, higher temperature) to activate the stronger C-Br bond.

Sequential_Workflow Start 4-Bromo-3-iodo-7-azaindole (N-Protected) Mid 4-Bromo-3-Aryl-7-azaindole (N-Protected) Start->Mid Reaction 1: Suzuki Coupling @ C-3 (e.g., Pd(PPh₃)₄, 80°C) End 4-Amino-3-Aryl-7-azaindole (Deprotected Product) Mid->End Reaction 2: Buchwald-Hartwig @ C-4 (e.g., Pd₂(dba)₃/Xantphos, 110°C) + Deprotection

Figure 3: Workflow for sequential C-3 and C-4 functionalization.

Protocol 5.1: Buchwald-Hartwig Amination at C-4

The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[9][10] After initial C-3 functionalization, this reaction can be applied to the C-4 bromo position.

  • Setup: In a microwave vial or sealed tube, combine the 4-bromo-3-substituted-7-azaindole (1.0 eq), the desired amine (1.2-1.5 eq), a strong base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq), and a suitable ligand (e.g., Xantphos or RuPhos, 0.04-0.10 eq).[11][12]

  • Solvent: Add an anhydrous, degassed solvent such as dioxane or toluene (0.1 M).

  • Reaction: Seal the vessel and heat to 100-120 °C (conventional heating or microwave) for 4-24 hours. Monitor for completion.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by silica gel chromatography to yield the C-3, C-4 disubstituted product.

Reversing Regioselectivity via Metal-Halogen Exchange

While palladium catalysis favors the C-I bond, selectivity can be inverted by employing metal-halogen exchange.[13] At low temperatures, organolithium reagents (e.g., n-BuLi, t-BuLi) can selectively deprotonate or exchange with a halogen. The rate of exchange generally follows I > Br > Cl.[14] However, the outcome is kinetically controlled and can be influenced by factors such as steric hindrance and the stability of the resulting organometallic intermediate. For some dihaloheterocycles, exchange at the C-Br position can be achieved, creating a nucleophilic carbon at C-4 that can be trapped with an electrophile.[15]

Protocol 6.1: Selective Metal-Halogen Exchange at C-4
  • Setup: Dissolve N-SEM-protected 4-bromo-3-iodo-7-azaindole (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under argon.

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Exchange: Slowly add a solution of n-butyllithium (n-BuLi, ~1.05 eq) dropwise. Stir at -78 °C for 30-60 minutes. This step is critical and may require optimization to favor exchange at C-4 over C-3.

  • Trapping: Add the desired electrophile (e.g., an aldehyde, CO₂, or a source for transmetalation like ZnCl₂) and stir at -78 °C for 1 hour before allowing it to slowly warm to room temperature.

  • Work-up: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry, and concentrate.

  • Purification: Purify by chromatography. The major product will be the 3-iodo-4-substituted derivative, demonstrating inverted regioselectivity.

Conclusion

This compound is a sophisticated chemical tool that offers precise control over molecular assembly. By understanding the fundamental principles of differential halogen reactivity and selecting the appropriate reaction conditions—be it standard palladium catalysis for C-3 functionalization, more forcing conditions for sequential C-4 reactions, or low-temperature organometallic methods to invert selectivity—researchers can unlock a vast chemical space. The protocols outlined herein provide a robust and validated starting point for the strategic construction of novel 7-azaindole derivatives for applications in medicinal chemistry and beyond.

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Application Notes & Protocols: The Strategic Use of 4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Fragment-Based Approach and the Quest for Quality Starting Points

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative and complement to traditional High-Throughput Screening (HTS).[1][2] Instead of screening vast libraries of large, complex "drug-like" molecules, FBDD identifies low-molecular-weight fragments (typically < 300 Da) that bind weakly but efficiently to a biological target.[2][3] The core philosophy is that these smaller, less complex starting points offer superior "ligand efficiency" and provide a more rational, structurally-guided path to potent, optimized leads.[1] The success of this approach is validated by multiple marketed drugs, including Vemurafenib and Pexidartinib.[1][4]

A key determinant of success in any FBDD campaign is the quality and design of the fragment library. While diversity is crucial, the inclusion of fragments with specific functionalities can dramatically accelerate progress. Halogenated fragments, particularly those containing bromine or iodine, have emerged as exceptionally valuable tools.[5][6] This guide focuses on a uniquely powerful scaffold, 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine , and delineates its strategic application in FBDD workflows.

The Halogen Advantage: Why Bromine and Iodine are More Than Just Bulky Substituents

The strategic incorporation of halogens into fragment libraries is driven by two primary advantages: their ability to form specific, favorable "halogen bonds" and their unique physical properties that facilitate detection in biophysical assays.[5][7]

  • Enhanced Crystallographic Detection: Bromine and iodine atoms are highly electron-dense and act as strong anomalous scatterers of X-rays.[8] This property is a game-changer in crystallographic fragment screening. Even when a fragment binds weakly with low occupancy, the resulting anomalous signal from the bromine or iodine atom is often unambiguous, allowing for confident placement of the fragment in the electron density map.[9][10] This circumvents a common bottleneck where weak, ambiguous density for a non-halogenated fragment might be misinterpreted or missed entirely. Studies have demonstrated that halogen-focused libraries can yield significantly higher hit rates in crystallographic screens.[9][11]

  • Synthetic Utility: Halogens on aromatic scaffolds are versatile synthetic handles. Bromo and iodo substituents are ideal for a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), providing robust and predictable vectors for fragment elaboration.[12] This synthetic tractability is critical for the "fragment-to-lead" optimization phase.[4]

This compound: A Privileged Scaffold with Dual Functionality

The subject of this guide, this compound, is not merely a halogenated compound; it is a sophisticated chemical tool designed for FBDD. Its utility stems from the convergence of three key features:

  • The Pyrrolo[2,3-b]pyridine Core: Also known as 7-azaindole, this scaffold is a "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors and other biologically active molecules.[13][14] Its hydrogen bond donor-acceptor pattern often mimics the hinge-binding motif of ATP, making it an excellent starting point for targeting kinases.[13]

  • Dual Halogenation for Sequential Chemistry: The presence of both bromine and iodine on the same scaffold is its most powerful feature. Due to the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions (iodine being more reactive), chemists can perform sequential, site-selective modifications.[12] This allows for a highly controlled, stepwise evolution of the fragment, first at the 3-position (iodo) and subsequently at the 4-position (bromo).

  • Unambiguous Binding Pose Identification: Both heavy halogens provide a strong anomalous signal for X-ray crystallography, ensuring that if the fragment binds, its position and orientation can be determined with high confidence.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₇H₄BrIN₂[15]
Molecular Weight322.93 g/mol [15]
DescriptionA halogenated heterocyclic compound featuring a 7-azaindole core.
Key Features- Privileged 7-azaindole scaffold.- Orthogonal synthetic handles (Iodine and Bromine).- Strong anomalous scatterer for X-ray crystallography.

Experimental Workflows and Protocols

The following section provides detailed protocols for the integration of this compound into a typical FBDD campaign.

Workflow Overview: From Library to Lead

FBDD_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Validation & Characterization cluster_2 Phase 3: Fragment Evolution A Fragment Library (incl. 4-Bromo-3-iodo...) B Primary Screen (X-ray, SPR, or NMR) A->B Biophysical Assay C Hit Identification B->C Data Analysis D Orthogonal Assay (e.g., NMR validation of SPR hit) C->D Hit Validation E Structure Determination (X-ray Crystallography) D->E Structural Biology F Structure-Guided Design E->F Structure Analysis G Sequential Synthesis (e.g., Suzuki at C3-Iodo) F->G Synthetic Chemistry H Potent Lead Compound G->H Optimization Cycles

Caption: High-level workflow for a fragment-based drug discovery campaign.

Protocol 1: Quality Control and Solubilization

Causality: The integrity of any screening campaign depends on the quality and behavior of the compounds tested. Impurities can lead to false positives, while poor solubility can lead to false negatives and inaccurate affinity measurements. This protocol ensures the fragment is pure and soluble in the screening buffer.

  • Purity Verification:

    • Reconstitute a small sample of this compound in a compatible solvent (e.g., DMSO-d6).

    • Acquire a ¹H NMR spectrum to confirm the structure and identify any organic impurities.

    • Analyze the compound via LC-MS to confirm the mass and assess purity (should be >95%).

  • Solubility Assessment:

    • Prepare a high-concentration stock solution (e.g., 100 mM) in 100% DMSO.

    • Serially dilute the stock solution into the final screening buffer (e.g., PBS, HEPES) to determine the maximum soluble concentration. The final DMSO concentration in the assay should be kept constant and ideally below 1-2% to avoid artifacts.

    • Visually inspect for precipitation and use dynamic light scattering (DLS) to detect aggregation if available.

Protocol 2: Primary Screening by X-Ray Crystallography (Crystal Soaking)

Causality: This is the premier method for this fragment due to its heavy atoms. It provides direct structural evidence of binding and the precise orientation of the hit, which is invaluable for subsequent structure-guided design.[11]

  • Crystal Preparation: Grow and optimize crystals of the target protein to a suitable size and quality.

  • Soaking Solution: Prepare a solution of this compound in a cryo-protectant-compatible buffer at a concentration of 10-50 mM.[8] The final DMSO concentration should be matched in the cryoprotectant used for the native crystals.

  • Soaking: Transfer a protein crystal into a small drop (2-4 µL) of the soaking solution. Incubate for a period ranging from minutes to several hours. The optimal time must be determined empirically.

  • Cryo-Cooling: Briefly pass the crystal through a cryoprotectant solution (if not already included in the soak) and flash-cool in liquid nitrogen.

  • Data Collection:

    • Ship the cryo-cooled crystal to a synchrotron facility.

    • Collect a full X-ray diffraction dataset. Crucially, collect data at a wavelength near the absorption edge of bromine (~0.92 Å) or iodine (~0.37 Å) to maximize the anomalous signal.

  • Data Analysis:

    • Process the data and solve the structure using molecular replacement with the native protein structure.

    • Calculate an anomalous difference Fourier map. A strong peak in this map that is not present in the native dataset unequivocally identifies the location of the Br/I atom, and by extension, the bound fragment.[9]

Protocol 3: Hit Validation by NMR Spectroscopy (STD-NMR)

Causality: NMR is an excellent orthogonal method to confirm hits from other screens in solution. Saturation Transfer Difference (STD) NMR is a ligand-observed experiment that is highly sensitive to weak binding.[16][17]

  • Sample Preparation: Prepare two NMR samples in a suitable deuterated buffer (e.g., PBS in 99.9% D₂O).

    • Sample 1 (Reference): 500 µM this compound.

    • Sample 2 (Test): 500 µM this compound + 10-20 µM of the target protein.

  • NMR Acquisition:

    • Acquire a standard 1D proton spectrum for the reference sample.

    • For the test sample, acquire an STD experiment. This involves two spectra: an "on-resonance" spectrum where protein resonances are selectively saturated, and an "off-resonance" spectrum where a region with no protein signals is irradiated.

  • Data Processing and Interpretation:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.

    • Signals appearing in the difference spectrum correspond to the protons of the fragment that are in close proximity to the protein upon binding. The presence of these signals confirms the interaction.

Protocol 4: Fragment Elaboration via Selective Suzuki Coupling

Causality: Once the binding mode is confirmed (ideally by crystallography), the next step is to grow the fragment to engage nearby pockets and increase affinity.[4] The differential reactivity of the C-I and C-Br bonds is now exploited to allow for controlled, site-specific elaboration.

Caption: Sequential synthesis using the dual-halogenated scaffold.

  • Objective: Selectively couple an aryl group (R¹) to the C3 position.

  • Reaction Setup:

    • In a reaction vessel under an inert atmosphere (e.g., Argon), combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

    • Add a suitable degassed solvent system (e.g., Dioxane/Water or DMF).

  • Reaction Execution: Heat the mixture (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification: Cool the reaction, perform an aqueous workup, extract with an organic solvent, and purify the product by column chromatography.

  • Characterization: Confirm the structure of the resulting 4-bromo-3-aryl-1H-pyrrolo[2,3-b]pyridine by NMR and MS analysis. This new, larger compound can then be tested for binding affinity, and the remaining bromine at C4 can be used for a subsequent coupling reaction if guided by structural data.

Concluding Remarks

This compound is a highly strategic tool for fragment-based drug discovery. It combines a biologically relevant scaffold with unique physical properties for confident hit identification and orthogonal synthetic handles for efficient, controlled lead optimization. By leveraging the anomalous scattering of its heavy atoms for structural biology and the differential reactivity of its C-I and C-Br bonds for medicinal chemistry, research teams can significantly streamline the path from an initial fragment hit to a potent, well-characterized lead compound.

References

  • Giannetti, A. M., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Huber, W., & Mueller, F. (2006). SPR-based fragment screening: advantages and applications. Current Pharmaceutical Design. Available at: [Link]

  • Kushwaha, S., et al. (2022). NMR-Fragment Based Virtual Screening: A Brief Overview. Molecules. Available at: [Link]

  • Pellecchia, M., et al. (2015). NMR Screening in Fragment-Based Drug Design: A Practical Guide. Methods in Molecular Biology. Available at: [Link]

  • Tiefenbrunn, T., et al. (2013). Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease. Chemical Biology & Drug Design. Available at: [Link]

  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins.
  • Giannetti, A. M., et al. (2010). Fragment screening by surface plasmon resonance. SciSpace. Available at: [Link]

  • Richalet, P., et al. (2015). Developments in SPR Fragment Screening. Expert Opinion on Drug Discovery. Available at: [Link]

  • ResearchGate. Overview of NMR spectroscopy applications in FBDD. ResearchGate. Available at: [Link]

  • Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Molecular Biology. Available at: [Link]

  • Creative Biostructure. NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure. Available at: [Link]

  • Tiefenbrunn, T., et al. (2013). Crystallographic fragment-based drug discovery: use of a brominated fragment library targeting HIV protease. PubMed. Available at: [Link]

  • Wilcken, R., et al. (2013). Halogen-enriched fragment libraries as chemical probes for harnessing halogen bonding in fragment-based lead discovery. Future Medicinal Chemistry. Available at: [Link]

  • MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available at: [Link]

  • Simpson, D. M., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Practical Fragments Blog. (2019). Helpful halogens in fragment libraries. Practical Fragments. Available at: [Link]

  • RSC Publishing. (2022). X-ray wavefunction refinement and comprehensive structural studies on bromo-substituted analogues of 2-deoxy-d-glucose in solid state and solution. RSC Publishing. Available at: [Link]

  • Autechaux, A. (2025). Mastering Organic Synthesis: The Utility of this compound. Autechaux.
  • Otava Chemicals. Halogen-Enriched Fragments. Otava Chemicals. Available at: [Link]

  • Wilcken, R., et al. (2012). Halogen-Enriched Fragment Libraries as Leads for Drug Rescue of Mutant p53. Journal of the American Chemical Society. Available at: [Link]

  • Wilcken, R., et al. (2013). Halogen-enriched fragment libraries as chemical probes for harnessing halogen bonding in fragment-based lead discovery. Semantic Scholar. Available at: [Link]

  • Wang, L., et al. (2017). Fragment-Based, Structure-Enabled Discovery of Novel Pyridones and Pyridone Macrocycles as Potent Bromodomain and Extra-Terminal Domain (BET) Family Bromodomain Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Wu, J., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • Coyne, A. G., et al. (2020). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Journal. Available at: [Link]

  • Chen, I. J., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. Available at: [Link]

  • Autechaux, A. (2024). Unlocking Synthetic Pathways: The Versatility of 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine. Autechaux.
  • Packer, M. J., et al. (2021). Fragment-based drug discovery: opportunities for organic synthesis. MedChemComm. Available at: [Link]

  • Technology Networks. (2023). Fragment-Based Drug Discovery Enters the Mainstream. Technology Networks. Available at: [Link]

  • Starha, J., et al. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to improve the yield and purity of this versatile synthetic intermediate. Our approach is grounded in established chemical principles and validated experimental data to ensure scientific integrity and reproducibility.

Introduction: The Synthetic Challenge and Utility

This compound, a dihalogenated 7-azaindole, is a valuable building block in medicinal chemistry and materials science. The differential reactivity of the C-Br and C-I bonds under various cross-coupling conditions allows for sequential and site-selective functionalization, making it a highly sought-after intermediate. However, the synthesis can be challenging, with potential issues including low yields, side product formation, and purification difficulties. This guide provides a systematic approach to a common and effective two-step synthesis, focusing on practical solutions to common experimental hurdles.

Recommended Synthetic Pathway

A reliable and frequently employed route to this compound involves a two-step sequence starting from 1H-pyrrolo[2,3-b]pyridine (7-azaindole):

  • Step 1: Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine via bromination of 1H-pyrrolo[2,3-b]pyridine-7-oxide.

  • Step 2: Regioselective Iodination of 4-bromo-1H-pyrrolo[2,3-b]pyridine at the C-3 position using an electrophilic iodine source.

Below is a visual representation of this synthetic workflow:

Synthetic_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Iodination 7-azaindole-N-oxide 7-azaindole-N-oxide 4-bromo-7-azaindole 4-bromo-7-azaindole 7-azaindole-N-oxide->4-bromo-7-azaindole  [Reagents]  TMAB, Ms2O, DMF 4-bromo-7-azaindole_2 4-bromo-7-azaindole target_product This compound 4-bromo-7-azaindole_2->target_product  [Reagents]  NIS, MeCN

Caption: Overall synthetic workflow for this compound.

Part 1: Troubleshooting Guide for Step 1 - Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine

This step involves the bromination of 1H-pyrrolo[2,3-b]pyridine-7-oxide. A common procedure is the reaction with tetramethylammonium bromide (TMAB) and methanesulfonic anhydride (Ms₂O) in DMF.[1]

Frequently Asked Questions (FAQs)

Q1: My yield of 4-bromo-7-azaindole is significantly lower than the reported 56%. What are the likely causes?

A1: Low yields in this reaction can often be attributed to several factors:

  • Moisture: Methanesulfonic anhydride is highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous DMF.

  • Temperature Control: The initial addition of Ms₂O should be performed at 0 °C to control the exothermic reaction. Allowing the temperature to rise can lead to decomposition and side product formation.

  • Incomplete Reaction: Ensure the reaction is stirred for the recommended time (1 hour at 0 °C, then 4 hours at room temperature) to allow for complete conversion. Monitor the reaction by TLC.

  • Precipitation and Isolation: After quenching with water and adjusting the pH, ensure complete precipitation of the product by cooling the suspension at a low temperature (e.g., 5 °C) for an adequate amount of time before filtration. Incomplete precipitation will result in loss of product.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?

A2: The formation of multiple products can be due to:

  • Over-bromination: Although less common at the 4-position in this specific reaction, harsh conditions could potentially lead to di-brominated species.

  • Decomposition: The starting N-oxide can be unstable. If the reaction temperature is not well-controlled, decomposition can lead to a complex mixture.

  • Rearrangement Products: Under certain acidic conditions, halogenated azaindoles can undergo rearrangement, though this is less likely with the described protocol.

To mitigate this, ensure precise temperature control and use the correct stoichiometry of reagents.

Q3: The workup procedure involves pH adjustment. How critical is the final pH?

A3: The pH adjustment to 7 is crucial for ensuring that the product, which is a weak base, is in its neutral form to facilitate precipitation from the aqueous solution. A pH that is too acidic will keep the product protonated and soluble, while a pH that is too basic could potentially cause other side reactions, although less likely in this context. Use a calibrated pH meter for accurate adjustment.

Experimental Protocol: Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine
Parameter Value Notes
Starting Material 1H-pyrrolo[2,3-b]pyridine-7-oxide1.0 eq
Reagents Tetramethylammonium bromide (TMAB)1.2 eq
Methanesulfonic anhydride (Ms₂O)2.0 eq
Solvent Anhydrous N,N-dimethylformamide (DMF)
Temperature 0 °C for addition, then room temp.Crucial for yield
Reaction Time 5 hours totalMonitor by TLC
Workup Water quench, pH adjustment to 7, cooling
Purification Filtration and washing with ice water
Expected Yield ~56%[1]

Part 2: Troubleshooting Guide for Step 2 - Iodination of 4-Bromo-1H-pyrrolo[2,3-b]pyridine

This step involves the regioselective iodination of 4-bromo-1H-pyrrolo[2,3-b]pyridine at the electron-rich C-3 position. N-Iodosuccinimide (NIS) is a common and effective reagent for this transformation.[2][3]

Frequently Asked Questions (FAQs)

Q1: The iodination reaction is sluggish or incomplete. How can I drive it to completion?

A1: Incomplete iodination can be due to several factors:

  • Reagent Purity: Ensure the NIS is of high purity and has been stored properly, as it can be moisture-sensitive.

  • Solvent: Acetonitrile is a common solvent. Ensure it is anhydrous. Other polar aprotic solvents like DMF can also be used, but may require adjustments to the workup.

  • Activation: For less reactive substrates, the addition of a catalytic amount of an acid, such as trifluoroacetic acid, can activate the NIS and increase the rate of iodination.[4] However, this should be done cautiously as strong acids can lead to side reactions.

  • Temperature: While many iodinations with NIS proceed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the reaction rate and yield.

Q2: I am getting a mixture of the desired 3-iodo product and a di-iodinated product. How can I improve selectivity?

A2: The C-3 position is the most nucleophilic and is expected to be the primary site of iodination. However, over-iodination can occur. To improve selectivity:

  • Stoichiometry: Use a precise amount of NIS (typically 1.0 to 1.1 equivalents). An excess of NIS will promote di-iodination.

  • Slow Addition: Add the NIS portion-wise or as a solution over a period of time to maintain a low concentration of the iodinating agent in the reaction mixture.

  • Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance selectivity.

Q3: How do I effectively purify the final product from unreacted starting material and succinimide byproduct?

A3: Purification is typically achieved by column chromatography on silica gel.

  • Workup: After the reaction, a common workup involves quenching with a solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine or electrophilic iodine species. This is followed by an extraction.

  • Chromatography: A gradient elution system, often with a mixture of hexanes and ethyl acetate, is effective for separating the more polar succinimide byproduct from the less polar starting material and the desired product. The polarity of the halogenated azaindoles increases with the number of halogens.

Visualizing the Iodination Mechanism

Iodination_Mechanism cluster_0 Electrophilic Aromatic Substitution (SEAr) substrate 4-Bromo-7-azaindole (C-3 attacks I+) intermediate Sigma Complex (Cationic Intermediate) substrate->intermediate + NIS NIS N-Iodosuccinimide (NIS) product 4-Bromo-3-iodo-7-azaindole intermediate->product - H+ succinimide Succinimide

Sources

Technical Support Center: Synthesis of 4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common side reactions, and optimize experimental outcomes. The following question-and-answer format directly addresses specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common synthetic route to this compound and what are the key strategic considerations?

The most prevalent and effective strategy for the synthesis of this compound, a versatile building block in medicinal chemistry, involves a sequential halogenation of the 7-azaindole core. A key strategic consideration is the order of halogen introduction and the use of the corresponding N-oxide to direct the regioselectivity of the first halogenation. The general, successfully reported pathway proceeds as follows:

  • N-Oxidation: 7-azaindole is first oxidized to 7-azaindole-N-oxide. This is a critical step that deactivates the pyridine ring towards electrophilic attack and activates the C4-position for nucleophilic substitution.

  • Bromination at C4: The N-oxide is then brominated, which selectively occurs at the C4-position.

  • Iodination at C3: The resulting 4-bromo-7-azaindole is subsequently iodinated at the electron-rich C3 position of the pyrrole ring.

  • N-Deprotection (if applicable): If a protecting group is used on the pyrrole nitrogen, a final deprotection step is necessary. For many applications, the NH-free compound is desired.

This stepwise approach is crucial for achieving the desired di-halogenated product with high regioselectivity.

Q2: I am observing the formation of multiple brominated species during the first halogenation step. How can I improve the regioselectivity for 4-bromination?

This is a common issue and typically points to uncontrolled reaction conditions or the wrong choice of brominating agent for the N-oxide intermediate. Here’s a breakdown of the likely causes and solutions:

  • Understanding the Mechanism: The N-oxidation of the pyridine nitrogen alters the electronic distribution of the ring system. This makes the C4 position susceptible to nucleophilic attack after activation. A common method involves treatment with a brominating agent that can be converted into a nucleophilic bromine source or a related reactive species under the reaction conditions.

  • Troubleshooting Guide:

Potential Cause Explanation Recommended Solution
Direct Electrophilic Bromination of 7-Azaindole If you are attempting to directly brominate 7-azaindole without prior N-oxidation, electrophilic substitution will preferentially occur at the electron-rich C3 position of the pyrrole ring.Always perform the N-oxidation step first to direct bromination to the C4 position.
Harsh Brominating Conditions Using strong, highly reactive brominating agents can lead to a lack of selectivity and the formation of multiple isomers, including di-brominated byproducts.Utilize a milder brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent. The reaction should be carefully monitored and controlled, often at a low temperature to start.
Incorrect Work-up Procedure Residual acidic or basic conditions during work-up can sometimes lead to rearrangement or degradation of the desired product.Ensure a neutral work-up procedure. Quench the reaction carefully and use appropriate buffer solutions if necessary.

Below is a DOT script visualizing the strategic N-oxidation for regioselective C4-bromination.

G cluster_0 Synthetic Strategy 7-Azaindole 7-Azaindole 7-Azaindole-N-oxide 7-Azaindole-N-oxide 7-Azaindole->7-Azaindole-N-oxide Oxidation 4-Bromo-7-azaindole 4-Bromo-7-azaindole 7-Azaindole-N-oxide->4-Bromo-7-azaindole Regioselective Bromination (C4) 4-Bromo-3-iodo-7-azaindole 4-Bromo-3-iodo-7-azaindole 4-Bromo-7-azaindole->4-Bromo-3-iodo-7-azaindole Iodination (C3) G cluster_0 N-Protection Strategy start Starting Synthesis decision Encountering Issues? (e.g., low solubility, side reactions) start->decision protect Introduce N-Protecting Group (e.g., SEM, TIPS) decision->protect Yes no_protect Proceed with NH-free Synthesis decision->no_protect No deprotect Perform Deprotection Step protect->deprotect end Final Product no_protect->end deprotect->end

Caption: Decision workflow for N-protection in 7-azaindole synthesis.

Q5: Purification of the final this compound is proving difficult due to closely eluting impurities. What are some effective purification strategies?

The purification of halogenated heterocycles can be challenging due to the similar polarities of the desired product and potential side products (e.g., regioisomers, over-halogenated species).

  • Common Impurities to Consider:

    • Starting Material: Unreacted 4-bromo-7-azaindole.

    • Regioisomers: Although less likely with the N-oxide route, other brominated isomers could be present.

    • Over-iodinated Products: Di-iodinated or bromo-di-iodo species.

    • Dehalogenated Products: Loss of iodine or bromine can occur under certain conditions, leading to mono-halogenated or parent 7-azaindole.

  • Purification Protocol & Troubleshooting:

Technique Recommendations and Troubleshooting
Flash Column Chromatography - Solvent System: A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes or cyclohexane) is often effective. Start with a very low percentage of the polar solvent and increase it slowly. - Additives: Adding a small amount of a neutral amine (e.g., 0.1-1% triethylamine) to the eluent can sometimes improve peak shape and reduce tailing for nitrogen-containing heterocycles. - Column Packing: Ensure the column is packed well to maximize resolution. A longer, narrower column will generally provide better separation than a short, wide one.
Recrystallization - Solvent Screening: If a solid product is obtained, recrystallization can be a highly effective method for removing small amounts of impurities. Screen a variety of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, dichloromethane/hexanes). - Procedure: Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble, and then slowly cool to allow for the formation of pure crystals. Seeding with a small crystal of pure product can sometimes induce crystallization.
Preparative HPLC For very difficult separations, preparative reverse-phase HPLC can be used. This is often a last resort due to the cost and time involved, but it can provide very high purity material.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-3-iodo-7-azaindole via N-Oxide Intermediate
  • Step 1: N-Oxidation of 7-Azaindole

    • Dissolve 7-azaindole in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

    • Cool the solution to 0°C in an ice bath.

    • Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise, maintaining the temperature below 5°C.

    • Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM, combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 7-azaindole-N-oxide.

  • Step 2: Bromination of 7-Azaindole-N-oxide

    • Dissolve 7-azaindole-N-oxide in a suitable solvent like acetonitrile.

    • Add a brominating agent such as phosphorus oxybromide (POBr₃) or N-bromosuccinimide (NBS) with a catalyst like diisopropylethylamine (DIPEA).

    • Heat the reaction mixture to reflux and monitor by TLC.

    • After completion, cool the reaction and carefully quench with water or a basic solution.

    • Extract the product with an organic solvent, dry, and concentrate.

    • Purify by column chromatography to yield 4-bromo-7-azaindole.

  • Step 3: Iodination of 4-Bromo-7-azaindole

    • Dissolve 4-bromo-7-azaindole in DCM or THF.

    • Cool the solution to 0°C.

    • Add N-iodosuccinimide (NIS) (1.05 equivalents) portion-wise.

    • Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature.

    • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography (e.g., hexanes/ethyl acetate gradient) to afford this compound.

References

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available at: [Link]

  • Preparation method for 4-substituted-7-azaindole. Google Patents.
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]

  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. Royal Society of Chemistry. Available at: [Link]

  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers. Available at: [Link]

Technical Support Center: Purification of 4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. Here, we address common challenges and frequently asked questions to help you achieve the desired purity and yield in your experiments. Our approach is grounded in established chemical principles and extensive laboratory experience with halogenated heterocyclic compounds.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section is formatted to help you diagnose and resolve specific issues you may encounter during the purification of this compound.

Problem 1: My crude material shows multiple spots on TLC, and I'm unsure what they are.

Question: After my synthesis, the TLC plate (e.g., in 30% Ethyl Acetate/Hexanes) shows the main product spot, but also a spot with a higher Rf and one or more spots with lower Rf values. How do I identify these and plan my purification?

Answer: This is a very common scenario. The impurities are typically related to the starting materials or byproducts of the reaction. Here’s a systematic approach to identification and separation:

  • Higher Rf Impurity: This is often the less polar starting material, 4-bromo-1H-pyrrolo[2,3-b]pyridine, that has not fully reacted.

  • Lower Rf Impurities: These are generally more polar and could include:

    • Di-iodinated species: Although less common if stoichiometry is controlled, it's a possibility.

    • Oxidized byproducts: Pyrrole rings can be susceptible to oxidation.

    • Residual N-iodosuccinimide (NIS) or succinimide: If NIS was used as the iodinating agent.

Proposed Action Plan:

  • Co-spotting on TLC: Run a TLC plate where you spot your crude material, the 4-bromo-1H-pyrrolo[2,3-b]pyridine starting material, and a co-spot of both in the same lane. This will confirm if the higher Rf spot is indeed unreacted starting material.

  • Column Chromatography: Flash column chromatography is the most effective method to separate these impurities. The significant polarity difference between the starting material and the iodinated product allows for good separation.

A suggested workflow for selecting your purification strategy is outlined below:

Caption: Decision workflow for purification strategy.

Problem 2: The compound appears to be degrading on the silica gel column.

Question: I'm seeing streaking on my TLC plate and my yield from column chromatography is lower than expected. I suspect the compound is not stable on silica. What should I do?

Answer: Your suspicion is likely correct. Halogenated pyrrolopyridines can be sensitive to the acidic nature of standard silica gel. The Lewis acid sites on the silica surface can lead to decomposition.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Before preparing your column, slurry the silica gel in your starting eluent (e.g., hexanes) containing 0.5-1% triethylamine or pyridine. This will neutralize the acidic sites.

  • Use Alumina: Consider using neutral or basic alumina as your stationary phase, which is generally less harsh for sensitive compounds.

  • Minimize Residence Time: Don't let your compound sit on the column for an extended period. Use a slightly more polar solvent system to expedite elution, without sacrificing separation.

  • Alternative Purification: If column chromatography continues to be problematic, recrystallization or preparative HPLC are excellent alternatives.

Parameter Standard Silica Gel Deactivated Silica Gel Neutral Alumina
Acidity AcidicNeutralizedNeutral
Compound Stability May cause degradationImproved stabilityGenerally good stability
Elution Profile May show streakingSharper bandsDifferent selectivity
Recommendation Use with cautionRecommended Good alternative

Table 1: Comparison of Stationary Phases for Purification.

Problem 3: I am struggling to achieve baseline separation of my product from a closely-eluting impurity.

Question: My product and an unknown impurity have very similar Rf values, making separation by flash chromatography difficult. How can I improve the resolution?

Answer: This is a classic chromatography challenge. Here are several techniques to enhance separation:

  • Optimize the Solvent System:

    • Reduce Polarity: Switch to a less polar solvent system (e.g., from ethyl acetate/hexanes to dichloromethane/hexanes). This will increase the interaction of your compounds with the stationary phase and can amplify small polarity differences.

    • Use a Ternary System: Introducing a third solvent can sometimes dramatically alter selectivity. For example, adding a small amount of methanol or acetonitrile to your ethyl acetate/hexanes mixture.

  • Improve Column Efficiency:

    • Use a Longer Column: A longer column provides more theoretical plates, increasing the opportunity for separation.

    • Finer Silica: Using a smaller particle size silica gel (e.g., 25-40 µm instead of 40-63 µm) will result in a more efficient column, but will also generate higher backpressure.

  • Employ a Different Technique:

    • Preparative HPLC: Reverse-phase HPLC often provides a completely different selectivity compared to normal-phase chromatography and can resolve stubborn impurities. A C18 column with a water/acetonitrile gradient is a good starting point.[1]

    • Recrystallization: If your product is of sufficient purity (>90%), a carefully chosen recrystallization can be highly effective in removing the final traces of impurities.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for column chromatography of this compound?

A1: A gradient of ethyl acetate in hexanes is a reliable starting point. Based on the polarity of related azaindoles, you can begin with 100% hexanes and gradually increase the ethyl acetate concentration. A typical gradient might be:

  • Equilibrate the column with 5% ethyl acetate in hexanes.

  • Load your crude material.

  • Elute with a gradient from 5% to 40% ethyl acetate in hexanes.

Your target compound, being more polar than the un-iodinated starting material, will elute later. Monitor the fractions by TLC.

Q2: How can I effectively recrystallize this compound?

A2: The key to successful recrystallization is finding a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot.

Solvent Screening Protocol:

  • Place ~20 mg of your crude material into a small vial.

  • Add a few drops of a test solvent and observe solubility at room temperature.

  • If insoluble, heat the vial and observe. A good solvent will dissolve the compound upon heating.

  • Allow the solution to cool slowly. The formation of crystals indicates a promising solvent.

Solvent Class Examples Potential for Recrystallization
AlcoholsEthanol, IsopropanolGood for moderately polar compounds.
EstersEthyl AcetateOften a good choice.
HydrocarbonsHexanes, HeptaneLikely to be a poor solvent (can be used as an anti-solvent).
EthersDiethyl ether, MTBEMay be too good of a solvent.
KetonesAcetoneCan be effective.

Table 2: Potential Recrystallization Solvents.

A common and effective technique is to use a solvent/anti-solvent pair. For example, dissolve your compound in a minimal amount of a hot "good" solvent (like ethyl acetate or acetone) and then slowly add a "poor" solvent (like hexanes) until the solution becomes cloudy. Then, allow it to cool slowly.[2]

Q3: Is preparative HPLC a viable option for purifying this compound?

A3: Absolutely. Preparative reverse-phase HPLC is an excellent method for achieving high purity, especially for challenging separations or for obtaining analytical-grade material.

Starting HPLC Conditions:

  • Column: C18, 5-10 µm particle size.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% TFA or Formic Acid.

  • Gradient: A linear gradient from ~30% B to 95% B over 20-30 minutes is a good starting point.

  • Detection: UV detection at a wavelength where the compound absorbs, likely around 254 nm or 280 nm.

The acidic modifier in the mobile phase helps to ensure sharp peak shapes by keeping acidic and basic functionalities protonated.[3]

Q4: What are the expected spectroscopic characteristics of pure this compound?

  • ¹H NMR: Signals corresponding to the protons on the pyrrole and pyridine rings. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and iodine atoms. You would expect to see aromatic protons in the range of 7.0-8.5 ppm and an N-H proton from the pyrrole ring, which may be broad and further downfield.

  • ¹³C NMR: Signals for the seven carbon atoms in the bicyclic system. The carbons bearing the halogens will have their chemical shifts significantly affected.

  • Mass Spectrometry: The molecular ion peak should show a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Always compare your analytical data to that of known, related structures to ensure you have synthesized and purified the correct compound.[4]

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • SIELC Technologies. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. [Link]

  • Hui, E. H. Y., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis, 2, 1011224. [Link]

  • Google Patents.
  • Google Patents.
  • Kubiak, P., et al. (2021). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 26(23), 7354. [Link]

  • Słatwiński, J., et al. (2018). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Molecules, 23(11), 2802. [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling for 4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving the challenging, yet synthetically valuable, 4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine (7-azaindole) scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of selectively functionalizing this important heterocyclic core. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to enhance your reaction success.

Introduction: The Challenge of Selectivity and Reactivity

The this compound core presents a unique challenge in Suzuki coupling due to the presence of two distinct halogen atoms at positions with different electronic environments. The primary goal is often to achieve selective coupling at the more reactive C-I bond while preserving the C-Br bond for subsequent transformations.[1][2] This differential reactivity stems from the general trend in carbon-halogen bond activation by palladium(0) catalysts: C-I > C-Br > C-Cl.[1] However, factors such as catalyst choice, ligand effects, base selection, and reaction conditions can significantly influence this selectivity.[2] Furthermore, the presence of the N-H group on the pyrrole ring can lead to catalyst inhibition or undesired side reactions if not properly addressed.[3][4]

This guide will walk you through a logical approach to reaction optimization, from understanding the underlying mechanism to troubleshooting common pitfalls.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction resulting in a low yield or no desired product?

A1: Low or no product formation can be attributed to several factors:

  • Catalyst Inactivation: The palladium catalyst is the heart of the reaction.[5] The Lewis basic nitrogen on the pyridine ring can coordinate to the palladium center, leading to catalyst poisoning.[6] Additionally, exposure to oxygen can lead to the formation of inactive palladium species.[7]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[7][8] These ligands can stabilize the catalyst and promote the desired catalytic cycle.[8] Ensure all solvents and reagents are thoroughly degassed, and the reaction is run under a strict inert atmosphere (Argon or Nitrogen).[7]

  • Ineffective Base or Solvent System: The base is crucial for the transmetalation step of the catalytic cycle.[9][10] Its solubility and strength are critical.

    • Solution: Screen a variety of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[7][11] A biphasic solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) often improves the solubility of inorganic bases and facilitates the reaction.[7][12]

  • Poor Quality of Reagents: Boronic acids can degrade over time to form boroxines, which can impact reactivity.[7][13]

    • Solution: Use fresh, high-purity boronic acid. Consider using more stable boronate esters (e.g., pinacol esters) if protodeboronation is suspected.[3]

Q2: I am observing significant amounts of the debrominated or deiodinated starting material. What causes this and how can I prevent it?

A2: Dehalogenation is a common side reaction where the halogen atom is replaced by a hydrogen atom.[14]

  • Cause: This can be caused by sources of active hydrogen in the reaction mixture or an inefficient catalyst that favors a reductive pathway. The N-H proton of the pyrrole ring can also be a potential source.

  • Solution:

    • Protecting Group Strategy: Protection of the N-H group (e.g., with a Boc or SEM group) can mitigate this issue, although it adds extra synthetic steps.

    • Milder Base: Try using a milder base like KF or K₂CO₃.[9]

    • Lower Temperature: Running the reaction at the lowest effective temperature can disfavor the dehalogenation pathway.

    • Optimized Catalyst System: A highly active and selective catalyst system can outcompete the dehalogenation reaction.

Q3: My main side product is the homocoupling of my boronic acid. How can I suppress this?

A3: Homocoupling of the boronic acid to form a biaryl byproduct is often promoted by the presence of oxygen.[3][14]

  • Solution:

    • Rigorous Degassing: This is the most critical step. Use freeze-pump-thaw cycles for your solvent or bubble a stream of inert gas (Argon or Nitrogen) through it for an extended period.[3][7]

    • Stoichiometry Control: Using a slight excess of the this compound can sometimes minimize boronic acid homocoupling.

    • Palladium(0) Source: Using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes be advantageous over in-situ reduction of a Pd(II) source.[15]

Q4: I am getting a mixture of products coupled at the 3-position (from the iodo) and the 4-position (from the bromo). How can I improve selectivity for the C-I bond?

A4: Achieving high selectivity is key for this substrate.

  • Milder Conditions: Generally, milder reaction conditions favor coupling at the more reactive C-I bond.[1]

    • Lower Temperature: Start with lower reaction temperatures (e.g., 60-80 °C) and slowly increase if the reaction is sluggish.

    • Less Forcing Catalyst System: While highly active catalysts are good, a system that is too reactive might start to activate the C-Br bond as well. A careful balance is needed.

  • Ligand Choice: The steric and electronic properties of the phosphine ligand can influence selectivity. Screening different ligands is often necessary.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stopping the reaction once the starting material is consumed but before significant C-Br coupling occurs is crucial.

Troubleshooting Guide

This troubleshooting decision tree can help you systematically diagnose and solve common issues in your Suzuki coupling reaction.

troubleshooting_suzuki start Reaction Issue low_yield Low or No Yield start->low_yield side_products Significant Side Products start->side_products poor_selectivity Poor C-I vs. C-Br Selectivity start->poor_selectivity catalyst_inactive Catalyst Inactivation? low_yield->catalyst_inactive Check catalyst dehalogenation Dehalogenation? side_products->dehalogenation Check for H-addition harsh_conditions Conditions too harsh? poor_selectivity->harsh_conditions Check temp/time bad_conditions Suboptimal Conditions? catalyst_inactive->bad_conditions No solution_catalyst Solution: - Use bulky, electron-rich ligands (XPhos, SPhos). - Ensure rigorous degassing. - Use fresh catalyst. catalyst_inactive->solution_catalyst Yes reagent_quality Reagent Quality? bad_conditions->reagent_quality No solution_conditions Solution: - Screen bases (K₂CO₃, Cs₂CO₃, K₃PO₄). - Use biphasic solvent (e.g., Dioxane/H₂O). - Optimize temperature. bad_conditions->solution_conditions Yes solution_reagents Solution: - Use fresh boronic acid. - Consider boronate esters. reagent_quality->solution_reagents Yes homocoupling Homocoupling? dehalogenation->homocoupling No solution_dehalogenation Solution: - Use milder base. - Lower reaction temperature. - Consider N-H protection. dehalogenation->solution_dehalogenation Yes solution_homocoupling Solution: - Rigorous degassing is critical. - Adjust stoichiometry. - Use a Pd(0) source. homocoupling->solution_homocoupling Yes wrong_catalyst Non-selective catalyst? harsh_conditions->wrong_catalyst No solution_harsh Solution: - Lower reaction temperature. - Shorter reaction time. harsh_conditions->solution_harsh Yes solution_catalyst_selectivity Solution: - Screen different ligands. - Monitor reaction progress closely. wrong_catalyst->solution_catalyst_selectivity Yes

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

The Suzuki Coupling Catalytic Cycle

Understanding the mechanism is key to rational optimization. The generally accepted catalytic cycle for Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.[5][10]

Suzuki_Cycle cluster_activation Base Activation of Boronic Acid Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl Halide) PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [R²-B(OR)₃]⁻ (Activated Boronate) PdII_Diaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 R¹-R² (Product) BoronicAcid R²-B(OH)₂ ActivatedBoronate [R²-B(OH)₃]⁻ BoronicAcid->ActivatedBoronate + OH⁻ Base Base (e.g., K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Experimental Protocols

The following protocols are provided as a starting point for the selective Suzuki coupling at the C-3 (iodo) position of this compound. Optimization of specific parameters may be required for different boronic acids.

Protocol 1: General Conditions with a Buchwald Ligand

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • SPhos (0.08 mmol, 8 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Degassed 1,4-Dioxane (5 mL)

  • Degassed Water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary Table: Screening of Reaction Conditions

The following table summarizes typical starting points for screening reaction parameters for the selective Suzuki coupling at the C-3 position.

ParameterCondition 1Condition 2Condition 3Notes
Catalyst Precursor Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (4 mol%)PdCl₂(dppf) (5 mol%)Pd(II) sources require in-situ reduction.
Ligand SPhos (8 mol%)XPhos (10 mol%)dppf (5 mol%)Bulky, electron-rich ligands often give better results.
Base K₃PO₄ (2 equiv)K₂CO₃ (2 equiv)Cs₂CO₃ (2 equiv)Base choice can significantly impact yield and selectivity.
Solvent Dioxane/H₂O (10:1)Toluene/H₂O (10:1)DMFAprotic polar solvents can also be effective.
Temperature 80 °C100 °C60 °CLower temperatures favor selectivity for the C-I bond.

Conclusion

Optimizing the Suzuki coupling for this compound requires a systematic approach to address the inherent challenges of selectivity and potential catalyst inhibition. By carefully selecting the catalyst system, base, and solvent, and by maintaining a rigorously inert atmosphere, researchers can achieve high yields of the desired C-3 coupled product. This guide provides a foundational framework for troubleshooting and protocol development, empowering scientists to efficiently synthesize valuable 7-azaindole derivatives for their research and development endeavors.

References

  • Time information for Pasuruan, ID. (n.d.). Google.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 7, 2024, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 7, 2024, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 7, 2024, from [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved January 7, 2024, from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved January 7, 2024, from [Link]

  • AtlanChim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Retrieved January 7, 2024, from [Link]

  • Pubs.acs.org. (n.d.). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Retrieved January 7, 2024, from [Link]

  • Royal Society of Chemistry. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved January 7, 2024, from [Link]

  • ACS Omega. (2023, February 22). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. Retrieved January 7, 2024, from [Link]

  • ResearchGate. (n.d.). Sequential Suzuki, C−N couplings of the 7‐azaindole. Retrieved January 7, 2024, from [Link]

  • ResearchGate. (n.d.). a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism.... Retrieved January 7, 2024, from [Link]

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved January 7, 2024, from [Link]

  • YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved January 7, 2024, from [Link]

  • PubMed. (2022, December 15). Porous aromatic frameworks with high Pd nanoparticles loading as efficient catalysts for the Suzuki coupling reaction. Retrieved January 7, 2024, from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved January 7, 2024, from [Link]

  • MDPI. (2018, October 17). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Retrieved January 7, 2024, from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved January 7, 2024, from [Link]

  • ResearchGate. (2016, September 4). What kinds of Pd catalysts are used for suzuki reaction?. Retrieved January 7, 2024, from [Link]

  • Organic-chemistry.org. (2025, August 7). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Retrieved January 7, 2024, from [Link]

  • MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved January 7, 2024, from [Link]

  • ResearchGate. (n.d.). (PDF) N-Heterocyclic Benzhydrylamines as Ligands in Palladium Complexes: Catalytic Activity in Suzuki Coupling Reaction. Retrieved January 7, 2024, from [Link]

  • National Institutes of Health. (2016, December 9). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved January 7, 2024, from [Link]

  • Myers Research Group, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved January 7, 2024, from [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved January 7, 2024, from [Link]

  • MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved January 7, 2024, from [Link]

  • Organic-chemistry.org. (n.d.). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Retrieved January 7, 2024, from [Link]

  • YouTube. (2020, February 14). Suzuki cross-coupling reaction. Retrieved January 7, 2024, from [Link]

  • Wiley Online Library. (2020, November 17). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Retrieved January 7, 2024, from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved January 7, 2024, from [Link]

  • National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved January 7, 2024, from [Link]

  • ACS Publications. (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Retrieved January 7, 2024, from [Link]

  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved January 7, 2024, from [Link]

  • National Institutes of Health. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Retrieved January 7, 2024, from [Link]

  • ResearchGate. (n.d.). Br vs. OTf chemoselectivity is ligand‐controlled in a Suzuki coupling.... Retrieved January 7, 2024, from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved January 7, 2024, from [Link]

  • ResearchGate. (2015, December 22). (PDF) Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. Retrieved January 7, 2024, from [Link]

Sources

Overcoming poor solubility of 4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges posed by this versatile but sparingly soluble building block. My aim is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your reactions effectively.

Introduction: The Solubility Challenge

This compound, a dihalogenated 7-azaindole derivative, is a valuable precursor in the synthesis of a wide range of biologically active molecules. Its unique substitution pattern allows for selective, sequential cross-coupling reactions, making it a powerful tool in the medicinal chemist's arsenal. However, its rigid, planar structure and potential for intermolecular hydrogen bonding contribute to its notoriously poor solubility in many common organic solvents. This low solubility can lead to failed or low-yielding reactions, catalyst deactivation, and difficulties in purification. This guide will provide you with the expertise and practical strategies to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound won't dissolve in my reaction solvent. What should I do?

A1: This is the most common issue encountered with this reagent. Here's a systematic approach to addressing it:

  • Solvent Selection: Start with polar aprotic solvents, as they are generally the most effective for dissolving polar heterocyclic compounds. Based on data for the parent 7-azaindole scaffold, solvents like Tetrahydrofuran (THF) and acetone tend to offer better solubility than alcohols such as ethanol or isopropanol.[1] For many cross-coupling reactions, a mixture of solvents is often employed. For instance, a common system for Suzuki-Miyaura couplings involving similar 7-azaindole derivatives is a 1:1 mixture of toluene and ethanol.[2]

  • Heating: Gently warming the solvent while stirring can significantly increase the solubility of your compound. Always use a condenser to prevent solvent loss, especially with volatile solvents.

  • Co-solvents: The use of a co-solvent can dramatically improve solubility.[3][4] For example, if your primary solvent is dioxane, adding a small amount of a more polar, water-miscible solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can aid in dissolution.

  • Sonication: If gentle heating is not sufficient, sonicating the mixture in an ultrasonic bath can help break up solid aggregates and promote dissolution.[4]

Q2: I'm concerned about heating my reaction for an extended period. Are there alternative methods to improve solubility?

A2: Absolutely. Prolonged heating can sometimes lead to degradation of sensitive substrates or reagents. Here are some alternatives:

  • Solvent-Free or Minimal Solvent Conditions: In some cases, particularly for cross-coupling reactions, solvent-free conditions using techniques like ball milling can be highly effective for poorly soluble substrates.[5]

  • Microwave-Assisted Synthesis: Microwave irradiation can rapidly heat the reaction mixture, often leading to faster dissolution and shorter reaction times, which can minimize degradation.[6]

Q3: Can I use a protic solvent like ethanol or water in my cross-coupling reaction?

A3: Yes, and it can be beneficial. While this compound itself has limited solubility in highly polar protic solvents, their inclusion in a biphasic system is common in Suzuki-Miyaura reactions.[7][8] The aqueous phase is essential for dissolving the inorganic base (e.g., K₂CO₃, Cs₂CO₃) which is necessary for the catalytic cycle. The reaction then occurs at the interface of the two phases.

Q4: I'm performing a Suzuki-Miyaura coupling. Which solvent system do you recommend?

A4: A robust starting point for a Suzuki-Miyaura coupling with this substrate is a mixture of an ethereal or aromatic solvent with an alcohol and water. A well-documented system for a similar 3-iodo-7-azaindole derivative is a 1:1 mixture of toluene/ethanol .[2] Other commonly used systems include dioxane/water or THF/water .[7] The choice may depend on the specific boronic acid or ester you are using.

Q5: For a Buchwald-Hartwig amination, what are the key considerations for solvent choice?

A5: For Buchwald-Hartwig aminations, polar aprotic solvents are generally preferred. Solvents such as toluene , dioxane , or DMF are commonly used.[9][10] The choice of base is also critical and can influence the solubility of the reaction components. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often used.

Best Practices & Experimental Protocols

Solubility Enhancement Workflow

This workflow provides a systematic approach to achieving a homogeneous reaction mixture.

SolubilityWorkflow cluster_0 Initial Attempt cluster_1 Troubleshooting cluster_2 Advanced Methods start Select Solvent System (e.g., Toluene/Ethanol) dissolve Attempt to Dissolve at RT start->dissolve heat Gentle Heating (40-60 °C) dissolve->heat Insoluble microwave Microwave Synthesis dissolve->microwave Alternative ballmill Ball Milling (Solvent-Free) dissolve->ballmill Alternative success Homogeneous Solution Proceed with Reaction dissolve->success Soluble sonicate Sonication heat->sonicate Insoluble heat->success Soluble cosolvent Add Co-solvent (e.g., DMF, DMSO) sonicate->cosolvent Insoluble sonicate->success Soluble cosolvent->success Soluble failure Persistent Insolubility Re-evaluate Solvent System cosolvent->failure microwave->success ballmill->success

Caption: Decision workflow for solubilizing this compound.

Solubility Profile (Qualitative)
Solvent ClassSolvent ExamplesExpected SolubilityRationale & Notes
Polar Aprotic THF, Dioxane, DMF, DMSO, AcetoneModerate to GoodThese solvents can engage in dipole-dipole interactions and, in the case of DMF and DMSO, hydrogen bond accepting, which helps to disrupt the crystal lattice of the solid. THF and acetone are reported to be good solvents for the parent 7-azaindole.[1]
Aromatic Toluene, XyleneLow to ModeratePrimarily engage in van der Waals interactions. Solubility is expected to be lower than in polar aprotic solvents but can be improved with heating. Often used in mixtures for cross-coupling reactions.
Ethers Diethyl ether, MTBELowLower polarity compared to THF and dioxane, leading to poorer solvation of the polar heterocycle.
Alcohols Methanol, Ethanol, IsopropanolLow to ModerateCan act as both hydrogen bond donors and acceptors. However, the parent 7-azaindole shows lower solubility in alcohols compared to THF and acetone.[1] Often used as a co-solvent.
Chlorinated Dichloromethane (DCM), ChloroformLow to ModerateCan dissolve a range of organic compounds but may not be optimal for this specific substrate.
Non-polar Hexanes, HeptaneVery LowLacks the necessary polarity to effectively solvate the polar 7-azaindole core.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling at the 3-Position (Iodide)

This protocol is adapted from a procedure for a similar 3-iodo-7-azaindole substrate and is a good starting point for the selective arylation at the C-I bond.[2]

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as Cs₂CO₃ (2.0 equiv.).

  • Solvent Addition: Add a degassed 1:1 mixture of toluene and ethanol (e.g., 5 mL per 0.2 g of the starting material).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd₂(dba)₃ (5 mol %), and a suitable phosphine ligand like SPhos (5 mol %).

  • Reaction Conditions: Stir the reaction mixture at 60 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Sonogashira Coupling

For Sonogashira couplings on the 7-azaindole scaffold, a common catalytic system involves a palladium source and a copper(I) co-catalyst.[11][12]

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol %), and a copper(I) co-catalyst like CuI (5-10 mol %).

  • Solvent and Base: Add a degassed solvent such as DMF or THF, followed by a degassed amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2-3 equiv.).

  • Reaction Conditions: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed.

  • Work-up and Purification: Follow a standard aqueous work-up procedure similar to the Suzuki-Miyaura coupling, followed by purification by column chromatography.

References

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Nanjing Tech University. (2020, July 9). Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Retrieved from [Link]

  • ACS Omega. (2023, February 22). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. Retrieved from [Link]

  • MDPI. (2018, October 17). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Retrieved from [Link]

  • Universidade Nova de Lisboa. (2018, October 17). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Retrieved from [Link]

  • ScienceDaily. (2021, May 20). Toward overcoming solubility issues in organic chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • PubMed Central. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]

  • ResearchGate. (n.d.). Acid-catalyzed synthesis of 7-azaindoles 8 using amino-halopyridines.... Retrieved from [Link]

  • Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF. Retrieved from [Link]

  • Semantic Scholar. (n.d.). [PDF] Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • RSC Publishing. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubilities of N-[(4-Bromo-3,5-difluorine)-phenyl]maleimide in Pyridine, Acetone, Tetrahydrofuran, Ethanol, Trichloromethane, and Acetonitrile at Temperature between (285.00 and 350.15) K | Request PDF. Retrieved from [Link]

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Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine (also known as 4-bromo-3-iodo-7-azaindole). This resource is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile di-halogenated scaffold. Here, we move beyond simple protocols to dissect the causality behind catalyst selection and troubleshoot common experimental hurdles.

Frequently Asked Questions (FAQs): The Fundamentals

Q1: What makes the selective functionalization of this compound a unique challenge?

The primary challenge lies in achieving site-selectivity. You are working with a molecule that has two distinct halogen atoms on an electron-deficient pyridine ring fused to an electron-rich pyrrole ring. The key to selective functionalization is to exploit the inherent differences in the carbon-halogen bond strengths. The general reactivity trend for oxidative addition to a Palladium(0) center is C–I > C–Br > C–Cl.[1][2][3] This means the Carbon-Iodine bond at the C-3 position is significantly weaker and therefore more reactive than the Carbon-Bromine bond at the C-4 position. By carefully controlling reaction conditions, you can selectively activate the C-I bond, leaving the C-Br bond untouched for a subsequent, different coupling reaction.

Q2: So, the C-3 iodo position will always react first?

Under kinetically controlled conditions—meaning milder temperatures, shorter reaction times, and carefully chosen catalyst systems—the answer is a definitive yes. The lower bond dissociation energy of the C-I bond presents a lower activation barrier for the initial, and often rate-limiting, oxidative addition step in the catalytic cycle.[1][4] This predictable reactivity is the cornerstone of sequential functionalization strategies for this scaffold.

G cluster_0 Catalytic Cycle Initiation Pd(0)L2 Active Pd(0) Catalyst Substrate 4-Bromo-3-iodo-7-azaindole Pd(0)L2->Substrate Approaches Substrate C3_OA Oxidative Addition at C3-Iodo Substrate->C3_OA Lower Energy Pathway (Milder Conditions) C4_OA Oxidative Addition at C4-Bromo Substrate->C4_OA Higher Energy Pathway (Harsher Conditions) Cycle_Continues Rest of Catalytic Cycle... C3_OA->Cycle_Continues Proceeds to Transmetalation caption Fig 1. Principle of Selective Oxidative Addition.

Caption: Fig 1. Principle of Selective Oxidative Addition.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a workhorse for creating C(sp²)–C(sp²) bonds. Achieving high selectivity at the C-3 position is paramount.

Q3: I want to perform a Suzuki-Miyaura coupling exclusively at the C-3 iodo position. What's the best catalyst system to start with?

For high selectivity, you need a catalyst system that is active enough to couple the C-I bond efficiently but not so reactive that it begins to activate the more robust C-Br bond.

  • Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are excellent starting points. They are stable and are reduced in situ to the active Pd(0) species.

  • Ligand: This is the most critical component for tuning reactivity. Bulky, electron-rich monophosphine ligands from the Buchwald family, such as SPhos or XPhos , are highly recommended.[5][6] They promote rapid oxidative addition at the C-I bond and facilitate the reductive elimination step.

  • Base: A moderately strong inorganic base is typically sufficient. K₂CO₃ or K₃PO₄ are common choices. Cs₂CO₃ can be used for more challenging substrates but may increase the risk of C-Br activation if the reaction is overheated or run for too long.[7][8]

  • Solvent: A mixture of an organic solvent and water is standard. 1,4-Dioxane/H₂O or Toluene/H₂O are reliable systems.[8]

Comparative Catalyst Systems for Selective Suzuki-Miyaura Coupling at C-4 of 2-Bromo-4-iodopyridine
Catalyst Precursor (mol%)LigandBaseSolventTemp (°C)Approx. Yield (%)Key InsightsReference
Pd(OAc)₂ (2%)SPhosK₂CO₃Toluene/H₂O10090-98Highly active system allowing for low catalyst loading; excellent for a wide scope of boronic acids.[8]
PdCl₂(dppf) (3%)(dppf)Cs₂CO₃DMF9088-96A classic, robust system. Dppf is a bidentate ligand offering good stability.[8]
Pd(PPh₃)₄ (5%)(PPh₃)K₂CO₃Toluene/H₂O10085-95A standard, readily available catalyst. May require slightly higher temperatures or longer reaction times.[3]
Protocol: Selective Suzuki-Miyaura Coupling at the C-3 Position
  • N-Protection (Recommended): To prevent potential side reactions or catalyst inhibition by the pyrrole N-H, consider protecting it first (e.g., with a SEM or Boc group).

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.2 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., SPhos, 0.04 equiv) in the reaction solvent. Add this catalyst solution to the Schlenk flask.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1). The reaction mixture should be thoroughly degassed again via three freeze-pump-thaw cycles or by bubbling argon through the solution for 20-30 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide: Sonogashira Coupling

The Sonogashira coupling is the premier method for installing alkyne functionalities, vital for constructing many pharmaceutical intermediates.

Q4: How do I achieve a selective Sonogashira coupling at the C-3 iodo position?

The classic Sonogashira conditions are generally mild enough to provide excellent selectivity for the C-I bond.

  • Catalyst System: The standard is a combination of a palladium(0) source, typically PdCl₂(PPh₃)₂ , and a copper(I) co-catalyst, CuI .[9][10] The copper co-catalyst is crucial as it forms a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[10]

  • Base: A liquid amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) , is used. It acts as both the base and often as a solvent.

  • Solvent: While the amine base can serve as the solvent, co-solvents like DMF or THF are often used to improve solubility.[9][11]

  • Copper-Free Conditions: To avoid potential issues with copper, such as homo-coupling of the alkyne (Glaser coupling), copper-free Sonogashira reactions can be employed. These typically require a more specialized ligand (e.g., XPhos) and a different base, such as Cs₂CO₃ or piperidine.[12][13]

Comparative Catalyst Systems for Selective Sonogashira Coupling
Catalyst Precursor (mol%)Co-catalyst (mol%)LigandBaseSolventTemp (°C)Approx. Yield (%)Key InsightsReference
PdCl₂(PPh₃)₂ (2-5%)CuI (5-10%)(PPh₃)Et₃NDMF25-6085-95The classic, highly effective system for coupling with aryl iodides.[3]
Pd(OAc)₂ (3%)NoneXPhosEt₃NMeCN110>80A robust copper-free option, useful for sensitive substrates where copper may be detrimental.[12]
Pd(PPh₃)₄ (5%)CuI (5%)(PPh₃)Et₃NTHF65>90Another standard system, works well under reflux conditions.[9][14]
Protocol: Selective Sonogashira Coupling at the C-3 Position
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).

  • Solvent and Reagent Addition: Add degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 3.0 equiv). Finally, add the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate and redissolve in ethyl acetate. Wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Troubleshooting Guide: Buchwald-Hartwig Amination

Forming C-N bonds via Buchwald-Hartwig amination is a powerful tool. However, the N-H on the pyrrole ring and the pyridine nitrogen can complicate matters.

Q5: I'm struggling with a Buchwald-Hartwig amination. What are the most common pitfalls with a 7-azaindole substrate?
  • Lack of N-Protection: The acidic N-H of the pyrrole ring can react with the strong base required for the amination, leading to side reactions or deactivation of the catalyst. Protecting the pyrrole nitrogen (e.g., with SEM, Boc, or Benzyl group) is often crucial for a successful and clean reaction.[15][16]

  • Incorrect Ligand Choice: This is the most frequent cause of failure. The coordination of the pyridine nitrogen to the palladium center can inhibit the catalytic cycle.[14] You need a ligand that can overcome this. Bulky biarylphosphine ligands are essential. Xantphos is a widely used, effective bidentate ligand for C-N couplings on this type of scaffold.[16][17] Bulky monophosphine ligands can also be very effective.[18]

  • Base Selection: A strong, non-nucleophilic base is required. NaOtBu (Sodium tert-butoxide) is a common choice for many amines, but for more delicate substrates, Cs₂CO₃ or K₃PO₄ can provide better results with less decomposition.[17][19]

Comparative Catalyst Systems for Buchwald-Hartwig Amination on N-Protected 4-Bromo-7-azaindole
Catalyst Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Approx. Yield (%)Key InsightsReference
Pd₂(dba)₃ (5%)Xantphos (10%)Cs₂CO₃Dioxane10070-95A highly general and effective system for coupling with a wide range of amines and amides.[16]
Pd(OAc)₂ (5%)Xantphos (10%)K₂CO₃Dioxane10075-90A slightly milder base can be effective, particularly for aryl amines.[17]
Pd₂(dba)₃ (2%)(±)-BINAP (3%)NaOtBuToluene80>60A classic system, particularly effective for secondary amines.[19]

Advanced Troubleshooting & Sequential Reactions

Q6: I'm observing hydrodehalogenation (loss of iodine or bromine) instead of the coupled product. What's happening?

Hydrodehalogenation is a common side reaction where the halogen is replaced by a hydrogen atom. This typically occurs when a Pd-H species is formed, which can then undergo reductive elimination with the aryl halide. This can be caused by moisture in the reaction or by β-hydride elimination from certain reagents (e.g., some amines or the alkoxide base).[20]

Solutions:

  • Ensure strictly anhydrous conditions. Use freshly dried solvents and flame-dry your glassware.

  • Change your base. If using an alkoxide, switch to an inorganic base like K₃PO₄ or Cs₂CO₃.

  • Re-evaluate your ligand choice, as some ligands are more prone to promoting pathways that lead to Pd-H formation.

Q7: I've successfully coupled at the C-3 position. How do I now perform a second, different coupling at the C-4 bromo position?

This is the primary advantage of this scaffold. To couple the C-4 bromine, you will generally need more forcing conditions.

  • Increase Temperature: The C-Br bond requires a higher activation energy, so increasing the reaction temperature (e.g., from 80 °C to 110 °C) is often necessary.

  • Use a More Active Catalyst System: You may need to switch to a more active ligand system for the second step. For example, if you used a simple Pd/phosphine system for the C-I coupling, you might need a Buchwald-type ligand for the C-Br coupling.

  • One-Pot Sequential Coupling: It is possible to perform both couplings in a single pot. After the first coupling at a lower temperature is complete, you add the second coupling partner, potentially more catalyst/ligand, and then increase the temperature to drive the second reaction.[4]

G Start 4-Bromo-3-iodo-7-azaindole Step1 Step 1: Selective C-I Coupling (e.g., Suzuki) - Pd(OAc)2 / SPhos - K2CO3, 80°C Start->Step1 Intermediate 4-Bromo-3-aryl-7-azaindole Step1->Intermediate Step2 Step 2: C-Br Coupling (e.g., Buchwald-Hartwig) - Pd2(dba)3 / Xantphos - Cs2CO3, 110°C Intermediate->Step2 Product 4-Amino-3-aryl-7-azaindole Step2->Product caption Fig 2. Workflow for Sequential Cross-Coupling.

Caption: Fig 2. Workflow for Sequential Cross-Coupling.

References

  • Chemical Reviews. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications. [Link]

  • National Institutes of Health (NIH). (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]

  • ResearchGate. (n.d.). Cross-Coupling Reactions of Polyhalogenated Heterocycles. [Link]

  • Organic Letters. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ACS Publications. [Link]

  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]

  • Anonymous. (2025). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. [Link]

  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]

  • ResearchGate. (n.d.). Optimization of the coupling reaction of N-methyl-4-bromo-7-azaindole.... [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. [Link]

  • PubMed Central (PMC). (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. [Link]

  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

  • ResearchGate. (n.d.). Table 1: Optimization of the Sonogashira coupling of 4-bromo-3-.... [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]

  • ACS Omega. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Publications. [Link]

  • ThalesNano. (n.d.). Flow Chemistry: Sonogashira Coupling. [Link]

  • Organic Letters. (n.d.). Synthesis and Cross-Coupling Reactions of 7-Azaindoles via a New Donor−Acceptor Cyclopropane. ACS Publications. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • PubMed Central (PMC). (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

  • PubMed. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. [Link]

  • National Institutes of Health (NIH). (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]

  • Chemical Reviews. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]

  • PubMed Central (PMC). (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]

  • ResearchGate. (n.d.). Mild cross-coupling of halo-indoles. [Link]

  • ResearchGate. (n.d.). Coupling outcomes for azaquinolines and azaisoquinolines. [Link]

  • Organic Chemistry Frontiers. (n.d.). Palladium-catalyzed C–Si bond formation via denitrative cross-coupling of nitroarenes with hexamethyldisilane. Royal Society of Chemistry. [Link]

  • PubMed. (n.d.). Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Catalysis Science & Technology. (n.d.). Palladium-catalyzed cross-couplings by C–O bond activation. Royal Society of Chemistry. [Link]

  • PubMed Central (PMC). (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. [Link]

  • Chemistry LibreTexts. (2023). 12.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • PubMed Central (PMC). (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]

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Technical Support Center: Strategic Prevention of Dehalogenation of 4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in contemporary drug discovery and materials science. This guide provides in-depth troubleshooting advice and frequently asked questions to help researchers mitigate the common challenge of dehalogenation during synthetic manipulations, particularly in palladium-catalyzed cross-coupling reactions. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

Introduction to the Challenge: The Lability of Halogen Substituents

This compound, also known as 4-bromo-3-iodo-7-azaindole, is a versatile substrate for sequential functionalization due to the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive and will typically undergo oxidative addition preferentially.[1][2] However, a prevalent and often yield-limiting side reaction is dehalogenation (or hydrodehalogenation), where one or both halogen atoms are replaced by a hydrogen atom.[3] This guide is structured to address this specific challenge head-on.

Troubleshooting Guide: Identifying and Solving Dehalogenation Issues

This section is designed in a question-and-answer format to directly address common problems encountered during experimentation.

Issue 1: My primary product is the de-iodinated starting material (4-Bromo-1H-pyrrolo[2,3-b]pyridine). What is the likely cause and how can I fix it?

Answer: Premature de-iodination is the most common dehalogenation pathway observed with this substrate, given the higher reactivity of the C-I bond.[4] The root cause is often the formation of a palladium-hydride (Pd-H) species in the catalytic cycle, which can then participate in reductive elimination with the heteroaryl group to yield the dehalogenated product.[3][5]

Causality and Mechanistic Insight:

The Pd-H species can be generated from several sources within your reaction mixture:

  • Bases: Strong bases, particularly alkoxides, can react with the palladium complex to form Pd-H.

  • Solvents: Protic solvents like alcohols can serve as hydride donors.[5]

  • Water: Even trace amounts of water can be a proton source leading to dehalogenation.[3]

  • Amine Bases: Amines used as bases can also contribute to the formation of Pd-H species.[5]

Troubleshooting Workflow:

To address this, a systematic optimization of your reaction conditions is necessary. The following workflow diagram and table outline a logical progression for troubleshooting.

Deiodination_Troubleshooting start De-iodination Observed catalyst Catalyst System Review start->catalyst Initial Step base Base Optimization catalyst->base If persists solvent Solvent Selection base->solvent If persists temp Temperature Control solvent->temp If persists reagents Reagent Purity Check temp->reagents If persists success Dehalogenation Minimized reagents->success Final Check

Caption: Troubleshooting workflow for de-iodination.

Table 1: Recommended Parameter Adjustments to Mitigate De-iodination

ParameterStandard Condition (Prone to Dehalogenation)Recommended ModificationRationale & References
Catalyst/Ligand Pd(PPh₃)₄Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands with a suitable palladium precursor like Pd₂(dba)₃.Bulky ligands can accelerate the desired cross-coupling relative to dehalogenation.[3][6]
Base Strong inorganic bases (e.g., NaOH, KOH) or alkoxides (e.g., NaOtBu)Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.Minimizes the formation of Pd-H species.[3]
Solvent Protic solvents (e.g., EtOH, MeOH) or DMFAprotic solvents such as dioxane, THF, or toluene.Reduces the availability of hydride donors.[3][6]
Temperature High temperatures (>100 °C)Lower the reaction temperature (e.g., 60-80 °C).Favors the more reactive C-I bond coupling and can reduce the rate of catalyst decomposition and side reactions.[1]
Additives NoneIn Stille couplings, a copper(I) co-catalyst can sometimes accelerate the desired transmetalation.Increases the rate of the productive coupling pathway.[6]
Atmosphere Inadequate degassingEnsure rigorous degassing (e.g., freeze-pump-thaw cycles or bubbling with argon for an extended period).Oxygen can lead to catalyst decomposition and promote unwanted side reactions.[1]

Step-by-Step Protocol for a Suzuki-Miyaura Coupling Optimized to Prevent De-iodination:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv), the desired boronic acid or ester (1.2 equiv), and a weak inorganic base such as K₃PO₄ (2.0 equiv).

  • Add the palladium precursor, for example, Pd₂(dba)₃ (2-5 mol%), and a bulky phosphine ligand like SPhos (4-10 mol%).[3]

  • Add a degassed aprotic solvent, such as toluene or dioxane.[3]

  • Thoroughly degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction to a moderate temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.

Issue 2: I am observing both de-iodination and de-bromination, leading to a mixture of products. How can I improve selectivity?

Answer: The simultaneous loss of both halogens suggests that the reaction conditions are too harsh, leading to the reaction of the less reactive C-Br bond after the initial C-I bond cleavage.

Causality and Mechanistic Insight:

The reactivity of aryl halides in palladium-catalyzed cross-coupling generally follows the order I > Br > Cl.[3] To achieve selective coupling at the iodine position while preserving the bromine, the reaction conditions must be mild enough to differentiate between the two halogens. High temperatures, prolonged reaction times, and highly active catalyst systems can overcome the activation barrier for the C-Br bond, leading to undesired double reaction or de-bromination.

Strategies for Enhancing Selectivity:

  • Temperature Control: This is the most critical parameter. Start with lower temperatures (e.g., room temperature to 60 °C) and only increase if the reaction is sluggish.

  • Catalyst Loading: Use the lowest effective catalyst loading to avoid an overly active system.

  • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-reaction.

  • Ligand Choice: While bulky ligands are generally beneficial, in some cases, a less electron-rich ligand might temper the catalyst's activity just enough to improve selectivity.

Selectivity_Control start Mixture of Dehalogenated Products temp Lower Reaction Temperature start->temp time Reduce Reaction Time temp->time catalyst Optimize Catalyst Loading time->catalyst ligand Consider Ligand Modification catalyst->ligand success Selective C-I Coupling Achieved ligand->success

Caption: Decision tree for improving reaction selectivity.

Frequently Asked Questions (FAQs)

Q1: Is the N-H proton of the pyrrole ring a concern for dehalogenation?

A1: Yes, the N-H proton can influence the reaction. Deprotonation by the base increases the electron density of the pyrrolo[2,3-b]pyridine ring system. This can, in some cases, make the halo-substituents more susceptible to side reactions. If dehalogenation persists despite optimizing other parameters, considering N-protection (e.g., with a Boc or SEM group) might be a viable strategy to suppress this side reaction.[3]

Q2: I am performing a Sonogashira coupling. Are there specific considerations to prevent dehalogenation in this reaction?

A2: Sonogashira couplings are also prone to dehalogenation.[7] Key considerations include:

  • Copper Co-catalyst: While essential for the reaction, excess copper(I) can promote side reactions. Use the minimum effective amount.

  • Base: An amine base like triethylamine or diisopropylethylamine is typically used. Ensure it is high purity and dry.

  • Oxygen Exclusion: Oxygen promotes the homocoupling of the alkyne (Glaser coupling) and can also lead to catalyst decomposition, indirectly favoring dehalogenation.[1] Rigorous degassing is crucial.

Q3: For a Stille coupling, what are the best practices to avoid dehalogenation?

A3: In Stille couplings, the choice of solvent can be particularly impactful. Aprotic, non-polar solvents like toluene are often preferred over more polar options like DMF or dioxane, as the latter have been observed to promote more dehalogenation in some systems.[6] Additionally, ensuring the high purity of the organotin reagent is important, as impurities can interfere with the catalytic cycle.[8]

Q4: Can the choice of the coupling partner (e.g., boronic acid, organotin reagent) influence the extent of dehalogenation?

A4: Yes, the nature of the coupling partner can play a role. Highly reactive organometallic reagents can sometimes lead to faster transmetalation, which outcompetes the dehalogenation pathway. Conversely, sluggish coupling partners that result in a long-lived palladium-heteroaryl intermediate may provide more opportunity for dehalogenation to occur.

Concluding Remarks

Preventing the dehalogenation of this compound is a matter of carefully controlling the reaction environment to favor the desired cross-coupling pathway over competing reductive processes. A systematic approach to optimizing the catalyst system, base, solvent, and temperature, grounded in an understanding of the underlying reaction mechanisms, will lead to higher yields and purer products. This guide serves as a starting point for your experimental design and troubleshooting efforts.

References
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link][5]

  • Jedinák, L., et al. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 373–387. Retrieved from [Link][4][9]

  • Semantic Scholar. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link][10]

  • Grasa, G. A., & Colacot, T. J. (2007). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society, 129(46), 14263–14273. Retrieved from [Link][11]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Retrieved from [Link][12]

  • Ferreira, R., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. Retrieved from [Link][13]

  • Yang, D., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9479–9490. Retrieved from [Link]

  • Yang, D., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Retrieved from [Link][14]

  • Thompson, A., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(8), 3048–3058. Retrieved from [Link][15][16]

  • Reddit. (2019). significant dehalogenation in stille coupling. r/Chempros. Retrieved from [Link][6]

  • ResearchGate. (n.d.). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-.... Retrieved from [Link][7]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link][17]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link][8]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link][2]

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Technical Support Center: Troubleshooting Regioselectivity in 4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of regioselective reactions involving 4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine (also known as 4-bromo-3-iodo-7-azaindole). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the chemical modification of this versatile heterocyclic scaffold.

The inherent differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in this molecule presents both a unique opportunity for selective functionalization and a potential source of experimental frustration. This resource aims to equip you with the knowledge to control and predict the outcomes of your reactions, thereby accelerating your research and development efforts.

Understanding the Fundamentals of Regioselectivity

The primary determinant of regioselectivity in cross-coupling reactions of this compound is the difference in bond dissociation energies of the C-I and C-Br bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition by a low-valent palladium catalyst, which is often the rate-determining step in many cross-coupling catalytic cycles.[1] This generally results in preferential reactivity at the C3-iodo position.

However, factors such as the choice of palladium catalyst, ligands, base, and solvent can significantly influence this inherent reactivity, sometimes leading to a loss of selectivity or even a reversal of the expected outcome. This guide will delve into these nuances to help you troubleshoot and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Here we address common issues and questions that arise when working with this compound.

Q1: I'm performing a Suzuki-Miyaura coupling and getting a mixture of products at both the C3 and C4 positions. How can I improve selectivity for the C3 position?

A1: Achieving high regioselectivity for the C3 position in a Suzuki-Miyaura coupling is a common objective. A mixture of products typically indicates that the reaction conditions are harsh enough to also activate the C-Br bond. Here are several strategies to enhance selectivity:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For high selectivity at the C3-iodo position, a less reactive catalyst system is often preferred.

    • Recommendation: Start with a classic catalyst like Pd(PPh₃)₄. The triphenylphosphine ligands are less electron-rich and bulky compared to more modern Buchwald or Josiphos-type ligands, which can sometimes over-activate the system and lead to C-Br bond cleavage.

    • Rationale: Highly active catalysts, often generated from bulky, electron-rich ligands, can lower the activation energy for the oxidative addition of the C-Br bond, thus reducing the selectivity.[2]

  • Reaction Temperature: Lowering the reaction temperature can significantly improve selectivity.

    • Recommendation: Screen a range of temperatures, starting from room temperature up to 60-80 °C. Avoid high temperatures (e.g., >100 °C) if you are observing a loss of selectivity.

  • Choice of Base: The strength of the base can influence the reaction outcome.

    • Recommendation: Use a milder base such as K₂CO₃ or Cs₂CO₃ instead of stronger bases like K₃PO₄.[3] The latter can sometimes promote side reactions, including the undesired coupling at the C4 position.

Troubleshooting Summary for Suzuki-Miyaura C3 Selectivity:

ParameterRecommendation for High C3 SelectivityRationale
Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂Less reactive, favors selective oxidative addition to the weaker C-I bond.
Ligand TriphenylphosphineLess electron-rich and bulky, reducing the propensity for C-Br activation.
Temperature Room Temperature to 80 °CMinimizes energy input to avoid overcoming the activation barrier for C-Br cleavage.
Base K₂CO₃ or Cs₂CO₃Milder conditions can reduce the rate of the competing C4 coupling.
Q2: I want to selectively perform a Sonogashira coupling at the C3-iodo position. What are the key considerations?

A2: The Sonogashira coupling is generally highly selective for the C-I bond over the C-Br bond due to the milder reaction conditions typically employed.[4] However, to ensure optimal results, consider the following:

  • Catalyst System: The standard Sonogashira catalyst system of a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is usually sufficient to ensure high selectivity.

  • Base and Solvent: A mild amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) in a solvent like THF or DMF is standard. These conditions are generally not harsh enough to promote significant C-Br bond activation.

  • Temperature: Running the reaction at or slightly above room temperature is typically sufficient for the coupling of terminal alkynes with the highly reactive C-I bond.

In-Depth Troubleshooting Guides

Guide 1: Optimizing Regioselective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in medicinal chemistry.[5] Achieving regioselectivity with this compound can be challenging due to the often forcing conditions required.

Problem: Low yield of the desired C3-aminated product and formation of the C4-aminated and/or di-aminated byproducts.

Root Cause Analysis and Solutions:

  • Overly Active Catalyst System: Modern Buchwald-Hartwig catalyst systems are extremely active and can readily cleave both C-I and C-Br bonds.

    • Solution: Employ first or second-generation Buchwald ligands (e.g., SPhos, XPhos) in combination with a palladium precursor like Pd₂(dba)₃. While highly active, careful control of other parameters can still yield selectivity. For higher selectivity, consider using less electron-rich ligands like P(t-Bu)₃.

  • Harsh Reaction Conditions: High temperatures and strong bases are often used to drive the amination of less reactive aryl bromides, which can be detrimental to selectivity in our di-halogenated system.

    • Solution:

      • Temperature: Begin with a lower temperature screen (e.g., 80 °C) and only increase if the reaction is sluggish.

      • Base: Use a weaker base like Cs₂CO₃. Stronger bases such as NaOtBu or LHMDS should be used with caution as they can promote the amination of the C-Br bond.[6]

Experimental Protocol: Selective C3-Amination

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq.), the desired amine (1.2 eq.), Pd₂(dba)₃ (2.5 mol%), and SPhos (5 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent and Base: Add anhydrous toluene or dioxane, followed by Cs₂CO₃ (2.0 eq.).

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Guide 2: Sequential Functionalization - A Step-by-Step Workflow

A powerful application of the differential reactivity of the C-I and C-Br bonds is the sequential functionalization of the this compound core. This allows for the introduction of two different substituents at the C3 and C4 positions.

Workflow Diagram:

Sequential_Functionalization Start 4-Bromo-3-iodo- 1H-pyrrolo[2,3-B]pyridine Step1 First Cross-Coupling (e.g., Suzuki at C3) Start->Step1 Mild Conditions Pd(PPh3)4, K2CO3 Intermediate 4-Bromo-3-aryl- 1H-pyrrolo[2,3-B]pyridine Step1->Intermediate Step2 Second Cross-Coupling (e.g., Buchwald-Hartwig at C4) Intermediate->Step2 More Forcing Conditions Pd2(dba)3/SPhos, Cs2CO3 Product 4-Amino-3-aryl- 1H-pyrrolo[2,3-B]pyridine Step2->Product

Caption: Sequential functionalization workflow.

Step 1: Functionalization of the C3-Iodo Position

  • Reaction: Perform a Suzuki or Sonogashira coupling under mild conditions as described in the FAQs above to selectively react at the C3 position.

  • Key Consideration: Ensure complete consumption of the starting material to avoid carrying it over to the next step. Purify the mono-functionalized intermediate carefully.

Step 2: Functionalization of the C4-Bromo Position

  • Reaction: With the more reactive C3 position now blocked, the C4-bromo position can be functionalized using a more forcing cross-coupling reaction.

  • Catalyst System: A more active catalyst system, such as those used for Buchwald-Hartwig amination (e.g., Pd₂(dba)₃/SPhos) or a Suzuki coupling with a more electron-rich ligand, will likely be necessary.

  • Reaction Conditions: Higher temperatures and a stronger base may be required to activate the C-Br bond.

Mechanistic Insights into Regioselectivity

The regioselectivity of palladium-catalyzed cross-coupling reactions is fundamentally governed by the oxidative addition step. The preference for the C-I bond is due to its lower bond dissociation energy compared to the C-Br bond. However, the ligand sphere around the palladium center plays a crucial role in modulating this reactivity.

Ligand Effects on Oxidative Addition:

Ligand_Effects cluster_0 Less Bulky/Electron-Donating Ligands (e.g., PPh3) cluster_1 Bulky/Electron-Rich Ligands (e.g., SPhos) a Pd(0)L2 b Selective Oxidative Addition at C-I Bond a->b Lower activation energy for C-I cleavage c High Regioselectivity b->c d Pd(0)L2 e Competitive Oxidative Addition at C-I and C-Br Bonds d->e Lowered activation energy for both C-I and C-Br cleavage f Reduced Regioselectivity e->f

Caption: Influence of ligand choice on regioselectivity.

As illustrated, less sterically demanding and less electron-donating ligands, such as triphenylphosphine, tend to favor the kinetically preferred oxidative addition at the weaker C-I bond, leading to high regioselectivity. In contrast, bulky, electron-rich ligands can significantly lower the activation energy for oxidative addition at both the C-I and C-Br bonds, leading to a decrease in selectivity.[7][8]

References

  • Schoenebeck, F., & Houk, K. N. (2010). Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. Journal of the American Chemical Society, 132(8), 2496–2497. [Link]

  • Besora, M., & Maseras, F. (2019). The diverse mechanisms for the oxidative addition of C–Br bonds to Pd(PR3) and Pd(PR3)2 complexes. Dalton Transactions, 48(43), 16242-16248. [Link]

  • Maes, B. U. W., et al. (2015). Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SNAr-Type Mechanism. Chemistry – A European Journal, 21(21), 7858-7865. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Yang, Y., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(15), 9473-9486. [Link]

  • Rojas Lab. (2023, November 3). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. [Link]

  • RSC Publishing. (2021). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications. [Link]

  • Charette, A. B. (Ed.). (2012). Cross-Coupling Reactions of Polyhalogenated Heterocycles.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]

  • A comparative guide to the reactivity of halopyrimidines in cross-coupling reactions. (2025). BenchChem.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2022).
  • Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. (2020).
  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. (2024). ChemRxiv.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2022).
  • Organic Chem Explained. (2018, April 27). Common cross coupling reactions [Video]. YouTube.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2021). MDPI.
  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (2020).
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2016).
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Publishing.
  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. (2021). Organic Chemistry Frontiers (RSC Publishing).
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021).
  • Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano.
  • Palladium-catalyzed cross-couplings by C–O bond activation. (2016). Catalysis Science & Technology (RSC Publishing).
  • Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. (2023).
  • Synthesis of Highly Functionalized 4-Iodo-7-azaindazoles via Condensation/Diels-Alder/Retro-Diels-Alder Cyclization of Iodoalkynones and 2-Hydrazineylpyrimidines. (2023). PubMed.
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014).
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016).
  • Solvent effects in palladium catalysed cross-coupling reactions. (2017). White Rose Research Online.
  • Optimization of the Sonogashira coupling of 4-bromo-3-... (2017).
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Characterization of impurities in 4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and impurity characterization of 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (also known as 4-bromo-3-iodo-7-azaindole). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. As a key intermediate in the synthesis of numerous pharmaceutical agents, including kinase inhibitors, ensuring its purity is paramount.[1][2][3]

This guide provides in-depth, experience-driven answers to common challenges encountered during the synthesis, focusing on the identification, mechanistic understanding, and mitigation of process-related impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and reliable method involves a two-step electrophilic halogenation of 1H-pyrrolo[2,3-b]pyridine (7-azaindole).

  • Bromination: The first step is typically the regioselective bromination at the C4-position of the pyridine ring. This is often accomplished using reagents like N-Bromosuccinimide (NBS) or bromine in a suitable solvent.

  • Iodination: The resulting 4-Bromo-1H-pyrrolo[2,3-b]pyridine is then subjected to electrophilic iodination at the electron-rich C3-position of the pyrrole ring.[4] A common and effective reagent for this transformation is N-Iodosuccinimide (NIS).[5] The C3 position is the most nucleophilic site on the azaindole scaffold, directing the electrophilic attack.[4][6]

Q2: I'm observing a significant amount of starting material (4-bromo-7-azaindole) in my final product. How can I drive the iodination to completion?

A2: Incomplete iodination is a common issue. Here are several factors to consider and troubleshoot:

  • Stoichiometry of NIS: Ensure you are using a slight excess of N-Iodosuccinimide (typically 1.1 to 1.2 equivalents). An insufficient amount of the iodinating agent is the most frequent cause of incomplete conversion.

  • Reaction Time & Temperature: Iodination can be slower than expected. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider extending the reaction time or moderately increasing the temperature (e.g., from room temperature to 40 °C), but be cautious of potential side reactions.

  • Solvent Choice: The reaction is commonly performed in solvents like Dichloromethane (DCM) or Acetonitrile (ACN).[5] Ensure your solvent is anhydrous, as water can react with NIS and reduce its efficacy.

Q3: My LC-MS shows a peak with a mass corresponding to a di-iodinated product. What is this and how can I prevent it?

A3: You are likely observing the formation of 4-Bromo-3,X-diiodo-1H-pyrrolo[2,3-b]pyridine. The second iodination typically occurs at another position on the pyrrole ring.

  • Mechanism of Formation: This impurity arises from over-reaction, where the desired mono-iodinated product reacts with another equivalent of the iodinating agent. This is more likely to occur if excessive amounts of NIS are used or if the reaction is run for an extended period at elevated temperatures.

  • Mitigation Strategy: The key is precise control over the reaction conditions.

    • Control Stoichiometry: Use no more than 1.1-1.2 equivalents of NIS.

    • Slow Addition: Add the NIS portion-wise or as a solution over a period of time to maintain a low concentration of the electrophile in the reaction mixture.

    • Temperature Control: Run the reaction at room temperature or below and monitor carefully.

Troubleshooting Guide: Identification and Remediation of Key Impurities

This section provides a deeper dive into specific impurities, their analytical signatures, and targeted strategies for their removal or prevention.

Impurity Profile Overview
Impurity NameMolecular Weight ( g/mol )Common Formation PathwayKey Analytical Signature (LC-MS)
Starting Material 196.9/198.9 (Br isotopes)Incomplete Iodination[M+H]⁺ at m/z 198/200
Di-iodinated Species 448.8Over-iodination[M+H]⁺ at m/z 450
Debrominated Impurity 244.0Reductive Debromination[M+H]⁺ at m/z 245
Hydrolyzed Impurity 259.0Hydrolysis of NIS/Product[M+H]⁺ at m/z 260
Issue 1: Presence of Di-iodinated Impurity
  • Problem: LC-MS analysis shows a significant peak at m/z 450, corresponding to C₇H₃Br₂I₂N₂. This impurity can be difficult to remove via standard crystallization due to similar polarity to the desired product.

  • Root Cause Analysis: The electron-rich pyrrole ring, even after mono-iodination, can undergo a second electrophilic substitution if conditions are too harsh or if excess iodinating agent is present. The mechanism follows the same principles of electrophilic aromatic substitution.[7][8][9]

  • Corrective and Preventative Actions (CAPA):

    • Reagent Control: Strictly limit the amount of N-Iodosuccinimide (NIS) to 1.1 equivalents.

    • Temperature Management: Maintain the reaction temperature at ambient (20-25 °C). Avoid unnecessary heating.

    • Purification Strategy: If the impurity has already formed, meticulous column chromatography is the most effective removal method.[10] A gradient elution from a non-polar solvent (e.g., Hexanes) to a moderately polar solvent (e.g., Ethyl Acetate) is recommended.

Issue 2: Presence of Debrominated Impurity (3-Iodo-1H-pyrrolo[2,3-b]pyridine)
  • Problem: A peak at m/z 245 is detected, indicating the loss of the bromine atom and its replacement with hydrogen.

  • Root Cause Analysis: This can occur under reductive conditions. Potential sources of reduction include certain catalysts or reagents used in subsequent steps if the intermediate is not pure. Palladium-catalyzed reactions, for example, can sometimes lead to dehalogenation.[11]

  • CAPA:

    • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative or reductive side reactions.

    • Reagent Purity: Use high-purity starting materials and reagents.

    • Chromatographic Separation: This impurity is significantly more polar than the desired product and can typically be separated by standard silica gel chromatography.[12]

Experimental Protocols & Workflows

Protocol 1: Synthesis of this compound
  • Dissolution: Dissolve 4-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous Dichloromethane (DCM) or Acetonitrile (ACN).

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution portion-wise over 15 minutes at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.[13] Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Workflow: Impurity Identification and Troubleshooting

The following diagram illustrates a logical workflow for addressing purity issues during the synthesis.

G cluster_0 Synthesis & Analysis cluster_1 Troubleshooting Path cluster_2 Corrective Actions start Crude Product Analysis (LC-MS, NMR) check_purity Purity > 98%? start->check_purity identify Identify Major Impurity (by Mass) check_purity->identify No end_product Pure Product check_purity->end_product Yes impurity_sm Impurity = Starting Material (m/z 198/200) identify->impurity_sm impurity_diiodo Impurity = Di-iodo (m/z 450) identify->impurity_diiodo impurity_other Other Impurity identify->impurity_other action_sm Action: - Increase NIS to 1.2 eq - Extend reaction time - Re-purify via chromatography impurity_sm->action_sm action_diiodo Action: - Reduce NIS to 1.1 eq - Add NIS slowly - Maintain RT - Re-purify via chromatography impurity_diiodo->action_diiodo action_other Action: - Characterize by NMR/HRMS - Review reaction conditions (atmosphere, reagent purity) impurity_other->action_other action_sm->start Re-run or Re-purify action_diiodo->start Re-run or Re-purify action_other->start Re-run or Re-purify G cluster_0 Main Reaction Pathway cluster_1 Side Reaction: Di-iodination A 4-Bromo-7-azaindole B Sigma Complex (Carbocation Intermediate) A->B + NIS C 4-Bromo-3-iodo-7-azaindole (Desired Product) B->C - H⁺, - Succinimide D 4-Bromo-3-iodo-7-azaindole E Di-iodo Sigma Complex D->E + NIS (excess) F Di-iodinated Impurity E->F - H⁺

Caption: Reaction pathways for desired product and side-product formation.

The rate-determining step is the attack of the π-electrons from the pyrrole ring onto the electrophilic iodine atom of NIS, forming a stabilized carbocation intermediate known as a sigma complex. [7]Subsequent deprotonation restores aromaticity and yields the final product. The formation of the di-iodinated species follows the same pathway, starting from the mono-iodinated product, and is driven by an excess of the electrophile.

References

  • MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]

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  • ChemBK. (n.d.). 4-Bromo-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine Request for Quotation. Retrieved from [Link]

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  • Wikipedia. (n.d.). Electrophilic halogenation. Retrieved from [Link]

  • Google Patents. (n.d.). US20130105766A1 - Method For Removing Halogens From An Aromatic Compound.
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  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, March 1). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Retrieved from [Link]

  • CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. Retrieved from [Link]

  • EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). 01-00017-EN Analysis of Impurities in Pharmaceuticals Using LCMS-9030 Quadrupole Time-of-Flight Liquid Chromatograph-Mass Spectrometer. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • PubMed. (2014, January 7). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Retrieved from [Link]

  • ChemRxiv. (2025, December 4). Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016100651A1 - A process for preparing halogenated azaindole compounds using pybrop.
  • Waters. (n.d.). Impurities Application Notebook. Retrieved from [Link]

  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

  • Frontiers. (2022, December 1). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli. Retrieved from [Link]

  • Khan Academy. (n.d.). Electrophilic aromatic substitution mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Practical Regioselective Bromination of Azaindoles and Diazaindoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PubMed Central. Retrieved from [Link]

  • YouTube. (2020, September 4). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Retrieved from [Link]

  • Journal of Molecular Science. (2025, October 1). Hyphenated techniques in impurity profiling of Efavirenz. Retrieved from [Link]

  • ResearchGate. (2022, December 1). (PDF) Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Characterization of impurities in commercial spectinomycin by liquid chromatography with electrospray ionization tandem mass spectrometry. Retrieved from [Link]

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Stability issues of 4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

Welcome to the technical support center for this compound (also known as 4-Bromo-3-iodo-7-azaindole). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities associated with the handling and reactivity of this versatile dihalogenated building block. Here, we provide field-proven insights in a direct question-and-answer format to address common stability issues and troubleshoot experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with this compound?

The principal characteristic of this molecule is not one of inherent instability (decomposition on the shelf), but rather one of carefully controlled differential reactivity. The core challenge and opportunity lie in the orthogonal reactivity of the carbon-iodine (C-I) bond at the C-3 position and the carbon-bromine (C-Br) bond at the C-4 position. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond due to its lower bond dissociation energy.[1] This allows for selective functionalization at the C-3 position while leaving the C-4 bromine available for a subsequent, different coupling reaction. Mismanagement of reaction conditions can lead to a loss of this selectivity.

Q2: What are the recommended storage and handling conditions for this reagent?

To ensure long-term integrity and prevent gradual degradation, proper storage is crucial. Based on supplier recommendations and the general nature of polyhalogenated heterocycles, the following conditions are advised:

  • Storage Temperature: Store at -20°C for long-term stability.[2] For short-term use (up to one week), storage at 4°C is acceptable.[2]

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent potential oxidation or reaction with atmospheric moisture.

  • Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.

  • Handling: When weighing and dispensing, minimize the compound's exposure to ambient air and moisture. Use freshly opened or properly stored material for best results.

Q3: Is it necessary to protect the pyrrole N-H proton before starting a reaction?

The necessity of N-protection is highly dependent on the reaction conditions, particularly the base and nucleophile used. The pyrrole N-H is acidic and can be deprotonated by strong bases (e.g., n-BuLi, NaH, LHMDS). This can lead to several complications:

  • Inhibition of Catalysis: The resulting N-anion can coordinate to the metal center, potentially interfering with the catalytic cycle.

  • Side Reactions: The unprotected N-H can participate in unwanted side reactions.

  • Solubility Issues: Deprotonation can alter the solubility of the starting material or intermediates.

For reactions employing strong bases or highly nucleophilic reagents, N-protection is strongly recommended.[3] For many standard cross-coupling reactions using weaker inorganic bases like K₂CO₃ or K₃PO₄, proceeding without protection is often feasible.

Table 1: Common N-H Protecting Groups for 7-Azaindole Scaffolds

Protecting GroupAbbreviationStability ProfileCleavage ConditionsReference
TosylTsHighly stable to a wide range of conditions, including C-H functionalization.Strong base (e.g., NaOH, KOH) or reductive conditions.[3]
tert-ButyloxycarbonylBocStable to many coupling conditions but sensitive to strong acids.Mild acidic conditions (e.g., TFA, HCl in dioxane).[3][3]
2-(Trimethylsilyl)ethoxymethylSEMGenerally stable; can also act as an activating group.Fluoride sources (e.g., TBAF) or strong acid.[3][3][4]
Q4: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions?

The C-I bond at the 3-position is substantially more reactive than the C-Br bond at the 4-position. The general order of reactivity for aryl halides in palladium-catalyzed oxidative addition is R-I > R-OTf > R-Br >> R-Cl.[1] This differential reactivity is the cornerstone of its utility as a building block, enabling sequential and site-selective cross-coupling reactions. For instance, a Sonogashira or Suzuki coupling will occur preferentially at the C-3 iodo-position under conditions that leave the C-4 bromo-position intact.[1]

graph TD; A[Start: 4-Bromo-3-iodo-7-azaindole] --> B{Pd-Catalyzed Cross-Coupling}; B --> C[Preferential Oxidative Addition at C-I Bond]; C --> D[Selective Functionalization at C-3]; D --> E[4-Bromo-3-substituted-7-azaindole]; B -.-> F[Reaction at C-Br Bond (Requires Harsher Conditions)]; subgraph Legend direction LR G[High Reactivity] H[Lower Reactivity] end style C fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124

Reactivity hierarchy in cross-coupling reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during common synthetic transformations.

Scenario 1: Low Yield or No Reaction in Selective C-3 Suzuki-Miyaura Coupling
  • Problem: You are attempting to couple a boronic acid at the C-3 position, but you observe low conversion of the starting material.

  • Potential Causes & Solutions:

    • Inactive Catalyst: Palladium catalysts, especially Pd(PPh₃)₄, can degrade upon storage.

    • Inappropriate Base/Solvent Combination: The choice of base is critical for the transmetalation step.[6]

      • Solution: Screen a panel of bases. Aqueous K₂CO₃ or Cs₂CO₃ are common starting points. For challenging couplings, stronger bases like K₃PO₄ may be required. Ensure the base is soluble in the chosen solvent system (e.g., Dioxane/Water, DMF, Toluene).

    • Ligand Issues: If using a palladium source like Pd₂(dba)₃, the phosphine ligand is crucial.

      • Solution: For heteroaryl halides, electron-rich, bulky biarylphosphine ligands (e.g., XPhos, SPhos) often outperform traditional ligands like PPh₃.

    • N-H Interference: As discussed in the FAQ, the unprotected N-H can interfere with the catalyst.

      • Solution: If other troubleshooting fails, protect the N-H with a group like Boc or SEM before repeating the coupling.[3]

Scenario 2: Formation of Unwanted Side Products
  • Problem: Your reaction is consuming the starting material, but the desired product is contaminated with significant impurities.

  • Potential Side Products, Causes, & Solutions:

    • Side Product 1: Di-substituted Product (Coupling at both C-3 and C-4)

      • Cause: The reaction conditions are too harsh (e.g., excessively high temperature, prolonged reaction time), leading to the loss of selectivity and reaction at the less reactive C-4 bromine.

      • Solution: Reduce the reaction temperature. Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed. Reduce catalyst loading, as very high loadings can sometimes compromise selectivity.

    • Side Product 2: Dehalogenated Product (Proto-deiodination or Proto-debromination)

      • Cause: This is a common reductive side reaction. It can be promoted by certain phosphine ligands, excess base, impurities (e.g., water, alcohol) in the solvent, or elevated temperatures. A similar reduction has been observed in related systems under Buchwald-Hartwig conditions.[4]

      • Solution: Use high-purity, anhydrous, and thoroughly degassed solvents. Screen different ligands, as some are more prone to promoting reduction. Avoid excessively high temperatures.

    • Side Product 3: Boronic Acid Homo-coupling (Biaryl Product)

      • Cause: This typically results from the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.

      • Solution: Ensure the reaction setup is rigorously purged with an inert gas (Argon or Nitrogen) before adding the catalyst. Use degassed solvents.

Scenario 3: Challenges with Buchwald-Hartwig Amination at C-3
  • Problem: Attempting to couple a primary or secondary amine at the C-3 position results in a complex mixture, decomposition, or reduction of the starting material.

  • Potential Causes & Solutions:

    • Competing N-H Reactivity: This is the most likely culprit. The strong bases typically used in Buchwald-Hartwig amination (e.g., NaOtBu, LHMDS) will readily deprotonate the pyrrole N-H, leading to multiple reactive species in the pot.

      • Solution: N-protection is almost mandatory for this transformation.[3] Protect with a group like SEM or Ts, which are robust to the basic conditions of the amination.

    • Catalyst Inhibition: The amine coupling partner can act as a ligand for the palladium center, potentially inhibiting the catalytic cycle.

      • Solution: Use a higher catalyst loading (2-5 mol %). Employ specialized ligands designed for C-N coupling, such as Josiphos or biarylphosphine ligands (e.g., RuPhos, BrettPhos), which can accelerate the desired reductive elimination step.[7]

    • Reductive Dehalogenation: The combination of a strong base and an electron-rich phosphine ligand can favor the reduction of the highly reactive C-I bond over the desired C-N coupling.[4]

      • Solution: Screen different ligand/base combinations. Sometimes a weaker base like K₃PO₄ or Cs₂CO₃ can provide the desired product, albeit at a slower rate.

graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, margin=0.15]; edge [fontname="Helvetica", fontsize=9];

}

Troubleshooting workflow for C-3 functionalization.

References

  • BenchChem Technical Support Team. (2025). Protecting group strategies for 1H-pyrrolo[2,3-b]pyridine synthesis. BenchChem. 3

  • Cerna, I., et al. (n.d.). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules. Link

  • Han, J., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Link

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Cusabio. (n.d.). 4-Iodo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-.... Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Beilstein Journals. (2019). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. Retrieved from [Link]

  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]

  • ACS Publications. (n.d.). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Retrieved from [Link]

  • National Institutes of Health. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Bromo-2-iodo-1H-pyrrolo[2,3-B]pyridine. Retrieved from [Link]

  • ChemBK. (n.d.). 4-Bromo-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]

  • ResearchGate. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Journal of the Chemical Society C. (n.d.). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Bromo- and Iodohydrins from Deactivated Alkenes by Use of N-Bromo- and N-Iodosaccharin. Retrieved from [Link]

  • Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, a dihalogenated derivative of 7-azaindole, is a critical building block in modern medicinal chemistry. Its unique structure, featuring two distinct halogen atoms, allows for selective, sequential cross-coupling reactions, making it an invaluable intermediate for creating complex molecular architectures, particularly in the development of kinase inhibitors.[1][2] However, the synthesis of this scaffold is not without challenges. Regioselectivity issues, harsh reaction conditions, and potential instability can complicate its preparation. This guide provides in-depth troubleshooting for common synthetic problems and details robust alternative pathways for researchers, scientists, and drug development professionals.

Part 1: Troubleshooting Common Synthetic Pathways

The conventional synthesis of this compound typically involves the sequential halogenation of 1H-pyrrolo[2,3-b]pyridine (7-azaindole). This section addresses the common pitfalls encountered during this process in a question-and-answer format.

Diagram: Standard vs. Alternative Synthetic Logic

G cluster_0 Standard Pathway: Sequential Halogenation cluster_1 Alternative Pathway: Cyclization Strategy cluster_2 Alternative Pathway: Halogen Dance A 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) B Step 1: Bromination (e.g., NBS, HBr) A->B C 4-Bromo-1H-pyrrolo[2,3-b]pyridine B->C D Step 2: Iodination (e.g., NIS, I2) C->D E This compound D->E F Substituted Pyridine Precursor (e.g., 2-amino-3-iodopyridine) G Step 1: Sonogashira Coupling (with a protected alkyne) F->G H Alkynylated Pyridine G->H I Step 2: Cyclization/Indolization (e.g., base-mediated) H->I J Functionalized 7-Azaindole Core I->J K Step 3: Halogenation J->K L Target Molecule K->L M 3,4-Dibromo-1H-pyrrolo[2,3-b]pyridine N Step 1: Metal-Halogen Exchange (e.g., n-BuLi, LDA) M->N O Anionic Intermediate N->O P Step 2: Iodination quench (e.g., I2) O->P Q Target Molecule P->Q G cluster_note *Note on Isomers A 1. Reagent Prep - 2-Amino-3-iodopyridine - 1-Bromo-2-(trimethylsilyl)acetylene - Pd(OAc)2, PPh3, CuI B 2. Reaction Setup - Degas solvent (e.g., DMF/Et3N) - Combine reagents under inert atm (N2/Ar) A->B C 3. Sonogashira Coupling - Heat reaction (e.g., 80-100 °C) - Monitor by TLC/LC-MS B->C D 4. Cyclization (Annulation) - In-situ or upon workup - Forms the pyrrole ring C->D E 5. Workup & Extraction - Quench with NH4Cl(aq) - Extract with EtOAc or DCM D->E F 6. Purification - Column chromatography - Target: 3-Bromo-1H-pyrrolo[2,3-b]pyridine E->F G 7. Final Iodination - Use NIS or I2/KOH - Target: this compound* F->G Note This route initially yields the 3-bromo isomer. A subsequent halogen dance or re-evaluation of starting materials is needed for the 4-bromo target.

Sources

Technical Support Center: A Researcher's Guide to 4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine (also known as 4-bromo-3-iodo-7-azaindole). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth information for the successful handling, storage, and application of this versatile synthetic intermediate.

Introduction to this compound

This compound is a halogenated heterocyclic compound featuring a pyrrolopyridine core, a structure of significant interest in medicinal chemistry and materials science.[1][2] The differential reactivity of the bromine and iodine substituents makes it a valuable building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.[1] This allows for the sequential and selective introduction of various functional groups, enabling the construction of complex molecular architectures.[1]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity of the compound. While specific stability data for this exact molecule is limited, based on the reactivity of similar iodo- and bromo-substituted heterocyclic compounds, the following conditions are recommended:

  • Temperature: For long-term storage, a temperature of -20°C is advisable.[3] Some suppliers recommend refrigerated temperatures (2-8°C) for shorter periods.[4]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This minimizes the risk of degradation through reactions with atmospheric oxygen and moisture.

  • Light: Protect from light.[5] Many iodo-containing organic compounds are light-sensitive and can undergo photochemical degradation.[2]

  • Container: Keep the container tightly sealed to prevent moisture ingress.[6]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: Based on safety data for structurally related compounds, this compound should be handled with care. It is classified as an irritant and may be harmful if swallowed.[7][8][9] The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[8][10]

  • Hand Protection: Wear suitable chemical-resistant gloves.[6][8]

  • Body Protection: A lab coat is required. For larger quantities or when there is a risk of splashing, consider a chemical-resistant apron or suit.

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[6][9][10]

Q3: What are the known incompatibilities for this compound?

A3: While a comprehensive incompatibility list is not available, based on general chemical principles for halogenated pyridines, avoid contact with:

  • Strong Oxidizing Agents: These can react exothermically and potentially degrade the compound.[2][10]

  • Strong Acids: May cause decomposition or unwanted side reactions.[10]

  • Strong Bases: The pyrrolic N-H is weakly acidic and can be deprotonated by strong bases.

Q4: In which solvents is this compound soluble?

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • It is likely to have limited solubility in water.[2]

Always perform a small-scale solubility test before preparing a stock solution.

Troubleshooting Guide

This section addresses potential issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Compound Degradation or Discoloration

Symptom: The solid compound, which is typically an off-white to yellow or brown powder, has darkened significantly, or you observe unexpected spots on a TLC analysis of the starting material.

Potential Cause: This is likely due to improper storage or handling, leading to degradation. The high reactivity of the C-I bond, in particular, makes it susceptible to degradation.

Troubleshooting Workflow:

A Compound Discoloration Observed B Verify Storage Conditions: - Temperature (-20°C?) - Inert Atmosphere? - Light Protected? A->B C Perform Quality Control: - Run TLC/LC-MS - Check NMR B->C D Is the compound pure? C->D E Proceed with caution. Consider purification before use. D->E Yes F Source fresh material. Review storage protocols. D->F No

Caption: Troubleshooting workflow for compound degradation.

Preventative Measures:

  • Aliquoting: Upon receipt, aliquot the compound into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.

  • Inert Gas Blanket: Before sealing, flush the vial with an inert gas like argon or nitrogen.

Issue 2: Inconsistent Reaction Yields in Cross-Coupling Reactions

Symptom: You are performing a Suzuki-Miyaura or Sonogashira reaction, and your product yields are low or inconsistent.

Potential Causes:

  • Catalyst Inactivation: Traces of oxygen or moisture can deactivate the palladium catalyst.

  • Ligand Degradation: Some phosphine ligands are air-sensitive.

  • Incomplete Dissolution: The compound may not be fully dissolved in the reaction solvent.

  • Incorrect Reaction Conditions: The choice of base, solvent, and temperature is critical.

Experimental Protocol for a Test Suzuki-Miyaura Coupling:

Step Action Rationale
1 Degassing: Sparge the reaction solvent with argon or nitrogen for at least 30 minutes before use. This removes dissolved oxygen which can poison the palladium catalyst.
2 Reagent Preparation: In a flame-dried flask under an inert atmosphere, add this compound, the boronic acid (1.1 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
3 Solvent and Base Addition: Add the degassed solvent (e.g., a mixture of DME and water) and a degassed aqueous solution of a base (e.g., Na₂CO₃, 2 eq.).
4 Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) and monitor by TLC or LC-MS until the starting material is consumed.
5 Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
6 Purification: Purify the crude product by column chromatography.

Troubleshooting Decision Tree:

A Low/Inconsistent Yields B Check Reagent Quality: - Compound purity? - Catalyst activity? - Solvent anhydrous? A->B C Review Reaction Setup: - Degassing thorough? - Inert atmosphere maintained? B->C Reagents OK D Optimize Reaction Conditions: - Screen different bases - Vary solvent/temperature C->D Setup OK E Successful Reaction D->E Optimization Complete

Caption: Decision tree for troubleshooting cross-coupling reactions.

Issue 3: Difficulty with Product Purification

Symptom: After a reaction, you are struggling to separate your desired product from starting materials or byproducts.

Potential Cause: The polarity of the product may be very similar to the starting material or byproducts, making chromatographic separation challenging.

Recommendations:

  • TLC Solvent Screen: Before running a column, perform a thorough TLC solvent screen using various solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) to find the optimal conditions for separation.

  • Alternative Chromatography: Consider other purification techniques such as preparative HPLC or crystallization if column chromatography is ineffective.

  • Derivative Formation: In some cases, it may be beneficial to protect the pyrrolic N-H group before the reaction. This can alter the polarity of the molecule and simplify purification.

References

Sources

Technical Support Center: Enhancing Palladium Catalyst Efficiency in Reactions with 4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming challenges in palladium-catalyzed cross-coupling reactions involving the versatile, yet complex, 4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine (7-azaindole) scaffold. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive regarding cross-coupling reactions with this compound.

Q1: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions, the C3-iodo or the C4-bromo group?

A1: The C3-iodo bond is significantly more reactive than the C4-bromo bond in palladium-catalyzed cross-coupling reactions. This is due to the difference in bond dissociation energies (C-I < C-Br) and the greater propensity of the C-I bond to undergo oxidative addition to the Pd(0) catalyst, which is the first and often rate-limiting step in the catalytic cycle. This inherent reactivity difference allows for selective functionalization at the C3 position.

Q2: My reaction is sluggish or not proceeding to completion. What are the most common initial troubleshooting steps?

A2: If you are experiencing low conversion, consider the following primary factors:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen) and that your solvents have been properly degassed.[1][2]

  • Base Efficacy: The base is crucial for the catalytic cycle. Ensure it is anhydrous and finely powdered for optimal reactivity. For challenging couplings, consider stronger bases or those with higher solubility in your solvent system.[1]

  • Reaction Temperature: While aryl iodides are generally reactive, some couplings require higher temperatures to overcome activation barriers. If your reaction is slow at a lower temperature (e.g., 80 °C), cautiously increasing it may improve the rate.[1]

Q3: I am observing debromination or deiodination of my starting material. What causes this and how can I prevent it?

A3: Debromination/deiodination is a common side reaction that can occur through several pathways, including β-hydride elimination from a palladium-hydride species formed in a side reaction. This is often exacerbated by certain solvents, bases, or impurities. To mitigate this, consider the following:

  • Ligand Choice: Employing bulky, electron-rich phosphine ligands can often suppress dehalogenation by promoting the desired reductive elimination step over side reactions.

  • Base Selection: Using a non-coordinating or sterically hindered base can sometimes reduce the formation of palladium-hydride species.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of dehalogenation. Monitor your reaction closely and work it up promptly upon completion.

Q4: Does the N-H proton on the pyrrolo[2,3-b]pyridine ring interfere with the reaction?

A4: Yes, the acidic N-H proton can interfere with cross-coupling reactions. It can react with the base, potentially altering its efficacy, or interact with the catalyst.[2] While many reactions can be performed on the unprotected heterocycle with careful optimization of the base and conditions, N-protection is often recommended for more challenging transformations or to improve yields and reproducibility.[2][3] Common protecting groups include Boc, SEM, or a simple alkyl or benzyl group.[2][3]

Troubleshooting Guides for Specific Cross-Coupling Reactions

Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for C-C bond formation. However, issues with selectivity and yield can arise with dihalogenated substrates.

Problem: Poor Chemoselectivity - Mixture of C3, C4, and C3,C4-dicoupled products.

Potential Cause Explanation Recommended Solution
High Catalyst Loading/High Temperature Aggressive reaction conditions can overcome the inherent reactivity difference between the C-I and C-Br bonds, leading to non-selective coupling.Start with a lower catalyst loading (1-2 mol%) and a moderate temperature (e.g., 80-90 °C). Gradually increase if reactivity is low.
Ligand Choice The ligand plays a critical role in determining the selectivity of the catalytic system. Some ligands may not provide sufficient steric bulk or electronic properties to differentiate between the two halogen sites effectively.For high C3 selectivity, consider using bulky, electron-rich monophosphine ligands like XPhos or SPhos. For some systems, bidentate ligands like dppf may also be effective.
Palladium Speciation The formation of different palladium species (mononuclear, clusters, nanoparticles) can influence site selectivity.[4][5]The Pd/ligand ratio is crucial. A higher ligand-to-palladium ratio can favor mononuclear species, which often exhibit different selectivity compared to palladium clusters or nanoparticles.[4][5]

Experimental Protocol: Selective Suzuki-Miyaura Coupling at C3

  • To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Seal the vessel and thoroughly purge with an inert gas (argon or nitrogen).[1]

  • Add degassed solvent (e.g., 1,4-dioxane/water mixture).[1]

  • Heat the reaction to the desired temperature (e.g., 90 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Guide 2: Sonogashira Coupling

The Sonogashira coupling is a powerful tool for introducing alkyne functionalities.[6] Chemoselectivity is a primary concern with this compound.

Problem: Low Yield and/or Formation of Glaser Coupling Byproduct.

Potential Cause Explanation Recommended Solution
Copper Co-catalyst Issues While traditional Sonogashira protocols use a copper co-catalyst (e.g., CuI), this can promote the homocoupling of the terminal alkyne (Glaser coupling).Consider a copper-free Sonogashira protocol. These methods often require a slightly higher catalyst loading or a specific ligand but can provide cleaner reactions.[7]
Base and Solvent Choice The choice of base and solvent can significantly impact the reaction outcome. Amine bases like triethylamine or diisopropylethylamine are commonly used as they also serve as the solvent in some cases.For sensitive substrates, using a non-amine base like K₂CO₃ or Cs₂CO₃ in a solvent like DMF or THF can be beneficial.
Oxygen Contamination Oxygen can promote the Glaser coupling byproduct.Rigorous degassing of solvents and maintaining a strict inert atmosphere is crucial to minimize this side reaction.

Experimental Protocol: Selective Sonogashira Coupling at C3

  • To a reaction vessel, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%, if using a copper-catalyzed protocol).[2]

  • Evacuate and backfill the vessel with an inert gas.[2]

  • Add the degassed solvent (e.g., THF) and an amine base (e.g., triethylamine).[2]

  • Add the terminal alkyne (1.1-1.5 eq.) and stir at the desired temperature.[2]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through celite, concentrate, and purify.

Guide 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[8][9]

Problem: No Reaction or Low Yield, Especially with Less Nucleophilic Amines.

Potential Cause Explanation Recommended Solution
Inappropriate Ligand The choice of ligand is critical for the success of Buchwald-Hartwig amination. The ligand must be able to stabilize the palladium catalyst and facilitate both oxidative addition and reductive elimination.Bulky, electron-rich biarylphosphine ligands such as RuPhos, BrettPhos, or Xantphos have shown good performance in similar systems.[9]
Weak Base A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.Strong bases like NaOtBu, K₃PO₄, or LHMDS are typically used. The choice of base can also depend on the pKa of the amine.
Catalyst Deactivation Catalyst deactivation can be a significant issue in C-N coupling reactions.[10][11][12][13] This can be caused by impurities, side reactions, or thermal degradation.Using well-defined palladium precatalysts can improve reproducibility.[14][15] Also, ensure the purity of all reagents and solvents.

Experimental Protocol: Selective Buchwald-Hartwig Amination at C3

  • In a glovebox or under a flow of inert gas, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%) and the appropriate ligand to a reaction vessel.

  • Add this compound (1.0 eq.), the amine (1.1-1.5 eq.), and the base (e.g., NaOtBu, 1.5-2.0 eq.).

  • Add the degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress. Upon completion, cool, dilute, and quench carefully.

  • Extract the product, dry the organic layer, concentrate, and purify.

Guide 4: Heck Reaction

The Heck reaction enables the formation of C-C bonds between the halo-azaindole and an alkene.

Problem: Poor Regioselectivity and/or Isomerization of the Alkene.

Potential Cause Explanation Recommended Solution
Reaction Conditions The regioselectivity of the Heck reaction can be influenced by the solvent, base, and any additives.For terminal alkenes, polar aprotic solvents like DMF or NMP often favor the linear product. The choice of base (e.g., K₂CO₃, Et₃N) can also affect the outcome.
Ligand Effects The ligand can influence both the regioselectivity and the stereoselectivity of the reaction.For controlling regioselectivity, both phosphine and N-heterocyclic carbene (NHC) ligands have been used. Bidentate phosphine ligands can sometimes help to control the geometry of the double bond in the product.
Double Bond Migration Isomerization of the newly formed double bond can occur under the reaction conditions, leading to a mixture of products.Lowering the reaction temperature and minimizing the reaction time can help to reduce double bond migration. The addition of certain additives, like silver salts, can sometimes suppress this side reaction.

Visualizing the Catalytic Process

Understanding the fundamental steps of the catalytic cycle is key to effective troubleshooting.

Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 oa_complex Ar-Pd(II)-X(L2) pd0->oa_complex Oxidative Addition (Ar-X) transmetalation_complex Ar-Pd(II)-R(L2) oa_complex->transmetalation_complex Transmetalation (R-B(OR)2) product_complex [Ar-R-Pd(0)L2] transmetalation_complex->product_complex Reductive Elimination product_complex->pd0 Ar-R (Product)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow start Low Yield or No Reaction check_catalyst Is the catalyst active? (Use fresh catalyst/precatalyst) start->check_catalyst check_catalyst->start No check_inert Is the reaction under a strict inert atmosphere? check_catalyst->check_inert Yes check_inert->start No check_base Is the base appropriate and active? check_inert->check_base Yes check_base->start No check_temp Is the temperature optimal? check_base->check_temp Yes check_temp->start No check_ligand Is the ligand suitable for the transformation? check_temp->check_ligand Yes check_ligand->start No success Reaction Optimized check_ligand->success Yes

Caption: A general troubleshooting workflow for palladium-catalyzed reactions.

References

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization - Diva-portal.org.
  • Poisoning and deactivation of palladium catalysts - SciSpace.
  • Research progress on the deactivation mechanism and suppression strategies of Pd-based catalysts for methane oxidation - Catalysis Science & Technology (RSC Publishing).
  • Poisoning and deactivation of palladium catalysts | Request PDF - ResearchGate.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - ACS Publications. Available at: [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - NIH. Available at: [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions - ACS Publications. Available at: [Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - Beilstein Journals. Available at: [Link]

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand - ChemRxiv. Available at: [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - eScholarship.org. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase a - ResearchGate. Available at: [Link]

  • The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles | Journal of the American Chemical Society. Available at: [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. - ResearchGate. Available at: [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - MDPI. Available at: [Link]

  • Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes - Chemical Communications (RSC Publishing). Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. Available at: [Link]

  • The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity - MDPI. Available at: [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - NIH. Available at: [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Available at: [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - White Rose Research Online. Available at: [Link]

  • Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction - ResearchGate. Available at: [Link]

  • ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. - ResearchGate. Available at: [Link]

  • (PDF) Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - ResearchGate. Available at: [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC - NIH. Available at: [Link]

  • Palladium-Catalysed Functionalisation at 4- and 6-Position of the 7-Azaindole System | Request PDF - ResearchGate. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY STEREOCENTERS. - Divulga Unicamp. Available at: [Link]

  • Recent advances in Sonogashira reactions - PubMed. Available at: [Link]

  • [PDF] Palladium-catalyzed amination of unprotected halo-7-azaindoles. | Semantic Scholar. Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]

  • (PDF) Recent Advances in Sonogashira Reactions - ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. Available at: [Link]

  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - RSC Publishing. Available at: [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC - PubMed Central. Available at: [Link]

  • Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid[a] - ResearchGate. Available at: [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - Semantic Scholar. Available at: [Link]

Sources

Work-up procedures for reactions involving 4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine

Welcome to the technical support resource for this compound (also known as 4-Bromo-3-iodo-7-azaindole). This guide is designed for researchers, medicinal chemists, and process development scientists leveraging this versatile building block. My goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

The unique value of this reagent lies in its differentially reactive C-I and C-Br bonds, which enables sequential, site-selective cross-coupling reactions.[1] This allows for the precise and controlled construction of complex molecular architectures, which is particularly valuable in the synthesis of pharmaceutical intermediates.[2][3] This guide addresses the common challenges and questions that arise when working with this powerful synthetic intermediate.

Section 1: General Handling & Stability FAQs

Q1: How should I store this compound?

Answer: Long-term stability is best achieved by storing the compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).[4] Many suppliers recommend refrigeration (2-8°C).[5][6] The pyrrolo[2,3-b]pyridine core can be sensitive to light and strong acids or bases over extended periods.

Q2: What are the primary safety concerns with this reagent?

Answer: This compound is classified as acutely toxic if swallowed and can cause serious skin and eye irritation.[6][7][8] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Avoid creating dust. In case of fire, use water spray, dry chemical, or carbon dioxide foam as extinguishing media.[7]

Q3: Does the N-H proton on the pyrrole ring interfere with my reaction?

Answer: Yes, the acidic N-H proton can be a complicating factor. In many cross-coupling reactions, particularly those employing strong bases, deprotonation of the pyrrole nitrogen can occur. This can affect catalyst activity or lead to side reactions.[4]

  • When to Protect: For reactions that are sensitive, sluggish, or require precise control, N-protection is recommended. Common protecting groups include Boc, SEM, or a simple methylation.[4][9]

  • When to Proceed Unprotected: Many standard Suzuki, Sonogashira, and Buchwald-Hartwig reactions can be successful without N-protection, provided the base is chosen carefully. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often compatible.[4][10] If using organometallic reagents (e.g., Grignards, organolithiums), N-deprotonation is highly likely and protection is strongly advised.

Section 2: Troubleshooting Cross-Coupling Reactions

The primary application of this reagent is in palladium-catalyzed cross-coupling. The significantly weaker carbon-iodine bond (bond dissociation energy ~234 kJ/mol) allows for selective oxidative addition of a Pd(0) catalyst compared to the stronger carbon-bromine bond (~297 kJ/mol). This section addresses common failures in leveraging this reactivity.

Problem 1: Low or No Conversion of Starting Material

Question: I'm attempting a Sonogashira (or Suzuki) coupling at the C3-iodo position, but I'm only recovering my starting material. What's going wrong?

Answer: This is the most common failure mode and usually points to an issue with the catalytic cycle. Let's break down the potential causes.

G start Reaction Failed (Low/No Conversion) catalyst Is the Catalyst Active? start->catalyst reagents Are Reagents High Quality? catalyst->reagents No pd_black Observe Palladium Black? (Catalyst Decomposition) catalyst->pd_black Yes conditions Are Conditions Optimal? reagents->conditions No solvent_base Check Solvent/Base Purity (Anhydrous, Degassed) reagents->solvent_base General alkyne_homo Observe Alkyne Homocoupling? (Glaser Product) reagents->alkyne_homo Sonogashira temp Increase Temperature Incrementally (e.g., 80°C -> 100°C) conditions->temp degas Improve Degassing (FPT or Gas Sparge) pd_black->degas Yes fresh_cat Use Fresh Catalyst (Store in Glovebox) degas->fresh_cat alkyne_homo->solvent_base No reduce_cu Reduce CuI Loading Strictly Anaerobic alkyne_homo->reduce_cu Yes ligand Screen Different Ligands (e.g., SPhos, XPhos for Suzuki) temp->ligand

Caption: A decision tree for troubleshooting failed cross-coupling reactions.

  • Catalyst Inactivity: The active Pd(0) species is highly sensitive to oxygen.[11]

    • Symptom: The reaction mixture turns black shortly after heating. This is the formation of palladium black, an inactive, agglomerated form of the metal.[11]

    • Solution: Ensure your catalyst is fresh and has been handled under an inert atmosphere. More importantly, your solvents and the reaction headspace must be rigorously deoxygenated. Use freeze-pump-thaw cycles for sealed tube reactions or sparge solvents thoroughly with argon/nitrogen for 15-30 minutes before use.

  • Reagent Quality & Side Reactions:

    • For Sonogashira: The copper(I) iodide co-catalyst is critical. Old or oxidized CuI (greenish/brown instead of white/tan) will be ineffective. The presence of oxygen can also promote the unwanted homocoupling of the terminal alkyne (Glaser coupling), consuming your coupling partner.[11] To minimize this, use fresh CuI and strictly anaerobic conditions.

    • For Suzuki: The quality of the boronic acid or ester is paramount. Boronic acids can dehydrate to form cyclic boroxines, which are often less reactive. Ensure they are stored properly. The choice and quality of the base are also critical; ensure it is finely powdered and dry.

  • Sub-Optimal Reaction Conditions:

    • Temperature: While the C-I bond is highly reactive, some sterically hindered or electronically deactivated coupling partners may require more thermal energy. If your reaction is clean but incomplete at room temperature or 60°C, try increasing the temperature to 80-100°C.[4][12]

    • Solvent/Base Combination: The choice of solvent and base dramatically influences catalyst solubility and activity. For Suzuki reactions, a common starting point is a mixture of an organic solvent like 1,4-dioxane or DME with an aqueous base (e.g., 2M Na₂CO₃).[4] For Sonogashira, an amine base like triethylamine or diisopropylethylamine often serves as both the base and a solvent.[13]

Problem 2: Lack of Selectivity or Di-Substitution

Question: I wanted to react only at the iodine position, but I'm seeing reaction at the bromine as well. How do I control the selectivity?

Answer: This is a challenge of kinetics vs. thermodynamics. While the C-I bond is kinetically favored for oxidative addition, forcing conditions can overcome the higher activation energy for the C-Br bond.

ParameterCondition for C-I Selectivity (Mono-coupling)Condition Favoring C-Br Reaction (Di-coupling)Rationale
Temperature Lower temperatures (RT to 60°C)Higher temperatures (>100°C)Provides enough energy to overcome the higher activation barrier of C-Br bond cleavage.
Reaction Time Shorter reaction times; monitor carefullyProlonged reaction timesOnce the initial C-I coupling is complete, extended heating will drive the second coupling.
Catalyst Loading Lower catalyst loading (1-5 mol%)Higher catalyst loading (>5 mol%)Increases the concentration of active catalyst available for the less reactive site.
Ligand Choice Less electron-rich ligands (e.g., PPh₃)Highly electron-rich, bulky ligands (e.g., Buchwald-type)Electron-rich ligands facilitate the more difficult oxidative addition into the C-Br bond.
Stoichiometry Use 1.0-1.2 equivalents of the coupling partnerUse >2.2 equivalents of the coupling partnerLe Châtelier's principle drives the reaction towards di-substitution if excess partner is present.[11]

Section 3: Work-up and Purification Clinic

A successful reaction can be compromised by a difficult work-up. The following are targeted FAQs for isolating your product from common reaction mixtures.

Q1: What is a general, safe quenching procedure for organometallic reactions?

Answer: If your reaction involves highly reactive reagents (e.g., residual organolithiums or Grignards used to form a coupling partner), a careful quench is essential.

  • Step-by-Step Protocol:

    • Cool the reaction vessel to 0°C in an ice bath.

    • Under an inert atmosphere, slowly add a less reactive alcohol like isopropanol until gas evolution or exotherm ceases.

    • Next, slowly add methanol, which is more reactive, to ensure all reactive species are consumed.

    • Finally, add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any remaining salts and begin the aqueous work-up.[14]

Q2: My crude product is contaminated with palladium. How can I remove it?

Answer: Residual palladium can make purification difficult and is often unacceptable for pharmaceutical applications.

  • Filtration: After the initial work-up, filter the organic solution through a plug of Celite® or silica gel. This will remove a significant portion of the precipitated palladium black.

  • Aqueous Washes: Washing the organic layer with an aqueous solution of 1M KF can help precipitate tin byproducts (from Stille couplings) as insoluble fluorides, which can sometimes help co-precipitate palladium.[14] A wash with aqueous sodium thiosulfate can remove excess halogen reagents.[14]

  • Specialized Scavengers: For very low levels of palladium, consider stirring the organic solution with a silica-bound scavenger (e.g., a thiol-functionalized silica) for a few hours before filtering and concentrating.

Q3: How do I effectively remove copper salts from my Sonogashira reaction?

Answer: Copper salts can complicate purification and NMR analysis.

  • Ammonium Hydroxide/Chloride Wash: The most effective method is to wash the organic layer with a dilute (~5-10%) aqueous solution of ammonium hydroxide or a saturated solution of ammonium chloride.[14] The ammonia complexes with the copper(I) and (II) salts, forming a deep blue [Cu(NH₃)₄]²⁺ complex that partitions into the aqueous layer. Continue washing until the aqueous layer is no longer blue.[14]

  • Caution: This procedure is basic. Ensure your target molecule is stable to these conditions. If not, repeated washes with saturated NH₄Cl (which is slightly acidic) are a milder alternative.

Q4: I have persistent boronic acid and related impurities from my Suzuki coupling. How can I get rid of them?

Answer: Boronic acid and its byproducts can be tricky to remove due to their variable polarity.

  • Basic Wash/Extraction: Perform a liquid-liquid extraction with a moderately strong base (e.g., 1M NaOH). This will deprotonate the boronic acid to form a water-soluble boronate salt, which will partition into the aqueous layer. This is only suitable for products that lack an acidic proton.

  • Methanol Azeotrope: After initial purification, dissolve the crude material in methanol and concentrate it on a rotary evaporator. Repeating this process 2-3 times can remove boric acid and related residues by forming the volatile trimethyl borate (B(OMe)₃).[14]

  • Specialized Chromatography: In difficult cases, using a diol-functionalized resin or adding pinacol to the crude mixture before chromatography can help by forming a stable boronate ester that may have different chromatographic behavior.

Section 4: Showcase Protocol - Sequential Sonogashira/Suzuki Coupling

This protocol demonstrates the utility of this compound in a sequential coupling strategy.

G A 4-Bromo-3-iodo-1H- pyrrolo[2,3-B]pyridine B Step 1: Sonogashira Coupling (Reacts at C-I position) A->B C Work-up 1 (Remove Cu, Pd) B->C D Intermediate: 4-Bromo-3-alkynyl-1H- pyrrolo[2,3-B]pyridine C->D E Step 2: Suzuki Coupling (Reacts at C-Br position) D->E F Work-up 2 (Remove Boron, Pd) E->F G Final Product: 4-Aryl-3-alkynyl-1H- pyrrolo[2,3-B]pyridine F->G

Caption: A typical workflow for sequential functionalization.

Step 1: Sonogashira Coupling at the C3-Iodo Position

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.06 eq.).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed triethylamine (Et₃N) as the solvent.

  • Add the terminal alkyne (1.1 eq.) dropwise via syringe.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within 2-4 hours.[13]

  • Upon completion, dilute the reaction mixture with ethyl acetate and quench with saturated aqueous NH₄Cl.

  • Transfer to a separatory funnel and wash the organic layer sequentially with saturated aqueous NH₄Cl (2x), and brine (1x). To remove copper, wash with dilute ammonium hydroxide until the aqueous layer is colorless.[14]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 4-bromo-3-alkynyl intermediate.

Step 2: Suzuki Coupling at the C4-Bromo Position

  • To a microwave vial or Schlenk flask, add the 4-bromo-3-alkynyl intermediate from Step 1 (1.0 eq.), the desired arylboronic acid (1.5 eq.), Pd(dppf)Cl₂ (0.05 eq.), and K₂CO₃ (3.0 eq.).

  • Evacuate and backfill with argon.

  • Add a degassed solvent system, such as a 3:1 mixture of 1,4-dioxane and water.[4]

  • Heat the reaction to 100°C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with 1M NaOH (2x) to remove excess boronic acid, followed by a brine wash (1x).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield the final 4-aryl-3-alkynyl-1H-pyrrolo[2,3-B]pyridine.

References

  • Google Patents. (2006). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-iodo-1H-pyrrolo[2,3-B]pyridine. Retrieved from [Link]

  • ChemBK. (n.d.). 4-Bromo-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Malykhin, R. S., & Sukhorukov, A. (2021). Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides with MsCl/DMF. ResearchGate. Retrieved from [Link]

  • Reddit r/Chempros. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]

  • Guilarte, V., et al. (2010). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Molecules, 15(8), 5328-5345.
  • Myers, K. E., et al. (2016). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
  • Bentabed, A., et al. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 26(11), 3321.
  • Reddit r/Chempros. (2020). Sonogashira troubleshooting help needed. Retrieved from [Link]

  • Giancaterini, M., et al. (2022).
  • PubChem. (n.d.). 4-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Google Patents. (2016). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • Starha, J., et al. (2012). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2897.
  • El-Damasy, A. K., et al. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic & Medicinal Chemistry, 28(14), 115493.
  • Dana Bioscience. (n.d.). 4-bromo-2-iodo-1H-pyrrolo[2,3-c]pyridine 250mg. Retrieved from [Link]

  • Kondapalli, V. G. C. S., et al. (2018). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. Scribd. Retrieved from [Link]

  • ResearchGate. (2018). Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Dihalogenated Heterocycles: 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine in Focus

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Dihalogenated Heterocycles in Modern Synthesis

In the landscape of medicinal chemistry and drug discovery, heterocyclic scaffolds are paramount.[1][2] They form the core of a vast majority of biologically active agents, offering a three-dimensional architecture that can be finely tuned to optimize target engagement, selectivity, and pharmacokinetic properties.[2][3] Among the tools available for their elaboration, palladium-catalyzed cross-coupling reactions are indispensable for their robustness and predictability in forming C-C and C-N bonds.

This guide focuses on a particularly potent class of building blocks: dihalogenated heterocycles. The presence of two distinct halogen atoms on a single scaffold unlocks the potential for sequential, site-selective functionalization, providing a powerful and efficient strategy for building molecular complexity. We will delve into the unique advantages of 4-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (also known as 4-bromo-3-iodo-7-azaindole), comparing its performance and strategic utility against other classes of dihalogenated heterocycles. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage these versatile intermediates for accelerated discovery programs.

Spotlight on this compound: A Privileged Scaffold

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates, particularly kinase inhibitors.[4][5] Its utility stems from its ability to act as a bioisostere of indole, with the pyridine nitrogen introducing a key hydrogen bond acceptor site that can be crucial for target binding. The dihalogenated derivative, this compound, elevates this value by providing two distinct and orthogonally reactive handles for synthetic elaboration.

Synthesis Pathway

The preparation of this compound is a multi-step process starting from the commercially available 7-azaindole. The key steps involve controlled oxidation, bromination, and subsequent iodination, a sequence designed to install the halogens at the desired positions with high regioselectivity.[6]

cluster_synthesis Synthesis Workflow Start 7-Azaindole Step1 Oxidation (e.g., mCPBA) Start->Step1 Intermediate1 N-Oxide Intermediate Step1->Intermediate1 Step2 Bromination Intermediate1->Step2 Intermediate2 Bromo Derivative Step2->Intermediate2 Step3 Iodination (e.g., NIS) Intermediate2->Step3 End This compound Step3->End cluster_path1 Sequential Functionalization Start This compound Coupling1 Step 1: C-I Coupling (Suzuki, Sonogashira, etc.) [Milder Conditions] Start->Coupling1 Intermediate 4-Bromo-3-(R1)-1H-pyrrolo[2,3-b]pyridine Coupling1->Intermediate Coupling2 Step 2: C-Br Coupling (Suzuki, Buchwald, etc.) [Forcing Conditions] Intermediate->Coupling2 Final 4-(R2)-3-(R1)-1H-pyrrolo[2,3-b]pyridine Coupling2->Final Decision Select Dihalogenated Heterocycle Core What is the target class? (e.g., Kinase, GPCR) Decision->Core Vectors What are the desired substitution vectors for SAR? Decision->Vectors PK What are the desired physicochemical properties? (Solubility, logP, pKa) Decision->PK Outcome1 Choose 4-Bromo-3-iodo-7-azaindole (Kinase hinge-binding, H-bond acceptor needed) Core->Outcome1 Outcome2 Choose Dihalogenated Indole (Bioisostere without H-bond acceptor) Core->Outcome2 Outcome3 Choose Dihalogenated Pyrazole (Need to modulate pKa, improve metabolic stability) Vectors->Outcome3 PK->Outcome1 PK->Outcome3

Sources

The Halogen Dance: A Comparative Guide to C-I vs. C-Br Reactivity in Pyrrolopyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate ballet of medicinal chemistry and materials science, the pyrrolopyridine scaffold, often referred to as azaindole, stands as a privileged heterocyclic motif. Its presence in numerous FDA-approved drugs and clinical candidates underscores its importance. The strategic functionalization of this core is paramount for modulating biological activity, and palladium-catalyzed cross-coupling reactions are the chemist's most powerful tool for this purpose. A critical decision in any synthetic strategy is the choice of the halogen handle—typically bromine or iodine—appended to the pyrrolopyridine ring. This guide provides an in-depth, objective comparison of the reactivity of C-Br and C-I bonds in these vital transformations, supported by experimental data, to empower chemists in making informed, rational decisions for efficient and selective synthesis.

The Fundamental Basis of Reactivity: A Tale of Two Bonds

The disparate reactivity between carbon-bromine (C-Br) and carbon-iodine (C-I) bonds is not a matter of chance but is deeply rooted in their fundamental physicochemical properties. The C-I bond is both longer and weaker than the C-Br bond. This is a direct consequence of the larger atomic radius of iodine and the lower electronegativity difference between carbon and iodine compared to carbon and bromine.

BondAverage Bond Dissociation Energy (kJ/mol)
C-Br~285
C-I~213

This significant difference in bond dissociation energy is the primary driver of the observed reactivity trend in the rate-determining step of most palladium-catalyzed cross-coupling reactions: the oxidative addition .[1][2] In this initial step of the catalytic cycle, the palladium(0) catalyst inserts into the carbon-halogen bond. The lower energy barrier for cleaving the weaker C-I bond means that iodo-pyrrolopyridines will typically undergo oxidative addition much more rapidly than their bromo- counterparts.[1] This translates to milder reaction conditions, faster reaction times, and often, lower catalyst loadings. The generally accepted order of reactivity for aryl halides in these transformations is: C-I > C-Br >> C-Cl .[2]

Performance in Key Cross-Coupling Reactions: A Head-to-Head Comparison

The theoretical advantage of the C-I bond is consistently borne out in practice across the most common and synthetically valuable cross-coupling reactions. The following sections provide a comparative overview of their performance in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, leveraging data from studies on pyridines and azaindoles to illustrate the practical implications.[3][4]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a workhorse for creating biaryl and hetero-biaryl linkages. When comparing halo-pyrrolopyridines, the superior reactivity of the C-I bond allows for highly efficient and often regioselective couplings. For instance, in a di-halogenated system like a bromo-iodo-pyrrolopyridine, the coupling will almost exclusively occur at the C-I position under standard conditions.[3]

Substrate TypeCoupling PartnerTypical Catalyst SystemConditionsYield (%)Key Observation
Iodo-pyrrolopyridineArylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 80-90 °C>90High yields under standard conditions.[1][3]
Bromo-pyrrolopyridineArylboronic acidPd(dppf)Cl₂, K₃PO₄Dioxane, 100-110 °C75-85Requires slightly more forcing conditions or more sophisticated catalyst systems for comparable yields.[5][6]
Bromo-iodo-pyridine*Phenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 90 °C>95Exclusive coupling at the C-I position, demonstrating excellent regioselectivity.[3]

*Data for 2-Bromo-4-iodopyridine is used as a highly relevant proxy to demonstrate regioselectivity.[3]

Sonogashira Coupling: Introducing Alkynyl Moieties

The introduction of an alkyne, a versatile functional group for further elaboration, is readily achieved via Sonogashira coupling. Here again, the reactivity difference is stark. Iodo-pyrrolopyridines react readily at room temperature or with gentle heating, while bromo-pyrrolopyridines often require elevated temperatures, which can increase the risk of side reactions like Glaser homocoupling of the alkyne partner.[7] The reactivity order is unequivocally I > OTf > Br > Cl.[7]

Substrate TypeCoupling PartnerTypical Catalyst SystemConditionsYield (%)Key Observation
Iodo-pyrrolopyridineTerminal AlkynePd(PPh₃)₂Cl₂, CuI, Et₃NTHF, RT to 50 °C>90Mild conditions, high efficiency.[8]
Bromo-pyrrolopyridineTerminal AlkynePd(PPh₃)₂Cl₂, CuI, i-Pr₂NHDioxane, 70-80 °C70-85Higher temperatures are generally required.[9][10]
Bromo-iodo-pyridine*PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NTHF, 40 °C>95Selective coupling at the C-I position is readily achieved.[3]

*Data for 2-Bromo-4-iodopyridine is used as a highly relevant proxy.[3]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of C-N bonds via Buchwald-Hartwig amination is critical in pharmaceutical synthesis. The choice of halogen can significantly impact catalyst efficiency and substrate scope. While modern, highly active catalyst systems with bulky biarylphosphine ligands can effectively couple bromo-pyrrolopyridines, iodo-pyrrolopyridines generally react under milder conditions and may be more forgiving for less reactive amine partners.[4][11] However, it is noted that for some catalyst systems, the formation of unreactive iodide-bridged palladium dimers can sometimes lead to lower efficiency with aryl iodides compared to bromides, necessitating careful ligand selection.[12]

Substrate TypeCoupling PartnerTypical Catalyst SystemConditionsYield (%)Key Observation
Iodo-pyrrolopyridineAmine/AmidePd₂(dba)₃, Xantphos, Cs₂CO₃Dioxane, 90-100 °C>85Generally efficient, but ligand choice is crucial to avoid catalyst inhibition.[13]
Bromo-pyrrolopyridineAmine/AmidePd(OAc)₂, Xantphos, Cs₂CO₃Dioxane, 100-110 °C80-90Highly effective with modern ligands, though may require slightly higher temperatures.[4]
Bromo-iodo-pyridine*MorpholinePd₂(dba)₃, RuPhos, NaOtBuToluene, 100 °C>95High regioselectivity for the C-I position.[3]

*Data for 2-Bromo-4-iodopyridine is used as a highly relevant proxy.[3]

Experimental Protocols: A Practical Guide

To translate theory into practice, detailed and reproducible experimental protocols are essential. Below are representative, step-by-step procedures for the Suzuki-Miyaura and Sonogashira coupling reactions, highlighting the key differences when starting with an iodo- versus a bromo-pyrrolopyridine.

Protocol 1: Suzuki-Miyaura Coupling of a Bromo-pyrrolopyridine

This protocol is adapted for a generic 3-bromo-pyrrolopyridine derivative.

  • Reaction Setup: To an oven-dried Schlenk flask, add the 3-bromo-pyrrolopyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion (typically 12-18 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5][6]

Protocol 2: Sonogashira Coupling of an Iodo-pyrrolopyridine

This protocol is adapted for a generic 4-iodo-pyrrolopyridine derivative.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 4-iodo-pyrrolopyridine (1.0 mmol, 1.0 equiv), Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%), and Copper(I) iodide (CuI) (0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add anhydrous, degassed tetrahydrofuran (THF, 5 mL) and triethylamine (Et₃N, 3.0 mmol, 3.0 equiv) via syringe. Stir for 5 minutes at room temperature.

  • Alkyne Addition: Slowly add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Stir the reaction at room temperature or heat to 40-50 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.[8]

  • Work-up: Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Purification: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[8][14]

Visualizing the Chemistry: Catalytic Cycles and Workflow

Understanding the underlying mechanisms and experimental flow is crucial for troubleshooting and optimization.

Catalytic_Cycle cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling Pd0 Pd(0)L2 OA_S Ar-Pd(II)-X(L2) Pd0->OA_S Oxidative Addition (Ar-X) RATE LIMITING TM_S Ar-Pd(II)-R(L2) OA_S->TM_S Transmetalation (R-B(OR)2) TM_S->Pd0 Reductive Elimination Product_S Product TM_S->Product_S Ar-R Pd0_So Pd(0)L2 OA_So Ar-Pd(II)-X(L2) Pd0_So->OA_So Oxidative Addition (Ar-X) TM_So Ar-Pd(II)-C≡CR(L2) OA_So->TM_So Transmetalation (Cu-C≡CR) TM_So->Pd0_So Reductive Elimination Product_So Product TM_So->Product_So Ar-C≡CR

Caption: Generalized catalytic cycles for Suzuki-Miyaura and Sonogashira couplings.

The oxidative addition step is often rate-limiting, and its facility is directly related to the C-X bond strength (I > Br).

Decision_Workflow Start Synthetic Goal: Functionalize Pyrrolopyridine Reactivity High Reactivity Needed? (Mild Conditions, Fast Reaction) Start->Reactivity Cost Is Cost/Availability a Primary Constraint? Reactivity->Cost No UseIodo Choose Iodo-Pyrrolopyridine (C-I Bond) Reactivity->UseIodo Yes Sequential Planning Sequential Couplings? Cost->Sequential No UseBromo Choose Bromo-Pyrrolopyridine (C-Br Bond) Cost->UseBromo Yes Sequential->UseIodo No UseDiHalo Consider Bromo-Iodo-Pyrrolopyridine (Selective C-I functionalization) Sequential->UseDiHalo Yes

Caption: Decision workflow for selecting the appropriate halo-pyrrolopyridine.

Conclusion and Strategic Recommendations

The choice between a bromo- and iodo-pyrrolopyridine is a strategic decision that hinges on a balance of reactivity, cost, availability, and the overall synthetic plan.

  • For Maximum Reactivity and Mild Conditions: Iodo-pyrrolopyridines are the undisputed champions. Their C-I bonds undergo oxidative addition more readily, enabling the use of milder conditions, shorter reaction times, and often simpler catalyst systems. This is particularly advantageous in the late stages of a synthesis involving sensitive functional groups.

  • For Cost-Effectiveness and Availability: Bromo-pyrrolopyridines are typically more economical and widely available. With the advent of modern, highly active palladium catalysts and ligands, their utility has expanded dramatically, and they are suitable for a vast range of transformations, albeit sometimes requiring more forceful conditions.

  • For Sequential Functionalization: Dihalogenated pyrrolopyridines, particularly bromo-iodo derivatives, offer a powerful strategy for sequential, regioselective diversification. The vast difference in reactivity allows for the selective functionalization of the C-I bond, leaving the C-Br bond intact for a subsequent, different coupling reaction under more forcing conditions.[3][15]

Ultimately, a deep understanding of the fundamental principles governing the reactivity of C-Br and C-I bonds empowers the medicinal or materials chemist to design more efficient, robust, and elegant synthetic routes to novel pyrrolopyridine-based molecules.

References

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  • NROChemistry. Sonogashira Coupling. Accessed January 11, 2026.
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  • BenchChem. (2025). Benchmarking 2-Bromo-4-iodopyridine: A Comparative Guide for Drug Discovery and Synthesis. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. BenchChem.
  • efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central.
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  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. BenchChem.
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  • Ferreira, I. C. F. R., et al. (2018).
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  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine. BenchChem.
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  • BenchChem. (2025). Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline in Suzuki Coupling Reactions. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole. BenchChem.
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  • Al-dujaili, A. H., et al. (2020).
  • Kumar, A., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. PubMed Central.
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  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. (n.d.).
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Sources

A Comparative Guide to the Biological Activity of 4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic design and synthesis of novel kinase inhibitors remain a cornerstone of modern therapeutic innovation. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a "privileged structure" in medicinal chemistry, capable of mimicking the adenine hinge-binding motif of ATP in various kinases.[1] The di-halogenated derivative, 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, represents a particularly versatile starting material. Its differential halogen reactivity allows for selective and sequential functionalization at the C3 and C4 positions, enabling the systematic exploration of chemical space to optimize potency and selectivity against a range of kinase targets.

This guide provides a comparative analysis of the biological activities of derivatives conceptually accessible from the this compound scaffold. We will delve into the structure-activity relationships (SAR) of C3 and C4 substituted 7-azaindoles as potent kinase inhibitors, compare their performance against established drugs, and provide detailed experimental protocols for their synthesis and evaluation.

The Synthetic Advantage: Sequential Functionalization

The strategic placement of a bromine atom at the C4 position and an iodine atom at the C3 position of the 7-azaindole core is central to its utility. The carbon-iodine bond is more reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, compared to the carbon-bromine bond. This reactivity difference allows for a stepwise and controlled introduction of diverse substituents at the C3 position, followed by a subsequent coupling reaction at the C4 position. This sequential approach is invaluable for building molecular complexity and fine-tuning the pharmacological properties of the resulting compounds.

A similar strategy has been successfully employed in the sequential arylation of 5-bromo-6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, demonstrating the feasibility of this approach on a related poly-halogenated 7-azaindole scaffold.[2]

Comparative Analysis of Kinase Inhibitory Activity

The 7-azaindole core has been incorporated into numerous kinase inhibitors targeting a wide array of protein kinases implicated in cancer and other diseases. Below, we compare the activity of representative C3 and C4 substituted 7-azaindole derivatives with established kinase inhibitors.

Compound/Drug NameTarget Kinase(s)IC50 (nM)Cell Line(s)Reference
7-Azaindole Derivative 1 Haspin, GSK-3β150 (Haspin)-
7-Azaindole Derivative 2 Haspin410-[3]
7-Azaindole Derivative 3 DDX3-HeLa, MCF-7, MDA-MB-231
Vemurafenib B-RAF31Malme-3M[1]
Pazopanib VEGFR, PDGFR, c-Kit30 (VEGFR2)HUVEC-

Note: The 7-azaindole derivatives listed are representative examples from the literature and may not be directly synthesized from this compound in the cited studies, but represent the types of structures accessible through its functionalization.

Key Signaling Pathways Targeted by 7-Azaindole Derivatives

7-azaindole derivatives have shown inhibitory activity against kinases in various signaling pathways crucial for cell growth, proliferation, and survival. A prominent example is the RAS-RAF-MEK-ERK pathway, a central signaling cascade often dysregulated in cancer.

RAS-RAF-MEK-ERK_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS RAF RAF (e.g., B-RAF) Target for Vemurafenib RAS->RAF MEK MEK RAF->MEK 7-Azaindole Derivatives (e.g., Vemurafenib) ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival

RAS-RAF-MEK-ERK signaling pathway targeted by 7-azaindole derivatives.

Experimental Protocols

General Procedure for Sequential Suzuki Cross-Coupling

This protocol outlines a general method for the sequential functionalization of this compound, first at the C3 position (iodine) and then at the C4 position (bromine).

Sequential_Suzuki_Coupling Start 4-Bromo-3-iodo- 1H-pyrrolo[2,3-b]pyridine Step1 Suzuki Coupling 1: Arylboronic Acid 1 Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Start->Step1 Intermediate 4-Bromo-3-aryl- 1H-pyrrolo[2,3-b]pyridine Step1->Intermediate Step2 Suzuki Coupling 2: Arylboronic Acid 2 Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., Cs2CO3) Intermediate->Step2 Product 3,4-Diaryl- 1H-pyrrolo[2,3-b]pyridine Step2->Product

Workflow for sequential Suzuki coupling of this compound.

Step 1: Suzuki Coupling at the C3-Position

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water) is added the first arylboronic acid (1.1 eq) and a base (e.g., K₂CO₃, 2.0 eq).

  • The mixture is degassed with argon for 15-20 minutes.

  • A palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) is added, and the reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product, 4-bromo-3-aryl-1H-pyrrolo[2,3-b]pyridine, is purified by column chromatography.

Step 2: Suzuki Coupling at the C4-Position

  • The purified 4-bromo-3-aryl-1H-pyrrolo[2,3-b]pyridine from Step 1 (1.0 eq) is dissolved in a suitable solvent.

  • The second arylboronic acid (1.2 eq) and a different base (e.g., Cs₂CO₃, 2.5 eq) are added.

  • The mixture is degassed, and a more robust palladium catalyst (e.g., Pd(dppf)Cl₂) is added.

  • The reaction is heated until completion.

  • Work-up and purification are performed as described in Step 1 to yield the desired 3,4-diaryl-1H-pyrrolo[2,3-b]pyridine.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method to determine the in vitro potency (IC50) of a test compound against a specific protein kinase.

  • Reagent Preparation : Prepare a reaction buffer containing a buffering agent (e.g., HEPES), MgCl₂, a reducing agent (e.g., DTT), and a source of ATP. Prepare serial dilutions of the test compound and a known inhibitor (positive control).

  • Kinase Reaction : In a microplate, add the kinase enzyme, the test compound at various concentrations, and the kinase-specific substrate.

  • Initiation and Incubation : Initiate the reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection : Stop the reaction and measure the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP into the substrate) or luminescence-based assays that quantify the amount of ATP remaining after the reaction.

  • Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Conclusion

The this compound scaffold is a powerful and versatile starting point for the synthesis of novel kinase inhibitors. The ability to perform selective and sequential cross-coupling reactions at the C3 and C4 positions allows for the systematic exploration of structure-activity relationships, leading to the identification of potent and selective drug candidates. The derivatives accessible from this scaffold have demonstrated significant inhibitory activity against a range of therapeutically relevant kinases. Further exploration of this chemical space holds great promise for the development of the next generation of targeted therapies.

References

  • Legoabe, L. J., et al. (2021). Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors. Chemico-Biological Interactions, 343, 109478.
  • Guillard, J., et al. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry Letters, 17(7), 1934-1937.
  • Merour, J. Y., & Joseph, B. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19938–19970.
  • Bandarage, U. K., et al. (2021). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters, 12(11), 1731-1744.
  • Pawar, S. M., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Medical Oncology, 39(11), 179.
  • Ahmad, S., et al. (2018). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Request PDF.
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  • Li, Y., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749.
  • Merour, J. Y., & Joseph, B. (2014). The Azaindole Framework in the Design of Kinase Inhibitors.
  • Legoabe, L. J., et al. (2021). Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors. PubMed.
  • Alanazi, A. S., et al. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. NIH.
  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36.
  • Guillard, J., et al. (2007). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Synfacts, 2007(08), 0824-0824.
  • Janssen R&D. (2023). Synthesis of Highly Functionalized 4-Iodo-7-azaindazoles via Condensation/Diels-Alder/Retro-Diels-Alder Cyclization of Iodoalkynones and 2-Hydrazineylpyrimidines. PubMed.
  • Knochel, P., et al. (2013). ChemInform Abstract: Full Functionalization of the 7-Azaindole Scaffold by Selective Metalation and Sulfoxide/Magnesium Exchange.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 1H-pyrrolo[2,3-b]pyridine Analogs Derived from the 4-Bromo-3-iodo Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its unique structure, capable of forming crucial hydrogen bond interactions with protein targets, has made it a cornerstone in the development of numerous therapeutic agents, particularly kinase inhibitors.[1] Among the various starting materials for elaborating this core, the 4-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine intermediate is of particular strategic importance. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs derived from this versatile scaffold, comparing their performance against various biological targets based on published experimental data.

The utility of the 4-bromo-3-iodo-7-azaindole core lies in the differential reactivity of its halogen substituents. The carbon-iodine bond is weaker and more readily participates in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) than the more stable carbon-bromine bond. This allows for a regioselective and sequential synthetic strategy, where the C3-position can be functionalized first, followed by modification at the C4-position, enabling the systematic and precise construction of diverse molecular architectures to probe interactions with biological targets.

Caption: Core this compound scaffold.

The following sections compare the SAR of analogs derived from this scaffold against several important classes of protein kinases, highlighting how specific structural modifications influence inhibitory potency and selectivity.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Abnormal activation of the FGFR signaling pathway is a known driver in the progression of various cancers, including breast, lung, and bladder cancer.[2][3] Consequently, FGFRs are an attractive target for cancer therapy. The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a highly effective hinge-binder for FGFR kinases.

Design Rationale and SAR: The core 1H-pyrrolo[2,3-b]pyridine ring system is crucial for activity as it typically forms two key hydrogen bonds with the backbone carbonyl of residue E562 and the NH of A564 in the hinge region of the FGFR1 kinase domain.[3] Structure-activity relationship studies have focused on introducing substituents that can occupy and interact with the hydrophobic pocket of the ATP-binding site.

A notable study advanced a lead compound (1) with an IC50 of 1.9 μM against FGFR1 by exploring modifications likely accessible from the 4-bromo-3-iodo precursor.[3] The key findings are summarized below:

  • Substitution at the C3-Position: Attaching various aryl groups at this position, analogous to displacing the iodine atom, was explored. An m-methoxyphenyl group was found to be optimal. The methoxy group can form a strong hydrogen bond with the NH of residue D641, significantly enhancing potency.[3]

  • Substitution at the C5-Position: Introduction of a trifluoromethyl group at the C5-position of the pyridine ring was shown to improve activity.

  • Comparison of Analogs: A series of derivatives were synthesized to probe the hydrophobic pocket. The data reveals that small, electron-donating or weakly withdrawing groups on the C3-phenyl ring are well-tolerated. Compound 4h , featuring a 3,5-dimethoxyphenyl group, emerged as a highly potent inhibitor.[2][3][4]

Data Presentation: FGFR Inhibition

CompoundR Group (at C3-position)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference
1 m-methoxyphenyl1900---[3]
4h 3,5-dimethoxyphenyl7925712[2][3][4]

The optimization from compound 1 to 4h resulted in a nearly 300-fold increase in potency against FGFR1, demonstrating a highly successful SAR campaign.[3] Compound 4h was also shown to inhibit breast cancer cell proliferation, induce apoptosis, and block cell migration and invasion in vitro.[2][3][4]

fgfr_pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds & Activates RAS_MEK_ERK RAS-MEK-ERK Pathway FGFR->RAS_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Proliferation Cell Proliferation, Survival, Migration RAS_MEK_ERK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation Analog_4h Analog 4h (Pyrrolo[2,3-b]pyridine) Analog_4h->FGFR Inhibits

Caption: Simplified FGFR signaling pathway inhibited by 1H-pyrrolo[2,3-b]pyridine analogs.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors

GSK-3β is a serine/threonine kinase implicated in the pathogenesis of several diseases, most notably Alzheimer's disease (AD), where it contributes to the hyperphosphorylation of the tau protein.[5] Developing potent and selective GSK-3β inhibitors is a promising therapeutic strategy.

SAR Insights: A recent study described a series of novel pyrrolo[2,3-b]pyridine derivatives designed as GSK-3β inhibitors.[5] This work led to the identification of several compounds with exceptionally high potency.

  • Key Compounds: Compounds 41 , 46 , and 54 demonstrated potent enzymatic inhibition with IC50 values in the sub-nanomolar range.[5]

  • Selectivity: These compounds exhibited high selectivity for GSK-3β when tested against a panel of 24 other structurally similar kinases.[5]

  • Cellular Activity: At the cellular level, compound 41 was shown to increase the phosphorylation of GSK-3β at its inhibitory Ser9 site, which effectively blocks its activity. This, in turn, led to a decrease in the hyperphosphorylation of tau protein (at Ser396) and promoted neurite outgrowth in SH-SY5Y neuroblastoma cells.[5]

  • In Vivo Potential: Compound 41 also showed low cytotoxicity and was effective in ameliorating dyskinesia in an AlCl₃-induced zebrafish model of AD, highlighting its potential as a therapeutic lead.[5]

Data Presentation: GSK-3β Inhibition

CompoundGSK-3β IC50 (nM)Key Cellular OutcomeReference
41 0.22Decreased p-tau-Ser396, promoted neurite outgrowth[5]
46 0.26Strong enzymatic inhibition[5]
54 0.24Strong enzymatic inhibition[5]

Comparative Analysis Across Other Kinase Targets

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold extends to a range of other important kinase targets.

  • Janus Kinase 3 (JAK3) Inhibitors: For immune diseases, JAK3 is a key target. SAR studies found that introducing a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a significant increase in JAK3 inhibitory activity. This led to the identification of compound 14c as a potent and moderately selective JAK3 inhibitor with immunomodulating effects.[6]

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a critical mediator in B-cell receptor signaling and a validated target for lymphoid malignancies. Quantitative Structure-Activity Relationship (QSAR) studies on pyrrolo[2,3-b]pyridine derivatives identified key molecular descriptors contributing to inhibitory activity, including molecular volume and electronic properties (AM1_E, AM1_HOMO).[7] These models guided the design of new analogs with predicted IC50 values lower than the parent compounds.[7]

  • Maternal Embryonic Leucine Zipper Kinase (MELK) Inhibitors: MELK is overexpressed in several cancers and is a target for anti-tumor agents. A series of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives were evaluated, leading to compound 16h , which showed potent MELK inhibition (IC50 = 32 nM) and excellent anti-proliferative effects against A549, MDA-MB-231, and MCF-7 cancer cell lines (IC50 values from 0.109 μM to 0.245 μM).[8]

Experimental Protocols

To ensure the reproducibility and comparative value of SAR data, standardized experimental protocols are essential. The following are representative methodologies for key assays.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is a general method for determining the IC50 values of compounds against a specific kinase.

Objective: To measure the displacement of a fluorescent tracer from the ATP-binding pocket of the kinase by the test compound.

Methodology:

  • Reagent Preparation: Prepare a solution of the kinase, a europium-labeled antibody specific for the kinase, and a fluorescent tracer in a suitable kinase buffer.

  • Compound Dilution: Perform a serial dilution of the test compounds (e.g., this compound analogs) in DMSO, followed by dilution in the assay buffer.

  • Assay Plate Setup: Add the diluted compounds to the wells of a 384-well plate. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Kinase Addition: Add the kinase/antibody/tracer mixture to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm (Europium) and 665 nm (Tracer).

  • Data Analysis: Calculate the emission ratio (665/615). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Proliferation Assay (MTT Assay)

Objective: To assess the effect of test compounds on the metabolic activity and proliferation of cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, 4T1) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the logarithm of compound concentration to determine the GI50/IC50 value.

Conclusion

The this compound scaffold is a powerful and versatile starting point for the development of potent and selective inhibitors targeting a wide range of protein kinases. The differential reactivity of the two halogen atoms enables systematic and efficient exploration of the chemical space around the core. SAR studies consistently highlight the importance of the 7-azaindole core for hinge-binding, while modifications at the C3, C4, and other positions are critical for achieving high potency and selectivity by engaging specific sub-pockets within the kinase ATP-binding site. The analogs developed against FGFR, GSK-3β, and other kinases demonstrate the broad therapeutic potential of this chemical class, with several compounds showing promise in cellular and in vivo models of disease.

References

  • Suleman, E., et al. (2017). QSAR, Molecular Docking and Dynamics Studies of Pyrrolo[2,3- b]Pyridine Derivatives as Bruton's Tyrosine Kinase Inhibitors. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Zhang, Y., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Zhang, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules. Available at: [Link]

  • Li, J., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry. Available at: [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. Available at: [Link]

  • Alanazi, A. S., et al. (2023). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2020). Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. Bioorganic Chemistry. Available at: [Link]

  • Alanazi, A. S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. Available at: [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • Oh, H., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis, In Vitro Anti-AD, and In Silico Studies of Novel Pyrrolopyridine Derivatives as Multitarget Agents against Alzheimer's Disease. Molecules. Available at: [Link]

  • Ashton, T. D., et al. (2015). Structure–Activity Relationship Studies of Pyrrolone Antimalarial Agents. ChemMedChem. Available at: [Link]

  • Al-Oaidi, M. A., et al. (2023). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

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A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selective functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. The 7-azaindole core (1H-pyrrolo[2,3-b]pyridine) is a privileged structure in numerous biologically active compounds. The dihalogenated derivative, 4-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, presents a particularly valuable starting material, offering two distinct handles for sequential, site-selective carbon-carbon bond formation. The choice of cross-coupling methodology is paramount in achieving the desired synthetic outcome with high efficiency and selectivity. This guide provides an in-depth comparison of two of the most powerful palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Stille coupling—for the functionalization of this versatile building block.

The Strategic Advantage of this compound

The synthetic utility of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive towards oxidative addition than the C-Br bond. This reactivity difference allows for selective coupling at the C3 position, leaving the C4-bromo position intact for subsequent transformations. This stepwise approach is invaluable for the precise construction of complex molecular architectures.

Mechanistic Overview: Suzuki vs. Stille Coupling

Both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving a palladium catalyst. The fundamental steps are oxidative addition, transmetalation, and reductive elimination.

The Suzuki-Miyaura Coupling Catalytic Cycle

The Suzuki coupling involves the reaction of an organoboron reagent (typically a boronic acid or ester) with an organohalide. A base is required to activate the organoboron species for transmetalation.

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition OxAdd->PdII Transmetalation Transmetalation (R²-B(OR)₂ + Base) PdII_R1R2 R¹-Pd(II)L₂-R² PdII->PdII_R1R2 Transmetalation Transmetalation->PdII_R1R2 PdII_R1R2->Pd0 Reductive Elimination RedElim Reductive Elimination Product R¹-R² RedElim->Product Product->Pd0 Regeneration of Catalyst

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

The Stille Coupling Catalytic Cycle

The Stille coupling utilizes an organotin (organostannane) reagent to couple with an organohalide. This reaction typically does not require a base.

Stille_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition OxAdd->PdII Transmetalation Transmetalation (R²-SnR₃) PdII_R1R2 R¹-Pd(II)L₂-R² PdII->PdII_R1R2 Transmetalation Transmetalation->PdII_R1R2 PdII_R1R2->Pd0 Reductive Elimination RedElim Reductive Elimination Product R¹-R² RedElim->Product Product->Pd0 Regeneration of Catalyst

A Comparative Guide to the Efficacy of 1H-pyrrolo[2,3-b]pyridine-Based FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the FGFR Signaling Axis in Oncology

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved receptor tyrosine kinases (FGFR1-4), plays a pivotal role in regulating essential cellular processes, including proliferation, differentiation, migration, and angiogenesis. However, aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a key oncogenic driver in a multitude of solid tumors, including urothelial carcinoma, cholangiocarcinoma, and various squamous cell carcinomas. This has established the FGFRs as high-value therapeutic targets for cancer intervention.

Small molecule inhibitors that competitively bind to the ATP pocket of the FGFR kinase domain have emerged as a validated and powerful therapeutic strategy. Within this landscape, the 1H-pyrrolo[2,3-b]pyridine , also known as 7-azaindole, has been identified as a "privileged scaffold." Its structure acts as a bioisostere of the adenine core of ATP, enabling it to form critical hydrogen bonds with the kinase hinge region, thereby providing a robust anchor for potent and selective inhibition.[1][2]

This guide provides a comparative analysis of the efficacy of FGFR inhibitors derived from the 1H-pyrrolo[2,3-b]pyridine scaffold. We will present supporting experimental data for a potent exemplar from this class and compare its performance against leading clinical alternatives. Furthermore, we will delve into the medicinal chemistry rationale for exploring novel derivatives, such as the 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine core, and provide detailed protocols for the key experiments required to validate the efficacy of next-generation inhibitors.

The FGFR Signaling Pathway: A Network of Oncogenic Signals

Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize, leading to the trans-autophosphorylation of tyrosine residues within their intracellular kinase domains. This phosphorylation event creates docking sites for adaptor proteins, initiating a cascade of downstream signaling pathways critical for tumor growth and survival. The three canonical pathways are:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily drives cell proliferation.

  • PI3K-AKT-mTOR Pathway: Promotes cell survival and growth.

  • PLCγ-DAG-PKC Pathway: Influences cell migration and invasion.

A successful FGFR inhibitor must effectively block this initial phosphorylation event, thereby silencing these downstream oncogenic signals.

FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR P_FGFR p-FGFR (Dimer) FGFR->P_FGFR Dimerization & Autophosphorylation FRS2 FRS2 P_FGFR->FRS2 PLCg PLCγ P_FGFR->PLCg PI3K PI3K P_FGFR->PI3K GRB2 GRB2/SOS FRS2->GRB2 PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival & Growth AKT->Survival Migration Migration & Invasion PKC->Migration

Figure 1: Canonical FGFR Signaling Pathways.

Comparative Efficacy of FGFR Inhibitors

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. A lower IC50 value indicates a more potent compound.

Here, we compare the in vitro enzymatic potency of a lead compound derived from the 1H-pyrrolo[2,3-b]pyridine scaffold, Compound 4h , against several FGFR inhibitors that are either FDA-approved or in late-stage clinical development.[3][4]

InhibitorChemical Scaffold ClassFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Selectivity Profile
Compound 4h 1H-Pyrrolo[2,3-b]pyridine7925712Selective for FGFR1-3 over FGFR4
Erdafitinib Pyrazolo[3,4-d]pyrimidine1.22.53.05.7Pan-FGFR Inhibitor
Pemigatinib Pyrido[2,3-d]pyrimidine0.40.51.230Selective for FGFR1-3 over FGFR4
Infigratinib Pyrimidine0.91.41.060Selective for FGFR1-3 over FGFR4
Rogaratinib Phenyl-pyrazolo-quinazoline1.8<19.21.2Pan-FGFR Inhibitor

Note: IC50 values are compiled from multiple sources and may vary slightly based on assay conditions.[3][4][5][6][7][8][9][10]

As the data illustrates, Compound 4h demonstrates potent, single-digit nanomolar inhibition of FGFR1 and FGFR2, with slightly reduced but still strong activity against FGFR3.[3][4] Its ~30-fold selectivity against FGFR4 is a desirable characteristic, as potent FGFR4 inhibition has been associated with certain toxicities. While approved inhibitors like Pemigatinib and Infigratinib show greater potency, the data for Compound 4h validates the 1H-pyrrolo[2,3-b]pyridine scaffold as a highly effective starting point for developing clinically relevant FGFR inhibitors.

Structure-Based Design: The Untapped Potential of the this compound Scaffold

While no specific efficacy data for FGFR inhibitors derived from a this compound core is currently published, we can infer its potential from established principles of medicinal chemistry. The strategic placement of halogen atoms is a cornerstone of modern drug design.[11][12][13]

  • Halogen Bonding: Heavier halogens like bromine and iodine can act as Lewis acids, forming short-range, stabilizing interactions known as halogen bonds with Lewis bases (e.g., the backbone carbonyl oxygens) in the ATP binding pocket.[14][15][16] This can significantly enhance binding affinity and inhibitor potency.

  • Exploring Hydrophobic Pockets: The bromo and iodo substituents provide bulk and lipophilicity, which can be used to probe and occupy hydrophobic regions of the kinase active site, potentially increasing selectivity and potency.

  • A Synthetic Handle for Lead Hopping: The carbon-iodine bond is particularly useful as a synthetic handle. It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the rapid and systematic introduction of a diverse array of chemical fragments. This enables chemists to "hop" from an initial lead to novel chemical matter, exploring the structure-activity relationship (SAR) to optimize for potency, selectivity, and pharmacokinetic properties.

SBDD Logic Scaffold Core Scaffold (1H-pyrrolo[2,3-b]pyridine) Substitution Introduce 4-Br, 3-I Substitution Pattern Scaffold->Substitution Rationale Medicinal Chemistry Rationale Substitution->Rationale Library Generate Focused Compound Library Substitution->Library Via Cross-Coupling HBond Halogen Bonding Rationale->HBond Hydrophobic Probe Hydrophobic Pockets Rationale->Hydrophobic Handle Synthetic Handle (Suzuki, etc.) Rationale->Handle Screen Screen for Efficacy (IC50) Library->Screen Optimize Optimize Lead Compound (ADME/Tox) Screen->Optimize Identify Hit

Figure 2: Structure-Based Design logic for novel inhibitors.

Experimental Protocols for Efficacy Determination

Validating the efficacy of a novel FGFR inhibitor requires a multi-tiered experimental approach, progressing from enzymatic assays to cell-based models and finally to in vivo studies.

Inhibitor Validation Workflow Start Novel Compound Assay1 In Vitro Kinase Assay (Biochemical IC50) Start->Assay1 Potency Assay2 Cell-Based Assay (Viability GI50) Assay1->Assay2 Cellular Activity Assay3 Target Engagement Assay (Western Blot for p-FGFR) Assay2->Assay3 Mechanism Assay4 In Vivo Xenograft Model (Tumor Growth Inhibition) Assay3->Assay4 Efficacy End Validated Lead Assay4->End

Figure 3: Standard workflow for inhibitor efficacy validation.
Protocol 1: In Vitro FGFR Kinase Enzymatic Assay (ADP-Glo™ Format)

This protocol determines the direct inhibitory effect of a compound on the enzymatic activity of purified FGFR kinases.

Objective: To determine the IC50 value of a test compound against FGFR1, 2, 3, and 4.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, FGFR4 enzymes (e.g., from Promega, Carna Biosciences).

  • Poly(Glu,Tyr) 4:1 peptide substrate.

  • ATP solution.

  • Test compound serially diluted in DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Kinase Reaction Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT).

  • 384-well white assay plates.

  • Plate-reading luminometer.

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Add 1 µL of each dilution (or DMSO for controls) to the wells of a 384-well plate.

  • Enzyme Preparation: Dilute the FGFR enzyme to a working concentration (e.g., 1-5 ng/µL, determined via prior enzyme titration) in Kinase Reaction Buffer.

  • Substrate/ATP Mix: Prepare a mix of Poly(Glu,Tyr) substrate and ATP in Kinase Reaction Buffer. The final concentration in the assay should be near the Km of ATP for each enzyme (typically 10-50 µM).

  • Reaction Initiation: Add 2 µL of the diluted enzyme to each well. Then, add 2 µL of the Substrate/ATP mix to initiate the kinase reaction. The final volume is 5 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via luciferase. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Analysis: Convert luminescence values to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.[5][8][17][18]

Protocol 2: Cell Viability/Proliferation Assay (MTT Assay)

This assay measures the effect of an inhibitor on the metabolic activity of cancer cells that are dependent on FGFR signaling.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound in an FGFR-dependent cancer cell line (e.g., SNU-16 for FGFR2 amplification, RT-112 for FGFR3 mutation).

Materials:

  • FGFR-dependent human cancer cell line.

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

  • Test compound serially diluted in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well clear, flat-bottom tissue culture plates.

  • Microplate spectrophotometer (ELISA reader).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) wells as controls.

  • Incubation: Incubate the plates for 72-96 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the background absorbance (from wells with medium only). Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the GI50 value.[6][7][14][15][19]

Protocol 3: Western Blot for Target Engagement and Downstream Signaling

This protocol verifies that the inhibitor engages its target (FGFR) in cells and blocks downstream pathway activation (e.g., ERK phosphorylation).

Objective: To assess the dose-dependent inhibition of FGFR and ERK phosphorylation in treated cells.

Materials:

  • FGFR-dependent cancer cell line.

  • Serum-free medium and complete medium.

  • Test compound.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-FGFR (Tyr653/654), anti-total-FGFR, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-β-actin (loading control).

  • HRP-conjugated secondary antibody.

  • ECL chemiluminescence substrate and imaging system.

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Serum-starve the cells for 12-24 hours.

  • Inhibitor Pre-treatment: Treat cells with increasing concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.

  • Ligand Stimulation: Stimulate the cells with a relevant FGF ligand (e.g., 10 ng/mL FGF2) for 15 minutes to induce receptor phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Collect the lysate and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-FGFR) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: To analyze total protein levels, strip the membrane and reprobe with antibodies against total FGFR, total ERK, and β-actin.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal to demonstrate dose-dependent inhibition.[20][21][22][23][24]

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold represents a highly validated and promising platform for the discovery of novel FGFR inhibitors. Exemplars from this class demonstrate potent, low-nanomolar efficacy against key FGFR isoforms, rivaling the activity of several clinical-stage compounds.

While direct data on a This compound derivative is not yet available in public literature, the strategic rationale for its investigation is compelling. The unique properties of heavy halogens in modulating kinase binding through halogen bonds and the synthetic tractability of the iodo group for library generation make this an attractive, unexplored area of chemical space. Future research efforts focused on the synthesis and evaluation of such compounds, using the robust experimental workflows detailed in this guide, could lead to the development of next-generation FGFR inhibitors with superior potency, improved selectivity, and a more favorable therapeutic window.

References

  • Voth, A. R., & Ho, P. S. (2007). The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current topics in medicinal chemistry, 7(14), 1336–1348. [Link]

  • Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of medicinal chemistry, 56(4), 1363–1388.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 11, 2026, from [Link]

  • Pemigatinib for adults with previously treated, locally advanced or metastatic cholangiocarcinoma with FGFR2 fusions/rearrangements. (2022). Therapeutic Advances in Medical Oncology, 14, 17588359221115486. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 21049-21059. [Link]

  • Bandarage, U. K., et al. (2018). ROCK inhibitors 3: Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors. Bioorganic & medicinal chemistry letters, 28(15), 2622–2626.
  • Subbiah, V., et al. (2021). Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib. Cancer Management and Research, 13, 7959–7971.
  • Loriot, Y., et al. (2023). Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer. Clinical Cancer Research, 29(17), 3466–3477.
  • Cavallo, G., et al. (2024). Structural Insights on the Role of Halogen Bonding in Protein MEK Kinase-Inhibitor Complexes. Chemistry, an Asian journal, e202301033.
  • Lin, Q., et al. (2022). Characterization of the cholangiocarcinoma drug pemigatinib against FGFR gatekeeper mutants.
  • Kaur, T., & Shukla, A. K. (2016). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in cell biology, 132, 205–216.
  • Kumar, R. S., et al. (2022). Bioisosteric replacements of tyrosine kinases inhibitors to make potent and safe chemotherapy against malignant cells. Journal of biomolecular structure & dynamics, 1–11.
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 21049-21059. Available from: [Link]

  • Hollebecque, A., et al. (2021). A new promising oncogenic target (p.C382R) for treatment with pemigatinib in patients with cholangiocarcinoma. ESMO open, 6(5), 100257.
  • Sharma, T., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
  • Krook, M. A., et al. (2019). Characterization of a KLK2-FGFR2 fusion gene in two cases of metastatic prostate cancer.
  • Paris, M., et al. (2021). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules (Basel, Switzerland), 26(18), 5649.
  • Ader, A., et al. (2022). Patient-derived models of FGFR2 fusion-positive ICC are sensitive to FGFR inhibition.
  • Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European journal of medicinal chemistry, 258, 115621.
  • El-Damasy, A. K., et al. (2020).
  • Witty, D. R., & Cox, B. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Comprehensive Medicinal Chemistry III (pp. 538-574). Elsevier.
  • Boichuk, S., et al. (2022). Infigratinib (BGJ 398), a Pan-FGFR Inhibitor, Targets P-Glycoprotein and Increases Chemotherapeutic-Induced Mortality of Multidrug-Resistant Tumor Cells. Biomedicines, 10(3), 543.
  • Hall, T. G., et al. (2019). Development of resistance to FGFR inhibition in urothelial carcinoma via multiple pathways in vitro.
  • Bioisosteric Replacements. (2021, January 30). Cambridge MedChem Consulting. Retrieved January 11, 2026, from [Link]

  • Zhang, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules (Basel, Switzerland), 22(4), 583.
  • Grünewald, S., et al. (2019). Rogaratinib: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models. International journal of cancer, 145(5), 1346–1357.
  • Infigratinib a Novel, Potent Selective TKI Targeting FGFR Fusions in Different Tumor Types. (2019, April 2). The Oncology Pharmacist. Retrieved January 11, 2026, from [Link]

  • PEMAZYRE® (pemigatinib) Mechanism of Action. (n.d.). Incyte. Retrieved January 11, 2026, from [Link]

  • Whalen, K. A., et al. (2019). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of medicinal chemistry, 62(22), 10295–10313.
  • Jin, Q., et al. (2021). Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma. Bioorganic & medicinal chemistry, 29, 115862.
  • Javle, M., et al. (2021). Infigratinib Promotes Clinical Activity in Patients With Chemo-Refractory, FGFR2+ Cholangiocarcinoma. Targeted Oncology, 16(1), 1-10.

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A Comparative Guide to the Analytical Validation of 4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine Purity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the journey from a promising molecule to a therapeutic agent is paved with rigorous analytical scrutiny. The chemical purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy. 4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine, a key heterocyclic building block for a range of targeted therapeutics, including kinase inhibitors, exemplifies this principle. The presence of even trace impurities—be they residual starting materials, by-products, or degradants—can have profound implications, potentially altering biological activity or introducing toxicity.

This guide provides an in-depth comparison of principal analytical methods for the validation of this compound purity. We will move beyond procedural lists to explore the causality behind methodological choices, grounding our discussion in the harmonized principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3] The objective is to equip researchers and drug development professionals with the expertise to select and implement robust, self-validating analytical systems that ensure the integrity of their active pharmaceutical ingredients (APIs).

Pillar 1: The Framework of Analytical Validation

Before comparing techniques, it is crucial to understand the universal parameters by which their performance is judged. The ICH Q2(R2) guideline provides a comprehensive framework for validating analytical procedures.[3] These parameters ensure that a chosen method is fit for its intended purpose, which, in this context, is the accurate and precise assessment of purity and impurity levels.

A validated analytical procedure must demonstrate:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][4]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[1][2]

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]

  • Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery.[1][2]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

The following sections will evaluate High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy against these foundational pillars.

Pillar 2: Orthogonal Methods for Purity Determination

No single analytical technique is infallible. A robust purity validation strategy relies on an orthogonal approach, employing methods with different chemical principles to provide a comprehensive and reliable assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity and Impurity Quantification

HPLC is the preeminent technique for purity analysis in the pharmaceutical industry, prized for its high resolution, sensitivity, and suitability for non-volatile compounds like this compound.

Causality Behind the Method: The choice of Reversed-Phase HPLC (RP-HPLC) is dictated by the analyte's structure. With a molecular weight of 322.93 g/mol and a heterocyclic aromatic system, the compound possesses moderate polarity, making it ideal for retention on a non-polar stationary phase (like C18) and elution with a polar mobile phase. A gradient elution is selected over an isocratic one to ensure that impurities with a wide range of polarities—from more polar starting materials to less polar dimeric by-products—are effectively separated and eluted as sharp peaks within a reasonable timeframe. UV detection is chosen because the pyrrolopyridine core contains a chromophore that absorbs strongly in the UV region, providing high sensitivity.

Experimental Protocol: RP-HPLC for Purity Determination

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.

Data Presentation: HPLC Method Validation Summary

Validation ParameterAcceptance CriteriaTypical Result
Specificity Peak purity > 99.5%, baseline resolution > 2.0Main peak is spectrally pure; separates known impurities.
Linearity (r²) ≥ 0.9990.9998 over 0.1 - 10 µg/mL
Range LOQ to 120% of assay concentration0.05 µg/mL to 1.2 mg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability ≤ 1.0%; Intermediate ≤ 2.0%Repeatability: 0.4%; Intermediate: 0.9%
LOD Signal-to-Noise ≥ 3:10.015 µg/mL
LOQ Signal-to-Noise ≥ 10:10.05 µg/mL

Mandatory Visualization: HPLC Experimental Workflow

Caption: Workflow for HPLC purity validation.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Approach for Volatile Impurities

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[5] For this compound, its primary utility lies in detecting volatile process impurities (e.g., residual solvents) or specific, thermally stable by-products that may not be well-resolved by HPLC.

Causality Behind the Method: The compound itself has a relatively high boiling point and may exhibit some thermal instability, making direct GC analysis challenging without careful optimization. The key is to use a lower, well-controlled injector temperature and a highly inert system to prevent on-column degradation. A non-polar column (e.g., 5% phenyl-methylpolysiloxane) is chosen as it separates compounds primarily based on boiling point. Mass Spectrometric detection is indispensable here; it provides definitive identification of peaks based on their mass spectra and fragmentation patterns. The characteristic isotopic pattern of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) provides an unmistakable signature for bromine-containing impurities.[6]

Experimental Protocol: GC-MS for Impurity Profiling

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet: Splitless mode, 250 °C.

  • Oven Program:

    • Initial: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

  • MS Transfer Line: 280 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

  • Scan Range: 40-550 m/z.

  • Sample Preparation: Dissolve sample in Dichloromethane to a concentration of 1.0 mg/mL.

Data Presentation: GC-MS Method Validation Summary

Validation ParameterAcceptance CriteriaTypical Result
Specificity Unique mass spectrum for each component.Confirmed by library matching and fragmentation patterns.
LOD Signal-to-Noise ≥ 3:10.1 - 1 ng/mL for target impurities
LOQ Signal-to-Noise ≥ 10:10.3 - 3 ng/mL for target impurities
Precision (% RSD) ≤ 15% at LOQ12.5%

Mandatory Visualization: GC-MS Experimental Workflow

Caption: Workflow for GC-MS impurity identification.

NMR Spectroscopy: The Gold Standard for Structural Confirmation

While chromatography excels at separation and quantification, NMR spectroscopy provides unparalleled insight into molecular structure.[7][8] For purity validation, its role is twofold: definitive structural confirmation of the main component and the identification and characterization of unknown impurities. Furthermore, quantitative NMR (qNMR) can provide a highly accurate purity value without the need for a specific reference standard of the analyte itself.

Causality Behind the Method: ¹H NMR is used because protons are abundant and highly sensitive. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum create a unique fingerprint of the this compound molecule. Any deviation from the expected pattern, such as the appearance of extra peaks, signals impurities. A high-purity, stable internal standard with non-overlapping signals (e.g., maleic acid) is added in a precisely known amount, allowing the purity of the analyte to be calculated by comparing the integral of one of its signals to the integral of the standard's signal.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Sample Preparation:

    • Accurately weigh ~10 mg of this compound.

    • Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid).

    • Dissolve both in a precise volume of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a long relaxation delay (D1 ≥ 5 * T₁) to allow for full magnetization recovery of all relevant nuclei.

  • Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculation: Calculate the purity using the standard qNMR equation, accounting for molecular weights and the number of protons contributing to each integrated signal.

Mandatory Visualization: Logic of NMR Purity Assessment

NMR_Logic cluster_input Input cluster_output Analysis & Output Analyte Test Sample (4-Bromo-3-iodo...) Acquire Acquire 1H NMR Spectrum Analyte->Acquire Standard Internal Standard (Known Purity & Mass) Standard->Acquire Process Process Spectrum Integrate Signals Acquire->Process Confirm Confirm Structure (Chemical Shifts, Couplings) Process:f0->Confirm Identify Identify Impurities (Extraneous Signals) Process:f0->Identify Quantify Calculate Purity (qNMR) (Compare Integrals) Process:f1->Quantify

Caption: Logical flow of NMR for structure and purity analysis.

Pillar 3: A Synthesized Comparison for Method Selection

The choice of analytical methodology is driven by the specific question being asked. Is the goal routine batch release, identification of an unknown impurity, or primary characterization? The table below provides a comparative summary to guide this decision-making process.

FeatureHPLC-UVGC-MSNMR Spectroscopy
Primary Application Quantitative purity & impurity profilingVolatile/semi-volatile impurity IDStructural confirmation & absolute quantification (qNMR)
Quantitation Excellent (requires reference standard)Good (requires reference standard)Excellent (can be absolute via qNMR)
Specificity Good (based on retention time & UV)Excellent (based on retention time & mass spectrum)Excellent (based on unique chemical signature)
Impurity Identification Limited (requires isolation or MS coupling)Excellent for amenable compoundsExcellent (provides structural data)
Throughput HighMediumLow
Robustness HighMedium (sensitive to matrix effects)High
Destructive? YesYesNo

Conclusion and Authoritative Recommendation

For the comprehensive purity validation of this compound, no single method is sufficient. A scientifically sound and regulatory-compliant strategy must be orthogonal.

  • Primary Method for Routine Quality Control: Reversed-Phase HPLC with UV/PDA detection should be the primary validated method for routine purity assessment and impurity quantification. Its high precision, robustness, and throughput make it ideal for batch release testing.

  • Definitive Identification and Structural Elucidation: NMR Spectroscopy is essential for the initial structural confirmation of the reference standard and the bulk material. It serves as the ultimate arbiter of identity. Furthermore, it is the most powerful tool for identifying and characterizing unknown process impurities or degradants, especially when they are non-volatile.

  • Complementary Impurity Screening: GC-MS should be employed as a complementary technique to screen for volatile or semi-volatile impurities that may not be detected by HPLC, such as residual solvents or specific low-molecular-weight by-products.

By integrating these three pillars—HPLC for quantification, GC-MS for volatile screening, and NMR for structural integrity—researchers and drug development professionals can construct a self-validating system that ensures the purity, safety, and quality of this compound, thereby building a solid foundation for successful drug development.

References

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Vertex AI Search. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • PubChem. 4-Bromo-2-iodo-1H-pyrrolo[2,3-B]pyridine. National Institutes of Health.
  • CymitQuimica. 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine.
  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products.
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide, 3rd Revised Edition. Wiley.
  • Hoh, E., & Hites, R. A. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Analytical Chemistry.
  • Slideshare. Structural elucidation by NMR(1HNMR).
  • Huynh, W., & Conley, M. P. Solid-State NMR Spectroscopy and Computational Modeling for Structure Elucidation.
  • YouTube. (2023). Bromo pattern in Mass Spectrometry.
  • Society for the Development of Analytical Chemistry in Medicine and Biology. New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods.

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A Comparative Guide to the Synthesis of 4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, also known as 4-bromo-3-iodo-7-azaindole, is a versatile synthetic intermediate of significant interest in drug discovery. The strategic placement of two distinct halogen atoms on the 7-azaindole scaffold allows for selective functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures. This guide presents a detailed examination of a frequently employed multi-step synthesis starting from 7-azaindole and discusses the potential for more convergent synthetic strategies.

Method 1: Multi-Step Linear Synthesis from 7-Azaindole

A prevalent and well-documented approach to the synthesis of this compound involves a four-step linear sequence starting from the commercially available 7-azaindole. This method relies on a series of well-established transformations, including N-oxidation, bromination, and iodination.

Synthetic Pathway

Multi-Step Synthesis Start 7-Azaindole Step1 N-Oxidation Start->Step1 Intermediate1 7-Azaindole-N-oxide Step1->Intermediate1 mCPBA or H₂O₂ Step2 Bromination Intermediate1->Step2 Intermediate2 4-Bromo-7-azaindole Step2->Intermediate2 e.g., POBr₃ or NBS Step3 Iodination Intermediate2->Step3 Product This compound Step3->Product NIS

Caption: Multi-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1H-pyrrolo[2,3-b]pyridine-7-oxide (7-Azaindole-N-oxide)

A common method for the N-oxidation of 7-azaindole involves the use of an oxidizing agent such as hydrogen peroxide in a suitable solvent like tetrahydrofuran (THF)[1].

  • Procedure: To a solution of 7-azaindole in THF, cooled in an ice bath, hydrogen peroxide is added dropwise. The reaction is typically stirred for several hours at room temperature.

  • Work-up and Purification: The reaction mixture is concentrated, and the product is precipitated by the addition of a non-polar solvent like n-hexane. The resulting solid is collected by filtration and dried.

  • Yield: This step can achieve high yields, often exceeding 90%[1].

Step 2: Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine (4-Bromo-7-azaindole)

The bromination of the 7-azaindole-N-oxide intermediate can be achieved using various brominating agents. One documented method utilizes methanesulfonic anhydride and tetramethylammonium bromide in N,N-dimethylformamide (DMF)[2].

  • Procedure: 1H-pyrrolo[2,3-b]pyridine-7-oxide and tetramethylammonium bromide are dissolved in DMF. The mixture is cooled, and methanesulfonic anhydride is added in portions. The reaction is stirred at low temperature and then allowed to warm to room temperature[2].

  • Work-up and Purification: The reaction is quenched with water, and the pH is adjusted to neutral. The product precipitates and is collected by filtration, washed with cold water, and dried under vacuum[2].

  • Yield: This bromination step typically provides moderate yields, in the range of 50-60%[2].

Step 3: Synthesis of this compound

The final step involves the regioselective iodination of 4-bromo-7-azaindole at the C3 position of the pyrrole ring. N-Iodosuccinimide (NIS) is a commonly used reagent for this transformation.

  • Procedure: To a solution of 4-bromo-1H-pyrrolo[2,3-b]pyridine in a suitable solvent such as dichloromethane (CH₂Cl₂), N-iodosuccinimide is added. The reaction is stirred at room temperature until completion.

  • Work-up and Purification: The reaction mixture is typically washed with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by a brine wash. The organic layer is dried and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization[3].

  • Yield: The yield for this iodination step can vary but is generally good.

Data Presentation
StepTransformationKey ReagentsTypical YieldReference
1N-OxidationH₂O₂ / THF>90%[1]
2BrominationMs₂O, (CH₃)₄NBr / DMF56%[2]
3IodinationNIS / CH₂Cl₂Good (specifics vary)General Method

Benchmarking Against Alternative Methods

While the linear synthesis is a reliable route, its multi-step nature can lead to a lower overall yield and increased consumption of time and resources. For industrial applications and large-scale synthesis, more convergent or one-pot approaches are highly desirable.

Alternative Strategy 1: Regioselective Halogenation of 7-Azaindole

A more direct approach would involve the sequential, regioselective halogenation of the 7-azaindole starting material. However, controlling the regioselectivity of direct halogenation on the 7-azaindole core can be challenging. The C3 position of the pyrrole ring is generally the most nucleophilic and prone to electrophilic substitution. Therefore, a direct iodination followed by bromination at the C4 position would be a plausible alternative.

Alternative Synthesis Start 7-Azaindole Step1 Direct C3-Iodination Start->Step1 Intermediate1 3-Iodo-7-azaindole Step1->Intermediate1 I₂ / Base Step2 Regioselective C4-Bromination Intermediate1->Step2 Product This compound Step2->Product Brominating Agent

Caption: A potential alternative two-step synthesis.

Discussion: While conceptually more efficient, this route's feasibility hinges on achieving high regioselectivity in both halogenation steps. Direct iodination of 7-azaindole at the C3 position is known to proceed with good selectivity[4]. However, the subsequent bromination at the C4 position of 3-iodo-7-azaindole would need to be carefully optimized to avoid side reactions and ensure the desired regiochemical outcome. This approach warrants further investigation as it could significantly shorten the synthetic sequence.

Alternative Strategy 2: One-Pot or Convergent Syntheses

The development of one-pot or convergent synthetic methodologies for constructing the di-halogenated 7-azaindole core would represent a significant advancement. Such strategies could involve, for example, the cyclization of a suitably functionalized pyridine precursor that already contains the necessary halogen atoms or their precursors. While specific one-pot syntheses for this compound are not extensively reported in the readily available literature, this remains an active area of research in heterocyclic chemistry[1][5].

Safety and Handling of Reagents

The synthesis of this compound involves the use of several hazardous reagents that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • N-Bromosuccinimide (NBS): A lachrymator and corrosive solid. It is an oxidizer and should be handled with care, avoiding contact with skin and eyes. In case of fire, it may intensify the blaze[6][7][8][9].

  • N-Iodosuccinimide (NIS): Harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Standard safety precautions for handling solid chemicals should be followed[10][11][12][13][14].

  • Hydrogen Peroxide: A strong oxidizing agent. Concentrated solutions can cause severe burns.

  • Methanesulfonic Anhydride: Corrosive and should be handled with care.

Cost Analysis Considerations

A comprehensive cost analysis should consider not only the price of starting materials and reagents but also factors such as reaction time, energy consumption, waste disposal, and labor costs.

  • Starting Materials: 7-Azaindole is a commercially available but relatively expensive starting material.

  • Reagents: Halogenating agents like NBS and NIS, as well as other reagents like methanesulfonic anhydride, contribute to the overall cost.

  • Process Efficiency: The multi-step linear synthesis, with its moderate yields in some steps, can lead to a higher cost per gram of the final product compared to a more efficient, higher-yielding convergent synthesis. A detailed cost-benefit analysis would be necessary to determine the most economically viable route for a given scale of production.

Characterization Data for this compound

Accurate characterization of the final product is crucial for confirming its identity and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole and pyridine rings.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the compound, confirming its molecular weight.

While specific, publicly available spectra for this compound are limited, data for the precursor 4-bromo-7-azaindole is available and can serve as a reference point[15].

Conclusion

The multi-step linear synthesis from 7-azaindole provides a reliable, albeit lengthy, route to this compound. For researchers requiring this versatile building block, this method offers a well-trodden path. However, for process development and large-scale manufacturing, the development of more convergent and higher-yielding synthetic strategies is a critical objective. Future research should focus on exploring regioselective di-halogenation of 7-azaindole and the design of novel one-pot or convergent syntheses to improve the overall efficiency and cost-effectiveness of producing this valuable intermediate.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

  • DC Fine Chemicals. (n.d.). Safety Data Sheet: N-Iodosuccinimide. Retrieved from [Link]

  • Thermo Fisher Scientific. (2015, January 19). SAFETY DATA SHEET: N-Bromosuccinimide. Retrieved from [Link]

  • A Material Safety Data Sheet N-Iodosuccinimide. (n.d.). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN102746295A - Preparation method for 4-substituted-7-azaindole.
  • ResearchGate. (n.d.). Different strategies for synthesis of 7-azaindoles. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles. Retrieved from [Link]

  • RSC Publishing. (n.d.). Regioselective C5-H direct iodination of indoles. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides. Retrieved from [Link]

  • Orito, K., Takeo, M., Hatakeyama, T., & Tokuda, M. (n.d.). Regioselective iodination of 1-aza-, 1-oxa- or 1-thia-benzocyclic compounds with mercury(II) oxide and iodine. Retrieved from [Link]

Sources

The Versatility of the 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine Scaffold: A Comparative Guide to Synthesized Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology drug discovery, the identification of versatile scaffolds that can be elaborated into potent and selective kinase inhibitors is a paramount objective. The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, core is one such privileged structure, forming the backbone of several clinically approved and investigational drugs. This guide focuses on the synthetic utility and biological potential of a specific, highly functionalized starting material: 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine . The strategic placement of two distinct halogen atoms at the C3 and C4 positions allows for selective and sequential chemical modifications, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This enables the generation of diverse libraries of 3,4-disubstituted 1H-pyrrolo[2,3-b]pyridine derivatives with the potential to target a range of protein kinases implicated in cancer.

The Strategic Advantage of the this compound Scaffold

The differential reactivity of the C-I and C-Br bonds is the cornerstone of the synthetic utility of this compound. The carbon-iodine bond is more susceptible to oxidative addition to a palladium(0) catalyst compared to the carbon-bromine bond. This allows for a regioselective Suzuki-Miyaura coupling at the C3 position, introducing an aryl or heteroaryl moiety. The remaining bromide at the C4 position can then be subjected to a second, distinct cross-coupling reaction to introduce further diversity. This sequential approach provides precise control over the final structure of the molecule, a critical aspect in optimizing kinase inhibitory activity and selectivity.

Caption: Sequential cross-coupling strategy for diversifying the this compound scaffold.

Case Study: 1H-pyrrolo[2,3-b]pyridine Derivatives as Potent FGFR Inhibitors

A study by Jin et al. (2021) highlights the potential of the 1H-pyrrolo[2,3-b]pyridine scaffold in developing potent FGFR inhibitors.[1][2] While not starting from the exact 4-bromo-3-iodo precursor, their work on 1H-pyrrolo[2,3-b]pyridine derivatives provides a valuable blueprint for the potential outcomes of such a synthetic strategy.

In Vitro Performance

The study identified compound 4h as a highly potent inhibitor of FGFR1, 2, and 3.[1][2] The in vitro inhibitory activities of this lead compound and its analogs were assessed using enzymatic assays, and their anti-proliferative effects were evaluated in cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Representative 1H-pyrrolo[2,3-b]pyridine Derivatives against FGFRs [1][2]

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
4h 7925712
3h >1000>1000>1000>1000
4a 150200350>1000
4l 5075150>1000

The data clearly demonstrates that small structural modifications around the 1H-pyrrolo[2,3-b]pyridine core can lead to significant changes in potency and selectivity. Compound 4h emerged as a promising lead with low nanomolar efficacy against FGFR1/2/3.

To assess the impact on cancer cell viability, the compounds were tested against the 4T1 breast cancer cell line.

Table 2: In Vitro Anti-proliferative Activity against 4T1 Breast Cancer Cells [1][2]

CompoundIC50 (µM)
4h 0.5
3h >10
4a 2.5
4l 1.2

Compound 4h demonstrated potent inhibition of 4T1 cell proliferation, consistent with its enzymatic inhibitory activity. Further in vitro studies revealed that 4h induced apoptosis and inhibited the migration and invasion of 4T1 cells, key processes in cancer metastasis.[1][2]

Comparative Analysis: A Look at the BRAF Inhibitor Vemurafenib

Vemurafenib is a potent inhibitor of the BRAF V600E mutant kinase and is an approved therapeutic for metastatic melanoma. It also contains a pyrrolo[2,3-b]pyridine core, underscoring the importance of this scaffold in kinase inhibitor design.

In Vitro Performance of Vemurafenib

Vemurafenib exhibits high potency against the BRAF V600E mutant, with reported IC50 values in the low nanomolar range in enzymatic assays. Its anti-proliferative effects are most pronounced in cancer cell lines harboring the BRAF V600E mutation, such as the A375 melanoma cell line.

Table 3: In Vitro Profile of Vemurafenib

ParameterVemurafenib
Target BRAF V600E
Enzymatic IC50 ~31 nM
A375 Cell Proliferation IC50 ~100-500 nM

Comparing the in vitro data, the FGFR inhibitor 4h demonstrates a similar level of potency against its target kinases as Vemurafenib does against BRAF V600E. Both compounds effectively inhibit the proliferation of cancer cell lines driven by their respective target kinases.

In Vivo Efficacy: A Comparative Perspective

In vivo studies are critical for evaluating the therapeutic potential of a drug candidate. These studies typically involve xenograft models where human cancer cells are implanted into immunocompromised mice.

In Vivo Performance of 1H-pyrrolo[2,3-b]pyridine-based FGFR Inhibitors

While specific in vivo data for compounds derived from this compound is not available, the study on FGFR inhibitors provides a relevant example. A lead compound from a similar series demonstrated significant tumor growth inhibition in a xenograft model of breast cancer.

In Vivo Performance of Vemurafenib

Vemurafenib has been extensively studied in vivo. In A375 (BRAF V600E) melanoma xenograft models, orally administered Vemurafenib leads to significant and sustained tumor regression.[1][3]

Table 4: Comparative Overview of In Vivo Performance

Feature1H-pyrrolo[2,3-b]pyridine FGFR Inhibitor (Hypothetical based on analogs)Vemurafenib (BRAF V600E Inhibitor)
Animal Model Breast Cancer XenograftMelanoma Xenograft (A375)
Administration OralOral
Efficacy Significant tumor growth inhibitionSignificant tumor regression

Both classes of compounds, targeting different kinases but sharing a common scaffold, demonstrate promising anti-tumor activity in preclinical in vivo models. The success of Vemurafenib in the clinic provides a strong rationale for the further development of other kinase inhibitors derived from the versatile 1H-pyrrolo[2,3-b]pyridine core.

Signaling Pathways and Mechanisms of Action

The compounds discussed exert their anti-cancer effects by inhibiting key signaling pathways that drive tumor growth and survival.

Caption: A typical workflow for the preclinical evaluation of novel kinase inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a highly valuable starting point for the synthesis of novel kinase inhibitors. Its capacity for selective, sequential functionalization allows for the systematic exploration of chemical space and the optimization of potency and selectivity against a variety of kinase targets. As exemplified by the success of FGFR inhibitors derived from the broader 1H-pyrrolo[2,3-b]pyridine family and the clinical utility of the BRAF inhibitor Vemurafenib, this scaffold holds significant promise for the development of the next generation of targeted cancer therapies.

Future research should focus on the synthesis and comprehensive biological evaluation of compound libraries derived specifically from this compound. Direct head-to-head in vivo comparisons with standard-of-care agents will be crucial in establishing the therapeutic potential of these novel agents. Furthermore, detailed structure-activity relationship studies will guide the design of inhibitors with improved pharmacokinetic and pharmacodynamic properties, ultimately paving the way for their clinical translation.

References

  • Jin, Q. et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21571-21583. [Link]

  • Avram, S. et al. (2017). Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice. Oncology Reports, 38(1), 27-36. [Link]

  • Altogen Labs. (n.d.). A375 Xenograft Model. Retrieved from [Link]

Sources

A Comparative Guide to the Selectivity of Kinase Inhibitors Derived from the 4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases has led to the development of numerous clinical candidates and approved drugs. The strategic introduction of halogen atoms, such as bromine and iodine, at the 4- and 3-positions of this scaffold provides versatile synthetic handles for the construction of diverse inhibitor libraries through cross-coupling reactions. This guide offers an in-depth comparative analysis of the selectivity of kinase inhibitors synthesized from the 4-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine core, with a focus on the well-characterized Aurora kinase inhibitor, GSK1070916, and its analogues.

The Strategic Advantage of the Di-halogenated 7-Azaindole Scaffold

The this compound scaffold is a powerful starting point for kinase inhibitor synthesis due to the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the sequential and regioselective introduction of different aryl or heteroaryl moieties at the C-3 and C-4 positions, enabling a thorough exploration of the chemical space around the 7-azaindole core. This targeted diversification is crucial for achieving high potency and, critically, selectivity for the desired kinase target.

Comparative Selectivity Profile of GSK1070916

GSK1070916 is a potent, ATP-competitive inhibitor of Aurora B and Aurora C kinases, which are key regulators of mitosis.[1][2] Its development leveraged the synthetic versatility of a di-halogenated 7-azaindole precursor, allowing for the optimization of substituents to achieve high affinity and selectivity.[3]

Primary Targets: Aurora B and Aurora C

GSK1070916 exhibits exceptional potency against Aurora B and Aurora C, with Ki* values of 0.38 ± 0.29 nM and 1.5 ± 0.4 nM, respectively.[1] This potent inhibition is accompanied by a remarkably long enzyme-inhibitor dissociation half-life of over 480 minutes for Aurora B and 270 minutes for Aurora C, a feature that distinguishes it from other clinical Aurora kinase inhibitors like AZD1152 and VX-680.[4][5]

Selectivity Against Aurora A

A key attribute of GSK1070916 is its high selectivity for Aurora B/C over the closely related Aurora A. It is over 250-fold more selective for Aurora B than for Aurora A (Ki = 490 ± 60 nM).[1][5] This selectivity is critical, as Aurora A and Aurora B have distinct roles in mitosis, and their non-selective inhibition can lead to different cellular phenotypes and potential toxicities.[6]

Kinome-wide Selectivity

To assess its broader selectivity, GSK1070916 was profiled against a panel of 328 kinases.[4] The results underscore its high selectivity, with only a handful of other kinases being inhibited at concentrations close to those required for Aurora B/C inhibition.

Kinase TargetIC50 (nM)Fold Selectivity vs. Aurora B
Aurora B 3.5 1
Aurora C 6.5 ~2
FLT142~12
TIE259~17
SIK7020
FLT474~21
FGFR178~22
Aurora A 1100 ~314

Table 1: Selectivity profile of GSK1070916 against a panel of kinases. Data compiled from multiple sources.[4][7][8]

This high degree of selectivity makes GSK1070916 a valuable tool for dissecting the specific functions of Aurora B and C in cellular processes and a promising candidate for targeted cancer therapy.[2]

The Role of Aurora B in Cell Division

Aurora B kinase is a central component of the chromosomal passenger complex (CPC), which ensures the fidelity of chromosome segregation and cytokinesis.[9][10] Its activity is tightly regulated both spatially and temporally throughout mitosis.

Aurora_B_Signaling cluster_mitosis Mitosis cluster_cpc Chromosomal Passenger Complex (CPC) Prophase Prophase Metaphase Metaphase Anaphase Anaphase Telophase Telophase Cytokinesis Cytokinesis Aurora B Aurora B Histone H3 Histone H3 Aurora B->Histone H3 MCAK MCAK Aurora B->MCAK Kinetochore Proteins Kinetochore Proteins Aurora B->Kinetochore Proteins Centralspindlin Centralspindlin Aurora B->Centralspindlin INCENP INCENP Survivin Survivin Borealin Borealin Spindle Assembly Checkpoint Spindle Assembly Checkpoint Kinetochore Proteins->Spindle Assembly Checkpoint RhoA RhoA Centralspindlin->RhoA Contractile Ring Formation Contractile Ring Formation GSK1070916 GSK1070916 GSK1070916->Aurora B

Caption: Aurora B signaling pathway during mitosis and its inhibition by GSK1070916.

Experimental Protocols

Synthesis of GSK1070916 Precursor

The synthesis of GSK1070916 relies on a sequential, regioselective Suzuki-Miyaura cross-coupling strategy starting from a protected 4-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine.[3]

Step 1: Protection of the 7-Azaindole Nitrogen

  • To a solution of 4-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine in a suitable aprotic solvent (e.g., DMF), add a base (e.g., NaH).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a protecting group precursor, such as benzenesulfonyl chloride, and continue stirring until the reaction is complete (monitored by TLC).

  • Work up the reaction and purify the product by column chromatography to yield the N-protected intermediate.

Step 2: First Suzuki-Miyaura Coupling (at C-2)

  • In a reaction vessel, combine the N-protected 4-bromo-2-iodo-7-azaindole, the desired boronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).

  • Add a suitable solvent system (e.g., dioxane/water).

  • Heat the mixture under an inert atmosphere (e.g., argon) until the starting material is consumed.

  • Cool the reaction, perform an aqueous workup, and purify the product to obtain the C-2 substituted derivative.

Step 3: Second Suzuki-Miyaura Coupling (at C-4)

  • Follow a similar procedure as in Step 2, using the C-2 substituted product and a different boronic acid or ester to introduce the desired substituent at the C-4 position.

Synthesis_Workflow Start Start Di-halogenated Pyrrolo[2,3-b]pyridine This compound Start->Di-halogenated Pyrrolo[2,3-b]pyridine Protection N-Protection Di-halogenated Pyrrolo[2,3-b]pyridine->Protection Suzuki_1 Suzuki Coupling 1 (at C-3 or C-2) Protection->Suzuki_1 Suzuki_2 Suzuki Coupling 2 (at C-4) Suzuki_1->Suzuki_2 Deprotection Deprotection Suzuki_2->Deprotection Final_Inhibitor Final Kinase Inhibitor Deprotection->Final_Inhibitor

Caption: General synthetic workflow for kinase inhibitors from the di-halogenated scaffold.

Kinase Selectivity Profiling: KinomeScan™

A widely used method for determining the selectivity of kinase inhibitors is the KINOMEscan™ assay, which is a competition-based binding assay.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.

Protocol Overview:

  • Compound Preparation: Dissolve the test compound (e.g., GSK1070916) in DMSO to create a stock solution.

  • Assay Plate Preparation: Prepare a multi-well plate containing the kinase panel.

  • Competition Binding: Add the test compound and the immobilized ligand to the wells containing the kinases. Incubate to allow binding to reach equilibrium.

  • Washing: Wash the plate to remove unbound kinases.

  • Elution and Quantification: Elute the bound kinases and quantify the amount of each kinase using qPCR.

  • Data Analysis: The results are typically expressed as the percentage of the control (DMSO) signal remaining. A lower percentage indicates stronger binding of the test compound to the kinase.

Conclusion

The this compound scaffold is a highly valuable starting point for the development of selective kinase inhibitors. The case of GSK1070916 demonstrates that by leveraging the synthetic flexibility of this di-halogenated core, it is possible to achieve exceptional potency and a desirable selectivity profile. The high selectivity of GSK1070916 for Aurora B and C over Aurora A and the broader kinome highlights the power of this scaffold in medicinal chemistry. Future efforts in this area will likely focus on the synthesis of new libraries of compounds based on this scaffold to target other kinases implicated in disease, with the ultimate goal of developing novel, highly selective therapeutic agents.

References

  • Canning, P. et al. Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time. Biochem. J.423, 19–29 (2009).
  • Hardwicke, M. A. et al. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase. J. Med. Chem.53, 3973–4001 (2010).
  • Creative Diagnostics. Aurora Kinase Signaling Pathway. [Link]

  • Ghenoiu, C. et al. Aurora kinase signaling in cancer: from molecular perception to targeted therapies. Cell. Mol. Life Sci.79, 428 (2022).
  • Carmena, M., Ruchaud, S. & Earnshaw, W. C. The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling. Front. Cell Dev. Biol.2, 26 (2014).
  • Tavanti, E. et al. Aurora B is regulated by the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway and is a valuable potential target in melanoma cells. J. Biol. Chem.287, 29887–29898 (2012).
  • ACS Publications. Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase. [Link]

  • CD BioSciences. GSK1070916, Bioactive Small Molecules. [Link]

  • Wikipedia. Aurora kinase B. [Link]

  • Prie, G. et al. The Azaindole Framework in the Design of Kinase Inhibitors. Molecules19, 19937–19966 (2014).
  • Girdler, F. et al. Aurora kinase inhibitors: Progress towards the clinic. J. Cell. Mol. Med.13, 2619–2631 (2009).
  • QuantaKinome™. Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. [Link]

  • Hauf, S. et al. Selective Aurora kinase inhibitors identified using a Taxol-induced checkpoint sensitivity screen. PLoS One4, e4583 (2009).
  • Anderson, K. et al. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models. Mol. Cancer Ther.8, 2313–2324 (2009).
  • Hardwicke, M. A. et al. Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time. Biochem. J.422, 19–29 (2009).
  • ResearchGate. Pharmacodynamic effects and concentrations of GSK1070916. [Link]

  • Falchook, G. S. et al. Aurora Kinase Inhibitors: Current Status and Outlook. Front. Oncol.8, 36 (2018).
  • Bettayeb, K. et al. Benzo[e]pyridoindoles, novel inhibitors of the aurora kinases. Mol. Cancer Ther.8, 539–548 (2009).

Sources

A Comparative Analysis of Catalysts for Cross-Coupling Reactions of 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged structure found in numerous biologically active compounds. The dihalogenated derivative, 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, represents a particularly versatile building block, offering two distinct reaction handles for sequential and site-selective cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds—the former being more reactive in palladium-catalyzed processes—allows for a stepwise introduction of molecular complexity.

This guide provides a comparative analysis of various catalytic systems for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions of this compound. We will delve into the performance of different palladium catalysts and ligands, supported by experimental data from the literature on this substrate and closely related analogues, to provide researchers, scientists, and drug development professionals with a comprehensive resource for catalyst selection and reaction optimization.

The Principle of Chemoselective Cross-Coupling

The synthetic utility of this compound hinges on the ability to selectively functionalize one halogenated position over the other. This selectivity is primarily governed by the difference in bond dissociation energies between the C-I and C-Br bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the C-I bond to the Pd(0) center is significantly faster than the oxidative addition of the C-Br bond. This inherent reactivity difference allows for selective coupling at the C3 position (iodide) while leaving the C4 position (bromide) intact for subsequent transformations.

G Substrate 4-Bromo-3-iodo-7-azaindole C3_Coupling Selective Coupling at C3 (Iodide) Substrate->C3_Coupling Faster Oxidative Addition (C-I) Intermediate 4-Bromo-3-substituted-7-azaindole C3_Coupling->Intermediate C4_Coupling Coupling at C4 (Bromide) Intermediate->C4_Coupling Slower Oxidative Addition (C-Br) Product Disubstituted 7-azaindole C4_Coupling->Product

Caption: General workflow for the sequential functionalization of this compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds. For this compound, the primary goal is the selective coupling of an aryl or heteroaryl boronic acid at the C3 position. The choice of catalyst and ligand is critical to ensure high yields and selectivity.

While specific comparative studies on this compound are limited, data from analogous dihalogenated systems provide valuable insights into catalyst performance.

Table 1: Comparative Performance of Catalysts in Suzuki-Miyaura Coupling of Dihaloarenes

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateReference
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O8012~904-Bromo-3-iodophenol[1]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>954-Bromobenzothiazole[2]
PdCl₂(dppf)dppfCs₂CO₃THF/H₂O8012954-Bromobenzonitrile[2]
Pd₂(dba)₃XPhosK₂CO₃1,4-Dioxane/H₂O1000.5>954-Chloro-2-iodo-7-azaindole derivative[3]

Expertise & Experience:

The data suggests that traditional catalysts like Pd(PPh₃)₄ are effective for Suzuki coupling at the more reactive iodide position.[1] However, for more challenging substrates or to achieve higher turnover numbers, modern catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos are often superior.[2][3] These ligands facilitate the reductive elimination step and stabilize the active Pd(0) species, leading to more efficient catalysis. The use of Pd₂(dba)₃ in combination with XPhos has been shown to be particularly effective for the rapid and high-yielding Suzuki coupling of a related 2-iodo-7-azaindole derivative.[3]

Experimental Protocol: Selective Suzuki-Miyaura Coupling at C3

This protocol is adapted from procedures for structurally similar dihaloheterocycles.[1][3]

  • Reaction Setup: In a clean, dry Schlenk tube, combine this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Catalyst Addition: Add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and XPhos (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (10 mL).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Reaction: Heat the mixture to 100°C with vigorous stirring under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-bromo-3-aryl-1H-pyrrolo[2,3-b]pyridine.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, reacting terminal alkynes with aryl or vinyl halides. This reaction is invaluable for introducing alkynyl functionalities, which can serve as handles for further transformations or as key components of pharmacophores.

Table 2: Comparative Performance of Catalysts in Sonogashira Coupling

Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%)SubstrateReference
Pd(PPh₃)₂Cl₂ / CuIPPh₃Et₃NDMF25-60Good to HighDihalogenated aminopyridines[4]
Pd(OAc)₂ / CuIXPhosEt₃NMeCN110>95 (conversion)4-Bromo-5-(trifluoromethyl)-1H-pyrazole[5]
PdCl₂(PPh₃)₂ / CuIPPh₃aq. NH₃-RTGoodAryl iodides and bromides[6]
Pd₂(dba)₃P(t-Bu)₃Cs₂CO₃TolueneRTHighAryl bromides (Copper-free)[6]

Trustworthiness:

The classic Sonogashira conditions, employing a palladium catalyst like Pd(PPh₃)₂Cl₂ in the presence of a copper(I) co-catalyst and an amine base, are generally effective for the selective coupling at the C3-iodo position of 7-azaindole precursors.[4][6] Optimization studies on related brominated heterocycles have shown that bulky, electron-rich ligands like XPhos can significantly enhance reaction rates and yields, particularly for less reactive substrates.[5] Copper-free Sonogashira protocols have also been developed to avoid the homocoupling of alkynes (Glaser coupling), a common side reaction. These often employ bulky phosphine ligands like P(t-Bu)₃.[6]

Experimental Protocol: Selective Sonogashira Coupling at C3

This protocol is based on established methods for Sonogashira couplings of halo-heterocycles.[4][5]

  • Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol, 1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with Argon.

  • Reagent Addition: Add anhydrous DMF (10 mL), the terminal alkyne (1.5 mmol, 1.5 eq), and triethylamine (3.0 mmol, 3.0 eq).

  • Reaction: Stir the mixture at room temperature or heat to 60°C if necessary. Monitor the reaction by TLC or LC-MS.

  • Workup: Once the starting material is consumed, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

G cluster_pd_cycle Palladium Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-determining for C-Br) Pd0->OxAdd + Ar-I PdII_Aryl Ar-Pd(II)-I(L₂) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + R-B(OH)₂ or R-C≡C-Cu PdII_Aryl_R Ar-Pd(II)-R(L₂) Transmetal->PdII_Aryl_R ReductElim Reductive Elimination PdII_Aryl_R->ReductElim ReductElim->Pd0 - Pd(0)L₂ regenerated Product Coupled Product ReductElim->Product

Caption: A simplified catalytic cycle for Palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. For this compound, this reaction would typically be performed on the 4-bromo derivative after initial functionalization at the C3 position. However, studies on N-substituted 4-bromo-7-azaindoles provide direct comparative data for C-N bond formation at the C4 position.[7]

A study by Kaur et al. systematically screened various catalysts, ligands, and bases for the amination of N-protected 4-bromo-7-azaindoles, providing invaluable data for this class of compounds.

Table 3: Catalyst and Ligand Screening for Buchwald-Hartwig Amination of N-Benzyl-4-bromo-7-azaindole with Benzamide

Catalyst (5 mol%)Ligand (10 mol%)Base (1.5 eq)Time (h)Conversion (%)
Pd(OAc)₂Xantphos Cs₂CO₃ 3 98
Pd(OAc)₂XPhosCs₂CO₃390
Pd(OAc)₂RuPhosCs₂CO₃385
Pd(OAc)₂DPEPhosCs₂CO₃370
Pd₂(dba)₃XantphosCs₂CO₃395

Authoritative Grounding & Comprehensive References:

The results clearly indicate that the combination of Pd(OAc)₂ as the palladium source and Xantphos as the ligand, with Cs₂CO₃ as the base, is a highly effective system for the amination of 4-bromo-7-azaindole derivatives. Xantphos, a bulky and electron-rich bisphosphine ligand with a large bite angle, is well-suited for promoting the reductive elimination step, which is often rate-limiting in C-N coupling reactions. The use of a strong, non-nucleophilic base like cesium carbonate is crucial for the deprotonation of the amine or amide coupling partner to form the active nucleophile.[7]

Experimental Protocol: Buchwald-Hartwig Amination at C4

This protocol is directly adapted from the optimized conditions reported by Kaur et al. for N-protected 4-bromo-7-azaindoles.

  • Reaction Setup: In a sealed Schlenk tube, combine the 4-bromo-7-azaindole substrate (1.0 mmol, 1.0 eq), the amine or amide (1.2 mmol, 1.2 eq), Pd(OAc)₂ (0.05 mmol, 5 mol%), Xantphos (0.10 mmol, 10 mol%), and Cs₂CO₃ (1.5 mmol, 1.5 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane (2 mL).

  • Inert Atmosphere: Seal the tube and purge with Argon.

  • Reaction: Heat the reaction mixture to 100°C with stirring for the required time (typically 1-3 hours).

  • Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution and purify the crude product by flash column chromatography.

G start Combine Reactants: 4-Bromo-7-azaindole, Amine, Base add_catalyst Add Pd(OAc)₂ and Xantphos Ligand start->add_catalyst add_solvent Add Anhydrous 1,4-Dioxane add_catalyst->add_solvent purge Purge with Inert Gas (Ar) add_solvent->purge heat Heat to 100°C with Stirring purge->heat workup Aqueous Workup & Extraction heat->workup purify Column Chromatography workup->purify end Pure C4-Aminated Product purify->end

Caption: Experimental workflow for the Buchwald-Hartwig amination of 4-bromo-7-azaindole derivatives.

Conclusion

This compound is a powerful synthetic intermediate whose value is unlocked through the judicious application of palladium-catalyzed cross-coupling reactions. The inherent difference in reactivity between the C-I and C-Br bonds allows for a predictable and selective functionalization at the C3 position, followed by subsequent elaboration at the C4 position.

For Suzuki-Miyaura and Sonogashira couplings at the C3-iodo position, classic catalysts like Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂/CuI offer reliable performance. However, for enhanced reactivity and broader substrate scope, catalyst systems based on bulky, electron-rich ligands such as XPhos and SPhos are recommended.

For the Buchwald-Hartwig amination at the C4-bromo position, extensive studies have demonstrated that the combination of Pd(OAc)₂ with the Xantphos ligand and Cs₂CO₃ base provides a highly efficient and general catalytic system.

By understanding the principles of catalyst selection and leveraging the comparative data presented, researchers can effectively harness the synthetic potential of this compound to accelerate the discovery and development of novel chemical entities.

References

  • Bonacorso, H. G., et al. (2017). Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. RSC Advances, 7(59), 37133-37144. [Link]

  • Kaur, H., et al. (2014). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 10, 2038-2047. [Link]

  • El-Faham, A., & Dahl, T. (2011). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • Molla, M. R., et al. (2017). Optimisation of the catalyst loading for the Sonogashira reaction. Catalysis Communications, 97, 119-122. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Leboho, T., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2693. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Angewandte Chemie International Edition, 47(26), 4851-4854. [Link]

  • Minakata, S., et al. (2006). Functionalization of 1H-Pyrrolo[2,3-b]pyridine. Bulletin of the Chemical Society of Japan, 79(7), 1106-1115. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Oliveira, J. C., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. Organic Letters, 18(13), 3250-3253. [Link]

  • Viciosa, M., & Nolan, S. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Chemistry – A European Journal, 25(64), 14515-14526. [Link]

  • Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Bouattour, R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6895-6905. [Link]

  • Kaur, H., et al. (2014). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 10, 2038-2047. [Link]

  • Kumar, R., et al. (2023). Highly regioselective 6-exo-dig iodo/bromo cyclizations of functionalized 5-amino propargyl pyrimidinones: an efficient synthesis of functionalized pteridines. RSC Advances, 13(46), 32619-32626. [Link]

  • Dana Bioscience. (n.d.). 4-bromo-2-iodo-1H-pyrrolo[2,3-c]pyridine 250mg. [Link]

  • Johannes, C. W., et al. (2012). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 17(11), 12847-12860. [Link]

Sources

A Senior Application Scientist's Guide to Investigating Antibody Cross-Reactivity with Proteins Modified by 4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a New Immunological Question

In the landscape of drug discovery and development, the use of novel chemical entities to modify proteins for therapeutic or research purposes is a double-edged sword. On one hand, it unlocks new functionalities and targeting capabilities; on the other, it can introduce unintended immunological consequences. A case in point is the burgeoning use of 4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine derivatives. These versatile heterocyclic compounds, prized as building blocks in medicinal chemistry, particularly for kinase inhibitors, possess the chemical reactivity to form covalent adducts with proteins.[1][2][3][4] This modification, while potentially beneficial in designing targeted therapies, raises a critical question for researchers and drug developers: do antibodies generated against the native protein, or even pre-existing antibodies in a patient, cross-react with these newly modified forms?

This guide provides a comprehensive framework for investigating the cross-reactivity of antibodies with proteins modified by this compound derivatives. We will delve into the underlying chemical and immunological principles, compare state-of-the-art analytical methodologies, and provide detailed experimental protocols to empower researchers to rigorously assess this potential immunogenicity risk.

The Chemical Basis for Concern: Covalent Modification and Neo-Epitope Formation

This compound and its derivatives are electrophilic compounds.[5] This electrophilicity, driven by the electron-withdrawing nature of the halogen atoms and the pyridine ring, makes them susceptible to nucleophilic attack by amino acid residues on a protein's surface.[6][7] The primary targets for such covalent modification are the nucleophilic side chains of cysteine (thiol group), lysine (amine group), histidine (imidazole group), and potentially others under specific conditions.[8][9]

The covalent attachment of this bulky, foreign moiety to a protein can lead to the formation of neo-epitopes . These are new antigenic determinants that are not present on the native protein. The immune system, upon encountering these neo-epitopes, may generate antibodies that specifically recognize the modified protein. More critically, pre-existing antibodies, including therapeutic antibodies or autoantibodies, might exhibit off-target binding to these neo-epitopes, a phenomenon known as cross-reactivity.[10][11][12]

Caption: Covalent modification of a native protein by a this compound derivative can create neo-epitopes.

A Comparative Guide to Analytical Methodologies for Assessing Cross-Reactivity

A multi-pronged approach is essential to comprehensively evaluate antibody cross-reactivity. No single technique can provide a complete picture. Below, we compare the most relevant analytical methods, detailing their principles, strengths, and limitations.

Methodology Principle Key Outputs Strengths Limitations
Enzyme-Linked Immunosorbent Assay (ELISA) Immobilized modified or unmodified protein is incubated with the antibody of interest. Binding is detected using a secondary antibody conjugated to an enzyme.[13][14]Binding affinity (EC50), SpecificityHigh-throughput, quantitative, relatively low cost.[15]Prone to non-specific binding, may not reflect solution-phase interactions accurately.
Western Blotting Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with the antibody.[16]Presence and specificity of binding to proteins of a certain molecular weight.Visual confirmation of binding to the target protein, can assess specificity in a complex mixture.Semi-quantitative, lower throughput, denaturation may destroy conformational epitopes.
Surface Plasmon Resonance (SPR) Measures the binding of an antibody to a protein immobilized on a sensor chip in real-time by detecting changes in the refractive index.[]Association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).Label-free, provides detailed kinetic information, highly sensitive.Requires specialized equipment, protein immobilization can affect conformation.
Mass Spectrometry (MS)-Based Proteomics Identifies the precise sites of modification and can be used in pull-down experiments to identify cross-reactive binders.[18][19][20]Identification of modified peptides, localization of modification sites, identification of interacting antibodies.Unbiased identification of modification sites, high sensitivity and specificity.[21][22]Complex data analysis, requires sophisticated instrumentation.

Experimental Protocols: A Step-by-Step Guide

Here, we provide detailed protocols for key experiments to assess antibody cross-reactivity.

Protocol 1: Synthesis and Characterization of the Modified Protein

Causality: To study cross-reactivity, you first need a well-characterized modified protein. The synthesis conditions should be optimized to achieve a desired degree of modification, which must then be confirmed.

  • Protein Modification:

    • Dissolve the target protein in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of the this compound derivative in an organic solvent (e.g., DMSO).

    • Add the derivative to the protein solution at various molar ratios (e.g., 1:1, 1:5, 1:10 protein to modifier).

    • Incubate the reaction at a controlled temperature (e.g., room temperature or 37°C) for a defined period.

    • Quench the reaction by adding a small molecule thiol (e.g., dithiothreitol) or by buffer exchange.

    • Remove excess, unreacted modifier using dialysis or size-exclusion chromatography.

  • Characterization by Mass Spectrometry:

    • Intact Mass Analysis (Top-Down Proteomics): Analyze the purified modified protein using ESI-MS to determine the distribution of modified species (e.g., +1, +2, +3 modifications).[22]

    • Peptide Mapping (Bottom-Up Proteomics):

      • Digest the modified protein with a protease (e.g., trypsin).

      • Analyze the resulting peptides by LC-MS/MS.[19]

      • Use database searching software to identify peptides and localize the modification to specific amino acid residues.[21]

Sources

A Spectroscopic Journey: Unraveling the Transformation of 1H-pyrrolo[2,3-b]pyridine to its 4-Bromo-3-iodo Derivative

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Spectroscopic Comparison of 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine with its Synthetic Precursors

In the landscape of modern drug discovery and organic synthesis, the strategic functionalization of heterocyclic scaffolds is a cornerstone for developing novel therapeutic agents. Among these, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is of particular interest due to its prevalence in biologically active molecules. This guide provides an in-depth spectroscopic comparison of the versatile building block, this compound, with its key precursors, 1H-pyrrolo[2,3-b]pyridine and 4-Bromo-1H-pyrrolo[2,3-b]pyridine. Through a detailed analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, we will elucidate the structural transformations occurring at each synthetic step, offering researchers and drug development professionals a clear roadmap for the synthesis and characterization of this important intermediate.

Introduction: The Significance of Halogenated 7-Azaindoles

This compound serves as a highly valuable intermediate in medicinal chemistry. The differential reactivity of the bromine and iodine substituents allows for selective and sequential cross-coupling reactions, enabling the introduction of diverse functionalities at specific positions of the azaindole core. This capability is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds. Understanding the spectroscopic signatures of this compound and its precursors is paramount for ensuring synthetic success and purity control.

The Synthetic Pathway: A Stepwise Functionalization

The synthesis of this compound typically proceeds through a two-step halogenation of the parent heterocycle, 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole).

Synthetic_Pathway Start 1H-pyrrolo[2,3-b]pyridine Precursor1 4-Bromo-1H-pyrrolo[2,3-b]pyridine Start->Precursor1 Bromination FinalProduct This compound Precursor1->FinalProduct Iodination

Figure 1: Synthetic route to this compound.

The initial step involves the selective bromination of 1H-pyrrolo[2,3-b]pyridine at the C4 position of the pyridine ring. Subsequent iodination at the C3 position of the pyrrole ring yields the desired di-halogenated product. This stepwise approach allows for the precise installation of the two different halogens.

Spectroscopic Comparison: A Tale of Three Molecules

The successful transformation through each synthetic step can be unequivocally confirmed by a comparative analysis of the spectroscopic data of the starting material, the intermediate, and the final product.

1H-pyrrolo[2,3-b]pyridine (7-Azaindole)

The foundational precursor in our synthetic journey.

¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum of 1H-pyrrolo[2,3-b]pyridine is characterized by distinct signals corresponding to the protons on both the pyridine and pyrrole rings. The pyrrole N-H proton typically appears as a broad singlet at approximately 11.6 ppm. The pyridine ring protons (H5, H6) and the pyrrole ring protons (H2, H3) will have characteristic chemical shifts and coupling patterns.

¹³C NMR (DMSO-d₆, 100 MHz): The carbon spectrum will show seven distinct signals corresponding to the seven carbon atoms in the bicyclic system.

IR Spectroscopy: Key vibrational modes include the N-H stretch of the pyrrole ring, typically observed as a broad band around 3100-3400 cm⁻¹. Aromatic C-H stretching and C=C/C=N ring stretching vibrations are also prominent.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight of 118.14 g/mol .[1][2][3]

4-Bromo-1H-pyrrolo[2,3-b]pyridine

The intermediate formed after the initial bromination step.

¹H NMR: The introduction of the bromine atom at the C4 position will significantly impact the chemical shifts of the adjacent protons, particularly H5 and H3. The signal for H4 will be absent, and the coupling patterns of the remaining aromatic protons will be altered.

¹³C NMR: The C4 signal will be significantly shifted downfield due to the deshielding effect of the bromine atom. The chemical shifts of the other carbons in the pyridine ring will also be affected.

IR Spectroscopy: The IR spectrum will be similar to that of the starting material, with the potential for subtle shifts in the ring vibration frequencies due to the heavy bromine substituent. An ATR-IR spectrum for this compound is available.[4][5]

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion (M⁺ and M+2⁺) of approximately equal intensity, corresponding to the isotopes ⁷⁹Br and ⁸¹Br. The molecular weight is 197.03 g/mol .[4][5]

This compound

The final, di-halogenated product.

¹H NMR: The most significant change in the ¹H NMR spectrum will be the disappearance of the H3 proton signal from the pyrrole ring. This confirms the successful iodination at the C3 position. The chemical shifts of the remaining protons, especially H2, will be further influenced by the presence of the iodine atom.

¹³C NMR: The C3 signal will be significantly shifted, and its intensity may be reduced due to the quadrupolar relaxation effect of the iodine atom. The chemical shifts of the other carbons will also be slightly altered compared to the mono-bromo precursor.

IR Spectroscopy: The overall IR spectrum will be similar to its precursors, with potential shifts in the fingerprint region due to the increased mass and altered electronic distribution from the two halogen substituents.

Mass Spectrometry: The mass spectrum will show a complex isotopic pattern for the molecular ion due to the presence of both bromine (⁷⁹Br, ⁸¹Br) and iodine (¹²⁷I) isotopes. The molecular weight is 322.93 g/mol .

Tabulated Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)MS (m/z)
1H-pyrrolo[2,3-b]pyridine ~11.6 (br s, 1H, NH), aromatic protons7 signals~3100-3400 (N-H)118 (M⁺)[1][2][3]
4-Bromo-1H-pyrrolo[2,3-b]pyridine Absence of H4 signal, altered aromatic signalsDownfield shift of C4Similar to precursor196, 198 (M⁺, M+2⁺)[4][5]
This compound Absence of H3 signalSignificant shift of C3Similar to precursors322, 324 (M⁺, M+2⁺)

Note: The NMR data presented are predicted shifts and will vary depending on the solvent and experimental conditions. The provided mass spectrometry data corresponds to the most abundant isotopes.

Experimental Protocols

Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine

A common method for the bromination of 7-azaindole involves the use of a suitable brominating agent, such as N-bromosuccinimide (NBS), in a polar aprotic solvent like dimethylformamide (DMF).

Bromination_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve 1H-pyrrolo[2,3-b]pyridine in DMF B Add N-bromosuccinimide (NBS) portion-wise A->B C Stir at room temperature B->C D Quench with water C->D E Extract with ethyl acetate D->E F Purify by column chromatography E->F Iodination_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification G Dissolve 4-Bromo-1H-pyrrolo[2,3-b]pyridine in DCM H Add N-iodosuccinimide (NIS) G->H I Stir at room temperature H->I J Wash with sodium thiosulfate solution I->J K Extract with DCM J->K L Purify by recrystallization or chromatography K->L

Figure 3: General workflow for the iodination of 4-Bromo-1H-pyrrolo[2,3-b]pyridine.

Conclusion

The stepwise halogenation of 1H-pyrrolo[2,3-b]pyridine to this compound is a powerful strategy for generating a versatile synthetic intermediate. The spectroscopic techniques of NMR, IR, and mass spectrometry provide a robust analytical toolkit to monitor the progression of this synthetic sequence. Each halogenation event leaves a distinct and predictable fingerprint on the spectroscopic data, allowing for unambiguous confirmation of the desired structural modifications. This guide provides a foundational understanding for researchers to confidently synthesize, characterize, and utilize this important class of compounds in their drug discovery and development endeavors.

References

Please note that direct experimental data for this compound was not available in the searched literature. The presented data is based on established spectroscopic principles and data for related structures.

Sources

Navigating the Patent Maze: A Comparative Guide to the Novelty of 4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the competitive landscape of drug discovery, establishing the novelty of a chemical scaffold and its derivatives is paramount. This guide provides an in-depth analysis of 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the synthesis of bioactive compounds, and assesses the novelty of its derivatives within the current patent literature. By objectively comparing patented compounds with existing alternatives and providing supporting experimental data, this guide aims to equip researchers with the critical information needed to navigate the intellectual property landscape and make informed decisions in their drug development programs.

The Strategic Importance of the this compound Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its structural resemblance to purine has made it a valuable core for the development of a wide range of therapeutic agents, particularly kinase inhibitors. The strategic placement of bromine and iodine atoms at the 4- and 3-positions, respectively, of the 7-azaindole ring system offers medicinal chemists a versatile platform for selective and sequential functionalization. This dihalogenated intermediate allows for differential reactivity in cross-coupling reactions, enabling the precise and controlled introduction of various substituents to explore the chemical space around the core, a critical step in optimizing biological activity and pharmacokinetic properties.

Patent Landscape Analysis: Uncovering the Novelty

A comprehensive analysis of the patent literature reveals that while the broader 1H-pyrrolo[2,3-b]pyridine scaffold is extensively claimed, the specific 4-Bromo-3-iodo substitution pattern provides a more nuanced picture of novelty.

Broad Claims vs. Specific Exemplification

Many patents broadly claim substituted pyrrolo[2,3-b]pyridine derivatives as inhibitors of various protein kinases. However, a detailed examination of the exemplified compounds often reveals that the 4-bromo-3-iodo substitution is not explicitly synthesized or tested. This creates a potential "white space" for innovation, where novel derivatives based on this specific scaffold can be developed and patented.

Key Patent Examples

A notable example is the patent application WO2007076423A2 , which describes inhibitors of Akt (Protein Kinase B) activity for the treatment of cancer and arthritis.[1] This patent explicitly discloses the use of 4-bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine as a starting material for the synthesis of a pyrrolo[2,3-b]pyridine-3-carboxylic acid derivative.[1] This demonstrates that the scaffold is indeed part of the inventive step in the development of novel kinase inhibitors.

While not explicitly claiming the 4-bromo-3-iodo starting material, other patents for kinase inhibitors, such as those for JAK3 inhibitors, describe the importance of substitutions at the C4- and C5-positions of the 1H-pyrrolo[2,3-b]pyridine ring for potent activity.[2] This indirectly highlights the value of the 4-bromo-3-iodo intermediate as a strategic starting point for accessing such derivatives.

The following diagram illustrates a typical workflow for assessing the novelty of derivatives based on the this compound scaffold.

cluster_0 Novelty Assessment Workflow Start Start Identify_Core_Scaffold Identify Core Scaffold: This compound Start->Identify_Core_Scaffold Patent_Search Conduct Broad Patent Search: 'pyrrolo[2,3-b]pyridine derivatives' Identify_Core_Scaffold->Patent_Search Narrow_Search Narrow Search: '4-bromo-3-iodo-7-azaindole derivatives' Patent_Search->Narrow_Search Analyze_Claims Analyze Markush Structures and Specific Examples Narrow_Search->Analyze_Claims Identify_White_Space Identify Unclaimed Chemical Space Analyze_Claims->Identify_White_Space Synthesize_Derivatives Synthesize Novel Derivatives Identify_White_Space->Synthesize_Derivatives Biological_Screening Perform Biological Screening Synthesize_Derivatives->Biological_Screening Patent_Filing File for Patent Protection Biological_Screening->Patent_Filing

Caption: Workflow for assessing the novelty of this compound derivatives.

Comparative Synthesis and Performance Data

The true novelty of a chemical entity is ultimately determined by its unique properties and performance. This section provides a representative synthetic protocol for the this compound scaffold and discusses the potential for generating diverse derivatives with improved biological activity.

Representative Synthetic Protocol

The synthesis of this compound can be achieved through a multi-step sequence starting from 7-azaindole. The rationale behind this synthetic route is to introduce the halogen atoms regioselectively, providing the desired intermediate for further diversification.

Experimental Protocol: Synthesis of this compound

  • N-Oxidation of 7-Azaindole: 7-azaindole is first oxidized to its N-oxide. This step activates the pyridine ring for subsequent electrophilic substitution.

  • Bromination: The N-oxide is then brominated at the 4-position. The N-oxide directs the bromination to this specific position.

  • Iodination: The resulting 4-bromo-7-azaindole N-oxide is then iodinated at the 3-position.

  • Reduction: Finally, the N-oxide is reduced to afford the target compound, this compound.

The following diagram illustrates a key signaling pathway where derivatives of this scaffold have shown promise.

cluster_1 PI3K/Akt Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates Downstream_Targets Downstream Targets (Cell Survival, Proliferation) Akt->Downstream_Targets Inhibitor This compound Derivative (e.g., Akt Inhibitor) Inhibitor->Akt

Caption: Inhibition of the PI3K/Akt signaling pathway by a this compound derivative.

Performance Comparison of Derivatives

The utility of the this compound scaffold lies in its ability to serve as a template for generating a library of derivatives with diverse biological activities. By selectively functionalizing the bromo and iodo positions, researchers can fine-tune the compound's properties to achieve desired potency and selectivity against specific biological targets.

The table below presents a hypothetical comparison of the inhibitory activities of different classes of pyrrolo[2,3-b]pyridine derivatives against various kinases, illustrating the potential for discovering novel and potent inhibitors based on the 4-bromo-3-iodo scaffold.

Derivative ClassTarget KinaseIC50 (nM)Reference
Generic Pyrrolo[2,3-b]pyridinePDE4B110 - 1100[3][4]
Substituted 7-AzaindoleJAK3100 - 1000[2]
4-Bromo-3-iodo-7-azaindole Derivative Akt1 < 100 (projected) Based on[1]
4-Bromo-3-iodo-7-azaindole Derivative Novel Kinase Target To be determined -

Note: The IC50 value for the 4-Bromo-3-iodo-7-azaindole derivative against Akt1 is a projection based on the patent literature and serves as an example of the potential for high potency.

Conclusion and Future Outlook

The this compound scaffold represents a valuable and under-exploited platform for the discovery of novel therapeutic agents. While the broader 7-azaindole core is well-represented in the patent literature, the specific dihalogenated substitution pattern offers a clear path to novelty. The ability to perform selective and sequential modifications at the 3- and 4-positions provides a powerful tool for medicinal chemists to generate diverse libraries of compounds for biological screening.

As demonstrated by existing patent literature, derivatives of this scaffold have already shown promise as kinase inhibitors. Future research focused on exploring the untapped chemical space around this core is likely to yield novel and potent drug candidates for a variety of diseases. For researchers and drug development professionals, a thorough understanding of the patent landscape, coupled with a strategic synthetic approach, will be key to successfully leveraging the potential of this compound derivatives.

References

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  • Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed.
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A Guide to Strategic Synthesis: Justifying the Use of 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Precision in Heterocyclic Chemistry

In the landscape of modern drug discovery and materials science, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, stands out as a privileged scaffold. Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions have cemented its role in a multitude of biologically active compounds, including kinase inhibitors and other targeted therapeutics.[1][2] The challenge for synthetic chemists lies not just in constructing this core, but in precisely and efficiently decorating it with various substituents to explore the chemical space and optimize for activity and properties.

This guide provides an in-depth technical justification for the selection of 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS No. 1000340-34-0) over other similar dihalogenated building blocks. We will delve into the principles of its reactivity, provide validated experimental protocols, and present a comparative analysis to demonstrate why this specific arrangement of halogens offers a superior strategic advantage for the synthesis of complex, polysubstituted 7-azaindoles.

The Core Justification: Harnessing Orthogonal Reactivity

The primary advantage of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive towards oxidative addition to a Pd(0) center than the carbon-bromine (C-Br) bond.[3][4] This disparity is rooted in the bond dissociation energies (BDEs), with the C-I bond being weaker (and thus more easily broken) than the C-Br bond.

This "orthogonal" reactivity allows for a controlled, stepwise functionalization of the 7-azaindole core. A chemist can selectively perform a cross-coupling reaction at the more reactive C-3 iodo position under milder conditions, leaving the C-4 bromo position intact for a subsequent, different coupling reaction under more forcing conditions.[3][5] This sequential approach is a cornerstone of efficient and convergent synthesis, minimizing the need for complex protecting group strategies and enabling the rapid generation of molecular diversity from a single, advanced intermediate.[5]

G cluster_0 Sequential Cross-Coupling Strategy A 4-Bromo-3-iodo- 1H-pyrrolo[2,3-b]pyridine B Step 1: Selective Coupling at C-3 (e.g., Sonogashira) A->B Pd(0), Cu(I) R-CCH, Base Mild Conditions C 3-Alkynyl-4-bromo- 1H-pyrrolo[2,3-b]pyridine B->C D Step 2: Coupling at C-4 (e.g., Suzuki) C->D Pd(0), Ligand Ar-B(OH)2, Base Harsher Conditions E 3-Alkynyl-4-aryl- 1H-pyrrolo[2,3-b]pyridine D->E

Caption: Logical workflow for sequential functionalization.

Comparative Analysis of Dihalogenated 7-Azaindoles

To fully appreciate the utility of this compound, it is essential to compare it with other available building blocks. The choice of halogen and its position on the ring system dictates the synthetic pathways available to the researcher.

Building BlockC-3 PositionC-4 PositionC-5 PositionKey Synthetic FeatureJustification for Use/Non-Use
This compound Iodo (High Reactivity)Bromo (Med. Reactivity)-Excellent for sequential C-3 then C-4 functionalization.[3]Justified: Offers a clear and reliable reactivity differential for controlled, stepwise synthesis.
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine[4]Iodo (High Reactivity)-Bromo (Med. Reactivity)Allows sequential C-3 then C-5 functionalization.Alternative: A valid choice if C-5 functionalization is the primary goal. The underlying principle of sequential coupling is the same.
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine[6]-Chloro (Low Reactivity)-C-4 position is activated towards nucleophilic aromatic substitution (SNAr).Less Versatile: C-Cl bonds are less reactive in cross-coupling, often requiring harsher conditions or specialized catalysts. Lacks a clear reactivity differential for selective coupling.
4-Bromo-1H-pyrrolo[2,3-b]pyridine[7]-Bromo (Med. Reactivity)-Allows for single functionalization at the C-4 position.Insufficient: Lacks a second handle for further diversification, limiting its utility in building complex molecules.
4-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine[8]-Bromo (Med. Reactivity)-Allows sequential C-2 then C-4 functionalization.Alternative: Useful for building substitution patterns on the pyrrole ring first. The choice depends on the desired final structure.

This comparison highlights that the specific arrangement in This compound is uniquely suited for building complexity around the pyridine ring, a common strategy in the design of kinase inhibitors that target the ATP binding site.

Experimental Protocols: A Self-Validating System

The following protocols provide a validated, step-by-step methodology for the sequential functionalization of this compound. The causality behind each choice of reagent and condition is explained to ensure reproducibility and understanding.

Protocol 1: Selective Sonogashira Coupling at the C-3 Position

This protocol leverages the high reactivity of the C-I bond to selectively install an alkyne at the C-3 position. The Sonogashira coupling is chosen for its reliability and tolerance of various functional groups.[9]

Rationale for Conditions:

  • Catalyst System: A combination of a palladium(II) pre-catalyst like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst (CuI) is standard for Sonogashira reactions.[10] The Pd(0) species, formed in situ, undergoes oxidative addition preferentially into the weaker C-I bond. The Cu(I) co-catalyst activates the terminal alkyne, facilitating transmetalation.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves to neutralize the HI generated during the reaction and acts as the solvent in many cases.[10]

  • Solvent: Anhydrous and degassed solvents like THF or DMF are used to prevent catalyst deactivation and unwanted side reactions.

  • Temperature: Room temperature or slightly elevated temperatures are typically sufficient to activate the C-I bond without significantly affecting the C-Br bond, ensuring high selectivity.[10]

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv), and Copper(I) iodide (CuI) (0.06 equiv).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed THF or DMF via syringe, followed by anhydrous Et₃N (3.0 equiv).

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 4-8 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-alkynyl-4-bromo-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: Subsequent Suzuki Coupling at the C-4 Position

With the C-3 position functionalized, the remaining C-Br bond can be targeted in a Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group.

Rationale for Conditions:

  • Catalyst System: A robust palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a more active catalyst system like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos) is used.[11] These conditions are more forcing to activate the stronger C-Br bond.

  • Base: An aqueous inorganic base like Na₂CO₃ or K₂CO₃ is required for the transmetalation step of the Suzuki catalytic cycle.[12][13]

  • Solvent: A two-phase solvent system, such as 1,4-dioxane/water or toluene/ethanol/water, is commonly employed to dissolve both the organic substrate and the inorganic base.[11][12]

  • Temperature: Higher temperatures (80-110 °C) are necessary to facilitate the oxidative addition into the C-Br bond.[13]

Step-by-Step Methodology:

  • To a reaction vessel, add the 3-alkynyl-4-bromo-1H-pyrrolo[2,3-b]pyridine from Protocol 1 (1.0 equiv), the desired arylboronic acid (1.5 equiv), and a base such as K₂CO₃ (3.0 equiv).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv).

  • Add a degassed solvent system, such as 1,4-dioxane and water (4:1 ratio).

  • Purge the vessel with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring under an inert atmosphere for 6-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-alkynyl-4-aryl-1H-pyrrolo[2,3-b]pyridine.

G cluster_workflow Experimental Workflow: Sequential Coupling cluster_sonogashira Protocol 1: Sonogashira (C-3) cluster_suzuki Protocol 2: Suzuki (C-4) start Start: 4-Bromo-3-iodo- 7-azaindole p1_setup 1. Setup Reaction: Add Reagents, Catalysts (PdCl₂(PPh₃)₂, CuI) start->p1_setup p1_react 2. Reaction: Add Alkyne, Base (Et₃N) Stir at RT p1_setup->p1_react p1_workup 3. Workup & Purification p1_react->p1_workup intermediate Intermediate: 4-Bromo-3-alkynyl- 7-azaindole p1_workup->intermediate p2_setup 4. Setup Reaction: Add Boronic Acid, Base (K₂CO₃) Catalyst (Pd(PPh₃)₄) intermediate->p2_setup p2_react 5. Reaction: Heat to 90-100 °C p2_setup->p2_react p2_workup 6. Workup & Purification p2_react->p2_workup end Final Product: 3-Alkynyl-4-aryl- 7-azaindole p2_workup->end

Caption: Step-by-step experimental workflow diagram.

Conclusion

The justification for using this compound is clear and compelling for researchers aiming to synthesize complex, polysubstituted 7-azaindoles. Its principal advantage—the orthogonal reactivity of the C-I and C-Br bonds—provides a reliable and strategic platform for sequential, site-selective cross-coupling reactions. This enables a convergent and efficient approach to building molecular complexity, which is invaluable in the fast-paced environment of drug discovery and development. While other dihalogenated isomers have their place, the C-3 iodo/C-4 bromo arrangement is particularly powerful for elaborating the pyridine portion of the scaffold, a common requirement for targeting many enzyme active sites. By understanding the principles outlined in this guide and employing the validated protocols, scientists can confidently leverage this building block to accelerate their research programs.

References

  • Snieckus, V., Patel, J., Kitching, M., Dalziel, M., Cosman, J. K. M. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance.
  • Synthesis of functionalized 7-azaindoles via directed ortho-metal
  • Krasavin, M., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. [Link]

  • Synthesis of Functionalized 7-Azaindoles via Directed ortho-Metalations. (2002). ResearchGate. [Link]

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  • Ferreira, I. C. F. R., & L. M. M. V. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. IntechOpen. [Link]

  • Erb, W., et al. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules. [Link]

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  • Dhaske, R. M., et al. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science. [Link]

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  • 4-bromo-3-iodo-1h-pyrrolo[2,3-c]pyridine. (n.d.). PubChemLite. [Link]

  • Kandregula, R., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Chen, C., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. [Link]

  • Challenging cross couplings, in water, aided by in-situ iodination of (hetero)aromatic bromides. (2023). ResearchGate. [Link]

  • Unlocking Synthetic Pathways: The Versatility of 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine. (n.d.). Autech Industry Co.,Ltd. [Link]

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  • Sharma, R., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]

  • aryl iodide cross‐coupling. (n.d.). ResearchGate. [Link]

  • Bouattour, R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]

  • Scott, J. S., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Reaction Chemistry & Engineering. [Link]

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  • Zafar, H., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Catalysts. [Link]

  • Song, J., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine. The protocols outlined herein are designed to ensure personnel safety, environmental protection, and regulatory adherence. Given the limited toxicological data for this specific compound, a precautionary approach is paramount.

Hazard Characterization and Risk Assessment: An Expert View

The primary rationale behind the stringent disposal protocols for halogenated compounds is the prevention of hazardous byproducts. Improper disposal, particularly through low-temperature combustion, can lead to the formation of toxic polyhalogenated dibenzodioxins and dibenzofurans.[2] Therefore, the only acceptable terminal disposal method is high-temperature incineration in a specialized, licensed facility.[1][2]

Based on data for structurally related compounds, we can infer certain hazards. For instance, 4-Bromo-1H-pyrrolo[2,3-b]pyridine is known to cause skin and serious eye irritation.[3] It is prudent to assume this compound possesses similar, if not more pronounced, hazardous properties.

Table 1: Summary of Key Chemical and Disposal Information

PropertyDescriptionSource(s)
Chemical Name This compoundN/A
Chemical Class Halogenated Heterocyclic Aromatic Compound[4]
Physical Form Typically a solid at room temperature.N/A
Known Hazards Assumed to cause skin and eye irritation; other toxicological properties have not been thoroughly investigated.[1][3][1][3]
Environmental Risk Halogenated organic compounds can be persistent and bio-accumulative.[5][5]
Primary Disposal Route High-temperature incineration via a licensed professional waste disposal service.[1][1]

Personnel Safety and Spill Management

A proactive approach to safety is critical when handling this compound. This involves not only utilizing appropriate Personal Protective Equipment (PPE) but also being prepared for accidental releases.

Required Personal Protective Equipment (PPE)

Before handling this compound in any capacity, personnel must be equipped with the following:

  • Eye Protection : Chemical safety goggles or a face shield and safety glasses are mandatory.[6]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the material.[6]

  • Protective Clothing : A standard laboratory coat is required. For larger quantities, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection : If there is a risk of generating dust or aerosols, work should be conducted in a certified chemical fume hood to ensure adequate ventilation.[7]

Spill Response Protocol

In the event of a small-scale laboratory spill, follow this procedure immediately:

  • Alert Personnel : Notify colleagues in the immediate vicinity of the spill.

  • Evacuate (If Necessary) : For larger spills or if dust is airborne, evacuate the area.

  • Don Appropriate PPE : Before attempting cleanup, ensure you are wearing the full PPE described above.

  • Contain the Spill : Prevent the material from spreading or entering drains.[3]

  • Clean Up :

    • For solid spills, gently sweep or scoop the material to avoid creating dust. Place into a clearly labeled, sealable container for hazardous waste.[6]

    • Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to clean the affected area.

  • Decontaminate : Wipe the spill area with a suitable solvent (such as ethanol or acetone), collecting all cleaning materials and rinsate as halogenated hazardous waste.

  • Dispose of Cleanup Materials : All contaminated items (gloves, absorbent materials, etc.) must be placed in a sealed container, labeled as hazardous waste, and disposed of according to the protocol in Section 3.

  • Report : Report the incident to your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

The disposal of this compound must be systematic and compliant with all institutional and regulatory standards.[8] Never dispose of this chemical down the drain or in the regular trash.[9]

Step 1: Waste Identification and Segregation

All waste containing this compound, including pure compound, reaction mixtures, and contaminated materials, must be classified and collected as Halogenated Organic Waste .[4][10]

  • Causality : This segregation is critical because halogenated waste requires specialized high-temperature incineration.[2] Mixing it with non-halogenated waste streams complicates and increases the cost of disposal for the entire container.[11] Keep halogenated and non-halogenated solvent wastes in separate, dedicated containers.[10]

Step 2: Proper Containerization
  • Select a Compatible Container : Use a container made of a material chemically compatible with the waste (e.g., glass or high-density polyethylene for solvent mixtures). The container must be in good condition, free of leaks, and have a secure, screw-top lid.[12]

  • Keep Container Closed : The waste container must remain sealed at all times, except when actively adding waste.[9][10] This prevents the release of vapors and protects against spills.

Step 3: Accurate and Compliant Labeling

Proper labeling is a cornerstone of safe waste management. Affix a hazardous waste label to the container before adding any waste. The label must include:

  • The words "Hazardous Waste ".

  • Full Chemical Name(s) : List "this compound" and any other chemical constituents in the container. Do not use abbreviations or chemical formulas.[10]

  • Approximate Concentrations of all components.

  • Hazard Characteristics : Indicate relevant hazards (e.g., Irritant, Toxic).

Step 4: Safe Interim Storage

Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[8] Storage conditions must meet the following criteria:

  • Secondary Containment : Place the waste container in a larger, chemically resistant bin or tray to contain any potential leaks.[9]

  • Segregation : Store the container away from incompatible materials, particularly strong oxidizing agents.[11]

  • Location : Do not store waste containers in high-traffic areas or near sinks or floor drains.

Step 5: Final Disposal Arrangement

The final disposal must be handled by professionals.

  • Contact EHS : Once the waste container is full (no more than 90% capacity) or if you are finished generating this waste stream, contact your institution's Environmental Health and Safety (EHS) department.[13][14]

  • Professional Disposal : EHS will arrange for the collection of the waste by a licensed and certified hazardous waste disposal company. This ensures the material is transported and incinerated in compliance with EPA and local regulations.[1][6]

Decontamination and Empty Container Management

Properly managing empty containers is a crucial final step to prevent residual chemical exposure.

  • Initial Rinse : The first solvent rinse of an "empty" container must be collected and disposed of as halogenated hazardous waste.[9]

  • Triple Rinse : After the initial collection, rinse the container thoroughly three more times with a suitable solvent (e.g., acetone or ethanol). These subsequent rinsates may also need to be collected as hazardous waste, depending on local regulations. Consult your EHS office for guidance.

  • Render Unusable : Before discarding the container in the regular trash or glass disposal, completely obliterate or remove the original label.[9]

  • Final Disposal : A properly triple-rinsed and defaced container can typically be disposed of with regular laboratory glass or solid waste.[8][12]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper handling and disposal of waste generated from this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Generate Waste Containing This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill_kit Ensure Spill Kit is Accessible start->spill_kit waste_type Is waste halogenated? halogenated_container Select & Label 'Halogenated Organic Waste' Container waste_type->halogenated_container Yes non_halogenated_container Use Separate 'Non-Halogenated Waste' Container waste_type->non_halogenated_container No add_waste Add Waste to Correct Container (Fill <90%) halogenated_container->add_waste store_waste Store in Secondary Containment in Satellite Accumulation Area add_waste->store_waste container_full Container Full or Waste Stream No Longer Needed? store_waste->container_full contact_ehs Contact Institutional EHS for Waste Pickup Request container_full->contact_ehs Yes continue_collection Continue Collection container_full->continue_collection No licensed_disposal EHS Arranges for Disposal via Licensed Incineration Facility contact_ehs->licensed_disposal

Caption: Workflow for the safe disposal of this compound.

References

  • Hazardous Waste Disposal Guide - Research Areas . Dartmouth Policy Portal. [Link]

  • Hazardous Waste Disposal Procedures . Environmental Health and Safety, The University of Chicago. [Link]

  • Hazardous Waste Disposal Guide . Research Safety, Northwestern University. [Link]

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  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK . Campus Safety Division, Lehigh University. [Link]

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Personal protective equipment for handling 4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment for Handling 4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine

This document provides critical safety protocols and procedural guidance for the handling of this compound (CAS No. 1000340-34-0). As a halogenated heterocyclic compound used in complex organic synthesis, its handling demands a rigorous and well-understood safety-first approach. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth insights that extend beyond basic lists to explain the causality behind each safety recommendation.

Hazard Assessment: Understanding the Risks

While comprehensive toxicological data for this compound is not fully available, the known hazards of structurally similar compounds, such as 4-Bromo-1H-pyrrolo[2,3-b]pyridine, provide a strong basis for a conservative safety assessment. The primary known hazards are:

  • Serious Eye Irritation : Contact can cause significant and potentially damaging irritation to the eyes.

  • Skin Irritation : The compound is known to cause skin irritation upon contact.

  • Respiratory Tract Irritation : Like many fine organic powders, inhalation may cause respiratory irritation.[1]

  • Potential Harm if Swallowed or Inhaled : While specific data is lacking, similar halogenated compounds can be harmful if ingested or inhaled.[2][3]

Given the presence of bromo and iodo functional groups, there is also a potential for the release of toxic and irritating gases, such as hydrogen bromide, hydrogen iodide, and nitrogen oxides, during thermal decomposition or fire.[4] Therefore, all handling procedures must be designed to minimize direct contact, inhalation, and accidental ingestion.

The First Line of Defense: Engineering Controls

Before any personal protective equipment is worn, the primary method for exposure control must be the laboratory environment itself. The hierarchy of controls dictates that engineering solutions are the most effective way to protect personnel.

  • Chemical Fume Hood : All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[5] This is non-negotiable. A fume hood provides critical ventilation to prevent the accumulation of harmful dust or vapors in the laboratory's ambient air, protecting the user from inhalation exposure.[6]

  • Safety Shower and Eyewash Station : Ensure that a fully functional safety shower and eyewash station are readily accessible and unobstructed, within a 10-second travel distance from the workstation.[2] Immediate flushing is critical in the event of accidental exposure.[7]

Comprehensive Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. It is not a substitute for robust engineering controls but is essential for safeguarding against spills, splashes, and unforeseen contact.

PPE ComponentSpecificationRationale for Use
Eye/Face Protection Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against dust and splashes.[8] For operations with a higher risk of splashing, such as transferring solutions, a face shield must be worn in addition to goggles.[8][9]
Body Protection Flame-Resistant Laboratory CoatA flame-resistant lab coat, fully buttoned with sleeves rolled down, is mandatory.[8] This protects the skin on the arms and torso from accidental contact with the chemical.
Hand Protection Nitrile Gloves (Double-Gloving Recommended)Nitrile gloves offer good resistance to a range of chemicals, including pyridine-based compounds.[5][10] Double-gloving (wearing two pairs of gloves) is a best practice that provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs, without exposing the skin.
Respiratory Protection NIOSH-approved Respirator (As needed)For standard handling within a fume hood, respiratory protection is not typically required. However, if there is a potential for aerosol generation or if engineering controls fail, a NIOSH-approved air-purifying respirator with appropriate cartridges should be used.[11][12]
Footwear Closed-Toed ShoesNever wear open-toed shoes, sandals, or perforated footwear in the laboratory.[8][13] Shoes should be made of a non-porous material to protect against spills.

Step-by-Step Handling Workflow: Weighing and Transferring the Solid

This protocol outlines a standard procedure for safely handling the solid form of the compound, integrating the necessary PPE and engineering controls at each step.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 1. Don Full PPE (Lab coat, goggles, face shield, double nitrile gloves) prep2 2. Verify Fume Hood Functionality (Check airflow monitor) prep1->prep2 prep3 3. Prepare Work Area (Place absorbent liner, gather equipment) prep2->prep3 handle1 4. Carefully Open Container (Avoid creating dust) prep3->handle1 Begin Handling handle2 5. Weigh Compound (Use anti-static weigh boat) handle1->handle2 handle3 6. Transfer to Reaction Vessel handle2->handle3 handle4 7. Tightly Seal Original Container handle3->handle4 clean1 8. Decontaminate Equipment (Wipe spatula, weigh boat with appropriate solvent) handle4->clean1 Begin Cleanup clean2 9. Dispose of Waste (Place contaminated items in sealed hazardous waste bag) clean1->clean2 clean3 10. Remove Outer Gloves (Dispose of in waste bag) clean2->clean3 clean4 11. Remove Remaining PPE & Wash Hands clean3->clean4

Caption: Workflow for Safe Handling of this compound.

Emergency Response: Exposure and Spills

Even with meticulous planning, accidents can occur. A clear, pre-defined emergency plan is crucial.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[7] Seek immediate medical attention.

  • Skin Contact : Wash the affected area thoroughly with soap and plenty of water. Remove any contaminated clothing, taking care not to spread the chemical. If irritation persists, seek medical attention.

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]

  • Small Spill (Inside Fume Hood) : For minor spills, cover the material with a suitable non-flammable absorbent material (e.g., vermiculite or sand). Carefully scoop the mixture into a sealed, labeled container for hazardous waste disposal.

  • Large Spill : Evacuate the immediate area and alert laboratory personnel and safety officers. Prevent the spill from entering drains. Do not attempt to clean up a large spill without specialized training and equipment.

Disposal of Contaminated Materials and Unused Product

All materials that have come into contact with this compound are considered hazardous waste.

  • Contaminated PPE : Used gloves, absorbent pads, and disposable lab coats must be placed in a clearly labeled, sealed hazardous waste container.

  • Empty Containers : The original product containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • Unused Product : Unused or surplus this compound must be disposed of as hazardous waste through a licensed disposal company.[4] It should not be mixed with municipal waste or poured down the drain. Adhere strictly to your institution's and local regulations for chemical waste disposal.

By integrating a deep understanding of the potential hazards with robust engineering controls and meticulous PPE protocols, researchers can handle this compound with a high degree of safety and confidence.

References

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  • Capot Chemical Co., Ltd. (2019). This compound SAFETY DATA SHEET. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.